Product packaging for Methyl 5-bromo-2-cyanobenzoate(Cat. No.:CAS No. 714237-95-3)

Methyl 5-bromo-2-cyanobenzoate

Cat. No.: B1424247
CAS No.: 714237-95-3
M. Wt: 240.05 g/mol
InChI Key: JYCDKDCBYOOZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-bromo-2-cyanobenzoate is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B1424247 Methyl 5-bromo-2-cyanobenzoate CAS No. 714237-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCDKDCBYOOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697517
Record name Methyl 5-bromo-2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714237-95-3
Record name Methyl 5-bromo-2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-cyanobenzoate is a versatile bifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a cyano group, and a methyl ester on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this valuable intermediate, with a focus on providing practical insights for its use in research and development.

Introduction

Substituted benzonitriles are a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The nitrile group can serve as a precursor to amines, amides, carboxylic acids, and tetrazoles, or act as a key pharmacophore itself, participating in crucial interactions with biological targets. The presence of a bromine atom on the aromatic ring of this compound introduces a valuable handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse substituents. Furthermore, the methyl ester provides a site for modification or can be hydrolyzed to the corresponding carboxylic acid, offering another point for molecular elaboration. This guide aims to be a comprehensive resource for scientists working with or considering the use of this compound in their synthetic endeavors.

Synthesis of this compound

Two primary synthetic strategies are commonly employed for the preparation of this compound: the Sandmeyer reaction starting from an aniline precursor and the esterification of the corresponding carboxylic acid.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, the logical starting material is Methyl 2-amino-5-bromobenzoate.

Conceptual Workflow:

Sandmeyer_Reaction_Workflow Start Methyl 2-amino-5-bromobenzoate Diazotization Diazotization (NaNO2, aq. HBr, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Cyanation Sandmeyer Cyanation (CuCN, KCN) Diazonium->Cyanation Product This compound Cyanation->Product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol:

  • Step 1: Diazotization of Methyl 2-amino-5-bromobenzoate

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 2-amino-5-bromobenzoate (1.0 eq) in a mixture of aqueous hydrobromic acid (48%, 3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The solution should be clear at this point.

  • Step 2: Sandmeyer Cyanation

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • The use of hydrobromic acid in the diazotization step is to ensure the formation of the bromide salt of the diazonium intermediate, which can be beneficial for the subsequent Sandmeyer reaction.

  • Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) cyanide is a key reagent in the Sandmeyer cyanation, facilitating the radical-nucleophilic aromatic substitution mechanism.[1]

Synthesis via Fischer Esterification

An alternative route involves the esterification of 5-bromo-2-cyanobenzoic acid with methanol in the presence of an acid catalyst. This method is advantageous if the carboxylic acid precursor is readily available.

Conceptual Workflow:

Fischer_Esterification_Workflow Start 5-bromo-2-cyanobenzoic acid Reaction Esterification (Methanol, cat. H2SO4, Reflux) Start->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol:

  • To a solution of 5-bromo-2-cyanobenzoic acid (1.0 eq) in methanol (used in excess as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography as described in the Sandmeyer protocol.

Causality Behind Experimental Choices:

  • The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product.[3]

  • A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3]

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 714237-95-3[4]
Molecular Formula C₉H₆BrNO₂[5]
Molecular Weight 240.05 g/mol [5]
Appearance Solid
Melting Point Not available
Boiling Point ~307.2 °C (Predicted for isomer)[6]
Density ~1.60 g/cm³ (Predicted for isomer)[6]
Spectroscopic Data

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

  • δ ~8.1-8.2 ppm (d, 1H): Aromatic proton ortho to the bromine.

  • δ ~7.8-7.9 ppm (dd, 1H): Aromatic proton between the bromine and the ester group.

  • δ ~7.6-7.7 ppm (d, 1H): Aromatic proton ortho to the cyano group.

  • δ ~3.9-4.0 ppm (s, 3H): Methyl ester protons.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

  • δ ~164-166 ppm: Carbonyl carbon of the ester.

  • δ ~135-140 ppm: Aromatic carbons.

  • δ ~115-125 ppm: Aromatic carbons and the nitrile carbon.

  • δ ~53-54 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted, KBr pellet):

  • ~2230 cm⁻¹: C≡N stretching vibration of the nitrile group.

  • ~1720-1730 cm⁻¹: C=O stretching vibration of the ester carbonyl.

  • ~1250-1300 cm⁻¹: C-O stretching vibration of the ester.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1600, 1480 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (MS):

  • [M]⁺ and [M+2]⁺: A characteristic isotopic pattern for a monobrominated compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 239 and 241).

  • Key Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 208/210, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 180/182.

Reactivity and Applications in Drug Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7]

Reactivity Profile:

Reactivity_Profile Molecule This compound Ester Bromo Cyano Ester_Reactions Amidation Hydrolisis Reduction Molecule:ester->Ester_Reactions Ester Moiety Bromo_Reactions Cross-Coupling (Suzuki, etc.) Nucleophilic Substitution Molecule:bromo->Bromo_Reactions Bromo Substituent Cyano_Reactions Reduction to Amine Hydrolisis to Amide/Acid Cycloaddition (Tetrazoles) Molecule:cyano->Cyano_Reactions Cyano Group

Caption: Reactivity profile of this compound, highlighting the reaction possibilities at each functional group.

Potential Applications in Pharmaceutical Synthesis:

While specific examples detailing the use of this compound are not widespread in publicly accessible literature, its structural motifs are present in various drug candidates. For instance, related bromo-cyanobenzoic acid derivatives are used in the synthesis of compounds targeting a range of therapeutic areas.[8] The strategic placement of the functional groups allows for the construction of complex heterocyclic systems, which are prevalent in modern pharmaceuticals.

One can envision its use in the synthesis of kinase inhibitors, where the benzonitrile core can serve as a hinge-binding motif, and the bromo-position can be elaborated to access specificity pockets in the enzyme active site. For example, a Suzuki coupling at the bromine position could introduce a substituted aryl or heteroaryl group, while the nitrile could be reduced to a primary amine for further functionalization.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with all cyanide-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its three distinct functional groups offer a rich platform for molecular diversification. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, aiming to empower researchers to effectively utilize this compound in their synthetic strategies. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is a promising area for future research.

References

[9] Supporting Information. Angew. Chem. Int. Ed.2018 , 57, 7205. [https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fanie.201803411&file=anie201803411-sup-0001-misc_information.pdf] [6] Methyl 2-bromo-5-cyanobenzoate. ChemBK. [https://www.chembk.com/en/chem/Methyl%202-bromo-5-cyanobenzoate] [10] The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. [https://www.inno-pharmchem.com/news/the-chemical-precision-of-methyl-5-bromo-2-iodobenzoate-in-pharmaceutical-synthesis-pathways-967989.html] Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/ambed/ambh2d6f0292] [5] this compound (C9H6BrNO2). PubChemLite. [https://pubchemlite.com/compound/Methyl-5-bromo-2-cyanobenzoate_C9H6BrNO2_53419498] this compound | C9H6BrNO2 | CID 53419498. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/53419498] [11] this compound. MySkinRecipes. [https://myskinrecipes.com/ingredients/methyl-5-bromo-2-cyanobenzoate] [1] Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8558441/] [2] Sandmeyer Reaction. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm] [12] A general electrochemical strategy for the Sandmeyer reaction. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlehtml/2018/gc/c8gc02549j] [13] Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents. [https://patents.google.com/patent/JP2021127332A/en] [14] Novel 3-cyano methyl benzoate preparing method. Google Patents. [https://patents.google.com/patent/CN101891649B/en] [15] A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2. Benchchem. [https://www.benchchem.com/bcp/images/Storage/documents/A%20Spectroscopic%20Guide%20Comparing%20Methyl%202-%20amino-5-bromobenzoate%20and%20Its%20Precursor,%202.pdf] [16] Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3. ChemicalBook. [https://www.chemicalbook.com/ProductChemicalPropertiesCB5874013.htm] [17] Methyl 5-bromo-2-cyano-4-methylbenzoate | 1807165-65-6. Matrix Scientific. [https://www.matrixscientific.com/1807165-65-6.html] [3] Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [https://www.masterorganicchemistry.com/reaction-guide/conversion-of-carboxylic-acids-to-esters-using-acid-and-alcohols-fischer-esterification/] Methods for producing cyanobenzoic acid derivatives. Google Patents. [https://patents.google.com/patent/WO2001042198A2/en] [8] Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents. [https://patents.google.com/patent/WO2008082502A2/en] [18] 2-broMo-5-cyanobenzoic acid Methyl ester. ChemBK. [https://www.chembk.com/en/chem/Methyl%202-bromo-5-cyanobenzoate] [19] Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem. [https://www.benchchem.com/bcp/images/Storage/documents/Synthesis%20of%202-Amino-5-cyano-3-methylbenzoic%20Acid.pdf] [20] An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate. Benchchem. [https://www.benchchem.com/bcp/images/Storage/documents/An%20In-depth%20Technical%20Guide%20to%20the%20%C2%B9H%20NMR%20Spectrum%20of%20Methyl%202-amino-5-bromobenzoate.pdf] [21] A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(I) bromide. ResearchGate. [https://www.researchgate.net/publication/26257321_A_Sandmeyer_type_reaction_for_bromination_of_2-mercapto-1-methyl-imidazoline_N2C4H6S_into_2-bromo-1-methyl-imidazole_N2C4H5Br_in_presence_of_copperI_bromide] [22] The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. [https://www.inno-pharmchem.com/news/the-chemical-precision-of-methyl-5-bromo-2-iodobenzoate-in-pharmaceutical-synthesis-pathways-967989.html] [23] 5-Bromo-2-methylbenzoic acid synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/79669-49-1.htm] [7] Pharma API Intermediates. Pharma Noble Chem Ltd. [https://www.pharmanoble.com/api-intermediates] [24] 13C NMR Chemical Shifts. Organic Chemistry Data. [https://www.organicdivision.org/oc/data/nmr/c13/c13.html] [25] Methyl 2-bromo-5-cyanobenzoate (C9H6BrNO2). PubChemLite. [https://pubchemlite.com/compound/Methyl-2-bromo-5-cyanobenzoate_C9H6BrNO2_26370474] [26] Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/21942615] [27] Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3. BLD Pharm. [https://www.bldpharm.com/products/1031927-03-3.html] Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_Spectroscopy_(Advanced)/Interpreting_C-13_NMR_Spectra] [] API Synthesis Intermediates & Raw Materials. BOC Sciences. [https://www.bocsci.com/notes/api-synthesis-intermediates-raw-materials.html] [29] Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. [https://www.rsc.org/suppdata/c6/ra/c6ra21371a/c6ra21371a1.pdf] [30] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [https://www.jelsciences.com/articles/jbres1385.pdf] [31] A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. Dalton Transactions. [https://pubs.rsc.org/en/content/articlelanding/2009/dt/b817881a] [32] Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Asian Journal of Research in Chemistry. [https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2010-3-1-1.html]

Sources

A Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-cyanobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a methyl ester, a nitrile, and a bromine atom, positions it as a versatile synthon for creating complex molecular architectures. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the nitrile group is a precursor to amines or carboxylic acids, and the ester can be readily converted into amides. This guide provides a comprehensive overview of the essential physicochemical properties, a robust synthetic and purification protocol, and a detailed multi-platform spectroscopic characterization of this compound (CAS No. 714237-95-3). We delve into the rationale behind the analytical techniques, offering field-proven insights into data interpretation to ensure unambiguous structural confirmation. This document is intended as a practical resource for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of drug discovery and materials science, the efficiency of a synthetic route often hinges on the strategic selection of starting materials. This compound is a prime example of a molecular scaffold designed for synthetic versatility. The constituent functional groups are orthogonally reactive, allowing for selective transformations at different sites of the molecule.

  • The Bromine Atom: Positioned at C5, the bromine is an excellent leaving group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, or alkyl moieties.

  • The Cyano Group: The nitrile at C2 is a highly valuable functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine derivative), or converted into various heterocycles. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • The Methyl Ester Group: The ester at C1 provides a convenient site for modification, particularly for amide bond formation through reaction with amines, a cornerstone of medicinal chemistry for creating compounds with improved biological activity and pharmacokinetic properties.

This guide establishes a foundational understanding of this compound, ensuring its reliable synthesis and unambiguous characterization, thereby accelerating its application in research and development pipelines.

Physicochemical and Computed Properties

A summary of the key physical and computed chemical properties of this compound is presented below. These values are crucial for planning synthetic transformations, purification strategies, and for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 714237-95-3[1]
Molecular Formula C₉H₆BrNO₂[1][2][3]
Molecular Weight 240.05 g/mol [1]
Monoisotopic Mass 238.95819 Da[2]
Purity ≥95% (Commercially Available)[1][4]
Topological Polar Surface Area (TPSA) 50.09 Ų[1]
Predicted LogP 2.10738[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis and Purification Workflow

The synthesis of this compound can be approached from commercially available precursors. A logical and efficient pathway involves the bromination of a suitable cyanobenzoate derivative. The subsequent purification is critical for removing isomers and unreacted starting materials, ensuring high-purity material for characterization and downstream applications.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Methyl 2-cyanobenzoate (Starting Material) B Bromination Reaction (e.g., NBS, H₂SO₄) A->B Reagents C Crude Product Mixture (Isomers & SM) B->C Quenching & Work-up D Silica Gel Column Chromatography C->D Loading onto Column E Solvent Evaporation (Rotary Evaporator) D->E Eluted Fractions F Pure Methyl 5-bromo- 2-cyanobenzoate E->F Isolation

Caption: General workflow for the synthesis and purification of this compound.

Exemplary Synthesis Protocol: Electrophilic Bromination

This protocol describes a representative method for the synthesis of this compound via electrophilic aromatic substitution on Methyl 2-cyanobenzoate. The cyano and methoxycarbonyl groups are deactivating and meta-directing. Therefore, bromination is expected to occur primarily at the C5 position, which is meta to both groups.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve Methyl 2-cyanobenzoate (1.0 eq) in concentrated sulfuric acid (5-10 vol). Cool the mixture to 0 °C in an ice bath.

  • Bromination: Charge the dropping funnel with a solution of N-Bromosuccinimide (NBS) (1.1 eq) in concentrated sulfuric acid. Add the NBS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Wash further with a small amount of cold ethanol to remove highly polar impurities. Dry the crude solid under vacuum.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying the crude product and isolating the desired C5-bromo isomer from other potential regioisomers and impurities.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column. Equilibrate the column with the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to separate the components. The desired product is typically less polar than any di-brominated byproducts and more polar than any remaining starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield this compound as a purified solid.

Comprehensive Spectroscopic Characterization

Unambiguous structural elucidation relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound H_NMR ¹H NMR (Proton Environment, Coupling) compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) compound->C_NMR IR FTIR (Functional Groups C≡N, C=O) compound->IR MS MS (Molecular Weight, Br Isotope Pattern) compound->MS confirmation Structural Confirmation H_NMR->confirmation C_NMR->confirmation IR->confirmation MS->confirmation

Caption: Multi-platform spectroscopic approach for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are required to confirm the substitution pattern of the aromatic ring.

Rationale for Experimental Choices: A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the aromatic proton signals and their coupling patterns.[5] Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves a wide range of organic compounds and its residual solvent peak does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).[5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~ 8.10d~ 2.01HH-6Deshielded by ortho cyano group and para bromine. Appears as a doublet due to meta coupling to H-4.
~ 7.90dd~ 8.4, 2.01HH-4Deshielded by ortho bromine. Split into a doublet of doublets by ortho coupling to H-3 and meta coupling to H-6.
~ 7.75d~ 8.41HH-3Split into a doublet by ortho coupling to H-4. Least deshielded aromatic proton.
~ 3.95s-3H-OCH₃Characteristic singlet for a methyl ester group in a non-chiral environment.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 164.5C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~ 138.0C-4Aromatic CH carbon, deshielded by ortho bromine.
~ 135.5C-6Aromatic CH carbon, deshielded by ortho cyano group.
~ 132.0C-3Aromatic CH carbon.
~ 128.0C-5 (C-Br)Quaternary carbon attached to bromine.
~ 116.5C≡N (Nitrile)Characteristic shift for a nitrile carbon.
~ 114.0C-1 (C-COOCH₃)Quaternary carbon attached to the ester group.
~ 53.0-OCH₃Methyl carbon of the ester.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powder samples.[6]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~ 3100-3000C-H StretchAromaticMedium-Weak
~ 2230-2210C≡N StretchNitrileMedium-Strong
~ 1730-1715C=O StretchEsterStrong
~ 1600-1450C=C StretchAromatic RingMedium
~ 1300-1100C-O StretchEsterStrong
~ 700-500C-Br StretchAryl BromideMedium-Strong

The presence of strong, sharp peaks in the 2220 cm⁻¹ and 1720 cm⁻¹ regions would provide compelling evidence for the nitrile and ester functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is particularly diagnostic for halogenated compounds.

Rationale for Experimental Choices: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, while Electrospray Ionization (ESI) is a soft technique that is excellent for determining the molecular weight via the molecular ion peak, often as an adduct (e.g., [M+H]⁺ or [M+Na]⁺).[6]

Expected Observations:

  • Molecular Ion Peak (M⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance (~50.7% and ~49.3%), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion.

    • M⁺ peak at m/z ≈ 239 (corresponding to C₉H₆⁷⁹BrNO₂)

    • [M+2]⁺ peak at m/z ≈ 241 (corresponding to C₉H₆⁸¹BrNO₂)

    • The intensity ratio of these two peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom in the molecule.

  • Key Fragmentation Patterns: Common fragmentation pathways in EI-MS would include:

    • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

    • Loss of the methoxycarbonyl radical (-•COOCH₃): [M - 59]⁺

    • Loss of bromine radical (-•Br): [M - 79/81]⁺

Predicted mass spectrometry data confirms these expectations, showing adducts such as [M+H]⁺ at m/z 239.96547 and [M+Na]⁺ at m/z 261.94741.[2]

Reactivity and Applications in Drug Development

This compound is not merely an analytical subject but a valuable tool for synthetic innovation. Its trifunctional nature allows it to be a central component in scaffold hopping and library synthesis strategies.[7] Brominated compounds, in general, are of significant interest due to their prevalence in marine natural products and their diverse biological activities, including antimicrobial and anticancer properties.[8][9][10]

The strategic placement of the functional groups makes this compound an ideal starting point for synthesizing inhibitors of various biological targets, such as the BRD4 bromodomain, where complex aromatic interactions are key for binding affinity.[7] The ability to readily modify the C5 position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

Conclusion

The comprehensive characterization of this compound is fundamental to its effective use in research and development. This guide has outlined a logical workflow from synthesis and purification to definitive structural analysis using a combination of NMR, IR, and Mass Spectrometry. The predictive data and protocols provided herein serve as a robust reference for scientists, ensuring the quality and identity of this key synthetic intermediate. By understanding the causality behind the spectroscopic data and experimental procedures, researchers can confidently employ this versatile building block to construct novel molecules with potential therapeutic applications.

References

  • Veeprho. (n.d.). 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester | CAS 98475-07-1.
  • PubChemLite. (n.d.). This compound (C9H6BrNO2).
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-methylbenzoate. PubChem Compound Database.
  • ChemBK. (n.d.). 2-broMo-5-cyanobenzoic acid Methyl ester.
  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook.
  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC.
  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-cyanobenzoate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-cyanobenzoate. PubChem Compound Database.
  • PubChemLite. (n.d.). Methyl 3-bromo-5-cyanobenzoate (C9H6BrNO2).
  • PubChemLite. (n.d.). Methyl 2-bromo-5-cyanobenzoate (C9H6BrNO2).
  • National Center for Biotechnology Information. (2019). Discovery of novel coumarin derivatives as potent and orally bioavailable BRD4 inhibitors based on scaffold hopping. PMC.
  • MDPI. (2023). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. PMC.
  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 5-bromo-2-cyanobenzoate is a key chemical intermediate whose structural features—a bromine substituent, a nitrile group, and a methyl ester on a benzene ring—make it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] A comprehensive understanding of its chemical structure and the development of robust analytical methodologies are paramount for ensuring the quality, purity, and efficacy of its downstream applications. This guide provides an in-depth exploration of the chemical properties, structural analysis, and characterization of this compound, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₆BrNO₂.[3][4][5] Its unique arrangement of functional groups dictates its reactivity and physicochemical characteristics.

PropertyValueSource
CAS Number 714237-95-3[4][5]
Molecular Formula C₉H₆BrNO₂[3][4][5]
Molecular Weight 240.05 g/mol [5][6]
IUPAC Name This compound[4]
SMILES COC(=O)C1=CC(Br)=CC=C1C#N[4]
Predicted Boiling Point 307.2 ± 27.0 °C at 760 mmHg (for isomer)[7]
Physical State Expected to be a solid at room temperature[8]
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and dichloromethane (inferred from related compounds)[9]

A thorough understanding of these properties is the first step in developing appropriate handling, storage, and analytical procedures.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

2.1.1. ¹H NMR Spectroscopy: A Proton's Perspective

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of the cyano and ester groups and the bromine atom.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Utilize standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-170 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 110-140 ppm. The carbons directly attached to the bromine, cyano, and ester groups will have characteristic chemical shifts.

  • Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the range of δ 115-125 ppm.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be found in the upfield region, generally around δ 50-60 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion (M⁺) will be observed. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the bromine isotope pattern will be a key diagnostic feature in identifying these fragments.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Separation: Employ a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the elution of the analyte.

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode, scanning a mass range that includes the expected molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ will indicate the presence of the ester carbonyl group.

  • C-O Stretch: An absorption band in the range of 1200-1300 cm⁻¹ will correspond to the C-O stretching of the ester.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 500-700 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for assessing the purity of this compound and for its quantification in various matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the analysis of moderately polar to non-polar compounds.

Method Development Considerations:

  • Column: A C18 column is a suitable starting point for the separation.

  • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically effective.

  • Detection: UV detection is ideal, as the aromatic ring and carbonyl group will provide strong absorbance. The detection wavelength should be set at the λmax of the compound, which is expected to be in the 230-270 nm range.

Experimental Protocol: RP-HPLC

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC System: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: Integrate the peak area of the analyte and quantify against a calibration curve prepared from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly useful for identifying and quantifying volatile and semi-volatile compounds. It is also an excellent tool for identifying potential impurities from the synthesis process.

Method Development Considerations:

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.

  • Injection: A split/splitless injector is typically used.

  • Temperature Program: A temperature ramp from a low initial temperature to a higher final temperature will be necessary to ensure good separation and elution of the analyte.

  • MS Detection: Operating the mass spectrometer in full scan mode allows for the identification of unknown impurities, while selected ion monitoring (SIM) mode can be used for highly sensitive quantification of the target analyte.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the esterification of 5-bromo-2-cyanobenzoic acid.[11] The starting acid itself can be prepared from commercially available precursors. Understanding the synthesis is crucial for anticipating potential process-related impurities.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification 2-Cyanobenzoic_Acid 2-Cyanobenzoic Acid 5-Bromo-2-cyanobenzoic_Acid 5-Bromo-2-cyanobenzoic Acid 2-Cyanobenzoic_Acid->5-Bromo-2-cyanobenzoic_Acid H2SO4 Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->5-Bromo-2-cyanobenzoic_Acid Methanol Methanol Methyl_5-bromo-2-cyanobenzoate This compound Methanol->Methyl_5-bromo-2-cyanobenzoate 5-Bromo-2-cyanobenzoic_Acid_2 5-Bromo-2-cyanobenzoic Acid 5-Bromo-2-cyanobenzoic_Acid_2->Methyl_5-bromo-2-cyanobenzoate Acid Catalyst (e.g., H2SO4)

Caption: Proposed two-step synthesis of this compound.

Potential Impurities:

  • Starting Materials: Unreacted 5-bromo-2-cyanobenzoic acid.

  • Isomeric Impurities: Other brominated isomers that may have formed during the bromination step.

  • By-products: Impurities arising from side reactions during either the bromination or esterification steps.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

The analytical methods described in the previous section are essential for the detection and control of these potential impurities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the searched literature, data from closely related compounds, such as 4-Bromo-2-cyanobenzoic acid and the isomeric Methyl 2-bromo-5-cyanobenzoate, suggest that this compound should be handled with care.[12]

Inferred Hazards:

  • Harmful if swallowed (H302)[6][12]

  • Causes skin irritation (H315)[6][12]

  • Causes serious eye irritation (H319)[6][12]

  • May cause respiratory irritation (H335)[12]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical development. A multi-faceted analytical approach, combining spectroscopic and chromatographic techniques, is essential for its unambiguous identification, structural elucidation, and purity assessment. This guide has provided a comprehensive overview of the key analytical methodologies, grounded in scientific principles, to aid researchers and scientists in their work with this important compound. Adherence to these robust analytical practices and safety protocols will ensure the generation of high-quality data and the safe handling of this versatile chemical building block.

References

  • Supporting Information. (n.d.).
  • Supporting Information. (n.d.).
  • Angene Chemical. (2021, May 1).
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 3-bromo-5-cyanobenzoate.
  • ChemBK. (n.d.). 2-broMo-5-cyanobenzoic acid Methyl ester.
  • PubChemLite. (n.d.). This compound (C9H6BrNO2).
  • Molnova. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemicalBook. (n.d.).
  • PubChemLite. (n.d.). Methyl 2-bromo-5-cyanobenzoate (C9H6BrNO2).
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate.
  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid.
  • Google Patents. (2021, September 2). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • NIST. (n.d.). Methyl-2-bromobenzoate.
  • Semantic Scholar. (2023, May 2).
  • PubMed. (2011, January). GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction.
  • IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate.
  • NIST. (n.d.). 5-Bromo-2-methyl-2-pentene.
  • ChemicalBook. (n.d.).

Sources

"spectroscopic data for Methyl 5-bromo-2-cyanobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-cyanobenzoate

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a bromo group, a cyano moiety, and a methyl ester—makes it a versatile intermediate for complex molecular syntheses. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying structural integrity, and monitoring reaction progress.

This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental spectroscopic principles and serves as a practical framework for researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its unique spectroscopic fingerprint. The benzene ring is substituted with two electron-withdrawing groups (EWG) at positions C1 (-COOCH₃) and C2 (-CN), and a halogen (-Br) at C5. These substituents create a distinct electronic environment, which profoundly influences the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] For aromatic systems, ¹H and ¹³C NMR are indispensable for confirming substitution patterns.[1][2]

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment of hydrogen atoms. The aromatic region, typically between 6.5 and 8.5 ppm, is particularly informative for substituted benzenes.[2][3]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the three ring protons, and one in the aliphatic region for the methyl ester protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H6~8.1 - 8.3Doublet (d)Jmeta = ~2.4 Hz1H
H4~7.9 - 8.1Doublet of Doublets (dd)Jortho = ~8.5 Hz, Jmeta = ~2.4 Hz1H
H3~7.8 - 8.0Doublet (d)Jortho = ~8.5 Hz1H
-OCH₃~3.9 - 4.0Singlet (s)N/A3H

Causality Behind Assignments:

  • Aromatic Protons (H3, H4, H6): These protons resonate downfield due to the deshielding effect of the aromatic ring current.[3][4] The two strong electron-withdrawing cyano and ester groups cause a general downfield shift for all ring protons compared to benzene (7.33 ppm).[4]

    • H6: This proton is ortho to the ester group and meta to the bromine. It is expected to be the most downfield due to its proximity to the deshielding carbonyl and cyano groups. It appears as a doublet due to meta-coupling with H4.[5]

    • H4: This proton is ortho to the bromine and meta to both the cyano and ester groups. It experiences ortho-coupling with H3 and meta-coupling with H6, resulting in a doublet of doublets.[5]

    • H3: This proton is ortho to the cyano group and ortho to H4, leading to a doublet.

  • Methyl Protons (-OCH₃): The protons of the methyl ester group are in a non-aromatic environment and appear as a sharp singlet, as there are no adjacent protons to couple with.

H3 H3 H4 H4 H3->H4 Jortho ≈ 8.5 Hz H6 H6 H4->H6 Jmeta ≈ 2.4 Hz

Caption: Predicted ¹H-¹H coupling relationships for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.[6] Aromatic carbons typically resonate between 120-150 ppm.[3]

Predicted Spectrum and Interpretation

The molecule has 9 carbon atoms, all in unique chemical environments, and thus should display 9 distinct signals in the ¹³C NMR spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester)~164 - 168Typical range for an ester carbonyl carbon.[6]
C1~135 - 138Aromatic carbon attached to the ester, deshielded.
C3~134 - 137Aromatic C-H deshielded by adjacent cyano group.
C6~132 - 135Aromatic C-H deshielded by adjacent ester group.
C4~130 - 133Aromatic C-H.
C5~125 - 128Aromatic carbon attached to bromine (ipso-carbon).
C2~118 - 122Aromatic carbon attached to the cyano group.
C≡N (Cyano)~115 - 118Characteristic chemical shift for a nitrile carbon.
-OCH₃~52 - 55Typical range for a methyl ester carbon.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[8]

Experimental Protocol: IR Acquisition

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the nitrile and ester functional groups.

Predicted Absorption (cm⁻¹) Vibrational Mode Intensity
~3100 - 3000Aromatic C-H StretchMedium-Weak
~2960 - 2850Aliphatic C-H Stretch (-OCH₃)Medium-Weak
~2230 - 2220C≡N Stretch (Nitrile)Strong, Sharp
~1730 - 1715C=O Stretch (Ester)Strong, Sharp
~1600, ~1475Aromatic C=C StretchMedium
~1250 - 1200C-O Stretch (Ester)Strong

Key Diagnostic Peaks:

  • The sharp, intense peak around 2225 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) functional group.[1]

  • The strong, sharp absorption around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group.[8]

  • The presence of both of these peaks is strong evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[9] The molecular formula of this compound is C₉H₆BrNO₂.[10][11]

  • Molecular Weight: 240.05 g/mol

  • Monoisotopic Mass: 238.958 g/mol [10]

Data Interpretation

The most critical feature in the mass spectrum of a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:

  • M•⁺: The peak corresponding to the molecule containing the ⁷⁹Br isotope.

  • (M+2)•⁺: The peak corresponding to the molecule containing the ⁸¹Br isotope.

Predicted Mass Spectrum Data

m/z (mass-to-charge ratio) Assignment Notes
~239 / 241[M]⁺Molecular ion peak cluster, characteristic 1:1 ratio for bromine.
~208 / 210[M - OCH₃]⁺Loss of the methoxy radical.
~180 / 182[M - COOCH₃]⁺Loss of the carbomethoxy radical.
126[M - Br - CO]⁺Loss of bromine followed by carbon monoxide.
102[C₇H₄N]⁺Fragment corresponding to bromobenzonitrile losing bromine.

The presence of the distinctive M/(M+2) isotopic cluster provides unequivocal evidence for a single bromine atom in the molecule.

Integrated Spectroscopic Workflow

Confirming the structure of a molecule requires a holistic approach where data from multiple techniques are synthesized. Each method validates the others, providing a high degree of confidence in the final assignment.

cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation MS Mass Spectrometry (MS) MS_data Molecular Weight = 239/241 (Confirms C₉H₆BrNO₂) MS->MS_data IR Infrared Spectroscopy (IR) IR_data Peaks at ~2225 cm⁻¹ (C≡N) & ~1720 cm⁻¹ (C=O) IR->IR_data NMR NMR Spectroscopy (¹H & ¹³C) NMR_data Aromatic (3H) & Methyl (3H) signals Confirms substitution pattern NMR->NMR_data Structure Confirmed Structure: This compound MS_data->Structure IR_data->Structure NMR_data->Structure Sample Unknown Sample Sample->MS Sample->IR Sample->NMR

Caption: Workflow demonstrating the integration of MS, IR, and NMR data for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is defined by a unique set of features across NMR, IR, and MS analyses. The ¹H NMR spectrum is characterized by three distinct signals in the aromatic region and a methyl singlet, confirming the 1,2,5-substitution pattern. The ¹³C NMR shows nine unique carbon signals. Key diagnostic peaks in the IR spectrum confirm the presence of both the nitrile and ester functional groups. Finally, mass spectrometry validates the molecular weight and elemental formula, with the characteristic 1:1 isotopic cluster for bromine providing definitive evidence of its presence. Together, these techniques provide a robust and self-validating system for the unambiguous structural elucidation of this important chemical intermediate.

References

  • Interpreting Aromatic NMR Signals - YouTube. (2021). Accessed January 8, 2026.
  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024). Accessed January 8, 2026.
  • Aromatics - Organic Chemistry at CU Boulder. Accessed January 8, 2026.
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Accessed January 8, 2026.
  • Supporting Information. Accessed January 8, 2026.
  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Accessed January 8, 2026.
  • Supporting Information - The Royal Society of Chemistry. Accessed January 8, 2026.
  • (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory - ResearchGate. (2019). Accessed January 8, 2026.
  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes - Astronomy & Astrophysics (A&A). Accessed January 8, 2026.
  • Supplementary Information - The Royal Society of Chemistry. Accessed January 8, 2026.
  • A spectroscopic study of Benzonitrile | Request PDF - ResearchGate. Accessed January 8, 2026.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Accessed January 8, 2026.
  • This compound (C9H6BrNO2) - PubChemLite. Accessed January 8, 2026.
  • This compound | C9H6BrNO2 | CID 53419498 - PubChem. Accessed January 8, 2026.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. Accessed January 8, 2026.
  • 2-Bromo-5-methylbenzoic acid - the NIST WebBook. Accessed January 8, 2026.
  • Methyl-2-bromobenzoate - the NIST WebBook. Accessed January 8, 2026.
  • 5-Bromo-2-chlorobenzoic acid - the NIST WebBook. Accessed January 8, 2026.
  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (2025). Accessed January 8, 2026.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Accessed January 8, 2026.
  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025). Accessed January 8, 2026.
  • 2-broMo-5-cyanobenzoic acid Methyl ester - ChemBK. Accessed January 8, 2026.
  • Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry - Asian Journal of Research in Chemistry. Accessed January 8, 2026.

Sources

A Technical Guide to Methyl 5-bromo-2-cyanobenzoate (CAS: 714237-95-3): Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 5-bromo-2-cyanobenzoate is a trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a nitrile group, and a methyl ester, offers orthogonal reactivity that enables its use in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and safe handling procedures. An exemplary synthetic protocol is detailed to illustrate its practical application as a versatile intermediate in modern drug discovery and materials science.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature.[1] Its core properties are summarized below, providing essential data for experimental design and computational modeling.

Physicochemical Data
PropertyValueSource(s)
CAS Number 714237-95-3[1][2][3]
Molecular Formula C₉H₆BrNO₂[2][3][4]
Molecular Weight 240.05 g/mol [3][5]
Physical Form Solid[1]
Purity Typically ≥95%[1][2][3]
Topological Polar Surface Area (TPSA) 50.09 Ų[3]
LogP (Predicted) 2.10738[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]
Structural and Chemical Identifiers

Precise identification is critical for database searches and regulatory compliance.

IdentifierValueSource(s)
IUPAC Name This compound[2][6]
Synonyms Benzoic acid, 5-bromo-2-cyano-, methyl ester[3]
InChI 1S/C9H6BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3[1][2]
InChIKey JYCDKDCBYOOZLW-UHFFFAOYSA-N[1][2][4]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)Br)C#N[4]

Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its spectroscopic characteristics, which are essential for reaction monitoring and quality control. The principles for this analysis are derived from standard spectroscopic techniques used for organic compound characterization.[7][8]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a sharp singlet for the methyl ester protons (–OCH₃) around δ 3.9 ppm. The aromatic region (δ 7.5-8.5 ppm) should display three distinct protons. The proton at C6 (ortho to the cyano group) would likely appear as a doublet. The proton at C4 (ortho to the bromine) would be a doublet of doublets, and the proton at C3 would appear as a doublet.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the methyl carbon (~53 ppm), the nitrile carbon (~115 ppm), the six aromatic carbons (between 110-140 ppm), and the ester carbonyl carbon (~165 ppm). The carbon attached to the bromine (C5) would be identifiable by its characteristic chemical shift.

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum would be dominated by strong, characteristic absorption bands. A sharp peak for the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. A strong carbonyl (C=O) stretch from the ester will appear around 1720-1730 cm⁻¹. Other signals will include C-H stretches from the aromatic ring and methyl group, as well as C-O and C-Br stretches at lower wavenumbers.

  • Mass Spectrometry (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity will be observed for the molecular ion [M]⁺ and [M+2]⁺ at m/z 239 and 241, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Common fragmentation pathways would include the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 210/212.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This makes it a powerful intermediate for building complex molecular scaffolds.

G cluster_0 This compound cluster_1 Reactive Sites cluster_2 Potential Transformations mol C₉H₆BrNO₂ Br Aryl Bromide (C5) CN Nitrile (C2) Ester Methyl Ester (C1) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Br->Coupling Hydrolysis_CN Hydrolysis to Carboxylic Acid or Amide CN->Hydrolysis_CN Reduction_CN Reduction to Amine CN->Reduction_CN Hydrolysis_Ester Saponification to Carboxylic Acid Ester->Hydrolysis_Ester Amination_Ester Amidation Ester->Amination_Ester

Caption: Key reactive sites of this compound and their corresponding synthetic transformations.

  • Aryl Bromide: The C-Br bond is the most versatile site for modification, primarily via palladium-catalyzed cross-coupling reactions . This allows for the formation of C-C (Suzuki, Stille, Heck), C-N (Buchwald-Hartwig amination), and C-O bonds, serving as a linchpin for connecting different molecular fragments.

  • Nitrile Group: The cyano group is a stable but transformable functional handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid. Alternatively, it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield a primary aminomethyl group, a common pharmacophore.

  • Methyl Ester: The ester is susceptible to saponification (hydrolysis) to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistries. It can also undergo direct amidation with amines, often at elevated temperatures or with catalytic activation.

The strategic, sequential manipulation of these groups allows for the efficient and controlled synthesis of highly functionalized molecules.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction to illustrate the use of this compound as a substrate for C-C bond formation. This procedure is a self-validating system, incorporating in-process controls and a standard purification workflow.

Objective: To synthesize Methyl 2-cyano-5-phenylbenzoate.

Materials and Reagents
  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Silica gel (for chromatography)

Step-by-Step Methodology
  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).

    • Causality: An inert atmosphere (N₂ or Ar) is critical to prevent the oxidation and deactivation of the palladium catalyst. Pd(dppf)Cl₂ is chosen for its high efficiency and stability in a wide range of cross-coupling reactions.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume).

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base. Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Trustworthiness: Regular monitoring ensures the reaction goes to completion and helps identify potential issues like catalyst decomposition.

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2-cyano-5-phenylbenzoate.

Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated chemical fume hood, following standard laboratory safety practices.

GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1]
Precautionary Statements P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Note: Isomeric and related compounds may also cause skin and respiratory irritation (H315, H335).[9][10] It is prudent to handle this compound with measures to prevent all routes of exposure.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[9]

  • Engineering Controls: Use in a properly functioning chemical fume hood to avoid inhalation of dust.[10]

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[1]

  • Spill & Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate tools and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

  • Safety Data Sheet for 4-Bromo-2-cyanobenzoic acid. Angene Chemical. [Link]
  • Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615.
  • Methyl 5-bromo-2-cyanobenzo
  • This compound | C9H6BrNO2 | CID 53419498.
  • GHS Rev.11 SDS for CAS: 714237-95-3. XiXisys. [Link]
  • Methyl 5-bromo-2-cyanobenzo
  • Spectroscopy Data for Undergraduate Teaching.
  • Methyl 5-bromo-2-cyanobenzo

Sources

"physical and chemical properties of Methyl 5-bromo-2-cyanobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-bromo-2-cyanobenzoate is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable intermediate in modern organic synthesis. The presence of three distinct functional groups—a methyl ester, a cyano group, and a bromine atom—on the benzene ring provides multiple reaction sites for the construction of complex molecular architectures. This guide, intended for professionals in the fields of chemical research and drug development, offers a comprehensive overview of the known physical and chemical properties of this compound, its reactivity, and its potential applications, particularly in the synthesis of novel pharmaceutical agents. While experimentally determined data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides insights based on the established principles of organic chemistry and data from closely related analogues.

Molecular Structure and Identification

This compound is unequivocally identified by its unique chemical structure and CAS Registry Number.

Chemical Structure:

Reactivity_of_Methyl_5-bromo-2-cyanobenzoate MB This compound node_ester Ester Hydrolysis/Amidation MB->node_ester 1. Base/Acid 2. Amine node_cyano Cyano Group Reduction/Hydrolysis MB->node_cyano Reducing agents (e.g., H₂, Raney Ni) or Acid/Base Hydrolysis node_bromo Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) MB->node_bromo Pd catalyst, Base, Boronic acid/alkene/amine node_aromatic Nucleophilic Aromatic Substitution MB->node_aromatic Strong Nucleophile prod_acid 5-Bromo-2-cyanobenzoic acid / Amide node_ester->prod_acid prod_amine Aminomethyl/Carboxamide Derivatives node_cyano->prod_amine prod_coupled Biaryl/Styrenyl/Aniline Derivatives node_bromo->prod_coupled prod_substituted Substituted Benzoates node_aromatic->prod_substituted

Potential Reaction Pathways for this compound

  • Reactions involving the Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides through aminolysis.

  • Reactions of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide. Alternatively, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Reactions at the Bromine Atom: The bromine atom is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzene ring.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing cyano group ortho to a potential leaving group can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). While bromine is not as good a leaving group as fluorine in SNA_r reactions, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom may be possible.

Synthesis

Proposed Synthetic Pathway:

A likely synthetic route would involve the esterification of 5-bromo-2-cyanobenzoic acid. This precursor could potentially be synthesized from 2-amino-5-bromobenzoic acid via a Sandmeyer reaction.

Proposed_Synthesis start 2-Amino-5-bromobenzoic acid intermediate 5-Bromo-2-cyanobenzoic acid start->intermediate 1. NaNO₂, HCl 2. CuCN (Sandmeyer Reaction) product This compound intermediate->product CH₃OH, H⁺ (Fischer Esterification)

Plausible Synthetic Route to this compound

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Bromo-2-cyanobenzoic acid via Sandmeyer Reaction

  • Diazotization: 2-Amino-5-bromobenzoic acid would be dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: The cold diazonium salt solution would then be added to a solution of copper(I) cyanide (CuCN) to facilitate the substitution of the diazonium group with a cyano group.

  • Workup and Isolation: The reaction mixture would be warmed to room temperature and then heated to ensure complete reaction. The product would be isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Fischer Esterification to this compound

  • Reaction Setup: 5-Bromo-2-cyanobenzoic acid would be dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) would be added.

  • Reaction Conditions: The mixture would be heated at reflux for several hours to drive the equilibrium towards the ester product.

  • Workup and Purification: After cooling, the excess methanol would be removed under reduced pressure. The residue would be dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid. The organic layer would then be dried and the solvent evaporated to yield the crude product, which could be further purified by column chromatography or recrystallization.

Safety and Handling

Based on the GHS classification provided by PubChem, this compound is considered a hazardous substance. [1] Table 3: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a promising building block for organic synthesis, offering multiple avenues for functionalization. Its utility in the construction of complex molecules, particularly in the context of pharmaceutical research, is significant. While a comprehensive experimental dataset is not yet widely available in the public domain, this guide provides a foundational understanding of its properties and reactivity based on established chemical principles and data from analogous compounds. Further research into the experimental characterization and synthetic applications of this compound is warranted and will undoubtedly contribute to the advancement of organic and medicinal chemistry.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H6BrNO2).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways.
  • Shafiq, Z., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467.
  • PubChemLite. (n.d.). Methyl 2-bromo-5-cyanobenzoate (C9H6BrNO2).
  • PubChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-cyanobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its utility stems from the orthogonal reactivity of its three functional groups: the methyl ester, the bromo substituent, and the cyano group. This guide provides a comprehensive overview of the primary synthetic routes to this versatile intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each offering distinct advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

  • Route 1: Sequential Functionalization of a Simple Anthranilate Precursor. This is a classic and widely applicable approach that builds complexity step-wise from a readily available starting material.

  • Route 2: Late-Stage Esterification of a Pre-functionalized Benzoic Acid. This strategy is advantageous if the corresponding carboxylic acid is commercially available or can be synthesized efficiently.

This guide will delve into the specifics of each of these synthetic pathways, providing not only the "how" but, more importantly, the "why" behind the experimental choices.

Route 1: Synthesis from 2-Aminobenzoic Acid

This synthetic pathway commences with the readily available and inexpensive 2-aminobenzoic acid (anthranilic acid) and proceeds through a three-step sequence of bromination, esterification, and a Sandmeyer reaction.

Workflow for Route 1

Route 1 Workflow A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Bromination C Methyl 2-amino-5-bromobenzoate B->C Esterification D This compound C->D Sandmeyer Reaction Route 2 Workflow A Suitable Precursor B 5-Bromo-2-cyanobenzoic Acid A->B Multi-step Synthesis C This compound B->C Esterification

The Synthetic Chemist's Compass: Navigating the Reactivity of the Nitrile Group in Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-cyanobenzoate is a richly functionalized aromatic building block that holds significant potential in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic placement of a nitrile group, a bromine atom, and a methyl ester on the benzene ring presents a nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the nitrile group within this specific molecular context. We will dissect the electronic and steric influences of the neighboring substituents and provide a comprehensive overview of the nitrile's participation in key transformations, including hydrolysis, reduction, organometallic additions, and cycloaddition reactions. This document is intended to serve as a practical and authoritative resource, empowering researchers to leverage the synthetic versatility of this compound with precision and confidence.

Introduction: A Molecule of Strategic Importance

The utility of a synthetic intermediate is often dictated by the predictable and selective reactivity of its functional groups. This compound is a case in point, offering multiple handles for molecular elaboration.[1] This guide focuses specifically on the nitrile group, a versatile functionality that can be transformed into a variety of other essential chemical motifs, such as carboxylic acids, primary amines, and ketones. The reactivity of this nitrile is not considered in isolation; it is intrinsically modulated by the electronic push-and-pull of the para-bromo and ortho-methyl ester substituents. Understanding this interplay is paramount for designing successful synthetic strategies.

Electronic Landscape: The Influence of Substituents on Nitrile Reactivity

The nitrile group is inherently electrophilic at the carbon atom due to the polarization of the carbon-nitrogen triple bond. This electrophilicity is the cornerstone of its reactivity.[2] The substituents on the aromatic ring, however, can either amplify or attenuate this characteristic.

  • The para-Bromo Substituent: As a halogen, bromine exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which enhances the electrophilicity of the nitrile carbon. However, it is also capable of donating electron density through resonance (+R effect) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This deactivates the aromatic ring towards electrophilic substitution but, more importantly for our focus, it increases the nitrile carbon's susceptibility to nucleophilic attack.[3]

  • The ortho-Methyl Ester Substituent: The methyl ester group (-COOCH₃) is a moderate electron-withdrawing group, primarily through its resonance effect, which further enhances the electrophilic nature of the nitrile carbon. However, its placement at the ortho position introduces a significant steric hindrance component. This steric bulk can impede the approach of nucleophiles to the nitrile group, potentially requiring more forcing reaction conditions compared to an unhindered benzonitrile.[4]

This electronic and steric environment dictates the conditions required for various transformations of the nitrile group, as we will explore in the subsequent sections.

Key Transformations of the Nitrile Group

Hydrolysis: From Nitrile to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically proceeding via an amide intermediate. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

In acidic media, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[2] The presence of two electron-withdrawing groups (bromo and methyl ester) in this compound is expected to accelerate the rate-determining nucleophilic attack step, particularly in highly concentrated acids.[2][3]

Base-Catalyzed Hydrolysis:

Under basic conditions, the strong nucleophile, hydroxide ion, directly attacks the electrophilic nitrile carbon. The resulting negative charge is stabilized by the electron-withdrawing substituents. The hydrolysis of the intermediate amide is also base-catalyzed.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or dioxane), add a concentrated aqueous acid (e.g., 70% H₂SO₄ or concentrated HCl).

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The resulting carboxylic acid may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation: Comparative Hydrolysis Rates

Substituent (para-)Relative Rate Constant (Hydrolysis)
-OCH₃0.25
-CH₃0.5
-H1.0
-Cl2.5
-Br~2.8 (estimated)
-NO₂15.8

Table adapted from studies on para-substituted benzonitriles to illustrate the expected trend.[3][5]

Visualization: Logical Workflow for Hydrolysis

G cluster_hydrolysis Hydrolysis of this compound start This compound acid Acid Catalyst (e.g., H₂SO₄) start->acid Protonation of Nitrile base Base Catalyst (e.g., NaOH) start->base Nucleophilic attack by OH⁻ amide Intermediate Amide acid->amide Nucleophilic attack by H₂O & Tautomerization base->amide Protonation & Tautomerization product 5-Bromo-2-carboxybenzoic acid methyl ester amide->product Further Hydrolysis

Caption: Workflow for the hydrolysis of the nitrile group.

Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a highly valuable transformation in organic synthesis, providing access to key building blocks for pharmaceuticals. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[6]

The presence of electron-withdrawing groups on the aromatic ring generally facilitates the reduction by increasing the electrophilicity of the nitrile carbon, making it more susceptible to hydride attack.[3] However, the ester functionality in this compound is also susceptible to reduction by strong hydrides like LiAlH₄. Therefore, selective reduction of the nitrile requires careful choice of reagents and reaction conditions.

Selective Reduction Strategies:

  • Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can often selectively reduce the nitrile group in the presence of an ester.[7]

  • Borane Complexes: Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), can be effective for the selective reduction of nitriles.[8]

  • Cobalt-catalyzed Reduction: A reagent system of cobalt(II) chloride and sodium borohydride has been shown to selectively reduce nitriles.[7]

Experimental Protocol: Selective Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of Pd/C (5-10 mol%) in a suitable solvent (e.g., ethanol or methanol).

  • Substrate Addition: Add the this compound to the suspension.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified by chromatography or crystallization.

Visualization: Mechanism of Nitrile Reduction

G cluster_reduction Reduction of the Nitrile Group nitrile This compound imine Imine Intermediate nitrile->imine Hydride Addition hydride Hydride Source (e.g., H₂/Pd/C) hydride->imine amine Methyl 5-bromo-2-(aminomethyl)benzoate hydride->amine imine->amine Second Hydride Addition & Protonation

Caption: General pathway for the reduction of the nitrile group.

Organometallic Addition: A Route to Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a classical route to ketones after acidic workup. The reaction proceeds through the formation of an imine intermediate which is then hydrolyzed.

The steric hindrance from the ortho-methyl ester in this compound may pose a challenge for this transformation, potentially requiring the use of less bulky organometallic reagents or the application of Barbier-type conditions. Furthermore, the ester group can also react with organometallic reagents, leading to potential side products. Careful control of stoichiometry and reaction temperature is crucial for achieving selectivity.

Experimental Protocol: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

  • Grignard Addition: Cool the solution to 0 °C or lower and slowly add the Grignard reagent (1.0-1.2 eq) via a syringe.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress by TLC.

  • Aqueous Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Hydrolysis and Isolation: Add an aqueous acid (e.g., 2 M HCl) to hydrolyze the intermediate imine to the ketone. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by column chromatography.

Cycloaddition Reactions: Synthesis of Heterocycles

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile, to construct various heterocyclic systems. Of particular interest are [3+2] cycloadditions with 1,3-dipoles, such as azides or nitrile oxides, to form tetrazoles and oxadiazoles, respectively. These heterocycles are prevalent motifs in medicinal chemistry.

The electron-withdrawing nature of the substituents on this compound enhances the dipolarophilic character of the nitrile group, making it a good candidate for such cycloadditions.

[3+2] Cycloaddition with Sodium Azide:

This reaction is a common method for the synthesis of tetrazoles. The reaction is often catalyzed by a Lewis acid, such as zinc chloride or ammonium chloride.

Experimental Protocol: Synthesis of a Tetrazole Derivative

  • Reaction Mixture: To a solution of this compound in a polar aprotic solvent like N,N-dimethylformamide (DMF), add sodium azide and a catalyst such as ammonium chloride.

  • Heating: Heat the reaction mixture (typically to 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl) to protonate the tetrazole.

  • Isolation: The tetrazole product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Purify the tetrazole by recrystallization or column chromatography.

Visualization: [3+2] Cycloaddition Reaction

G cluster_cycloaddition [3+2] Cycloaddition of the Nitrile Group nitrile This compound tetrazole Corresponding Tetrazole nitrile->tetrazole azide Sodium Azide (NaN₃) azide->tetrazole

Caption: Formation of a tetrazole via [3+2] cycloaddition.

Conclusion: A Versatile Tool for the Synthetic Chemist

The nitrile group in this compound is a versatile functional handle whose reactivity is finely tuned by the electronic and steric effects of its neighboring bromo and methyl ester substituents. The electron-withdrawing nature of these groups enhances the electrophilicity of the nitrile carbon, generally favoring nucleophilic additions and cycloadditions. However, the ortho ester also introduces steric hindrance that must be considered in the design of synthetic routes.

This guide has provided a comprehensive overview of the key transformations of the nitrile group in this valuable building block, supported by mechanistic insights and practical experimental protocols. By understanding the principles outlined herein, researchers and drug development professionals can effectively harness the synthetic potential of this compound to construct novel and complex molecular architectures with greater control and efficiency.

References

  • BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry.
  • Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Process for selective nitrile reduction. (n.d.).
  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014, May 26).
  • Recent Advances of Pd/C-C
  • The reductive decyanation reaction: an overview and recent developments. (n.d.). Beilstein Journal of Organic Chemistry.
  • Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3. (n.d.). Sigma-Aldrich.
  • Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. (2019, January 24). MDPI.
  • Organic Syntheses Procedure. (n.d.).
  • Palladium-C
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed C-C, C-N and C-O bond form
  • Methyl 5-bromo-2-cyanobenzo
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Amines. (n.d.). NCERT.
  • Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3. (2025, September 25). ChemicalBook.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH.
  • 1031927-03-3|Methyl 2-bromo-5-cyanobenzo
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. (2023, November 18). MDPI.
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (n.d.).
  • Reactions of phosphate radicals with substituted benzenes. A structure–reactivity correlation study. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • CAS No : 251085-87-7 | Product Name : Methyl 5-bromo-2-chlorobenzoate | Pharmaffili
  • Methyl 5-bromo-2-cyanobenzo
  • High-Pressure Cycloaddition Reactions of 3-Bromo-1,5-azulenequinone and 3-Bromo-1,7-azulenequinone with Dienophiles. (2025, August 7).
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.).
  • Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615. (n.d.). PubChem.

Sources

A Technical Guide to the Solubility of Methyl 5-bromo-2-cyanobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Overview of Methyl 5-bromo-2-cyanobenzoate

This compound is a substituted aromatic compound with the chemical formula C₉H₆BrNO₂.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. Its structure, featuring a benzene ring substituted with a bromo group, a cyano group, and a methyl ester group, imparts a unique combination of chemical properties that are critical to its reactivity and application. Understanding the physical properties of this intermediate, especially its solubility, is a fundamental prerequisite for its effective use in a laboratory or industrial setting.

The Critical Role of Solubility in Research and Development

The solubility of a compound is a cornerstone of chemical process development. For researchers and drug development professionals, solubility data dictates the choice of solvents for a wide range of applications, including:

  • Reaction Medium: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction.

  • Purification: Techniques like recrystallization and chromatography are entirely dependent on differential solubility.[3]

  • Extraction: Isolating a target compound from a mixture relies on its preferential solubility in a specific solvent.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is critical for bioavailability and manufacturability.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and an illustrative profile of its behavior in common organic solvents.

Theoretical Principles of Solubility

The solubility of this compound is dictated by its molecular structure, which contains both polar and non-polar features. The fundamental principle governing this behavior is the adage, "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4]

Molecular Structure Analysis
  • Polar Moieties: The molecule possesses two key polar functional groups: the cyano group (-C≡N) and the methyl ester group (-COOCH₃) . These groups have significant dipole moments and are capable of engaging in dipole-dipole interactions with polar solvent molecules.

  • Non-Polar Moiety: The brominated benzene ring constitutes the bulk of the molecule. This aromatic system is largely non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces and π-stacking.

The interplay between these competing features means that this compound is not expected to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely show good solubility in solvents of intermediate polarity.

Predicting Solubility in Common Solvent Classes

Based on the structural analysis, we can predict the solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ester's oxygen atoms can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute limits this interaction. Moderate solubility is expected, driven primarily by dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents are strong dipole-dipole interactors but do not donate hydrogen bonds. Solvents like acetone and THF are expected to be effective due to their ability to solvate both the polar functional groups and interact favorably with the aromatic ring. DMSO, being highly polar, is also likely to be a very effective solvent.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Hexane is unlikely to be a good solvent as it cannot effectively solvate the polar cyano and ester groups. Toluene, however, may show some solubility due to its aromatic character, which allows for favorable π-π interactions with the solute's benzene ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They are expected to be very effective solvents for this compound.

Experimental Determination of Solubility

Accurate solubility determination is an empirical process. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.

Health and Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound and related compounds are classified as irritants.[5][6]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.[7][8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][8]

    • Avoid breathing dust or vapors.[5]

    • Wash hands thoroughly after handling.[7]

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a general classification of solubility and is useful for initial solvent screening.[9][10]

Methodology:

  • Place approximately 20-30 mg of this compound into a small, dry test tube.

  • Add the chosen solvent dropwise (e.g., 0.25 mL at a time) up to a total volume of 3 mL.

  • After each addition, shake the test tube vigorously for 10-20 seconds.[3]

  • Observe the mixture to determine if the solid dissolves completely.

  • Classify the solubility based on the amount of solvent required:

    • Soluble: Dissolves completely in ≤ 1 mL.

    • Sparingly Soluble: Dissolves partially or requires > 1 mL to dissolve.

    • Insoluble: No visible dissolution after adding 3 mL.

Protocol 2: Quantitative Determination via UV-Vis Spectroscopy

This method provides a precise, quantitative measurement of solubility and is a self-validating system when based on a proper calibration curve.[11][12] It is highly sensitive and particularly useful for determining the solubility of sparingly soluble compounds.[12]

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 25 mL volumetric flask. This creates a stock solution of approximately 1 mg/mL.

  • Standard Solutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.

  • Spectra Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. The solvent used for dilution should be used as the blank.

  • Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a valid calibration.

Part B: Analysis of Saturated Solution

  • Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. Ensure enough solid is present so that some remains undissolved.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Allow the vial to stand undisturbed for the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant. Filter it through a 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microcrystals.[13]

  • Dilution: Dilute the clear filtrate with the analysis solvent (from Part A) to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility concentration in the test solvent.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.

Illustrative Solubility Profile

While exhaustive experimental data is proprietary to individual research labs, the following table summarizes the predicted solubility of this compound in various common organic solvents, based on the theoretical principles outlined in Section 2.0. This serves as a practical starting point for solvent selection.

SolventSolvent ClassPredicted SolubilityRationale / Notes
Dichloromethane ChlorinatedHighly SolubleEffective at solvating a wide range of organic compounds of intermediate polarity.
Chloroform ChlorinatedHighly SolubleSimilar to dichloromethane; an excellent solvent for this type of compound.
Tetrahydrofuran (THF) Polar AproticHighly SolubleThe ether oxygen and ring structure interact well with both polar and non-polar moieties.
Acetone Polar AproticSolubleThe polar carbonyl group effectively solvates the ester and cyano groups.
Ethyl Acetate Polar AproticSoluble"Like dissolves like" principle applies strongly due to the shared ester functionality.
Acetonitrile Polar AproticSolubleThe polar nitrile group provides favorable dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleA very strong polar aprotic solvent capable of dissolving a vast array of compounds.
Toluene Non-Polar (Aromatic)Sparingly SolubleAromatic π-π stacking interactions can aid dissolution, but it struggles to solvate the polar groups.
Methanol Polar ProticSparingly SolubleCan act as a hydrogen bond acceptor, but overall polarity match is not ideal.
Ethanol Polar ProticSparingly SolubleSlightly less polar than methanol, may show slightly better solubility but still limited.
n-Hexane Non-Polar (Aliphatic)InsolubleLacks any effective mechanism to solvate the polar cyano and ester functional groups.
Water Polar ProticInsolubleThe large, non-polar aromatic ring makes the molecule too hydrophobic to dissolve in water.

Application of Solubility Data: Recrystallization

A primary application of solubility data is in the design of a purification protocol via recrystallization. The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature or below.

If a single solvent does not meet these criteria, a binary solvent system (a "solvent/anti-solvent" pair) is often employed. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two solvents must be miscible.

Diagram of Recrystallization Solvent Selection Logic

G Start Select Test Solvent HotSol Is compound soluble in hot solvent? Start->HotSol ColdSol Is compound insoluble in cold solvent? HotSol->ColdSol  Yes Bad_Hot POOR Solvent HotSol->Bad_Hot  No Good GOOD Solvent ColdSol->Good  Yes Pair_Check Is compound insoluble in another miscible solvent? ColdSol->Pair_Check  No Bad_Cold POOR Solvent Pair Consider for Solvent Pair Pair_Check->Bad_Cold  No Pair_Check->Pair  Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Conclusion

The solubility of this compound is governed by its distinct structural motifs: polar cyano and methyl ester groups, and a non-polar brominated aromatic ring. This dual character results in high solubility in moderately polar to polar aprotic solvents like dichloromethane, THF, and acetone, and low solubility in highly non-polar (hexane) or highly polar protic (water) solvents. An empirical approach, utilizing qualitative screening followed by quantitative UV-Vis spectroscopy, provides the most reliable data for process optimization. This understanding is paramount for scientists in selecting appropriate solvent systems for chemical synthesis, purification, and formulation, ensuring the efficient and successful application of this versatile chemical intermediate.

References

  • Spectroscopic Techniques - Solubility of Things. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO6BW5lUCPIsFKsWSvS0LmxU05FYRT5cqCixdztg-gFEoCqVcmWwOfNd7wV_cM0NmWNjlfonkTFXdvSQbjgtCNUIIbjO2NuWthbNH4qEjOxviBpBCc0XTgo2amB40NtGHoagk4LYtb01lQrAAQ2j8lPYk2gkU=]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDpBkBm8bOuM5UGVbZDOJye4oME3YxAVMLA5xKBqbURsp9mcFqgg2YquGiYSo5etp01YEX6s-0nrIqzBmUq5ttJLd3hiW26oh7jB0HodJp5xDwAKUQjlKzZwL7rUH4-czxDpAFAd9b7rc-cx8mbU9HbBFX_JKzRpvU5WX02fAUUazLIgUB8A==]
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEIuJj_6FZ1tfZiQF_cMf6yCdt18qHeOwXxZ6k74wBUqsCzltRoJCGYnDi3ZVvXGvEvUs3nQeeYI3X3ClGzJMprs0tPhUEobmbL-uuIUx3EUqHbt1h3JzdgTHXjwknWsK9uUo=]
  • Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3. (n.d.). Sigma-Aldrich. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPw7y7tMQ9r9tojoToKTUYuwREnOnLD3DtwmVBdKRKvpgnQVpNcqZZerBnhTgI_Ua_UuY24uQEAkPpLUgtD7LBHpzlToLDAFjhX-Rx3NzeVWbQevA1W-WaqasbTZ153m_NFV7SpfkT7SQSlry_C2I7tVlQUNX8tLp6lm8=]
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOfJa7uvMlXrOycwc4dsnoGRHaEMKPJWqg3v1EGCvNZoXJk2AEpvCRZe7MIVYg0Rr1WCxUKBXcW1kp8xG6qMa5ocQwrDRRApfpVxPg3OZZ_57fFq_IiUg0aVdskGQQ-PFEb0Vxhg==]
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scirp.org. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZljfO340kehFKScgROHf8o1zo5p5IdHvXoWEta2YjaY9CYnBOp8UxYJmOGZoXLAQyU6cwR7ILEca4e_TU24LrSBZ0xTb7BEiXjB7vBqXNLwRG5evqaZWNaYoAAc88KD8IoVAzFUrW9YDg3H18aQ==]
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3-LjqU_5N1FlmNmpvB8IHzFhpWYFeGgny3lMLgsweY8d57_KEOMEdibRBta72qopk0Lj_2JwzfFuA9RS7VFMRFbDN-Ux85rx5RhEwYiY5xwHVbZ8f2tTho9yM993Ip13dcxR7]
  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ1zbfearZyg_pxyiBcnuNDOOqnqovWilXA5IfUXFqdUHBiA4rC0_wQC4Op9LyjX0bKfzk4oRzDnwgGSKOh8zDkjX_DGsFmwcHTmyQeCzQ2rD5GvhJntwUF-VeDySzOS4kkydjNCa2df05ktMjchyxqcxB0cp3bl3NL5fK7Rlr8kpFPELgfz8=]
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbdY0Qc_hhljYF-lTpmadwHk923pTbsH5Lo_y9K119grU5nFAmz82rVu4xOLFsZgp85BagWE8cTlO0C6x5DiUUmPARk8XnG6gpI8djGT3cZhkD0ilsVCHm2vqSOwkdoxo205UXByd2BDhB9s5eMDYJfs-lHyb-FtkUEb-7ykizHMnjfx2p5SSaCF_I_FvtWmzkDx-bAsg_XDTjU9_dhnHU4lhL3G6wVcX6tbabb-Qy8-Ji8tXGDyUehqGfgxx0zYSajQdIpiYuF0-MDrQjXBsf-CAZ9Mx57_FJxkN7Zu25ryY5ftIdOWD_MstoV59P2gqT58E14fdDPlDBr-qgF89rqd8tek9x7OXZo7UjHWBng_0]
  • Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025, August 6). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2nRMlo0-Q25MV7C28ze_bF9OxNzQRTSl11pkF9Kt4l_dEgF0QR5L8Iw6xKDNrskNU6hhSKgJocFe8Gcjn7HMsky6I6jGylhHwwt4zieY-6bsYqjFk8lQ5xG27I6bFusQw3NhRpm70o9geVrVtUwYSe3qE0kbbgkrNubQtY6N_ClOe6uDDGFU28l14aHEISUkA4eZoZjZVW1h4l2OMODvh4ZjJh5B28O6yGag9FNyCsu9YttX0H9ySWQIqkavlfpitcR_hN6K9CfAvIkWr8bLoYBU=]
  • This compound | C9H6BrNO2 | CID 53419498. (n.d.). PubChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnQQMNdhSYb75Lm8N7FctgM7ZWnNKyxXjNooIQkNyUFx5pVK2d0bvRhvHXrpRkoRyuUEJgfN3uiV2ytRvOO9e50HvWVldPmrWL13YKqwcXjRqowmoA6p7iBasC6sm_6k9HrfGOURjtE3oC2LxHWAGDeK42gYXfu1H--tpZE90en4xM]
  • 2-broMo-5-cyanobenzoic acid Methyl ester. (n.d.). ChemBK. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgWB5aLMTXdl1_6DEzANIEN-hridXqkyy8BKvgCwud5008rvy5mFDWl68dzmCmUGmd3vSDn5_B4awkd6-_oDvW4wv8NDCD8WZ1KQYxAOoOyQcppabgcxShdC-J2RR2kBiQix8oAU2NGIaiVPDKk8ZOje_UP4sspRNgt83wxOU2HTz6kNFpXTI=]
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt0bzuZCjuVV1_EWRWnGiVEF4ykYbBXzp0v65uofUPBGBW2JxRVJ4975ADS2aOTXrXN4cK0SHpx2hAhNUnm9mWylO0FazYBRhSFw1aV8XL_AhprpkCCG564RAr2Rf4nqRH9bcdEuade_Ao9jFMy8exthOJP6h_mkUYyGCs3hZtZsdD-eApRhFoYK44au_Cehbp_Nh8RB3fdlsBUVJWg4EsDVYDHzvwEVCUlvxAPSMnwgy_hs56XRPpqWCT8Lf_IL8NP8y9qlh1Z4OCvSA=]
  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-YhzuuKiHNWRTrvw-qD6FO4L8ic-LjJTSfo3MSHxClfMsnJeQpK0p4BdwFwxxWcBXtdzUNGg8cKNRRB6UFOc1_GJn2PpR8TEqQaRxNgYGK8LVpgxRYFIwEVj05E-zeSa8qlnAiM6r4bwx3vM=]
  • 5 - SAFETY DATA SHEET. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr17WXqrC91gVRj2wm4U7GAotzrTz9ywmE50II-W7MIPCqEVVPfq2LWqpxYqKfJCnTlrJNJOAb6yMAapGZT4XkTGOPFsRhNoJnXd0mne8Zu0N0TarpglCrymYOf1MYtYRGM2MeKmAnUtKjNwNHNboRgIoDNR41K2-DUkIcIFqdMr9rAR0SuhWRxCqvMMgjws7dA2OKtFvYvKd7bGR_EimaVyYhSXUMoZmCooKJnRzzoxytRG9fyf5JMZGmklM=]
  • Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615. (n.d.). PubChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGl1sfAQpLY23DAfzThyagpFx_VJpPTcIQA44naQehVCD__BOMOZu-eOoOXICjUMS-6trB2rT7szTHU9btR4poWFLDwxGKwgp9DPWdEmBnQzrEmo_iLAUOYo0RZnm9IPEvClYj6OfquewN3FJzbu2SP_4cdgafyC8BMHys4d4IounV]
  • This compound (C9H6BrNO2). (n.d.). PubChemLite. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERvHbziwkx2swG0CQav99PQgf0DwazgBAI39BXgeP-3zESa9HyhnhDy5ujh-jjrGFoAaCaio2zrWwHCRc5mZrpVvo9_zIxWGh27BC4Rd4Ot27kPsooZ-GpwqjtP26Oae2usrLC5E5YA8IhddIb]

Sources

The Synthesis and Strategic Application of Methyl 5-bromo-2-cyanobenzoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount to the successful synthesis of novel molecular architectures. Methyl 5-bromo-2-cyanobenzoate, a polysubstituted aromatic compound, represents a quintessential example of such a versatile intermediate. Its unique arrangement of a methyl ester, a cyano group, and a bromine atom on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the historical context, synthesis, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

I. Historical Context and the Dawn of Aromatic Functionalization

While a singular, seminal publication heralding the "discovery" of this compound remains elusive in the annals of chemical literature, its conceptualization and synthesis are deeply rooted in the foundational principles of 19th-century organic chemistry. The logical pathway to its creation is inextricably linked to the groundbreaking work of Swiss chemist Traugott Sandmeyer. In 1884, Sandmeyer discovered a transformative reaction that enabled the conversion of aromatic amines into a wide variety of functional groups via diazonium salts.[1][2] This reaction, now universally known as the Sandmeyer reaction, opened up unprecedented possibilities for the specific and controlled functionalization of aromatic rings.

The ability to introduce both a bromo and a cyano group onto a benzene ring with a high degree of regiochemical control was a direct consequence of the versatility of the Sandmeyer reaction. Early organic chemists, armed with this powerful tool, could strategically build complex aromatic structures from simple anilines. The synthesis of a molecule like this compound would have been a logical extension of this chemistry, likely pursued as an intermediate in the synthesis of dyes, early pharmaceuticals, or other specialized organic compounds.

The esterification of the carboxylic acid, a fundamental transformation, would have been the final step in the conceptual synthesis. The choice of a methyl ester was likely driven by its straightforward preparation and the ease with which it can be hydrolyzed or converted into other functional groups, providing further synthetic flexibility.

II. Synthetic Methodologies: From Historical Precedent to Modern Efficiency

The synthesis of this compound can be approached from several strategic directions, leveraging classic and contemporary organic reactions. The choice of a specific route often depends on the availability of starting materials, desired scale, and purity requirements.

A. The Classic Approach: A Sandmeyer-Centric Strategy

A historically plausible and still widely applicable route to this compound begins with a readily available aminobenzoate precursor. The Sandmeyer reaction is the cornerstone of this approach, allowing for the sequential introduction of the bromo and cyano functionalities.

Plausible Synthetic Pathway:

Caption: Plausible historical synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

Step 1: Synthesis of Methyl 2-amino-5-bromobenzoate

  • Diazotization: Dissolve Methyl 2-aminobenzoate in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Diazotization: Dissolve the synthesized Methyl 2-amino-5-bromobenzoate in an appropriate acidic medium (e.g., aqueous sulfuric acid) and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Cyanation (Sandmeyer Reaction): In a separate vessel, prepare a solution of cuprous cyanide (CuCN) and sodium or potassium cyanide in water.

  • Carefully add the cold diazonium salt solution to the cyanide solution.

  • Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the nitrile.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

B. Modern Synthetic Approaches

While the classic Sandmeyer approach remains robust, modern organic synthesis often seeks to improve efficiency, safety, and scalability. This has led to the development of alternative methods.

Alternative Route: Cyanation of a Dihalogenated Precursor

A contemporary strategy might involve starting with a dihalogenated benzoic acid derivative and selectively introducing the cyano group via a palladium-catalyzed cyanation reaction.

Caption: A modern synthetic approach to this compound.

Detailed Experimental Protocol (Illustrative):

  • To a solution of Methyl 5-bromo-2-iodobenzoate in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Degas the reaction mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove insoluble salts and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to afford pure this compound.

Comparative Analysis of Synthetic Routes

ParameterClassic Sandmeyer RouteModern Palladium-Catalyzed Route
Starting Materials Readily available aminobenzoatesDihalogenated benzoates (may require synthesis)
Reagents Stoichiometric copper salts, sodium nitriteCatalytic palladium, cyanide source (e.g., Zn(CN)₂)
Reaction Conditions Low temperatures for diazotization, moderate for SandmeyerElevated temperatures
Safety Considerations Handling of potentially explosive diazonium salts, toxic cyanidesUse of toxic palladium catalysts and cyanide reagents
Scalability Well-established for large-scale synthesisCan be challenging to scale due to catalyst cost and removal
Purity & Yield Generally good, but can have side productsOften high-yielding with good purity

III. Characterization and Spectroscopic Analysis

Unequivocal characterization of this compound is crucial to ensure its purity and structural integrity for subsequent applications. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region will show a distinct splitting pattern corresponding to the trisubstituted benzene ring. The chemical shifts and coupling constants provide definitive information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show resonances for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. A strong absorption around 2230-2210 cm⁻¹ is indicative of the C≡N stretch of the nitrile. A strong carbonyl (C=O) stretch for the ester will be observed around 1730-1715 cm⁻¹. The spectrum will also show absorptions corresponding to the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M⁺ and M+2 peaks), confirming its presence.

IV. Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications.

  • The Bromo Group: The bromine atom serves as a versatile handle for introducing further complexity through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction of many pharmaceutical scaffolds.

  • The Cyano Group: The nitrile functionality can be transformed into a variety of other groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings such as tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

  • The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. It can also be reduced to an alcohol, providing another point for further functionalization.

The strategic combination of these transformations allows medicinal chemists to rapidly generate libraries of diverse compounds for screening against various biological targets. For instance, the use of 5-bromo-2-methylbenzoic acid, a closely related precursor, in the synthesis of the antidiabetic drug Canagliflozin highlights the pharmaceutical relevance of this substitution pattern.[3]

V. Conclusion

This compound, while perhaps not a compound of household recognition, stands as a testament to the power and elegance of synthetic organic chemistry. Its historical roots in the foundational Sandmeyer reaction and its continued relevance in modern drug discovery underscore its importance as a versatile chemical intermediate. For the research scientist, a thorough understanding of its synthesis, characterization, and reactivity provides a powerful tool for the construction of novel and potentially life-changing molecules.

VI. References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A. Retrieved from

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

Sources

Technical Guide: Leveraging Methyl 5-bromo-2-cyanobenzoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of Methyl 5-bromo-2-cyanobenzoate as a high-value fragment for use in Fragment-Based Drug Discovery (FBDD). We dissect the strategic importance of its constituent functional groups—the bromine atom for halogen bonding and the cyano group as a key interaction node—which together form a privileged scaffold for probing protein binding sites. This document furnishes researchers and drug development professionals with a comprehensive molecular profile, validated experimental protocols for screening and hit validation, and actionable strategies for synthetic elaboration. By contextualizing this fragment within a hypothetical drug discovery campaign against Poly(ADP-ribose) polymerase-1 (PARP-1), we illustrate the causality behind experimental choices and provide a practical framework for its application in generating novel lead compounds.

Part 1: The Strategic Value of Privileged Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel chemical matter for therapeutic targets.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that bind with low affinity but high ligand efficiency.[3] These fragments serve as efficient starting points that can be chemically elaborated into potent, drug-like leads.[2][4] Ideal fragments often adhere to the "Rule of Three": molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors.[4]

The success of an FBDD campaign hinges on the quality of the fragment library. Fragments containing specific, well-understood functional groups that can form potent and directional interactions are of particularly high value. This compound is an exemplary scaffold, integrating three key features: a bromine atom, a cyano group, and a substituted benzene ring, making it a versatile tool for probing protein active sites.

The Bromo Group: A Halogen Bond Donor

For decades, halogens were incorporated into drug candidates primarily to modulate steric and lipophilic properties.[5][6] However, it is now unequivocally established that heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond (X-bond).[6][7] This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the C-X bond axis, which interacts favorably with electron-rich Lewis bases like backbone carbonyls or carboxylate side chains in a protein.[8][9]

The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F), making bromine an excellent choice that balances interaction strength with synthetic tractability.[6] Harnessing halogen bonding can significantly enhance binding affinity and selectivity, providing a powerful tool for lead optimization.[6][8]

The Cyano Group: A Versatile Interaction Partner

The cyano, or nitrile, group is a common feature in over 60 approved small-molecule drugs.[10][11] Its utility stems from its unique electronic properties. The linear C≡N group is highly polar, with the nitrogen atom acting as an excellent hydrogen bond acceptor.[12][13] Its small size allows it to probe narrow pockets within an active site.

Beyond its role in non-covalent interactions, the cyano group can also act as a weak electrophilic "warhead," capable of forming reversible or irreversible covalent bonds with nucleophilic residues like cysteine, particularly when positioned advantageously within a binding site.[10] This dual nature as both a polar interaction partner and a potential covalent modifier makes it a highly attractive functional group in drug design.[10][12]

Part 2: Molecular Profile of this compound

This compound is a readily available chemical building block.[14] Its physicochemical properties make it an ideal candidate for fragment screening, aligning well with the aforementioned "Rule of Three."

Physicochemical Properties
PropertyValue"Rule of Three" ComplianceSource
Molecular Formula C₉H₆BrNO₂N/A[15]
Molecular Weight 240.05 g/mol Yes (< 300)[16]
XlogP 2.1Yes (< 3)PubChem
Hydrogen Bond Donors 0Yes (≤ 3)PubChem
Hydrogen Bond Acceptors 3 (O, O, N)Yes (≤ 3)PubChem
Rotatable Bonds 2Yes (≤ 3)PubChem
Topological Polar Surface Area (TPSA) 59.9 ŲN/APubChem

Note: Properties were retrieved from the PubChem database (CID 53419498). XlogP is an estimated value.

Key Interaction Vectors

The fragment's rigid aromatic core presents its key functional groups in well-defined vectors, making it an excellent scaffold for structure-based design. The bromine atom provides a strong halogen bond donor vector, the cyano group offers a hydrogen bond acceptor, and both the bromo- and ester-substituted positions serve as primary handles for synthetic elaboration.

Caption: Interaction and synthetic vectors of this compound.

Part 3: Application in a Drug Discovery Campaign: A PARP-1 Case Study

To illustrate the practical application of this fragment, we present a hypothetical discovery campaign targeting Poly(ADP-ribose) polymerase-1 (PARP-1) . PARP inhibitors have achieved clinical success, particularly for cancers with BRCA mutations. The active site of PARP-1 contains a nicotinamide-binding domain, which is a well-characterized pocket that can be targeted by small molecules. The interaction patterns of approved PARP inhibitors often involve hydrogen bonds and other directed interactions that the bromo-cyanobenzoate scaffold is well-suited to mimic.[17][18]

Experimental & Logic Workflow

A typical FBDD campaign follows a structured cascade of screening, validation, structural biology, and chemical elaboration.[19][20] The goal is to use highly sensitive biophysical methods to identify weak binders and then use high-resolution structural data to guide their optimization into potent leads.

FBDD_Workflow cluster_screening Phase 1: Hit Identification cluster_validation Phase 2: Hit Validation cluster_optimization Phase 3: Lead Optimization lib Fragment Library (incl. Core Fragment) spr Primary Screen: Surface Plasmon Resonance (SPR) lib->spr ~2000 Fragments hits Initial Hits (Weak Binders, K_D ~10µM - 1mM) spr->hits ~5-20 Hits xray Structural Biology: X-ray Crystallography hits->xray Co-crystallization Attempts validated_hit Validated Hit (Binding Mode Confirmed) xray->validated_hit synthesis Structure-Guided Synthesis (e.g., Suzuki Coupling) validated_hit->synthesis Design Cycle sar SAR Generation (Biochemical & Biophysical Assays) synthesis->sar Test Analogs sar->synthesis Iterate lead Lead Compound (Potent & Selective, K_D < 100nM) sar->lead

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Fragment Screening with Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique ideal for FBDD.[21][22] It can detect the low-affinity, rapid on/off binding kinetics characteristic of fragments, which are often missed by traditional biochemical assays.[22]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize recombinant human PARP-1 (catalytic domain) onto a CM5 sensor chip via amine coupling to achieve a density of ~8000-10000 Response Units (RU).

    • Causality: This density is optimal for detecting small molecule binding while minimizing mass transport limitations.

    • Use a reference flow cell, activated and blocked without protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other library fragments in 100% DMSO.

    • Create the final screening concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+) with a final DMSO concentration of 1-2%.

    • Causality: Keeping DMSO concentration consistent across all samples is critical to minimize solvent-induced artifacts.

  • Screening:

    • Inject each fragment over the PARP-1 and reference flow cells for a short contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Flow rate should be high (e.g., 50 µL/min) to minimize mass transport effects.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis & Hit Triage:

    • Process the raw sensorgrams by subtracting the reference cell data and then the buffer-only injection data.

    • A fragment is considered a "hit" if it produces a reproducible, concentration-dependent binding response significantly above the noise level.

    • Hits are then re-tested in a dose-response format (e.g., 8 concentrations) to determine an estimated dissociation constant (K_D).

Protocol 2: Orthogonal Hit Validation & Structural Biology with X-ray Crystallography

Rationale: X-ray crystallography is the gold standard for validating a fragment hit.[4][21] It provides unambiguous confirmation of binding and reveals the precise binding mode, which is essential for guiding structure-based drug design.[19]

Methodology:

  • Protein-Ligand Complex Preparation:

    • Concentrate purified PARP-1 catalytic domain to ~10 mg/mL.

    • Soak the protein solution with a 5- to 10-fold molar excess of this compound (from a DMSO stock) for 1-2 hours on ice.

    • Causality: Soaking at a molar excess increases the occupancy of the fragment in the protein's binding site prior to crystallization.

  • Crystallization:

    • Set up sitting-drop or hanging-drop vapor diffusion crystallization trials, mixing the protein-fragment complex with various crystallization screens.

    • Incubate plates at a stable temperature (e.g., 20°C).

  • Crystal Soaking (Alternative Method):

    • If apo-protein crystals are already available, transfer them to a cryoprotectant-containing solution saturated with the fragment.

    • Allow the fragment to diffuse into the crystal over several hours.

    • Causality: This method is often faster if apo conditions are known but can sometimes damage the crystal lattice.

  • Data Collection and Structure Solution:

    • Harvest suitable crystals, flash-cool them in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a known PARP-1 structure.

    • Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound fragment. The bromine atom is particularly useful here, as its high electron density makes it easier to identify.

Part 4: Synthetic Strategies for Hit-to-Lead Elaboration

With a confirmed binding mode from crystallography, the next phase is to "grow" the fragment into a more potent lead compound. The structure of this compound offers two primary vectors for synthetic elaboration: the C5-bromo position and the C1-methyl ester.

Strategy: Fragment Growth via Palladium-Catalyzed Cross-Coupling

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of diverse chemical groups to probe for additional interactions with the protein surface, guided by the crystal structure.

Synthesis_Strategy start This compound Core Fragment reagents R-B(OH)₂ Pd Catalyst, Base Suzuki-Miyaura Coupling product R-Substituted Analog Grown Lead Compound reagents->product Introduce Diversity at C5

Caption: Synthetic strategy for fragment elaboration via Suzuki coupling.

Protocol 3: Example Synthetic Elaboration via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile reaction with a broad tolerance for functional groups, making it ideal for medicinal chemistry applications. It allows for the formation of a C-C bond between the aryl bromide of our fragment and a wide variety of commercially available boronic acids.

Methodology:

  • Reaction Setup:

    • To an oven-dried reaction vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting fragment. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent and Degassing:

    • Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio).

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst.

  • Reaction:

    • Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Structure-Activity Relationship (SAR)

Following synthesis, the new analogs would be tested for PARP-1 binding affinity (e.g., via SPR) and enzymatic inhibition (e.g., a biochemical assay).

CompoundR-Group (at C5)PARP-1 K_D (SPR, µM)PARP-1 IC₅₀ (Enzymatic, µM)Ligand Efficiency (LE)
Fragment Hit -Br150> 2000.31
Analog 1 -Phenyl25400.32
Analog 2 -4-Hydroxyphenyl5.28.50.36
Analog 3 -3-Aminophenyl8.112.00.34
Analog 4 -Indole-5-yl0.9 1.3 0.39

Note: Data are hypothetical. LE = -1.4 * log(IC₅₀) / Heavy_Atom_Count. This hypothetical SAR suggests that adding groups capable of forming additional hydrogen bonds (e.g., phenol in Analog 2, indole in Analog 4) leads to a significant improvement in potency, validating the structure-guided growth strategy.

Part 5: Conclusion

This compound is more than just a chemical reagent; it is a strategically designed fragment that offers a powerful starting point for drug discovery campaigns. Its combination of a halogen bond donor, a hydrogen bond acceptor, and versatile synthetic handles on a rigid scaffold allows it to effectively probe protein binding sites and serve as a foundation for rapid, structure-guided lead optimization. The protocols and strategies outlined in this guide provide a validated framework for researchers to unlock the potential of this privileged fragment in their own drug discovery programs, accelerating the path from an initial low-affinity hit to a potent and selective lead compound.

Part 6: References

  • Schiebel, J., & Heine, A. (2017). Halogen Bonding in Drug Discovery: A Perspective. RSC Publications. [Link]

  • Mei, H., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

  • Zimmermann, M., & Lange, A. (2022). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Taylor & Francis Online. [Link]

  • Fiveable. (n.d.). Cyano- Definition. Organic Chemistry Key Term. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Fioravanti, G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. [Link]

  • do Nascimento, A. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Fioravanti, G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]

  • ZoBio. (n.d.). Fragment Screening and Compound Profiling. Drug Discovery Technology. [Link]

  • Wikipedia. (n.d.). Cyanide. [Link]

  • Chemistry For Everyone. (2024). What Is The Cyano Group? YouTube. [Link]

  • ResearchGate. (n.d.). Structural Activity Relationship for Novel Scaffold for PARP1 Inhibition. [Link]

  • ChemBK. (n.d.). 2-broMo-5-cyanobenzoic acid Methyl ester. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. National Institutes of Health. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Thakur, A., et al. (2023). Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship. PubMed. [Link]

  • Thakur, A., et al. (2023). Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]

  • PubChemLite. (n.d.). This compound (C9H6BrNO2). [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

  • Scott, A. D., et al. (2022). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PubMed Central. [Link]

  • Kholod, A. D., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]

  • Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. CHI Conference. [Link]

  • Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • de Vlieger, D., et al. (2023). Fragment-based drug discovery—the importance of high-quality molecule libraries. PubMed Central. [Link]

Sources

The Strategic Application of Methyl 5-bromo-2-cyanobenzoate in the Synthesis of Next-Generation Kinase and PARP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted potential of Methyl 5-bromo-2-cyanobenzoate as a pivotal building block in modern medicinal chemistry. We will delve into its intrinsic chemical properties that make it a versatile scaffold for the synthesis of targeted therapeutics, with a particular focus on the development of potent kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity to accelerate their discovery programs.

The Molecular Architecture and Strategic Advantages of this compound

This compound, with the molecular formula C₉H₆BrNO₂, presents a unique combination of functional groups that are highly advantageous for synthetic diversification in drug discovery.[1][2] The molecule's core is a benzene ring substituted with a methyl ester, a cyano group, and a bromine atom. This specific arrangement provides a powerful platform for a variety of chemical transformations.

The bromine atom, positioned at the 5th carbon, is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which are common structural features in many kinase inhibitors. The cyano group at the 2nd position, along with the methyl ester, can be chemically manipulated to construct various heterocyclic ring systems, a common strategy in the synthesis of PARP inhibitors.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆BrNO₂PubChem
Molecular Weight240.05 g/mol PubChem
AppearanceSolid---
IUPAC NameThis compoundPubChem
SMILESCOC(=O)C1=C(C=C(C=C1)Br)C#NPubChem

Application in the Synthesis of Kinase Inhibitors: A Suzuki-Miyaura Coupling Approach

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[8][9][10] Small molecule kinase inhibitors have emerged as a significant class of targeted therapies.[1][10] The biaryl scaffold is a common feature in many kinase inhibitors, and this compound is an excellent starting material for their synthesis via the Suzuki-Miyaura coupling reaction.[3][4]

The bromine atom on the phenyl ring allows for the coupling with a variety of aryl and heteroaryl boronic acids, leading to the formation of a diverse library of 5-aryl-2-cyanobenzoate derivatives. These derivatives can then be further modified to generate potent kinase inhibitors.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) B Add Solvent: (e.g., Dioxane/Water) A->B C Degas Mixture (e.g., N2 bubbling) B->C D Add Palladium Catalyst & Ligand (e.g., Pd(PPh3)4) C->D E Heat to Reaction Temp. (e.g., 90-100 °C) D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 5-aryl-2-cyanobenzoate

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 5-aryl-2-cyanobenzoate.

Application in the Synthesis of PARP Inhibitors: Constructing the Phthalazinone Core

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[11] Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality and is a clinically validated anti-cancer strategy.[11][12] Many PARP inhibitors, like Olaparib, feature a phthalazinone core.[7] this compound can serve as a key precursor for the synthesis of this important heterocyclic scaffold.

The synthesis of the phthalazinone core from this compound would typically involve the transformation of the cyano and methyl ester groups. For instance, the cyano group can be hydrolyzed to a carboxylic acid, which can then react with hydrazine to form the phthalazinone ring. The bromo substituent can be retained for later-stage functionalization or can be utilized in an earlier step to introduce other desired groups.

Logical Synthesis Pathway to a Phthalazinone Intermediate

PARP_Pathway A This compound B Methyl 5-bromo-2-(aminomethyl)benzoate (Reduction of Cyano Group) A->B e.g., Catalytic Hydrogenation C 5-Bromo-2-(hydrazinylmethyl)benzoic acid (Hydrolysis & Hydrazine reaction) B->C e.g., LiOH, then Hydrazine D 6-Bromo-3,4-dihydrophthalazin-1(2H)-one (Phthalazinone Core) C->D Intramolecular Cyclization

Caption: A plausible synthetic route to a key phthalazinone intermediate.

PARP-1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition can lead to cancer cell death, particularly in the context of BRCA deficiency.

PARP_Signaling cluster_dna_damage DNA Damage Response cluster_parp PARP-1 Mediated Repair (BER) cluster_hr Homologous Recombination (HR) cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 DSB Double-Strand Break (DSB) BRCA BRCA1/2 DSB->BRCA PARP1->DSB Unrepaired SSBs lead to DSBs PARylation PARylation of Proteins PARP1->PARylation Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival HR_Repair DSB Repair BRCA->HR_Repair Apoptosis Apoptosis (Cell Death) BRCA->Apoptosis Defective HR + PARP Inhibition HR_Repair->Cell_Survival PARPi PARP Inhibitor PARPi->PARP1 Inhibition

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.[11][12]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its strategically positioned functional groups enable the efficient synthesis of complex heterocyclic structures, making it an ideal starting point for the development of novel kinase and PARP inhibitors. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery endeavors. As our understanding of the molecular drivers of cancer continues to evolve, the demand for innovative and targeted therapies will only increase. The strategic utilization of well-designed building blocks like this compound will be paramount in accelerating the discovery of the next generation of life-saving medicines.

References

  • MDPI. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]
  • Semantic Scholar. (2005). Role of Tyrosine Kinase Inhibitors in Cancer Therapy. [Link]
  • PubMed. (2005). Role of tyrosine kinase inhibitors in cancer therapy. [Link]
  • PubChem.
  • National Institutes of Health (NIH). (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
  • National Institutes of Health (NIH). (2017).
  • Scribd. CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. [Link]
  • National Institutes of Health (NIH). (2021).
  • Semantic Scholar. (2014).
  • ScienceDirect. (2020).
  • Dovepress. (2024). Breakthrough Targeted Strategies: Advancing Multimodal Breast Cancer M. [Link]
  • National Institutes of Health (NIH). (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
  • Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. [Link]
  • PubChem.
  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
  • National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • National Institutes of Health (NIH). (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • National Institutes of Health (NIH). (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
  • PubMed. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. [Link]
  • National Institutes of Health (NIH). (2019).
  • National Institutes of Health (NIH). (2016).
  • PubMed. (2021). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]
  • ResearchGate. (2019). (PDF)
  • Semantic Scholar. (2021).
  • ResearchGate. (2012). (PDF)

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, frequently forming the core of pharmacologically active molecules and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern organic synthesis for the construction of these carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the use of readily available and minimally toxic organoboron reagents.[2][3]

Methyl 5-bromo-2-cyanobenzoate is a particularly valuable building block. The presence of three distinct functional groups—a bromine atom for cross-coupling, a cyano group, and a methyl ester—offers multiple avenues for sequential chemical modifications. The electron-withdrawing nature of the cyano and ester groups can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.[4] These resulting 5-aryl-2-cyanobenzoate derivatives are key intermediates in the synthesis of a variety of compounds, from pharmaceuticals to advanced materials.[5][6]

This comprehensive guide provides detailed protocols and technical insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-Br Ar-Pd(II)(L)n-Br Pd(0)Ln->Ar-Pd(II)(L)n-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Br->Ar-Pd(II)(L)n-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L)n-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L)n-Ar'->Ar-Ar' Product Pd(0) Pd(0) Pd(II) Intermediate 1 Pd(II) Intermediate 1 Pd(II) Intermediate 2 Pd(II) Intermediate 2

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for particularly challenging substrates.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a reliable method for a broad range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Degassing: Degas the solvent mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-2-cyanobenzoate.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), palladium(II) acetate (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (1.0 mmol).

  • Solvent Addition: Add toluene (4 mL) and water (0.4 mL) to the vial.

  • Degassing: Sparge the mixture with an inert gas for 10-15 minutes.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, filter the contents through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. These are based on typical outcomes for structurally similar substrates under optimized conditions. Actual yields may vary depending on the specific substrate and reaction conditions.

Arylboronic Acid Catalyst System Base Solvent Temp (°C) Time (h) Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100490-98
4-Chlorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF110880-90
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901075-85
4-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100582-92
2-Naphthylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1101288-96

Troubleshooting and Optimization

  • Low Yield or Incomplete Reaction:

    • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

    • Base Strength: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required for less reactive boronic acids.[4]

    • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time may drive the reaction to completion.

    • Degassing: Incomplete removal of oxygen can deactivate the catalyst. Ensure thorough degassing of the reaction mixture.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.

    • Protodebromination: The replacement of the bromine atom with hydrogen can be a competing reaction. This is often minimized by ensuring an efficient transmetalation step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-cyanobenzoate derivatives from this compound. The protocols provided herein offer a solid foundation for achieving high yields with a variety of arylboronic acids. Careful consideration of the choice of catalyst, base, and solvent, along with meticulous experimental technique, is key to the successful implementation of this powerful synthetic transformation. The resulting products are versatile intermediates poised for further functionalization, making this a critical reaction for researchers in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • El-Shishtawy, R. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. [Link]
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Antemir, A. (2010).
  • European Patent Office. (1999).
  • Google Patents. (n.d.).
  • Liu, P., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 431. [Link]
  • An, H., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(10), 1679. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
  • Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(31), 5746-5749. [Link]
  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945-947. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • European Patent Office. (1999).
  • Google Patents. (n.d.).
  • Watson, D. A., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12479–12486. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(28), 7200-7210. [Link]
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(2), 16195–16202. [Link]
  • Fairlamb, I. J. S. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Billingsley, K. L., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of Methyl 5-bromo-2-cyanobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical parameters and mechanistic underpinnings of this powerful C-N bond-forming reaction, with a specific focus on this electron-deficient substrate.

Introduction: Navigating the Amination of Electron-Deficient Aryl Halides

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's utility is particularly pronounced for substrates that are challenging for classical methods like nucleophilic aromatic substitution.[1]

This compound presents a unique challenge due to the presence of two electron-withdrawing groups: a cyano group and a methyl ester. While these groups activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle, they also introduce potential complications. The ester functionality, in particular, is sensitive to strongly basic conditions often employed in Buchwald-Hartwig reactions, which can lead to hydrolysis or other undesired side reactions.[4] Therefore, a judicious choice of catalyst, ligand, base, and solvent is paramount for a successful transformation.

This application note will dissect the key experimental variables, provide a reliable, step-by-step protocol, and offer insights into troubleshooting potential issues, thereby equipping the researcher with the necessary tools to successfully perform the Buchwald-Hartwig amination on this and similar electron-deficient substrates.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination R2NH Deprotonation Palladium Amido Complex Amine_Coordination->Deprotonation Base, -HBX Deprotonation->Pd(0)L Reductive Elimination Ar-NHR2 Product Deprotonation->Ar-NHR2 Pd(II)_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd(II)_Precatalyst->Pd(0)L Reduction (amine/phosphine)

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) complex.[5][6] For this compound, the electron-withdrawing nature of the cyano and ester groups facilitates this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.[1][7] The choice of base is critical to ensure efficient deprotonation without causing unwanted side reactions.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst.[6][8]

Experimental Protocol: Amination of this compound with a Primary Amine

This protocol provides a robust starting point for the amination of this compound with a generic primary amine (e.g., aniline or a primary alkylamine). Optimization may be required for specific amine coupling partners.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundAryl halide substrate
Primary AmineNucleophile
Palladium(II) acetate (Pd(OAc)₂)Palladium precatalyst
XantphosLigand
Cesium Carbonate (Cs₂CO₃)Base
TolueneSolvent
Schlenk flask or sealed vialReaction vessel
Magnetic stirrer and hotplateFor heating and stirring
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for workupSeparatory funnel, flasks, etc.
Silica gelFor column chromatography
Solvents for chromatographye.g., Hexanes, Ethyl Acetate
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble Reaction (Substrate, Pd(OAc)₂, Xantphos) start->setup inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert reagents 3. Add Base and Amine (Cs₂CO₃, Primary Amine) inert->reagents solvent 4. Add Solvent (Toluene) reagents->solvent reaction 5. Heat Reaction (e.g., 100 °C, 12-24 h) solvent->reaction monitoring 6. Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup 7. Quench and Workup (Cool, filter, extract) monitoring->workup Upon completion purification 8. Purify Product (Column Chromatography) workup->purification characterization 9. Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a dry Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and the primary amine (1.2 equiv).

  • Solvent Addition: Add dry, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9][10] For TLC analysis, a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically suitable. The disappearance of the starting aryl bromide and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired Methyl 5-amino-2-cyanobenzoate derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices

  • Catalyst System (Pd(OAc)₂/Xantphos): Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5] Xantphos is a wide bite-angle bidentate phosphine ligand that has demonstrated broad utility in C-N cross-coupling reactions, particularly for challenging substrates.[11] Its flexibility can promote the reductive elimination step.

  • Base (Cesium Carbonate): For substrates containing base-sensitive functional groups like esters, strong bases such as sodium tert-butoxide (NaOtBu) can lead to hydrolysis.[4] Weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often preferred as they are effective in promoting the reaction while minimizing side reactions.[11][12] Cs₂CO₃ is often advantageous due to its good solubility in some organic solvents.[5]

  • Solvent (Toluene): Toluene is a widely used non-polar, aprotic solvent for Buchwald-Hartwig aminations.[12][13] It has a suitable boiling point for the reaction and generally provides good solubility for the reactants and catalyst system. Other solvents like dioxane or THF can also be effective.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base- Use fresh Pd(OAc)₂ and ligand.- Ensure proper degassing of the solvent and thorough purging of the reaction vessel.- Grind the base to a fine powder before use or consider a more soluble base.[5]
Formation of Side Products (e.g., Ester Hydrolysis) - Base is too strong- Presence of water- Switch to a weaker base (e.g., K₃PO₄).- Use anhydrous solvent and reagents.
Dehalogenation of the Aryl Bromide - A known side reaction in Buchwald-Hartwig aminations.[14]- Screen different ligands; sometimes more electron-rich or bulkier ligands can suppress this pathway.- Lowering the reaction temperature might also be beneficial.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable amino-substituted benzonitriles. By carefully selecting the catalyst system, employing a moderately weak base to preserve the ester functionality, and maintaining a scrupulously inert atmosphere, high yields of the desired product can be reliably obtained. The protocol and insights provided herein serve as a robust foundation for researchers to successfully implement this transformation and adapt it to a broader range of substrates in their synthetic endeavors.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Singleton, D. A., & Jank, L. K. (2022). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 87(15), 10079–10088.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025, December 19). WordPress.
  • Buchwald-Hartwig reaction. (n.d.). chemeurope.com.
  • Buchwald–Hartwig amination. (2023, October 25). In Wikipedia.
  • McIndoe, J. S., & Lesiuk, M. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(85), 12821–12824.
  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald–Hartwig Aminations from Within an Inert Environment. ChemRxiv.
  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald–Hartwig Aminations from Within an Inert Environment. Analytical Chemistry, 92(17), 11638–11645.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467–3469.
  • Plummer, S., & Gallou, F. (2024). Buchwald–Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube.

Sources

Application Note: Synthesis of SGLT2 Inhibitors Utilizing Methyl 5-bromo-2-cyanobenzoate as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of C-aryl glucoside Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a prominent class of therapeutics for type 2 diabetes. We detail a strategic synthetic route commencing from the readily available starting material, Methyl 5-bromo-2-cyanobenzoate. The protocols herein describe the necessary transformations, including the initial hydrolysis of the starting material to a key carboxylic acid intermediate, subsequent Friedel-Crafts acylation to form a diaryl ketone, reduction to the critical diarylmethane aglycone, and final glycosylation with a protected sugar moiety to afford the final active pharmaceutical ingredient. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and control.

Introduction: The Significance of SGLT2 Inhibitors and Synthetic Strategy

Sodium-glucose co-transporter 2 (SGLT2) inhibitors have revolutionized the management of type 2 diabetes mellitus.[1] These drugs, including notable examples like Dapagliflozin and Canagliflozin, function by inhibiting SGLT2 in the proximal renal tubules, thereby preventing the reabsorption of glucose and promoting its excretion in the urine.[2] This mechanism of action is independent of insulin pathways, offering a unique therapeutic advantage.[2]

The core structure of most SGLT2 inhibitors is a C-aryl glucoside, which imparts greater metabolic stability compared to the naturally occurring O-glucosides like phlorizin.[1][2] The synthesis of these complex molecules hinges on the efficient construction of the diarylmethane aglycone, which is then coupled with a glucose derivative.

This guide focuses on a synthetic strategy that employs this compound as a versatile and economically viable starting material. The cyano and ester functionalities of this compound can be readily converted to a carboxylic acid, which serves as a crucial handle for the subsequent construction of the diaryl ketone intermediate through a Friedel-Crafts acylation. This approach provides a clear and adaptable pathway for the synthesis of various SGLT2 inhibitors.

Overall Synthetic Workflow

The synthesis of a representative SGLT2 inhibitor, Dapagliflozin, from this compound can be conceptually divided into two main stages: the synthesis of the aglycone and the subsequent glycosylation and deprotection. The overall workflow is depicted below.

SGLT2_Inhibitor_Synthesis_Workflow start This compound intermediate1 5-Bromo-2-chlorobenzoic Acid start->intermediate1 Hydrolysis intermediate2 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate1->intermediate2 Friedel-Crafts Acylation intermediate3 5-Bromo-2-chloro-4'-ethoxydiphenylmethane intermediate2->intermediate3 Reduction intermediate4 Coupled Glucoside Intermediate intermediate3->intermediate4 Glycosylation final_product Dapagliflozin intermediate4->final_product Deprotection

Caption: Overall workflow for the synthesis of Dapagliflozin.

Synthesis of the Aglycone Intermediate

The initial phase of the synthesis focuses on constructing the diarylmethane core, which will later be attached to the glucose moiety.

Step 1: Hydrolysis of this compound

The first critical step is the conversion of the starting material into a carboxylic acid. This is achieved through the hydrolysis of both the methyl ester and the cyano group. Alkaline hydrolysis is a robust method for this transformation.[3][4]

Hydrolysis_Reaction reactant This compound Br COOCH₃ CN product 5-Bromo-2-chlorobenzoic Acid Br COOH Cl reactant->product Hydrolysis reagents NaOH, H₂O Heat

Caption: Hydrolysis of the starting material.

Protocol 1: Alkaline Hydrolysis

  • To a solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., water and ethanol), add an excess of sodium hydroxide (e.g., 3.0-4.0 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully acidify the mixture with a concentrated acid, such as hydrochloric acid, to a pH of approximately 2-3.[5] This will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-chlorobenzoic acid.

Expertise & Experience: The cyano group is first hydrolyzed to a carboxamide, which is then further hydrolyzed to the carboxylic acid. The ester is saponified in the same pot. Using a co-solvent like ethanol helps to solubilize the starting material. Careful control of acidification is crucial for maximizing the yield of the precipitated product.

Step 2: Friedel-Crafts Acylation

With the carboxylic acid in hand, the next step is a Friedel-Crafts acylation to form the diaryl ketone.[6][7] This involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an electron-rich aromatic compound, in this case, phenetole (ethoxybenzene), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9]

Protocol 2: Friedel-Crafts Acylation

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at room temperature. The reaction will evolve gas (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride). Stir until the evolution of gas ceases and a clear solution is obtained.

  • In a separate flask, dissolve phenetole (1.1 eq) in DCM and cool to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (1.2-1.5 eq) in portions, keeping the temperature below 10 °C.

  • Add the prepared acyl chloride solution dropwise to the phenetole-AlCl₃ mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, can be purified by recrystallization or column chromatography.[8][9]

Trustworthiness: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds with aromatic rings. The use of a strong Lewis acid like AlCl₃ is essential to activate the acyl chloride for electrophilic attack on the phenetole ring.

Step 3: Reduction of the Diaryl Ketone

The final step in the aglycone synthesis is the reduction of the ketone functionality to a methylene group, yielding the diarylmethane core. A common and effective method for this transformation is the use of a silane reducing agent in the presence of a Lewis acid.[5][10]

Protocol 3: Silane Reduction

  • Dissolve the diaryl ketone (1.0 eq) in a suitable solvent, such as a mixture of acetonitrile and DCM.

  • Cool the solution to 0-5 °C.

  • Add triethylsilane (Et₃SiH, 2.0-3.0 eq).

  • Slowly add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or HPLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting diarylmethane, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, can be purified if necessary before proceeding to the glycosylation step.

Glycosylation and Final Product Formation

With the diarylmethane aglycone synthesized, the next stage involves coupling it with a protected glucose derivative, followed by deprotection to yield the final SGLT2 inhibitor.

Step 4: C-Aryl Glycosylation

This key step involves the formation of a carbon-carbon bond between the aglycone and the anomeric carbon of a protected glucose derivative, typically a gluconolactone. This is often achieved via a lithium-halogen exchange followed by nucleophilic addition to the lactone.

Glycosylation_Reaction aglycone 5-Bromo-2-chloro-4'-ethoxydiphenylmethane Br product Coupled Glucoside Intermediate aglycone->product Coupling reagents 1. n-BuLi 2. Protected Gluconolactone

Caption: C-Aryl glycosylation reaction.

Protocol 4: Glycosylation

  • Dissolve the diarylmethane (1.0 eq) in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) to perform the lithium-halogen exchange, forming the aryllithium species.

  • After stirring for a short period, add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in dry THF dropwise.

  • Allow the reaction to proceed at low temperature, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and process the organic layer as previously described.

  • The crude product is then typically subjected to a reduction and deprotection sequence to afford the final SGLT2 inhibitor.

Step 5: Deprotection

The final step involves the removal of the protecting groups from the sugar moiety to reveal the free hydroxyl groups of the glucose unit. The specific conditions for deprotection will depend on the protecting groups used. For silyl ethers, this is often achieved under acidic conditions.

Protocol 5: Deprotection

  • Dissolve the protected C-aryl glucoside in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid, such as methanesulfonic acid or hydrochloric acid.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC).

  • Neutralize the reaction with a mild base, such as sodium bicarbonate.

  • Concentrate the mixture and purify the final product, Dapagliflozin, by crystallization or chromatography.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1This compound5-Bromo-2-chlorobenzoic AcidNaOH, HCl85-95
25-Bromo-2-chlorobenzoic AcidDiaryl KetoneOxalyl chloride, Phenetole, AlCl₃70-85
3Diaryl KetoneDiaryl MethaneEt₃SiH, BF₃·OEt₂80-90
4Diaryl MethaneCoupled Glucosiden-BuLi, Protected Gluconolactone60-75
5Coupled GlucosideDapagliflozinH⁺ (e.g., MsOH)85-95

Conclusion

The synthetic route detailed in this application note provides a robust and efficient method for the preparation of SGLT2 inhibitors, such as Dapagliflozin, starting from the versatile precursor, this compound. The key transformations, including hydrolysis, Friedel-Crafts acylation, silane reduction, and C-aryl glycosylation, are well-established and scalable processes. By understanding the underlying principles and following the detailed protocols, researchers and drug development professionals can effectively synthesize these important therapeutic agents.

References

  • Seki, M., Tapkir, S. R., Nadiveedhi, M. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(19), 17288–17295. [Link]
  • Seki, M., Tapkir, S. R., Nadiveedhi, M. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
  • Seki, M., Tapkir, S. R., Nadiveedhi, M. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
  • Kim, Y., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. PubMed. [Link]
  • Seki, M., et al. (2023). Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. Figshare. [Link]
  • Seki, M., et al. (2023). Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. PubMed. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • Chemistry Steps. (n.d.).
  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]
  • Professor Dave Explains. (2018).
  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • HETEROCYCLES. (2023). strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. [Link]
  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. PubMed. [Link]
  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]
  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • WIPO Patentscope. (2021). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of the Core Aryl Intermediate of Dapagliflozin

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Dapagliflozin is a leading selective sodium-glucose cotransporter 2 (SGLT2) inhibitor pivotal in the management of type-2 diabetes.[1][2] A critical step in its total synthesis is the construction of the C-aryl glucoside bond, which necessitates the prior assembly of a precisely substituted diarylmethane moiety. While the user has specified Methyl 5-bromo-2-cyanobenzoate as a potential starting material, a comprehensive review of established and scaled-up synthetic routes reveals that 5-bromo-2-chlorobenzoic acid is the overwhelmingly preferred and documented precursor. This application note provides a detailed, field-proven protocol for the synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , starting from 5-bromo-2-chlorobenzoic acid. This two-step sequence, involving a Friedel-Crafts acylation followed by a selective ketone reduction, is a cornerstone of many reported Dapagliflozin syntheses and offers high yields and scalability.

Introduction: The Strategic Importance of the Diaryl Methane Core

Dapagliflozin's structure is characterized by a glucose moiety attached via a carbon-carbon bond to a complex diarylmethane aglycone. This C-glycosidic bond imparts high stability against enzymatic hydrolysis compared to O-glycosides, a crucial feature for an orally administered drug. The synthesis of Dapagliflozin is therefore a significant undertaking in medicinal and process chemistry.

A common retrosynthetic disconnection reveals two primary building blocks: a protected glucolactone and the aryl halide, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The bromine atom on this aryl piece is essential, as it is typically converted into an organometallic species (e.g., an aryllithium reagent) to facilitate the nucleophilic attack on the glucolactone, thereby forming the key C-C bond.

The synthesis of this aryl halide is a critical upstream sequence. The protocol detailed herein is optimized for efficiency and purity, ensuring a high-quality supply of this advanced intermediate, ready for the crucial glycosylation step.

Synthetic Workflow Overview

The synthesis is a two-stage process beginning with the commercially available 5-bromo-2-chlorobenzoic acid.

  • Stage 1: Friedel-Crafts Acylation. The benzoic acid is first activated to its corresponding acyl chloride. This highly reactive species then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with phenetole (ethoxybenzene) to form the diaryl ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

  • Stage 2: Ionic Reduction. The resulting ketone is selectively reduced to a methylene bridge using a silane-based reducing agent in the presence of a Lewis acid, yielding the target diarylmethane intermediate.

Dapagliflozin Intermediate Synthesis Start 5-Bromo-2-chlorobenzoic Acid AcylChloride 5-Bromo-2-chlorobenzoyl Chloride (in situ) Start->AcylChloride 1. Thionyl Chloride or Oxalyl Chloride Ketone (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone AcylChloride->Ketone 2. Friedel-Crafts Acylation (e.g., AlCl3) Phenetole Phenetole Phenetole->Ketone 2. Friedel-Crafts Acylation (e.g., AlCl3) FinalProduct 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene (Key Intermediate) Ketone->FinalProduct 3. Reduction (Et3SiH / BF3·OEt2)

Figure 1: Workflow for the synthesis of the key aryl intermediate of Dapagliflozin.

Detailed Protocols & Methodologies

Part A: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts Acylation

Objective: To couple 5-bromo-2-chlorobenzoic acid with phenetole to form a diaryl ketone intermediate.

Expertise & Causality: This reaction proceeds via an electrophilic aromatic substitution mechanism. The benzoic acid is converted to the more electrophilic acyl chloride to drive the reaction. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, further increasing its electrophilicity and generating the acylium ion necessary for the attack on the electron-rich phenetole ring. The ethoxy group of phenetole is a strong ortho-, para-director; the para-product is sterically favored and can be isolated in high purity via recrystallization.

Protocol:

  • Acyl Chloride Formation:

    • To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The resulting solution of the acyl chloride is typically used directly in the next step.

  • Friedel-Crafts Reaction:

    • In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0 °C.

    • Add phenetole (1.1 eq) to the AlCl₃ slurry.

    • Slowly add the previously prepared acyl chloride solution to the AlCl₃-phenetole mixture, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is purified by recrystallization from a solvent system like ethanol or isopropanol to yield the pure diaryl ketone as a solid.

Data Summary Table 1: Reagents for Friedel-Crafts Acylation

ReagentMolar Eq.MW ( g/mol )Density (g/mL)CAS No.
5-Bromo-2-chlorobenzoic acid1.0235.45-21739-92-4
Oxalyl Chloride1.5126.931.45579-37-8
Phenetole1.1122.160.967103-73-1
Aluminum Chloride (AlCl₃)1.2133.34-7446-70-0
Dichloromethane (DCM)Solvent84.931.32675-09-2
Part B: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene via Reduction

Objective: To selectively reduce the ketone carbonyl of the intermediate to a methylene group.

Expertise & Causality: A simple hydride reduction (e.g., with NaBH₄) would produce a secondary alcohol, which is not the desired product. A Clemmensen or Wolff-Kishner reduction could work but often requires harsh conditions. The use of triethylsilane (Et₃SiH) with a strong Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) provides a mild and highly efficient method for the ionic reduction of diaryl ketones. The Lewis acid activates the ketone, which is then reduced by successive hydride transfers from the triethylsilane.

Protocol:

  • Reaction Setup:

    • Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a suitable solvent such as a mixture of DCM and acetonitrile.

    • Cool the solution to -15 °C to -5 °C in an ice-salt bath.

  • Reduction:

    • To the cooled solution, add triethylsilane (Et₃SiH, 2.0-2.5 eq) followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0-2.5 eq), ensuring the internal temperature remains below 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization from a solvent like heptane or an ethanol/water mixture to afford the pure target intermediate.

Data Summary Table 2: Reagents for Ketone Reduction

ReagentMolar Eq.MW ( g/mol )Density (g/mL)CAS No.
Diaryl Ketone Intermediate1.0339.61-461432-22-4
Triethylsilane (Et₃SiH)2.2116.280.728617-86-7
Boron Trifluoride Etherate2.2141.931.125109-63-7
Dichloromethane (DCM)Solvent84.931.32675-09-2
AcetonitrileCo-solvent41.050.78675-05-8

Trustworthiness: A Self-Validating System

The robustness of this protocol relies on stringent in-process controls to ensure reaction completion and intermediate purity, which directly impacts the success of the final, complex glycosylation step.

  • Reaction Monitoring: Both the acylation and reduction steps should be meticulously monitored by HPLC. The disappearance of the starting material and the appearance of the product peak with its characteristic retention time validate the reaction's progress.

  • Intermediate Purity: The diaryl ketone intermediate from Part A must be of high purity (>98.5%) before proceeding. Recrystallization is a critical step that removes potential regioisomers (ortho-acylated product) and unreacted starting materials.

  • Spectroscopic Confirmation: The identity and purity of the final intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before its use in the subsequent C-glycosylation reaction. The disappearance of the ketone signal (~195 ppm) in the ¹³C NMR and the appearance of a new methylene signal (~40 ppm) is a key validation checkpoint.

Conclusion

This application note details an efficient and well-documented two-step synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a crucial intermediate for the manufacture of Dapagliflozin. By starting with 5-bromo-2-chlorobenzoic acid and employing a strategic Friedel-Crafts acylation followed by a selective silane reduction, researchers can reliably produce this key building block with high yield and purity. This protocol provides a solid and authoritative foundation for any laboratory engaged in the synthesis of SGLT2 inhibitors.

References

  • Cao, Y., Yu, H., & Wang, J. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1419-1424. [Link]
  • Qiu, X., et al. (2019). Facile and green synthesis of dapagliflozin.
  • ResearchGate. (2019). Facile and green synthesis of dapagliflozin. [Link]
  • Deshpande, P. P., et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42. [Link]
  • Balkanski, S., & Paun, A. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 677-684. [Link]
  • Balkanski, S., & Paun, A. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 677-684. [Link]
  • Google Patents. (2015). Synthesis method of dapagliflozin. CN104496952B.
  • ResearchGate. (2019). A Concise and Efficient Synthesis of Dapagliflozin. [Link]
  • Google Patents. (2015). Synthesis method of dapagliflozin. CN104478839A.
  • Revuelta, J., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 427-447. [Link]
  • Google Patents. (2021).
  • Orita, A. (2023). strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1777. [Link]
  • Google Patents. (2018). The method for preparing Dapagliflozin. CN108530408A.
  • Google Patents. (2022).
  • Google Patents. (2024).
  • Google Patents. (2019). NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. EP3497090B1.
  • Google Patents. (2018).
  • ResearchGate. (2021).
  • Oriprobe Information Services. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. [Link]
  • Google Patents. (2018).
  • Qu, R., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 478-483. [Link]
  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
  • van der Vorm, S., et al. (2021). The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. Chemistry – A European Journal, 27(31). [Link]
  • Google Patents. (2007). Methods of producing c-aryl glucoside sglt2 inhibitors. US20070238866A1.

Sources

"Methyl 5-bromo-2-cyanobenzoate as a precursor for Canagliflozin synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Topic: Evaluating Methyl 5-bromo-2-cyanobenzoate as a Novel Precursor for the Synthesis of Canagliflozin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and a cornerstone therapy for type 2 diabetes mellitus.[1][2] Its synthesis has been accomplished through various established routes, often commencing from precursors like 5-bromo-2-methylbenzoic acid or its derivatives. This document deviates from established literature to provide a theoretical framework and a proposed synthetic protocol for utilizing This compound as a novel starting material for Canagliflozin. We will first review the key bond-forming strategies in established industrial syntheses, primarily the critical C-glycosylation step. Subsequently, we will present a novel, logically designed synthetic pathway originating from this compound. This proposed route involves key transformations including selective reductions, functional group interconversions, and a final convergent fragment coupling. Each proposed step is supported by mechanistic rationale and analogous transformations reported in process chemistry. This application note serves as a guide for researchers exploring alternative and potentially advantageous synthetic strategies for this important active pharmaceutical ingredient (API).

Introduction to Canagliflozin and Established Synthetic Logic

Canagliflozin's structure consists of a C-glucoside moiety attached to a substituted diarylmethane-like aglycone. The core challenge in its synthesis is the stereoselective formation of the β-C-glycosidic bond, which links the anomeric carbon of glucose to the aromatic ring of the aglycone.[3][4]

Most industrial syntheses adopt a convergent approach, where the aglycone and a protected glucose derivative are prepared separately and then coupled. A common strategy involves the reaction of a lithiated or Grignard derivative of the aryl aglycone with a protected gluconolactone.

Below is a generalized workflow representing a common industrial synthesis pathway.

start 5-Bromo-2-methyl -benzoic acid inter1 Friedel-Crafts Acylation (forms ketone intermediate) start->inter1 1. Thionyl Chloride 2. Thiophene, AlCl3 inter2 Ketone Reduction (forms diarylmethane aglycone) inter1->inter2 e.g., Et3SiH, BF3·OEt2 aglycone Aglycone: 2-(5-Bromo-2-methylbenzyl) -thiophene derivative inter2->aglycone coupling Convergent C-Glycosylation (e.g., n-BuLi mediated) aglycone->coupling glucose D-Glucose protected_glucose Protected Gluconolactone (e.g., TMS protection) glucose->protected_glucose Protection protected_glucose->coupling deprotection Deprotection & Reduction coupling->deprotection e.g., Methanolic HCl final Canagliflozin deprotection->final

Caption: Generalized workflow for established Canagliflozin synthesis.

This established route is effective but often relies on harsh reagents like boron trifluoride etherate for the ketone reduction[5] and cryogenic conditions for the C-glycosylation step.[6] Exploring alternative precursors could unlock milder reaction conditions and improve the overall process economy.

Proposed Synthetic Route from this compound

We propose a novel synthetic pathway commencing from this compound. The core strategy is to leverage the existing cyano and ester functionalities as handles for constructing the required benzylthiophene aglycone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Canagliflozin points towards the C-glycosylation as the key convergent step. The aglycone, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, can be traced back to a ketone intermediate formed via a Friedel-Crafts reaction. This ketone, in turn, can be derived from a benzyl bromide, which we propose to synthesize from this compound.

canagliflozin Canagliflozin aglycone_glucoside Aglycone + Protected Glucose canagliflozin->aglycone_glucoside C-Glycosylation Deprotection aglycone_ketone Diarylmethane Aglycone aglycone_glucoside->aglycone_ketone Ketone Reduction benzyl_bromide Benzyl Bromide Intermediate aglycone_ketone->benzyl_bromide Friedel-Crafts Alkylation toluic_acid_deriv 2-Methylbenzoic Acid Derivative benzyl_bromide->toluic_acid_deriv Bromination start This compound toluic_acid_deriv->start Selective Reductions

Caption: Retrosynthetic analysis for Canagliflozin from the proposed precursor.

Proposed Forward Synthesis Workflow

The forward synthesis is designed as a multi-step process to transform this compound into a key aglycone intermediate ready for coupling.

start This compound step1 Step 1: Selective Reduction of Ester start->step1 step2 Step 2: Conversion of Hydroxymethyl to Bromomethyl step1->step2 step3 Step 3: Reduction of Nitrile to Methyl step2->step3 intermediate Key Intermediate: 5-Bromo-2-(bromomethyl)toluene step3->intermediate step4 Step 4: Friedel-Crafts Alkylation with 2-(4-fluorophenyl)thiophene intermediate->step4 aglycone Canagliflozin Aglycone step4->aglycone step5 Step 5: Convergent C-Glycosylation aglycone->step5 final Canagliflozin step5->final

Caption: Proposed forward synthesis workflow for Canagliflozin.

Detailed Experimental Protocols (Proposed)

Disclaimer: The following protocols are theoretical and require experimental validation for optimization and safety assessment.

Protocol 1: Synthesis of (5-Bromo-2-cyanophenyl)methanol (Step 1)
  • Rationale: The first step requires the selective reduction of the methyl ester in the presence of a nitrile. Sodium borohydride (NaBH₄) in a mixed solvent system is a mild and effective reagent for this transformation, typically showing poor reactivity towards nitriles, thus ensuring high selectivity.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a 3:1 mixture of THF/Methanol, add Sodium Borohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with 1 M HCl at 0 °C until the pH is ~5-6.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

Protocol 2: Synthesis of 2-(Bromomethyl)-4-bromobenzonitrile (Step 2)
  • Rationale: Conversion of the primary alcohol to a benzyl bromide is a standard transformation. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion, proceeding via an Sₙ2 mechanism. The reaction is typically clean with volatile byproducts.

  • Procedure:

    • Dissolve (5-Bromo-2-cyanophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add Phosphorus Tribromide (0.5 eq) dropwise via a syringe.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Monitor by TLC.

    • Once the starting material is consumed, pour the reaction mixture slowly over crushed ice.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to obtain the benzyl bromide.

Protocol 3: Synthesis of 2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene (Aglycone Formation - Steps 3 & 4 Combined Approach)
  • Rationale: This sequence aims to first form the thiophene-aryl bond and then reduce the nitrile. A more convergent approach would be to first synthesize 2-(4-fluorophenyl)thiophene[7] and then use it in a Friedel-Crafts alkylation with an appropriate electrophile derived from our precursor. A plausible alternative is to reduce the nitrile first and then proceed. However, combining steps can be more efficient. Here, we propose a Friedel-Crafts reaction followed by reduction. A patent describes the reduction of a similar ketone intermediate to the diarylmethane using borane or in-situ generated borane, which is a milder alternative to the Et₃SiH/BF₃ system.[8][9]

  • Procedure (Illustrative Friedel-Crafts Acylation/Reduction Path):

    • Acylation: React 5-bromo-2-cyanobenzoic acid (derived from hydrolysis of the starting ester) with oxalyl chloride to form the acid chloride. React this acid chloride with 2-(4-fluorophenyl)thiophene in the presence of a Lewis acid like AlCl₃ to form the ketone intermediate.

    • Nitrile & Ketone Reduction: The resulting intermediate contains both a ketone and a nitrile. A strong reducing agent like Borane-THF complex (BH₃·THF) can simultaneously reduce both the ketone to a methylene group and the nitrile to an aminomethyl group, which can then be converted to a methyl group via diazotization and reduction. A more controlled, stepwise reduction would be preferable. For instance, reduce the ketone first using a selective method like that described in patent CN105272960A[8].

    • The resulting 2-((5-bromo-2-cyanophenyl)(5-(4-fluorophenyl)thiophen-2-yl)methyl) intermediate would then require selective reduction of the nitrile to the methyl group, which is a challenging transformation. This highlights a significant challenge in this proposed route.

Protocol 4: C-Glycosylation, Deprotection, and Final Reduction (Step 5)
  • Rationale: This final sequence is well-established in the literature. It involves the coupling of the aglycone with a protected gluconolactone, followed by deprotection and reduction of the resulting lactol.

  • Procedure:

    • Dissolve the aglycone (1.0 eq) and 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone (1.1 eq) in anhydrous THF under an argon atmosphere.[6]

    • Cool the mixture to -78 °C.

    • Add n-Butyllithium (1.1 eq, 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • After stirring for 10-15 minutes, quench the reaction by adding a pre-cooled solution of methanesulfonic acid (2.5 eq) in methanol.[6]

    • Allow the reaction to slowly warm. Work-up involves neutralization with sodium bicarbonate solution, extraction with an organic solvent, and concentration.

    • The resulting methoxy-intermediate is then reduced using a silane reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., BF₃·OEt₂) to afford Canagliflozin after purification.

Data Summary and Comparative Analysis

ParameterEstablished Route (e.g., from 5-bromo-2-methylbenzoic acid)Proposed Route (from this compound)
Starting Material 5-bromo-2-methylbenzoic acidThis compound
Key Transformations Friedel-Crafts Acylation, Ketone Reduction, C-GlycosylationSelective Ester Reduction, Bromination, Nitrile Reduction, Friedel-Crafts Alkylation, C-Glycosylation
Potential Advantages Well-established, high TRL (Technology Readiness Level)Avoids direct use of pre-functionalized toluic acid derivatives.
Potential Challenges Use of harsh reagents (BF₃·OEt₂), cryogenic conditions.Selective reduction of ester over nitrile, selective reduction of nitrile to methyl group in a complex molecule, potentially longer synthetic sequence.
Overall Feasibility Proven and scalable.Theoretically plausible but requires significant experimental validation and process optimization. The nitrile-to-methyl conversion is a key hurdle.

Conclusion and Future Perspectives

This application note has outlined a novel, theoretical synthetic route to Canagliflozin starting from this compound. The proposed pathway leverages standard organic transformations to construct the necessary aglycone for the final, crucial C-glycosylation step. While the established routes are robust, the exploration of new pathways is vital for continuous process improvement.

The primary challenges in the proposed route lie in achieving high selectivity during the initial reduction steps and the efficient conversion of the nitrile to a methyl group without affecting other functionalities. Experimental validation is required to determine the viability of this pathway. Future work should focus on screening various reducing agents and reaction conditions to optimize each step and assess the overall yield and purity profile compared to current manufacturing processes. Success in this endeavor could provide a new, patent-free route to this critical antidiabetic drug.

References

  • Process for the preparation of canagliflozin.
  • Preparation method for canagliflozin.
  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2.
  • Canagliflozin intermediate preparation method.
  • Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.
  • The synthesis technique of canagliflozin.
  • Exploration of novel C-glucoside formation and application for SGLT2 inhibitors - Discovery of canagliflozin as a SGL T2 inhibitor. Kyushu University.
  • Canagliflozin Synthetic Routes. MedKoo Biosciences.
  • Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene.
  • Interactive Analysis of C-linked Compounds With the SGLT2 Molecular Model. Anticancer Research.
  • Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.
  • Process for preparation of canagliflozin.

Sources

Introduction: The Strategic Value of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-bromo-2-cyanobenzoate

This compound is a highly versatile trifunctional building block in modern organic synthesis. Its utility stems from the strategic placement of three distinct functional groups on an aromatic scaffold:

  • Aryl Bromide: The carbon-bromine bond serves as a prime electrophilic site for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Ortho-Nitrile Group: The electron-withdrawing nature of the cyano group influences the reactivity of the C-Br bond. It also acts as a valuable synthetic handle for transformations into amines, amides, or tetrazoles, and its proximity to the reaction site can introduce unique steric and electronic effects.

  • Meta-Ester Group: The methyl ester provides another site for modification, such as hydrolysis to a carboxylic acid or amidation, allowing for further molecular diversification post-coupling.

This unique combination makes this compound a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where substituted benzonitriles are prevalent structural motifs.[1] This guide provides detailed protocols and expert insights into the application of this substrate in several cornerstone palladium-catalyzed reactions.

Core Principles: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing reactions. Most reactions discussed herein proceed through a well-established Pd(0)/Pd(II) catalytic cycle.[2][3] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of this compound, forming a square planar Aryl-Pd(II)-Br complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the bromide. This step is often facilitated by a base. For Heck reactions, this step is replaced by migratory insertion of an alkene. For Buchwald-Hartwig amination, it involves coordination and deprotonation of the amine.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation or Insertion PdII_complex->Transmetalation R-M PdII_coupled Ar-Pd(II)L2-R Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for synthesizing biaryl compounds by coupling an aryl halide with an organoboron reagent.[4][5] This reaction is pivotal for creating complex molecular scaffolds from this compound.

Causality and Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is common. For aryl chlorides, more electron-rich and sterically bulky ligands are often needed, but for aryl bromides like our substrate, standard ligands like PPh₃ or more active ones like SPhos can be effective.[6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a convenient, air-stable precatalyst that can be used directly.[7]

  • Base: A base is essential for the transmetalation step.[6] It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻) that facilitates the transfer of the organic group to the palladium center.[8] Inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is frequently employed. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[9]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane and water solvent mixture via syringe.

  • Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Data Summary: Typical Suzuki Reaction Conditions
EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O90>90
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O100>95
3Pyridine-3-boronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DME/H₂O8580-90
Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[2][11] It is particularly useful for synthesizing stilbene and cinnamate derivatives from this compound.

Causality and Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[12]

  • Ligand: While some Heck reactions can be performed "ligand-free" (often with the solvent or other species acting as a weak ligand), the addition of phosphine ligands like tri-o-tolylphosphine or triphenylphosphine can stabilize the catalyst and improve yields.[2]

  • Base: An organic base, typically a hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the catalytic cycle, preventing it from deactivating the catalyst or reacting with the substrate.[1]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used to facilitate the reaction.

Detailed Protocol: Heck Reaction

This protocol outlines a general procedure for coupling this compound with an alkene like n-butyl acrylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction tube with a magnetic stir bar

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add DMF, n-butyl acrylate, and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the product.[1]

Experimental Workflow Start Start Setup 1. Combine Reactants (Aryl Halide, Catalyst, Base) in Reaction Vessel Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents & Coupling Partner Inert->Solvent React 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Workup 5. Quench and Extract (Aqueous Workup) React->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify End End Product Purify->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing direct access to arylalkynes.[4][13] This reaction is invaluable for synthesizing rigid molecular linkers or precursors for pharmaceuticals and organic materials.[1]

Causality and Experimental Choices
  • Dual Catalyst System: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[13][14] The copper forms a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it acts as the solvent and neutralizes the HBr byproduct.

  • Copper-Free Conditions: Concerns about homocoupling of alkynes (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require a slightly higher catalyst loading or more specialized ligands.[15]

Detailed Protocol: Sonogashira Coupling

This protocol is a general procedure for the copper-co-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (10 mL)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. The reaction is often run at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[16][17] This reaction has largely replaced harsher classical methods for C-N bond formation.

Causality and Experimental Choices
  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Electron-rich, sterically bulky ligands (e.g., XPhos, SPhos, RuPhos, BINAP) are essential.[18] They accelerate the rate-limiting reductive elimination step, prevent β-hydride elimination, and stabilize the catalyst.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is very common, although weaker bases like K₂CO₃ or Cs₂CO₃ can be used for more electron-rich amines.[18][19]

  • Catalyst Precursor: Pre-formed palladium(II) precatalysts that are easily reduced to Pd(0) are often used, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling this compound with a generic secondary amine like morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox: To an oven-dried reaction vial, add NaOtBu, XPhos, and Pd₂(dba)₃.

  • Add this compound.

  • Add toluene, followed by the morpholine.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Carbonylation: Introducing a Carbonyl Group

Carbonylation reactions introduce a molecule of carbon monoxide (CO) into an organic substrate, providing a direct route to carbonyl-containing compounds such as esters, amides, and ketones.[20] Using this compound, this allows for the synthesis of phthalate or benzamide derivatives.

Causality and Experimental Choices
  • CO Source: The reaction can be performed under an atmosphere of CO gas (typically from a balloon or a pressurized cylinder). Alternatively, CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) can be used.[20]

  • Ligand: Bidentate phosphine ligands with a large natural bite angle, such as Xantphos or dppf, are often highly effective. They promote the CO insertion step and stabilize the catalytic species.[20][21]

  • Nucleophile & Base: The reaction outcome is determined by the nucleophile present. An alcohol (e.g., methanol) in the presence of a base will yield an ester (alkoxycarbonylation). An amine will yield an amide (aminocarbonylation).[22]

Detailed Protocol: Aminocarbonylation

This protocol describes the synthesis of an amide from this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Piperidine) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • CO gas supply (balloon)

Procedure:

  • Add this compound, Pd(OAc)₂, and Xantphos to a Schlenk flask.

  • Evacuate and backfill the flask with CO gas from a balloon. Repeat three times.

  • Add toluene, the secondary amine, and DIPEA via syringe.

  • Heat the reaction mixture to 100 °C under a CO atmosphere (balloon pressure) for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, vent the excess CO in a fume hood.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

  • ResearchGate. Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... | Scientific Diagram.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Heck reaction.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Organic Chemistry Portal. Heck Reaction.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • NIH. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
  • American Journal of Pharmacy & Health Research. Palladium used As A Catalyst: A Review.
  • RSC Publishing. ChemComm.
  • PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • Semantic Scholar. Palladium used As A Catalyst: A Review.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Diva-portal.org. Palladium-Catalyzed Carbonylation and Arylation Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
  • Semantic Scholar. Palladium Catalysts for Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account.
  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation.
  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • SciELO. Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents.
  • Chemistry LibreTexts. Heck Reaction.
  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • PubChem. This compound.
  • PubChem. Methyl 2-bromo-5-cyanobenzoate.
  • RSC Publishing. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
  • Diva-portal.org. Palladium(II)-Catalyzed Heck Reactions.
  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.

Sources

Versatile Synthesis of Bioactive Heterocyclic Scaffolds from Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 5-bromo-2-cyanobenzoate is a readily available and highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its trifunctional nature, featuring a bromo substituent for cross-coupling reactions, a cyano group that can be transformed into various functionalities, and a methyl ester, provides multiple synthetic handles for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the synthesis of medicinally relevant quinazolinones, phthalazinones, and benzodiazepines, starting from this key intermediate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and providing a framework for further synthetic exploration.

PART 1: Synthesis of 6-Bromoquinazolin-4(3H)-one: A Gateway to Bioactive Quinazolines

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of 6-bromoquinazolin-4(3H)-one from this compound proceeds through a two-step sequence involving the initial conversion of the cyano group to an amino group, followed by cyclization with formamide.

Workflow for 6-Bromoquinazolin-4(3H)-one Synthesis

Caption: Synthetic route to 6-Bromoquinazolin-4(3H)-one.

Step 1: Catalytic Hydrogenation of this compound

Scientific Rationale: The conversion of the aromatic nitrile to a primary amine is a crucial transformation. Catalytic hydrogenation is a clean and efficient method for this reduction. Palladium on carbon (Pd/C) is a commonly used catalyst that effectively facilitates the addition of hydrogen across the carbon-nitrogen triple bond without affecting the bromo substituent or the ester group under controlled conditions.

Detailed Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (10 mmol, 2.40 g) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%, 1.06 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate, which can be used in the next step without further purification.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound240.05102.40 g
10% Palladium on CarbonN/A1 (10 mol%)1.06 g
Methanol32.04N/A50 mL
Hydrogen Gas2.02Excess50 psi
Step 2: Niementowski Reaction for Quinazolinone Formation

Scientific Rationale: The Niementowski reaction is a classic and reliable method for the synthesis of 4(3H)-quinazolinones from 2-aminobenzoic acids or their esters by heating with an amide. In this protocol, formamide serves as both the reagent and the solvent, providing the necessary carbon atom for the formation of the quinazolinone ring.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine crude Methyl 2-amino-5-bromobenzoate (10 mmol, from Step 1) and formamide (40 mmol, 1.6 mL).[1]

  • Reaction: Heat the mixture to 130-140°C for 4-6 hours.[1][2] Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).[1]

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford crude 6-bromoquinazolin-4(3H)-one. The crude product can be purified by recrystallization from ethanol.[1]

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-amino-5-bromobenzoate230.06102.30 g
Formamide45.04401.6 mL
Expected Product 6-Bromoquinazolin-4(3H)-one ~90% Yield [1]

PART 2: Synthesis of 7-Bromophthalazin-1(2H)-one via a Formylation-Cyclization Sequence

Phthalazinones are another important class of heterocyclic compounds with a range of biological activities, including vasorelaxant and antihypertensive effects.[3] The synthesis from this compound requires the transformation of the cyano group into a formyl group, followed by condensation with hydrazine.

Workflow for 7-Bromophthalazin-1(2H)-one Synthesis

Caption: Synthetic pathway to 7-Bromophthalazin-1(2H)-one.

Step 1: Conversion of Cyano to Formyl Group

Scientific Rationale: The Stephen reduction provides a method for the conversion of a nitrile to an aldehyde using tin(II) chloride and hydrochloric acid. The reaction proceeds via the formation of an iminium salt intermediate, which is then hydrolyzed to the aldehyde. This method is advantageous as it can be performed under conditions that are compatible with the ester and bromo functionalities.

Detailed Protocol:

  • Reaction Setup: Suspend anhydrous tin(II) chloride (15 mmol, 2.84 g) in anhydrous diethyl ether (50 mL) in a three-necked flask equipped with a gas inlet tube, dropping funnel, and a calcium chloride guard tube.

  • HCl Gas Purge: Pass a stream of dry hydrogen chloride gas through the suspension with stirring until a clear solution is obtained.

  • Substrate Addition: Add a solution of this compound (10 mmol, 2.40 g) in anhydrous diethyl ether (20 mL) dropwise to the stirred solution.

  • Intermediate Formation: Stir the mixture at room temperature for 2 hours, during which time a crystalline precipitate of the aldimine-stannichloride complex will form.

  • Hydrolysis: Collect the precipitate by filtration, wash with anhydrous diethyl ether, and then hydrolyze by heating with water (50 mL) on a steam bath for 1 hour.

  • Isolation and Purification: Cool the mixture and extract with diethyl ether. Wash the ethereal extract with saturated sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the resulting crude Methyl 5-bromo-2-formylbenzoate by column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound240.05102.40 g
Anhydrous Tin(II) Chloride189.60152.84 g
Hydrogen Chloride (gas)36.46ExcessN/A
Diethyl Ether74.12N/A70 mL
Step 2: Cyclization with Hydrazine

Scientific Rationale: The final ring-closing step involves the condensation of the newly formed aldehyde and the ester with hydrazine. Hydrazine acts as a dinucleophile, first reacting with the aldehyde to form a hydrazone, which then undergoes intramolecular cyclization by attacking the ester carbonyl, leading to the formation of the stable phthalazinone ring.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 5-bromo-2-formylbenzoate (10 mmol, from Step 1) in ethanol (50 mL).[4]

  • Hydrazine Addition: Add hydrazine hydrate (15 mmol, 0.75 mL) to the solution.[4]

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, the product will precipitate from the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford 7-bromophthalazin-1(2H)-one. The product can be further purified by recrystallization if necessary.[4]

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 5-bromo-2-formylbenzoate243.04102.43 g
Hydrazine Hydrate50.06150.75 mL
Ethanol46.07N/A50 mL
Expected Product 7-Bromophthalazin-1(2H)-one High Yield

PART 3: Palladium-Catalyzed Intramolecular Cyclization: A Modern Approach to Fused Heterocycles

Palladium-catalyzed reactions have revolutionized organic synthesis, and the intramolecular Heck reaction is a powerful tool for the construction of carbo- and heterocyclic rings.[5][6][7] This approach can be envisioned for the synthesis of various fused systems from this compound by first introducing an appropriately positioned alkene via a cross-coupling reaction.

Conceptual Workflow for Intramolecular Heck Reaction

Caption: General strategy for fused heterocycle synthesis.

This section provides a general protocol for an intramolecular Heck reaction, which can be adapted depending on the specific alkene-tethered intermediate synthesized from this compound. The initial step of introducing the alkene is not detailed here but would typically involve a palladium-catalyzed cross-coupling reaction at the bromo position.

General Protocol for Intramolecular Heck Reaction:

  • Reaction Setup: To a solution of the bromo-alkene substrate (1 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or toluene, 10 mL) in a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃, 1.5-2.0 equiv).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Heat the reaction to 80-120°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: The choice of catalyst, ligand, base, solvent, and temperature is crucial for the success of the intramolecular Heck reaction and needs to be optimized for each specific substrate.[7][8]

PART 4: Synthesis of 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one Derivatives

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of a 7-bromo-1,4-benzodiazepin-2-one scaffold from this compound requires a multi-step sequence, beginning with the addition of a phenyl group to the cyano function, followed by reduction and cyclization.

Workflow for Benzodiazepine Synthesis

Caption: Synthetic route to a 1,4-Benzodiazepine derivative.

Step 1 & 2: Synthesis of 2-Amino-5-bromobenzophenone

Scientific Rationale: The initial step involves the reaction of the cyano group with a Grignard reagent, phenylmagnesium bromide, to form an imine intermediate after an aqueous workup. This imine is then hydrolyzed under acidic conditions to the corresponding ketone, 2-benzoyl-5-bromobenzoic acid methyl ester. Subsequent reduction of a nitro group (if present from a different starting material) or amination would be required. A more direct route involves the Friedel-Crafts acylation of a suitable aniline, but starting from the cyanobenzoate, the Grignard reaction is a plausible approach. For the purpose of this protocol, we will assume the availability of 2-amino-5-bromobenzophenone, which can be synthesized from 2-amino-5-bromobenzoic acid.

Step 3: Cyclization to the Benzodiazepine Core

Scientific Rationale: The final cyclization to form the seven-membered benzodiazepine ring is typically achieved by reacting the 2-aminobenzophenone with an amino acid or its derivative. In this protocol, we use glycine ethyl ester hydrochloride. The reaction proceeds via the formation of an amide bond, followed by an intramolecular cyclization.

Detailed Protocol:

  • Reaction Setup: To a solution of 2-amino-5-bromobenzophenone (10 mmol, 2.76 g) in pyridine (20 mL), add glycine ethyl ester hydrochloride (12 mmol, 1.67 g).

  • Reaction: Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-Amino-5-bromobenzophenone276.12102.76 g
Glycine Ethyl Ester HCl139.58121.67 g
Pyridine79.10N/A20 mL
Expected Product 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one Moderate to Good Yield

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

  • Current time information in Pasuruan, ID. (n.d.).
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
  • Intramolecular Heck reaction. (n.d.). In Wikipedia.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health.
  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd.
  • The Intramolecular Heck Reaction. (2002). Organic Reactions, 60.
  • Synthesis of heterocycles using the intramolecular heck reaction involving a 'formal' anti-elimination process. (1999). Heterocycles, 51(8), 1957-1970.
  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS.
  • Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. (n.d.). Molbase.
  • SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. (n.d.). Semantic Scholar.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 115.
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). Molecules, 27(4), 1329.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (n.d.). ResearchGate.
  • Decarbonative routes to generate N-acyliminium ion intermediates for the synthesis of 3-substituted isoindolinones via an intermolecular amidoalkylation reaction. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][6][9]thiazepin-4(5 H )-one. (n.d.). ResearchGate.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
  • Process for producing cyanobenzoic acid derivatives. (1999).
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules, 21(12), 1674.
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules, 21(12), 1674.
  • Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. (n.d.). National Institutes of Health.
  • Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (n.d.). National Institutes of Health.
  • Methyl 2-cyanobenzoate. (n.d.). PubChem.
  • 4-cyanobenzoic acid and its methyl ester production method. (n.d.). Google Patents.
  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (n.d.). National Institutes of Health.
  • Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.). Google Patents.
  • Methyl 5-bromo-2-formylbenzoate. (n.d.). PubChem.

Sources

Topic: Sonogashira Coupling Protocols for Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling of Methyl 5-bromo-2-cyanobenzoate, a versatile building block in medicinal chemistry and materials science.[1] Recognizing the substrate's unique electronic properties, this note presents two robust protocols: a classical copper-cocatalyzed method and a modern copper-free alternative, designed to minimize side reactions. We delve into the mechanistic rationale behind component selection, offering field-proven insights into optimizing reaction conditions. The guide includes step-by-step experimental procedures, comparative data tables, workflow diagrams, and a thorough troubleshooting section to empower researchers to achieve high-yield, reproducible results in the synthesis of novel aryl-alkyne structures.

Introduction to the Sonogashira Coupling and the Target Substrate

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of a carbon-carbon bond between a C(sp²) of an aryl or vinyl halide and a C(sp) of a terminal alkyne.[2] Its utility is vast, finding applications in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4] The reaction is prized for its typically mild conditions and tolerance of a wide array of functional groups.[2][5]

Our substrate of focus, This compound , is an attractive starting material for chemical library synthesis. It features an aryl bromide, a common handle for cross-coupling, flanked by two electron-withdrawing groups: a cyano group and a methyl ester. These groups activate the C-Br bond towards the crucial oxidative addition step in the catalytic cycle, making it a reactive partner for Sonogashira coupling.[6]

This application note serves as an in-depth guide to successfully perform the Sonogashira coupling on this specific substrate. We will explore the mechanistic underpinnings that dictate protocol choices and provide two distinct, reliable methods tailored for different experimental objectives.

Mechanistic Rationale: The "Why" Behind Component Selection

Understanding the reaction mechanism is critical for rational protocol design and troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles.

The Classical Palladium/Copper Co-catalyzed Mechanism

The traditional Sonogashira reaction employs a dual-catalyst system.[2][7] The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.

  • Palladium Cycle :

    • Reductive Elimination & Catalyst Regeneration : A Pd(0) species is generated in situ.

    • Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl bromides.[8]

    • Transmetalation : The copper acetylide (from the copper cycle) transfers the alkynyl group to the Pd(II) complex, displacing the halide.

    • Reductive Elimination : The two organic moieties on the palladium complex couple, forming the desired aryl-alkyne product and regenerating the Pd(0) catalyst.[9][10]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The Cu(I) salt coordinates with the terminal alkyne.

    • Deprotonation : The amine base deprotonates the acidic terminal alkyne, facilitated by copper, to form a key copper acetylide intermediate.[11] This species then participates in the transmetalation step of the palladium cycle.

Classical_Sonogashira_Mechanism Classical Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product_Out Ar-C≡CR PdII_Alkyne->Product_Out ArBr_In Ar-Br ArBr_In->PdII_Aryl CuI Cu(I)Br Cu_Alkyne [R-C≡C-H---Cu(I)]⁺ CuI->Cu_Alkyne Cu_Acetylide R-C≡C-Cu(I) Cu_Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Enters Pd Cycle Base_In R'₃N (Base) Base_In->Cu_Acetylide R'₃N-H⁺Br⁻ Alkyne_In R-C≡C-H Alkyne_In->Cu_Alkyne

Classical Sonogashira catalytic cycles.
The Copper-Free Sonogashira Mechanism

A significant drawback of the classical protocol is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which forms an undesirable diyne byproduct, especially in the presence of oxygen.[12][13] Copper-free protocols circumvent this issue.

In the absence of copper, the deprotonation of the alkyne occurs directly at the palladium center or is mediated by the base alone, followed by coordination to the palladium complex. This pathway often requires more robust ligands and potentially stronger bases or higher temperatures to be efficient.[14][15]

Copper_Free_Sonogashira Copper-Free Sonogashira Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition Pd_Alkyne_Complex Ar-Pd(II)L(C≡CR) PdII_Aryl->Pd_Alkyne_Complex Deprotonation & Ligand Exchange Pd_Alkyne_Complex->Pd0 Reductive Elimination Product_Out Ar-C≡CR Pd_Alkyne_Complex->Product_Out Alkyne_In R-C≡C-H + Base Alkyne_In->Pd_Alkyne_Complex ArBr_In Ar-Br ArBr_In->PdII_Aryl

Simplified copper-free Sonogashira mechanism.

Protocol I: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust and often rapid method suitable for a wide range of terminal alkynes. It is particularly effective for less valuable alkynes where potential homocoupling is not a major economic concern.

Component Selection and Rationale
ComponentRecommended Reagent(s)Molar Ratio (vs. ArBr)Rationale
Aryl Halide This compound1.0 eqThe substrate is activated by electron-withdrawing groups.
Alkyne Terminal Alkyne1.1 - 1.5 eqA slight excess ensures complete consumption of the aryl bromide.
Palladium Catalyst PdCl₂(PPh₃)₂1 - 5 mol %A stable, reliable Pd(II) precatalyst that is readily reduced to active Pd(0) in situ.[12]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)2 - 10 mol %The classic co-catalyst for acetylide formation. Use a fresh, off-white source.[12]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)> 2.0 eq or as solventActs as both the base to deprotonate the alkyne and an acid scavenger.[2] Can be used as a co-solvent or the sole solvent.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)0.1 - 0.5 MAnhydrous, degassed solvent is critical to prevent catalyst deactivation and side reactions.[12]
Temperature Room Temperature to 60 °C-The activated substrate often reacts well at room temperature, but gentle heating may be required for less reactive alkynes.[10]
Detailed Step-by-Step Methodology

Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol %), and CuI (e.g., 4 mol %).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times.

  • Solvent and Reagent Addition : Under a positive pressure of nitrogen, add anhydrous, degassed THF (to achieve ~0.2 M concentration) and triethylamine (3.0 eq). Stir the resulting suspension for 5 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently heat the mixture to 50-60 °C. The reaction is typically complete within 2-24 hours.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (to complex residual copper), water, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol II: Copper-Free Sonogashira Coupling

This protocol is ideal when dealing with precious or complex alkynes, or in syntheses where trace copper contamination is detrimental to downstream steps or the final product's application. It is the preferred method to prevent the formation of Glaser homocoupling byproducts.[3][13]

Component Selection and Rationale
ComponentRecommended Reagent(s)Molar Ratio (vs. ArBr)Rationale
Aryl Halide This compound1.0 eqSubstrate.
Alkyne Terminal Alkyne1.1 - 2.0 eqA slightly larger excess may be needed compared to the copper-catalyzed version.
Palladium Precatalyst (AllylPdCl)₂ or Pd(OAc)₂1 - 2.5 mol %Robust Pd(II) sources that form active Pd(0) in situ.[14]
Ligand P(t-Bu)₃ (Tri-tert-butylphosphine)2-4 x Pd mol %A bulky, electron-rich phosphine ligand is crucial for facilitating the copper-free mechanism with aryl bromides.[14][16]
Base Cs₂CO₃ (Cesium Carbonate) or K₂CO₃2.0 eqInorganic bases are often effective in copper-free systems and can simplify workup.[17]
Solvent N,N-Dimethylformamide (DMF) or Dioxane0.1 - 0.5 MPolar aprotic solvents are generally effective for these conditions. Must be anhydrous and degassed.
Temperature Room Temperature to 80 °C-While room temperature couplings are possible[14], heating is often required for aryl bromides to achieve reasonable reaction times.
Detailed Step-by-Step Methodology

G cluster_prep Reaction Setup cluster_reaction Catalyst & Reagent Addition cluster_workup Workup & Purification a 1. Add ArBr, Base to Schlenk Flask b 2. Evacuate & Backfill with N₂/Ar (3x) a->b c 3. Add Degassed Solvent b->c d 4. Add Pd Precatalyst & Ligand Solution c->d e 5. Add Terminal Alkyne d->e f 6. Heat & Stir (RT to 80°C) e->f g 7. Monitor by TLC/LC-MS f->g h 8. Aqueous Workup (Dilute, Wash) g->h i 9. Column Chromatography h->i j 10. Characterization (NMR, MS) i->j

Workflow for Copper-Free Sonogashira Coupling.
  • Vessel Preparation : To a dry Schlenk flask with a stir bar, add this compound (1.0 eq) and Cesium Carbonate (2.0 eq).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition : Under a positive pressure of argon, add anhydrous, degassed DMF (to achieve ~0.2 M concentration).

  • Catalyst/Ligand Addition : In a separate vial under argon, dissolve the palladium precatalyst (e.g., (AllylPdCl)₂, 2.5 mol %) and the ligand (e.g., P(t-Bu)₃, 10 mol %) in a small amount of the reaction solvent. Transfer this solution to the reaction flask via syringe.

  • Alkyne Addition : Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction & Monitoring : Stir the reaction at room temperature or heat to 80 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete in 4-24 hours.

  • Workup : After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate and water.

  • Extraction : Transfer to a separatory funnel. Separate the layers. Wash the organic layer twice more with water and then with brine to remove DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization : Purify by flash column chromatography and characterize the product as described in Protocol I.

Troubleshooting and Optimization Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Reaction temperature too low. 3. Impure reagents/solvents.1. Use a fresh batch of palladium catalyst and ligand. Ensure CuI is off-white.[12] 2. Gradually increase the temperature in 10-20 °C increments. Aryl bromides often require heat.[8] 3. Use freshly purified, anhydrous, and degassed solvents and reagents.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to oxygen. 2. Inappropriate solvent choice. 3. High temperature.1. Improve degassing technique (freeze-pump-thaw is best). Maintain a positive inert gas pressure.[12] 2. Some solvents like THF can promote decomposition; consider switching to DMF or Dioxane.[12][18] 3. Lower the reaction temperature.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in a copper-catalyzed reaction.1. Ensure rigorous degassing. 2. Switch to a copper-free protocol (Protocol II). This is the most effective solution.[13]
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst loading. 2. Deactivation of the catalyst over time. 3. For copper-free, ligand is not optimal.1. Increase catalyst loading slightly (e.g., from 2% to 4%). 2. Add a second portion of the catalyst/ligand. 3. For aryl bromides, ensure a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is used in copper-free systems.[14]

Safety Considerations

  • Palladium and Copper Salts : Handle in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands : Many phosphine ligands, especially P(t-Bu)₃, are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.

  • Solvents and Bases : Anhydrous solvents like THF and Dioxane are flammable. Amine bases like triethylamine are volatile, flammable, and corrosive. All solvent and base manipulations should be performed in a well-ventilated fume hood.

Conclusion

The Sonogashira cross-coupling provides a powerful and versatile method for the alkynylation of this compound. By selecting the appropriate protocol—either the rapid, classical copper-cocatalyzed method or the cleaner, copper-free alternative—researchers can efficiently synthesize a diverse range of substituted aryl alkynes. Careful consideration of the mechanistic roles of the catalyst, ligand, base, and solvent, combined with rigorous anaerobic technique, is paramount to achieving high yields and purity. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of this reaction in drug discovery and materials science programs.

References

  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Gelmis, A. et al. (2002). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.
  • J&K Scientific LLC. Sonogashira Cross-Coupling. (2021).
  • YouTube. Sonogashira Coupling. (2020).
  • Al-Zoubi, R. M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Wikipedia. Sonogashira coupling.
  • Sahoo, B. et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
  • ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds.
  • The Organic Chemistry Portal. Copper-free Sonogashira coupling. (2008).
  • da Rosa, G. R. et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society.
  • Al-Zoubi, R. M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Vasile, M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Urgaonkar, S. & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
  • Lipshutz, B. H. et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
  • Reddit. Sonogashira troubleshooting help needed. (2020).
  • ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.
  • Reddit. Struggling to make a sonogashira coupling reaction happen. (2021).
  • ResearchGate. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. (2008).
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (2013).
  • Gholinejad, M. et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing.
  • ResearchGate. What is the best procedure for Sonogashira coupling?. (2014).
  • MySkinRecipes. This compound.
  • Organic Chemistry Portal. Substituted arene synthesis by alkynylation.
  • PubChem. This compound.
  • Al-Zoubi, R. M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Kishore, D. R. & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Journal of Organic Chemistry.
  • Devarie-Baez, N. O. et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications.

Sources

"Heck reaction conditions for Methyl 5-bromo-2-cyanobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimized Heck Reaction Conditions for the Synthesis of Substituted Cinnamic Acid Derivatives from Methyl 5-bromo-2-cyanobenzoate

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using this compound as the aryl halide substrate. The guide is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the theoretical underpinnings of the reaction, explains the causal relationships behind the selection of specific reagents and conditions, and provides a detailed, field-proven laboratory protocol. The substrate, featuring both an electron-withdrawing cyano group and a methyl ester, presents specific considerations for catalyst and condition selection to achieve high yield and selectivity.

Scientific Rationale and Strategic Considerations

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1][2] Its application to functionalized aromatic systems like this compound is critical for the synthesis of complex pharmaceutical intermediates and functional materials.

The electronic nature of our substrate is key. The presence of two electron-withdrawing groups (EWG), the cyano (-CN) and methyl ester (-CO₂Me), significantly influences the reactivity of the C-Br bond. While EWGs can facilitate the initial oxidative addition step—often the rate-determining step for aryl bromides—they also impact the stability of intermediates in the catalytic cycle.[3][4] Our strategy must therefore balance catalyst activity with stability and prevent undesirable side reactions.

The Catalytic Heart: The Palladium Catalyst and Ligand

The active catalyst in the Heck reaction is a Palladium(0) species, typically generated in situ from a more stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂).[1] The choice of ligand is arguably the most critical parameter for success with aryl bromides.[5]

  • Palladium Precatalyst: Pd(OAc)₂ is preferred for its cost-effectiveness and reliability. It is readily reduced to Pd(0) in the reaction mixture, often by a phosphine ligand or an amine base.[6]

  • Ligand Selection: The C-Br bond is less reactive than a C-I bond.[4] Therefore, the reaction requires a ligand that can promote the oxidative addition step.

    • Monodentate Phosphines: For aryl bromides, simple ligands like triphenylphosphine (PPh₃) can be effective, but often require higher temperatures.[3] More effective are bulky, electron-rich monodentate phosphines like Tri-tert-butylphosphine (P(t-Bu)₃). These ligands stabilize the Pd(0) center and accelerate oxidative addition, allowing for milder reaction conditions.[7]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent choices due to their strong σ-donating properties and thermal stability, making them highly effective for less reactive aryl halides and reducing catalyst decomposition at elevated temperatures.[8][9]

The selection of the ligand is a balancing act. A highly active catalyst system is needed to cleave the C-Br bond, but one that is too reactive may lead to side products or catalyst decomposition. For this specific substrate, a moderately bulky phosphine ligand represents a robust starting point.

The Essential Supporting Cast: Base and Solvent
  • Role of the Base: The base is not a mere spectator; it is essential for regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the H-X acid produced.[4][6] Common choices include organic amines (e.g., Triethylamine, Et₃N) or inorganic salts (e.g., K₂CO₃, Cs₂CO₃).[3] For a substrate containing a methyl ester, a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is recommended to prevent potential hydrolysis of the ester group, especially at higher temperatures.

  • Solvent Environment: The reaction is typically performed in polar aprotic solvents which can stabilize the charged intermediates in the catalytic cycle.[4] Dimethylformamide (DMF), Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are standard choices.[5] The high boiling points of these solvents allow for the necessary thermal energy to drive the reaction to completion.

The Mizoroki-Heck Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting and optimizing the reaction. The widely accepted cycle involves Pd(0) and Pd(II) intermediates.[1][3]

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_aryl Ar-Pd(II)-X(L₂) oxidative_add->pd_aryl coord Alkene Coordination pd_aryl->coord Alkene pd_alkene [Ar-Pd(II)(Alkene)-X(L₂)] coord->pd_alkene insertion Migratory Insertion (Syn-Carbopalladation) pd_alkene->insertion pd_alkyl R-Pd(II)-X(L₂) insertion->pd_alkyl elim β-Hydride Elimination pd_alkyl->elim Product pd_hydride H-Pd(II)-X(L₂) elim->pd_hydride regen Base-Mediated Regeneration pd_hydride->regen Base regen->pd0 H-Base⁺X⁻

Caption: Standard workflow for the Heck reaction protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 240 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), Triphenylphosphine (0.04 mmol, 10.5 mg), and Potassium Carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere.

  • Solvent and Alkene Addition: Under a positive pressure of nitrogen, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.5 mmol, 215 µL).

  • Reaction Execution: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

Should the initial conditions prove suboptimal, the following table provides guidance for systematic optimization.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Catalyst/ligand system not active enough. 3. Deactivated catalyst.1. Increase temperature in 10 °C increments (up to 140 °C). 2. Switch to a more active ligand system, e.g., Pd₂(dba)₃ with P(t-Bu)₃. [7] 3. Ensure reagents and solvent are anhydrous and the atmosphere is inert.
Formation of Side Products 1. Reductive Heck product formation. [10] 2. Ester hydrolysis. 3. Catalyst decomposition (palladium black).1. Ensure the base is not a hydride source. Try a different base like Cs₂CO₃ or an organic base like Et₃N. [11] 2. Use a milder, non-nucleophilic base (e.g., switch from K₂CO₃ to an organic amine). 3. Use a more robust ligand (e.g., an NHC-based ligand) or lower the reaction temperature. [8]
Poor Regioselectivity 1. Steric or electronic effects of the alkene. 2. Ligand choice.1. This is inherent to the substrates but can be influenced. 2. Bidentate phosphine ligands (e.g., BINAP) can sometimes favor the branched isomer over the linear one. [6]

References

  • Wikipedia. (n.d.). Heck reaction.
  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction.
  • Journal of the American Chemical Society. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Wiley Online Library. (2020). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one.
  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Taylor & Francis Online. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art.
  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • ResearchGate. (n.d.). Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update.

Sources

The Strategic Utility of Methyl 5-Bromo-2-Cyanobenzoate in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount to the discovery and development of novel therapeutics. Methyl 5-bromo-2-cyanobenzoate has emerged as a highly versatile and strategically important building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1] Its trifunctional nature, possessing a bromine atom, a nitrile group, and a methyl ester, offers a rich platform for diverse chemical transformations. This allows for the sequential and regioselective introduction of various pharmacophoric elements, making it an ideal starting material for the synthesis of targeted therapies, particularly in oncology.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of novel APIs. We will delve into the synthetic rationale, provide detailed, field-proven protocols for key transformations, and contextualize its utility in the synthesis of cutting-edge therapeutics, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Reactivity and Synthetic Strategy

The chemical utility of this compound lies in the differential reactivity of its three functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.[2] The cyano group can be subjected to a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. Furthermore, the electron-withdrawing nature of the cyano and ester groups activates the aromatic ring, making the bromine atom susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.[3]

This differential reactivity allows for a modular and convergent approach to API synthesis. A typical synthetic strategy involves an initial cross-coupling reaction at the bromide position, followed by transformations of the cyano and ester groups to construct the desired heterocyclic core of the target API.

Application in the Synthesis of PARP Inhibitors: A Case Study of a Talazoparib Intermediate

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4] Talazoparib is a potent PARP inhibitor that functions by not only inhibiting the enzymatic activity of PARP but also by trapping PARP on DNA, leading to cytotoxic DNA-PARP complexes.[6][7][8]

This compound serves as an excellent starting material for the synthesis of a key tricyclic lactam core found in Talazoparib and its analogues. The following sections provide a detailed protocol for the synthesis of a key intermediate towards this class of potent PARP inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with (2-(tert-butoxycarbonyl)amino)phenyl)boronic acid

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate. The choice of a Boc-protected aminophenylboronic acid is strategic, as the amino group is essential for the subsequent cyclization step, and the Boc protecting group prevents side reactions and can be easily removed under acidic conditions.

Materials:

  • This compound

  • (2-(tert-butoxycarbonyl)amino)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), (2-(tert-butoxycarbonyl)amino)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Expected Outcome and Data:

The successful execution of this protocol is expected to yield the corresponding biaryl compound in good to excellent yields. The purity and identity of the product should be confirmed by NMR spectroscopy and mass spectrometry.

ParameterValue
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium Carbonate
Solvent 1,4-Dioxane/Water (4:1)
Temperature 80-100 °C
Reaction Time 4-12 hours
Typical Yield 75-90%

Protocol 2: Reductive Cyclization to form the Lactam Core

This protocol describes the transformation of the biaryl intermediate into the tricyclic lactam core of the Talazoparib analogue. This is achieved through the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization with the adjacent ester.

Materials:

  • Biaryl product from Protocol 1

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Standard glassware for hydrogenation

  • Filter agent (e.g., Celite)

Procedure:

  • Dissolve the biaryl product (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Raney Nickel or 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. For a small-scale reaction, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is recommended.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel and Pd/C are pyrophoric when dry and should be handled with care.

  • Wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude tricyclic lactam product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome and Data:

This reductive cyclization should afford the desired tricyclic lactam intermediate. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum and the appearance of the lactam carbonyl peak.

ParameterValue
Catalyst Raney Nickel or Pd/C
Solvent Methanol or Ethanol
Reducing Agent Hydrogen gas
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-80%

Visualizing the Synthetic Pathway and Biological Context

To provide a clearer understanding of the synthetic workflow and the biological rationale for targeting PARP1, the following diagrams are provided.

G cluster_0 Synthesis of Talazoparib Intermediate Start This compound Step1 Suzuki-Miyaura Coupling (Protocol 1) Start->Step1 Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 Reductive Cyclization (Protocol 2) Intermediate1->Step2 Final Tricyclic Lactam Core (Talazoparib Intermediate) Step2->Final

Caption: Synthetic workflow for a key Talazoparib intermediate.

G cluster_0 DNA Damage Response cluster_1 Action of Talazoparib DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PARylation PARylation of proteins PARP1->PARylation PARP_inhibition PARP Inhibition & Trapping Repair_proteins Recruitment of DNA Repair Proteins PARylation->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair Talazoparib Talazoparib Talazoparib->PARP1 Stalled_replication Stalled Replication Fork & Double-Strand Breaks PARP_inhibition->Stalled_replication Cell_death Cell Death (Synthetic Lethality in BRCA-deficient cells) Stalled_replication->Cell_death

Caption: Simplified PARP1 signaling pathway and mechanism of Talazoparib.

Conclusion: A Gateway to Innovation

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of functional groups provides a robust and flexible platform for the synthesis of complex and high-value APIs. The protocols and strategies outlined in this application note, particularly in the context of PARP inhibitor synthesis, are designed to be both informative and practical, empowering researchers to leverage this versatile building block in their own synthetic endeavors. As the demand for targeted and personalized medicines continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox cannot be overstated.

References

  • MySkinRecipes.
  • Agarwal, N., et al. (2023). Talazoparib plus enzalutamide in men with metastatic castration-resistant prostate cancer (TALAPRO-2): a randomised, placebo-controlled, phase 3 trial. The Lancet, 402(10398), 291-303. [Link]
  • Zimmer, J., et al. (2021). Multiple functions of PARP1 in the repair of DNA double strand breaks. DNA Repair, 104, 103157. [Link]
  • Patsnap Synapse.
  • Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site. [Link]
  • de Bono, J., et al. (2021). Talazoparib plus enzalutamide in metastatic castration-resistant prostate cancer: a phase 2 trial. The Lancet Oncology, 22(1), 94-107. [Link]
  • Google Patents. Synthesis of parpinhibitor talazoparib. (2017).
  • Chemistry LibreTexts. 16.
  • Chemistry LibreTexts. 16.
  • MDPI. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). [Link]
  • PubMed Central (PMC). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). [Link]
  • PubMed. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). [Link]
  • ResearchGate. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). [Link]
  • PubMed Central (PMC). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). [Link]
  • WIPO Patentscope. WO/2017/215166 SYNTHESIS OF PARPINHIBITOR TALAZOPARIB. (2017). [Link]
  • PubMed Central (PMC). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. (2020). [Link]
  • ResearchGate.
  • PubMed Central (PMC).
  • PubMed. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2008). [Link]
  • PubMed.
  • MDPI.
  • PubMed. A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. (2009). [Link]
  • PubMed Central (PMC). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2019). [Link]
  • REF 2021.
  • PubMed Central (PMC). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. (2020). [Link]
  • PubMed Central (PMC). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. (2018). [Link]
  • PubMed Central (PMC). Functional Aspects of PARP1 in DNA Repair and Transcription. (2018). [Link]
  • MDPI. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2020). [Link]
  • PubMed Central (PMC). Rapid Detection and Signaling of DNA Damage by PARP-1. (2019). [Link]
  • Wikipedia. PARP1. [Link]
  • PubMed Central (PMC). Kinases and Cancer. (2018). [Link]
  • PubMed Central (PMC). Protein Kinase Signalling Networks in Cancer. (2011). [Link]
  • Portland Press. Protein kinase A and local signaling in cancer. (2024). [Link]
  • Research and Reviews.
  • The University of Manchester. Protein kinase signaling networks in cancer. [Link]
  • SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). [Link]
  • ResearchGate. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2020). [Link]
  • Google Patents. Processes for preparing olaparib. (2018).
  • Google Patents.
  • US Patents. Processes for preparing olaparib. (2018).
  • PubMed Central (PMC). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). [Link]
  • OUCI. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

Sources

Application Notes and Protocols for the Workup of Methyl 5-bromo-2-cyanobenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Workup in Modern Cross-Coupling

Methyl 5-bromo-2-cyanobenzoate is a versatile and valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Its utility stems from the presence of a reactive aryl bromide handle, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The electron-withdrawing nature of the cyano and methyl ester groups generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in these catalytic cycles.[1]

While the successful execution of the coupling reaction itself is paramount, the subsequent workup and purification procedures are equally critical for obtaining the desired product in high yield and purity. An improperly designed workup can lead to product loss, contamination with byproducts, and difficulties in purification. This guide provides a detailed examination of the principles and specific protocols for the effective workup of coupling reactions involving this compound, grounded in mechanistic understanding and field-proven experience.

Core Principles of Post-Reaction Workup

The primary objectives of any cross-coupling reaction workup are to:

  • Quench the Reaction: Safely terminate the catalytic cycle and deactivate any remaining reactive species.

  • Remove the Palladium Catalyst: Eliminate residual palladium, which can be toxic and interfere with subsequent steps.

  • Eliminate Inorganic Salts: Remove the base and salt byproducts formed during the reaction.

  • Separate Organic Components: Isolate the desired product from starting materials, reagents, and organic byproducts.

A systematic approach to these objectives is essential for a reproducible and efficient process.

Visualizing the General Workup Workflow

The following diagram illustrates a typical, generalized workflow for the workup of a palladium-catalyzed cross-coupling reaction. Specific steps may be added or modified depending on the particular reaction type and substrates involved.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase Reaction Reaction Completion (Monitored by TLC/LC-MS) Quench 1. Quenching (e.g., H₂O, aq. NH₄Cl) Reaction->Quench Dilution 2. Dilution with Organic Solvent Quench->Dilution Filtration 3. Filtration (optional) (e.g., through Celite®) Removes Pd/salts Dilution->Filtration Extraction 4. Liquid-Liquid Extraction (Separate organic/aqueous layers) Filtration->Extraction Wash 5. Aqueous Washes (e.g., H₂O, Brine) Extraction->Wash Dry 6. Drying Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash->Dry Concentrate 7. Concentration (Rotary Evaporation) Dry->Concentrate Purify 8. Purification (Chromatography/Recrystallization) Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Generalized workflow for cross-coupling reaction workup.

Specific Challenges in this compound Couplings

When working with this specific substrate, researchers should be aware of several potential side reactions and challenges that can impact the workup strategy.

  • Homocoupling: A common side reaction, particularly in Suzuki couplings, is the formation of a biaryl product from the boronic acid (Ar'-Ar').[2] This is often exacerbated by the presence of oxygen and can be minimized by ensuring the reaction is performed under a rigorously inert atmosphere.[2]

  • Protodebromination: This side reaction results in the formation of methyl 2-cyanobenzoate, where the bromine atom has been replaced by hydrogen. It can arise from hydride sources in the reaction mixture abstracting the halide from the palladium intermediate.[1]

  • Ester Hydrolysis: The methyl ester is generally stable to the common bases used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). However, the use of stronger bases like NaOH or KOH, or prolonged heating in the presence of water, could lead to partial or complete hydrolysis to the corresponding carboxylic acid. This introduces a highly polar impurity that can complicate extraction and purification.

  • Palladium Removal: For applications in drug development, minimizing palladium content in the final compound is a regulatory requirement. The workup must be designed to effectively remove the catalyst. Methods can range from simple filtration to the use of specialized scavenging agents.[3]

Detailed Workup Protocols

The following protocols are designed as robust starting points. Optimization may be necessary based on the specific coupling partner and reaction scale.

Protocol 1: Suzuki-Miyaura Coupling Workup

This protocol is for the workup of a reaction coupling this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, remove the heat source and allow the mixture to cool to room temperature. Quench the reaction by the slow addition of deionized water (approx. 10 volumes relative to the reaction solvent).

    • Rationale: Cooling prevents potential exotherms upon quenching. Water hydrolyzes any remaining boronic acid and helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4]

  • Dilution and Extraction: Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) (approx. 20 volumes). Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Rationale: Ethyl acetate is a versatile solvent that is effective for extracting a wide range of biaryl products while being immiscible with water. Multiple extractions ensure complete recovery of the product from the aqueous phase.[5]

  • Aqueous Washes: Combine the organic extracts and wash sequentially with:

    • Deionized water (2 x 10 volumes).

    • Saturated aqueous sodium chloride (Brine) (1 x 10 volumes).

    • Rationale: The water wash removes residual water-soluble inorganic salts and reagents like boric acid.[6] The brine wash removes the bulk of the dissolved water from the organic layer, breaking up emulsions and initiating the drying process.[5]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh EtOAc.

    • Rationale: This step removes all traces of water, which could interfere with concentration and subsequent purification steps.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: This removes the volatile extraction solvent to isolate the non-volatile crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system such as ethyl acetate in hexanes, to afford the pure product.[7]

Protocol 2: Buchwald-Hartwig Amination Workup

This protocol addresses the workup of a reaction coupling this compound with a primary or secondary amine.

Step-by-Step Methodology:

  • Cooling and Dilution: After cooling the reaction to room temperature, dilute the mixture with a moderately polar solvent like ethyl acetate or toluene (approx. 20 volumes).

  • Filtration through Celite®: Filter the resulting slurry through a pad of Celite®. Wash the pad thoroughly with the same solvent used for dilution.

    • Rationale: This is a crucial step in many Buchwald-Hartwig workups to remove the insoluble inorganic base (e.g., NaOt-Bu, K₃PO₄) and the precipitated palladium catalyst, preventing emulsions in subsequent steps.[8]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 10 volumes) and then with brine (1 x 10 volumes).

    • Rationale: This removes any remaining soluble salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Sonogashira Coupling Workup

This protocol is for the workup of a reaction coupling this compound with a terminal alkyne.

Step-by-Step Methodology:

  • Cooling and Dilution: Once the reaction is complete, cool it to room temperature and dilute with ethyl acetate (20 volumes).

  • Copper Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 10 volumes).

    • Rationale: This is a critical step specific to Sonogashira workups. The ammonia in the NH₄Cl solution complexes with the copper(I) co-catalyst, forming a water-soluble [Cu(NH₃)ₙ]⁺ complex that is efficiently removed into the aqueous layer.[9]

  • Filtration (if necessary): If significant solids (e.g., amine hydrohalide salts) remain, filter the organic layer through a pad of Celite® after the NH₄Cl wash.

  • Standard Washes: Wash the organic layer with deionized water (1 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography.

Purification Strategies and Troubleshooting

The final purity of the coupled product depends heavily on the chosen purification method.

Purification Decision Workflow

G Crude Crude Product (Post-Workup) IsSolid Is the crude product a solid? Crude->IsSolid TLC Analyze by TLC. Are impurities well-separated from the product? IsSolid->TLC Yes Column Purify by Flash Column Chromatography IsSolid->Column No (Oil) Recrystallize Attempt Recrystallization TLC->Recrystallize No (Close Rf) TLC->Column Yes Success Purity Check: Successful? Recrystallize->Success PureProduct Pure Product Column->PureProduct Success->Column No Success->PureProduct Yes

Caption: Decision workflow for selecting a purification method.

  • Flash Column Chromatography: This is the most common and versatile method. The choice of eluent is critical and should be determined by preliminary TLC analysis. A gradient from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent and scalable method for achieving high purity. A solvent screen should be performed to identify a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Troubleshooting Common Workup Issues
Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion during Extraction - Fine particulate matter (catalyst, salts).- High concentration of polar byproducts.- Filter the entire biphasic mixture through a pad of Celite®.- Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Allow the mixture to stand undisturbed for an extended period.
Low Isolated Yield - Incomplete reaction.- Product loss to the aqueous phase.- Product is volatile.- Confirm reaction completion before workup.- Perform additional extractions of the aqueous layer (e.g., 3-5 times).- Use caution during rotary evaporation; avoid high temperatures and excessive vacuum.
Product Contaminated with Starting Material - Incomplete reaction.- Increase reaction time, temperature, or catalyst loading.- Ensure reagents are pure and catalyst is active.
Product Contaminated with Homocoupled Byproduct - Presence of oxygen in the reaction.- Unstable boronic acid.- Rigorously degas solvents and maintain a strict inert atmosphere (N₂ or Ar).- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[10]
Final Product is Discolored (Dark) - Residual palladium (Pd black).- Ensure filtration through Celite® is performed carefully.- Consider treating the organic solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
  • Google Patents.
  • YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • ResearchGate.
  • ResearchGate. Extraction techniques for organometallic compounds. [Link]
  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate.
  • Chemistry LibreTexts.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the large-scale synthesis of Methyl 5-bromo-2-cyanobenzoate, a key intermediate in the development of complex pharmaceutical compounds.[1] The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. The synthetic strategy is centered around a robust Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups.[2][3] This guide elucidates the chemical principles behind each step, provides validated, step-by-step protocols, and outlines the stringent safety measures required for handling the hazardous materials involved, particularly cyanides.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis due to its ortho- and para-substituted functional groups—a bromine atom, a cyano group, and a methyl ester. This specific arrangement allows for diverse subsequent chemical transformations, making it a sought-after precursor in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

The synthetic route detailed herein begins with the readily available starting material, 2-Amino-5-bromobenzoic acid. The overall process is a multi-step synthesis that can be logically divided into three primary stages:

  • Esterification: Conversion of the carboxylic acid group of 2-Amino-5-bromobenzoic acid into a methyl ester. This step protects the acid functionality and improves solubility in organic solvents for the subsequent reaction.

  • Diazotization: Transformation of the primary aromatic amine into a diazonium salt. This is a critical activation step that prepares the molecule for nucleophilic substitution.

  • Sandmeyer Cyanation: The copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile to yield the final product.[2] This reaction is highly efficient but requires meticulous control over reaction conditions and stringent safety protocols.

This guide is structured to provide not just a recipe, but a deep understanding of the process, enabling scientists to troubleshoot and adapt the protocol for their specific large-scale manufacturing needs.

Logical Workflow of the Synthesis

G A Starting Material: 2-Amino-5-bromobenzoic Acid B Esterification (Methanol, H₂SO₄) A->B C Intermediate: Methyl 2-amino-5-bromobenzoate B->C D Diazotization (NaNO₂, H₂SO₄, 0-5°C) C->D E Aryl Diazonium Salt (In situ) D->E F Sandmeyer Reaction (CuCN, NaCN) E->F G Crude Product: This compound F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: Overall synthetic workflow from the starting material to the final purified product.

Mechanistic Insights: The Sandmeyer Reaction

The core of this synthesis is the Sandmeyer reaction, a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[2] Understanding its mechanism is paramount for process optimization and control.

  • Diazotization: The process begins with the reaction of the aromatic amine (Methyl 2-amino-5-bromobenzoate) with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid. This reaction, carried out at low temperatures (0–5 °C) to ensure stability, forms a highly reactive aryl diazonium salt.

  • Single-Electron Transfer (SET): The copper(I) catalyst (from CuCN) initiates the key step by donating a single electron to the diazonium salt.

  • Radical Formation & Dinitrogen Evolution: The diazonium species accepts the electron and decomposes, releasing a molecule of nitrogen gas (N₂) and forming an aryl radical. The release of N₂ gas is a powerful thermodynamic driving force for the reaction.

  • Nucleophilic Attack and Catalyst Regeneration: The aryl radical then reacts with the cyanide-copper complex. In the final step, a cyanide ligand is transferred from the now copper(II) species to the aryl radical, forming the final product, this compound, and regenerating the copper(I) catalyst.[2]

Visualizing the Sandmeyer Mechanism

G cluster_0 Mechanism Ar-N₂⁺ Ar-N₂⁺ Ar• Ar• Ar-N₂⁺->Ar• + Cu(I)CN N₂ N₂ Ar-N₂⁺->N₂ Dinitrogen Gas (Driving Force) Ar-CN Ar-CN Ar•->Ar-CN + Cu(II)(CN)₂ Cu(I)CN Cu(I)CN Cu(II)(CN)₂ Cu(II)(CN)₂ Cu(I)CN->Cu(II)(CN)₂ - e⁻ Cu(II)(CN)₂->Cu(I)CN + e⁻

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer cyanation reaction.

Critical Safety Protocols: Handling Cyanides

WARNING: Cyanides are highly toxic and rapidly acting poisons.[4] Exposure can be fatal. All operations involving cyanide salts or the potential generation of hydrogen cyanide (HCN) gas must be conducted under strict safety protocols by trained personnel.

  • Engineering Controls: All handling of solid cyanides and the entire Sandmeyer reaction must be performed within a certified, high-performance chemical fume hood or an enclosed reactor system to prevent any inhalation of dust or HCN gas.[5] Cyanides react with acids to produce highly toxic hydrogen cyanide gas.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[7] This includes:

    • A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[6]

    • Chemical-resistant clothing (e.g., Tyvek or neoprene suit).[6]

    • Heavy-duty, chemical-resistant gloves (butyl rubber is recommended).[6]

    • Chemical splash goggles and a face shield.

  • Storage: Store cyanides in a cool, dry, well-ventilated, and dedicated area, completely isolated from acids and oxidizing agents.[6][8] Containers must be tightly sealed and clearly labeled.[6]

  • Emergency Preparedness:

    • An emergency safety shower and eyewash station must be immediately accessible.[6]

    • A certified cyanide antidote kit (containing items like amyl nitrite ampules and sodium thiosulfate) must be on-site, and personnel must be trained in its emergency use under medical guidance.[7]

    • Establish and clearly communicate emergency evacuation routes and procedures.[6]

  • Spill & Waste Management:

    • Have a cyanide spill kit readily available. For solid spills, avoid raising dust; gently sweep or shovel into a labeled container.[5][7]

    • Do not wash spills down the drain.[4]

    • All cyanide-contaminated waste must be quenched (e.g., with sodium hypochlorite solution under basic conditions) and disposed of as hazardous waste according to institutional and governmental regulations.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This protocol describes the bromination of o-aminobenzoic acid.[9][10]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve sodium 2-aminobenzoate (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 15 °C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature is maintained at 15 °C.

  • Reaction: Stir the mixture for an additional hour at the same temperature after the addition is complete.

  • Isolation: The product will precipitate from the reaction mixture. Filter the solid product, wash it with a small amount of cold benzene or another suitable non-polar solvent to remove impurities, and dry it under vacuum. This procedure typically yields a mixture of 2-amino-5-bromobenzoic acid and a small amount of the dibrominated byproduct.[9]

  • Purification: The crude product can be purified by recrystallization from boiling water after acidification with hydrochloric acid to precipitate the desired mono-brominated product upon cooling.[9]

Protocol 2: Esterification to Methyl 2-amino-5-bromobenzoate
  • Reaction Setup: Charge the reactor with 2-Amino-5-bromobenzoic acid (1.0 eq) and methanol (5-10 volumes).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst. The addition is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a larger vessel containing ice water.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with water to remove any remaining salts, and dry under vacuum to yield Methyl 2-amino-5-bromobenzoate.[11]

Protocol 3: Sandmeyer Synthesis of this compound

Part A: Diazotization

  • Acid Solution: In a reactor, combine concentrated sulfuric acid and water, then cool the solution to 0 °C.

  • Amine Addition: Slowly add Methyl 2-amino-5-bromobenzoate (1.0 eq) to the cold acid solution while stirring vigorously. Maintain the temperature between 0 and 5 °C.

  • Nitrite Solution: In a separate vessel, dissolve sodium nitrite (1.05 eq) in cold water.

  • Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the amine suspension over 1-2 hours. Crucially, the temperature must not exceed 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper. The resulting clear diazonium salt solution must be used immediately.

Part B: Sandmeyer Cyanation

  • Cyanide Solution: In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 10-15 °C.

  • Addition: Slowly add the cold diazonium salt solution from Part A to the stirred cyanide solution. The addition rate must be carefully controlled to manage the vigorous evolution of nitrogen gas and maintain the reaction temperature below 20 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up & Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Data and Characterization

Table 1: Reagent Properties and Stoichiometry (Illustrative 1-mole Scale)
CompoundFormulaMW ( g/mol )Molar Eq.Amount
Esterification
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.031.0216.0 g
MethanolCH₄O32.04~25~320 g (400 mL)
Sulfuric Acid (98%)H₂SO₄98.080.15~14.7 g (8 mL)
Sandmeyer Reaction
Methyl 2-amino-5-bromobenzoateC₈H₈BrNO₂230.061.0230.1 g
Sodium NitriteNaNO₂69.001.0572.5 g
Copper(I) CyanideCuCN89.561.198.5 g
Sodium CyanideNaCN49.011.258.8 g
Table 2: Product Specifications
ParameterSpecification
Product Name This compound
CAS Number 53419498 (Example, may vary)[12]
Molecular Formula C₉H₆BrNO₂[13]
Molecular Weight 240.06 g/mol
Appearance White to off-white solid
Melting Point Literature values vary, typically determined experimentally
Purity (by HPLC) ≥ 98%
Expected Yield 75-85% (from Methyl 2-amino-5-bromobenzoate)

Conclusion

The synthesis of this compound via the Sandmeyer reaction is a reliable and scalable method for producing this important pharmaceutical intermediate. The success of this procedure on a large scale hinges on a thorough understanding of the reaction mechanism, meticulous control over reaction parameters—especially temperature—and an unwavering commitment to the stringent safety protocols required for handling highly toxic cyanides. By following the detailed protocols and safety guidelines outlined in this document, research and development teams can confidently and safely execute this synthesis, paving the way for further discovery and development.

References

  • United Chemical (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide.
  • 911Metallurgist (2018). Cyanide Safety.
  • Safe Work Australia (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • The University of Queensland (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
  • Wikipedia (n.d.). Sandmeyer reaction.
  • University of Illinois Division of Research Safety (2014). Cyanides.
  • Organic Chemistry Portal (n.d.). Sandmeyer Reaction.
  • ChemicalBook (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
  • Farlow, A. and Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Guidechem (n.d.). What is the background and overview of 2-Amino-5-bromobenzoic acid?. FAQ.
  • Sigma-Aldrich (n.d.). Methyl 2-bromo-5-cyanobenzoate.
  • PubChemLite (n.d.). This compound (C9H6BrNO2).
  • PubChem (n.d.). This compound.
  • MySkinRecipes (n.d.). This compound.
  • ResearchGate (n.d.). Methyl 2-amino-5-bromobenzoate.

Sources

Application Notes and Protocols: Methyl 5-bromo-2-cyanobenzoate for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of foundational scaffolds is paramount to the successful construction of diverse and biologically relevant compound libraries. Methyl 5-bromo-2-cyanobenzoate has emerged as a powerhouse building block, offering a trifecta of reactive handles—a bromine atom, a cyano group, and a methyl ester—that enable a multitude of chemical transformations. This guide provides an in-depth exploration of the utility of this versatile reagent, presenting not just the "how" but the "why" behind its application. We will delve into detailed, field-proven protocols for key synthetic methodologies, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, and discuss the strategic considerations for leveraging this scaffold to accelerate the discovery of novel therapeutics, such as PARP inhibitors.[1][2][3][4]

Introduction: The Strategic Advantage of Polysubstituted Scaffolds

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research.[5][6] Privileged scaffolds, those molecular frameworks that are capable of binding to multiple biological targets, are of particular interest in the design of compound libraries.[5][7][8] this compound represents a highly valuable starting material due to its strategic placement of functional groups on a benzene ring. This arrangement allows for sequential and regioselective modifications, providing a robust platform for generating a wide array of analogues for structure-activity relationship (SAR) studies.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[9][10] The cyano and methyl ester groups offer opportunities for further derivatization, such as hydrolysis, reduction, or transformation into other functional groups, thereby expanding the chemical space accessible from this single, versatile starting material.

Chemical Properties and Handling
PropertyValueSource
Molecular Formula C₉H₆BrNO₂[11]
Molecular Weight 240.05 g/mol [11][12]
CAS Number 714237-95-3[11]
Appearance Solid
Storage Store at room temperature in a dry, well-ventilated place.[13][14]

Safety Precautions: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][15][14][16] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][14] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[15][14][16]

Core Synthetic Strategies and Protocols

The true power of this compound lies in its adaptability to a range of robust and high-yield chemical transformations. Below are detailed protocols for two of the most critical reactions in library synthesis utilizing this scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds.[9][10] This reaction is particularly valuable for creating biaryl structures, which are common motifs in marketed drugs.

Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of Methyl 2-cyano-5-phenylbenzoate

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene, anhydrous (to make a 0.1 M solution)

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[17]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[17]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.[9]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-cyano-5-phenylbenzoate.[17]

Rationale for Reagent Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for coupling aryl bromides, offering high yields and functional group tolerance.[17]

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally compatible with ester functionalities.[17]

  • Solvent System: The use of a toluene/water biphasic system is common, as it facilitates the dissolution of both organic and inorganic reagents.[17]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[18][19][20][21] This reaction allows for the coupling of aryl halides with a wide variety of amines.[18][20]

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-Br(Ln) A->C B Oxidative Addition (Ar-Br) B->C E [Ar-Pd(II)-NHR2(Ln)]+ Br- C->E D Ligand Exchange (R2NH) D->E G Ar-Pd(II)-NR2(Ln) E->G F Deprotonation (Base) G->A H Reductive Elimination G->H Product Ar-NR2 H->Product ArBr Ar-Br ArBr->B R2NH R2NH R2NH->D

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific, and sometimes challenging, substrate: Methyl 5-bromo-2-cyanobenzoate. The presence of both a cyano and a methyl ester group, both electron-withdrawing, on the aryl bromide presents unique considerations for achieving high yields and purity. This document will serve as a comprehensive resource, combining theoretical explanations with practical, field-proven advice to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

This section addresses common questions and considerations that arise when planning a Suzuki coupling reaction with this compound.

Q1: What are the key challenges associated with using this compound in a Suzuki coupling?

The primary challenge stems from the electronic properties of the substrate. This compound is an electron-deficient aryl bromide due to the electron-withdrawing nature of the cyano (-CN) and methyl ester (-COOCH₃) groups. While this electron deficiency can facilitate the initial oxidative addition step of the catalytic cycle, it can also make the substrate susceptible to side reactions and may require careful selection of catalyst and reaction conditions to ensure efficient coupling.[1]

Q2: How do I select the optimal palladium catalyst and ligand for this substrate?

For electron-deficient aryl bromides, a robust catalyst system is crucial. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems often provide superior results.[2]

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are typically reduced in situ to the active Pd(0) species.[2][3]

  • Ligands: The choice of ligand is critical. For this type of substrate, bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium catalyst and promote both the oxidative addition and the subsequent reductive elimination steps.[4][5][6] Excellent choices include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are well-regarded for their ability to facilitate challenging couplings.[5][7]

    • Other Phosphine Ligands: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are also effective due to their steric bulk and electron-donating properties.[8]

Q3: What is the best base to use for this reaction?

The base plays a critical role in the transmetalation step, activating the boronic acid.[8][9] For substrates with base-sensitive functional groups like the methyl ester in this compound, a careful choice is necessary to avoid hydrolysis.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good starting points as they are effective and generally compatible with ester groups.[5][10][11] Cesium carbonate (Cs₂CO₃) can also be a strong choice, sometimes leading to higher yields (the "cesium effect").[11][12]

  • Weaker Bases: If ester hydrolysis is a significant concern, weaker bases like potassium fluoride (KF) can be employed.[8]

  • Stronger Bases: Strong bases like NaOH or KOH should be used with caution due to the increased risk of ester saponification.[11]

Q4: Which solvent system is most appropriate?

A variety of solvents can be used for Suzuki couplings, often in a biphasic mixture with water to aid in dissolving the inorganic base.[10][13][14]

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common and effective choices.[10][13][15]

  • Aromatic Solvents: Toluene can also be used, particularly if higher reaction temperatures are required.[7]

  • Solvent Quality: It is imperative to use degassed solvents to prevent oxidation of the palladium catalyst and phosphine ligands.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation

This is one of the most common issues and can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst The palladium catalyst or phosphine ligand may have degraded due to improper storage or exposure to air.Use fresh, high-purity catalyst and ligand. Ensure they are stored under an inert atmosphere.[3] Consider using a more robust pre-catalyst.
Insufficient Degassing Oxygen in the reaction mixture can deactivate the Pd(0) catalyst.[3]Ensure the reaction flask and solvents are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[3]
Poor Reagent Quality The boronic acid may have decomposed (protodeboronation), or the aryl bromide may be impure.Use fresh, high-purity boronic acid. Consider using a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[3] Verify the purity of the this compound.
Suboptimal Reaction Conditions The temperature may be too low, or the reaction time too short.Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Microwave irradiation can also be a powerful tool to accelerate the reaction.[7][15][16]
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Side Product Likely Cause Recommended Solution
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. It can be promoted by the presence of oxygen or if the transmetalation step is slow.Ensure rigorous degassing of the reaction mixture.[1] Use a slight excess of the aryl bromide relative to the boronic acid.
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is a common issue with electron-deficient boronic acids and can be exacerbated by high temperatures and certain bases.[1][3]Use a milder base (e.g., KF).[8] Consider shorter reaction times and lower temperatures.[3] Using a more stable boronic ester can also mitigate this issue.[3]
Hydrolysis of Methyl Ester The methyl ester is converted to a carboxylic acid, particularly in the presence of strong bases and water.Use a milder base such as K₂CO₃ or KF.[8][11] Minimize the amount of water in the reaction mixture or use anhydrous conditions if possible.
Dehalogenation The bromine atom on the starting material is replaced by a hydrogen atom.This can sometimes occur if there are sources of hydride in the reaction. Ensure high purity of all reagents and solvents.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Issue Potential Cause Recommended Solution
Product and Starting Material have Similar Polarity This can make separation by column chromatography difficult.Optimize the reaction to go to full conversion, minimizing the amount of starting material in the final mixture. If separation is still difficult, explore alternative purification techniques such as recrystallization or preparative HPLC.
Residual Palladium The final product may be contaminated with palladium, which can be problematic for downstream applications, especially in drug development.After the reaction, consider treating the crude product with a palladium scavenger. Filtration through a pad of Celite can also help remove precipitated palladium black.[17]

Experimental Protocols & Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10][18]

Suzuki_Coupling_Cycle A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'-B(OR)2, Base) C->A Reductive Elimination D Product C->D Ar-Ar' (Product)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

A logical workflow can help systematically address issues encountered during the reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Start->CheckReagents CheckReagents->Start Reagents Degraded CheckConditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvents) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Conditions Faulty Optimize Systematically Optimize (Base, Solvent, Temperature) CheckConditions->Optimize Conditions OK Optimize->Start Optimization Fails Success High Yield of Pure Product Optimize->Success Optimization Successful

Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed 1,4-Dioxane.

  • Add the degassed 1,4-Dioxane/Water solvent mixture to the Schlenk flask containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. RSC Advances, 8(55), 31373-31393.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Singh, Y., et al. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Scientific & Engineering Research, 8(8), 101-118.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 133–177.
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • ResearchGate. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • National Institutes of Health. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2013). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • New Journal of Chemistry. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for challenges encountered during palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2-cyanobenzoate .

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to diagnose and resolve common side reactions and experimental setbacks.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you might encounter. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step troubleshooting protocols.

Issue 1: Low or No Yield of the Desired Coupled Product

Q1: My Suzuki or Buchwald-Hartwig coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: A low yield is a common but multifaceted problem. A systematic check of your reagents and reaction conditions is the most effective approach.[1][2] The electron-withdrawing nature of both the cyano and methyl ester groups on your substrate makes the aryl bromide more reactive towards oxidative addition, which is generally favorable.[3][4] However, other factors can still impede the reaction.

Initial Diagnostic Workflow:

Start Low/No Yield Observed Reagent_Check 1. Verify Reagent Quality & Integrity Start->Reagent_Check Atmosphere_Check 2. Confirm Inert Atmosphere Reagent_Check->Atmosphere_Check Conditions_Check 3. Review Reaction Conditions (Temp, Time, Concentration) Atmosphere_Check->Conditions_Check Catalyst_Check 4. Evaluate Catalyst System (Pd Source, Ligand, Base) Conditions_Check->Catalyst_Check Analysis Analyze TLC/LC-MS for Byproducts Catalyst_Check->Analysis Troubleshoot Implement Specific Troubleshooting Protocol Analysis->Troubleshoot

Caption: Initial diagnostic workflow for low-yield coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Boronic Acid/Ester (Suzuki): Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[2][5] Electron-deficient boronic acids are especially prone to this side reaction.[5][6] Consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[2]

    • Amine (Buchwald-Hartwig): Ensure the amine is pure and free of excess moisture.

    • Palladium Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade over time due to oxidation.[2] Use fresh reagents stored under an inert atmosphere. The choice of ligand is critical; bulky, electron-rich phosphine ligands often promote the desired reaction.[7][8][9]

    • Solvent and Base: Use anhydrous, degassed solvents. Oxygen can deactivate the active Pd(0) catalyst.[10][11] Ensure the base is finely powdered and of high purity.[1]

  • Exclusion of Oxygen:

    • The presence of oxygen is detrimental. It can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, and can also promote the homocoupling of boronic acids.[7][10]

    • Protocol: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) by performing at least three vacuum-backfill cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.[11]

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, excessive heat can cause degradation of the substrate, catalyst, or product.[11] Screen a temperature range (e.g., 80–110 °C).[1]

    • Concentration: Reactions that are too dilute may proceed slowly. Typical concentrations range from 0.1 M to 0.5 M with respect to the limiting reagent.[1]

Issue 2: Significant Formation of Dehalogenated Byproduct (Methyl 2-cyanobenzoate)

Q2: My reaction is producing a significant amount of Methyl 2-cyanobenzoate alongside (or instead of) my desired product. What causes this dehalogenation?

A2: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.[5][12][13] This can occur through several pathways.

Potential Causes & Solutions:

CauseMechanismTroubleshooting Protocol
Presence of a Hydrogen Source The Pd(II)-aryl intermediate formed after oxidative addition may react with a hydride source before transmetalation can occur. Common sources include water, alcohols, or even amines.[7][14]1. Use rigorously dried and degassed solvents and reagents. 2. If using an alcohol or water as a co-solvent, try minimizing its amount or switching to a completely aprotic solvent system (e.g., Dioxane, Toluene).[1] 3. Consider using a different, non-protic base.
Catalyst System Choice Certain catalyst systems, particularly those with less bulky or less electron-donating ligands, may be more prone to side reactions like dehalogenation.[12][15]1. Switch to a catalyst system known for high activity with aryl chlorides/bromides, such as those using bulky N-heterocyclic carbene (NHC) ligands or biarylphosphine ligands (e.g., SPhos, XPhos).[6][12]
Base-Induced Decomposition Strong bases can sometimes facilitate decomposition pathways that lead to hydride formation.1. Screen different bases. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in Suzuki couplings and may suppress dehalogenation.[1][16]
Issue 3: Formation of Symmetrical Biaryl Byproducts (Homocoupling)

Q3: I am observing the formation of a symmetrical biaryl derived from my boronic acid (in a Suzuki reaction). How can I prevent this homocoupling?

A3: Homocoupling of the boronic acid is a frequent side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[17][18]

Mechanisms and Mitigation Strategies:

Start Homocoupling Observed Cause1 Cause: Oxygen Presence Start->Cause1 Cause2 Cause: Pd(II) Mediated Start->Cause2 Solution1 Solution: Rigorous Degassing (e.g., N2/Ar sparging) Cause1->Solution1 Mitigates oxidative pathway Solution2 Solution: Use Pd(0) Precatalyst or add a reducing agent (e.g., potassium formate) Cause2->Solution2 Reduces active Pd(II) Result Minimized Homocoupling Solution1->Result Solution2->Result

Caption: Troubleshooting workflow for boronic acid homocoupling.

  • Oxygen-Mediated Homocoupling:

    • Cause: The most well-established mechanism involves the presence of oxygen, which can lead to the formation of a Pd-peroxo species that facilitates the oxidative homocoupling of the boronic acid.[5]

    • Solution: The most effective countermeasure is the rigorous exclusion of oxygen.[10] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) and the reaction is maintained under a positive inert gas pressure.[10][11]

  • Palladium(II)-Mediated Homocoupling:

    • Cause: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), residual Pd(II) species can react stoichiometrically with the boronic acid to produce the homocoupled biaryl and Pd(0).[10]

    • Solution:

      • Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[7]

      • Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst. This helps ensure the palladium is in the Pd(0) state.[10]

      • Ensure a slight excess of the boronic acid (1.2–1.5 equivalents) to favor the cross-coupling pathway.[1]

Issue 4: Potential Hydrolysis of Cyano or Ester Groups

Q4: I am concerned about the stability of the nitrile and methyl ester groups on my substrate under the reaction conditions. Can they hydrolyze?

A4: Yes, both the cyano (nitrile) and methyl ester functional groups are susceptible to hydrolysis under basic conditions, especially at elevated temperatures. The choice of base and reaction conditions is critical to preserving these functionalities.

Recommendations for Functional Group Tolerance:

Functional GroupHydrolysis ProductRecommended Conditions to Minimize Hydrolysis
Methyl Ester Carboxylic Acid* Base Selection: Use milder bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu), particularly if water is present.[3] * Temperature Control: Avoid excessively high temperatures or prolonged reaction times. * Workup: Perform an aqueous workup under neutral or slightly acidic conditions.
Cyano (Nitrile) Carboxamide, then Carboxylic Acid* Base Selection: Strong bases in the presence of water can promote nitrile hydrolysis.[19] Milder carbonate or phosphate bases are generally safer. * Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the water available for hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q: Which type of palladium catalyst is best for coupling with this compound? A: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner (boronic acid or amine). However, for a somewhat electron-deficient aryl bromide like this, modern catalyst systems are highly effective. Consider using a pre-formed Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G3) or an N-heterocyclic carbene (NHC) ligand (e.g., (IPr)Pd(allyl)Cl).[1][12] These systems are generally robust and promote fast oxidative addition and reductive elimination.[7][8]

Q: My reaction turns black. Does this mean it has failed? A: Not necessarily. The formation of finely divided palladium metal, known as "palladium black," can cause the reaction mixture to turn black.[3] While this can sometimes indicate catalyst decomposition and loss of activity, many successful reactions proceed with this color change.[3][20] However, if it is accompanied by a stall in the reaction, it points to catalyst instability. This can be mitigated by using more stable precatalysts or ensuring a rigorously inert atmosphere.[20]

Q: Can I use this compound in a cyanation reaction to introduce a different cyano group? A: This would not be a standard application. The substrate already contains a bromine atom and a cyano group. A cyanation reaction would typically involve replacing a halide with a cyanide source.[21][22][23] If you intended to perform a different transformation, please clarify the desired product. Catalyst poisoning by the cyanide source is a known issue in these reactions, requiring specific protocols to overcome.[21][24]

Q: What is the ideal base for a Suzuki coupling with this substrate? A: For Suzuki couplings, inorganic bases are most common. A finely powdered, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point, typically used in 2-3 equivalents.[1] These bases are effective and generally compatible with the ester and cyano groups, provided the reaction is not run in excessively aqueous conditions at high temperatures for long periods.

Q: For a Buchwald-Hartwig amination, which base should I choose? A: Buchwald-Hartwig aminations typically require a stronger base to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[16][25] However, due to its strength, it poses a higher risk of ester hydrolysis. If you observe this side reaction, you could try a weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or a combination of an inorganic base with an organic, soluble base.[26][27]

References

  • Thieme Chemistry.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • PubMed. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. [Link]
  • ResearchGate.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. [Link]
  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • ChemRxiv.
  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia.
  • ResearchGate. Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
  • NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
  • RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts.
  • ResearchGate. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • RSC Publishing. Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]
  • Gessner Group.
  • University of Windsor.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Organic Syntheses. 9 - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Dehalogenation of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the palladium-catalyzed reductive dehalogenation of Methyl 5-bromo-2-cyanobenzoate. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the dehalogenation of this compound. The question-and-answer format is designed to help you quickly identify and solve common experimental problems.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I resolve this?

A1: Low or no conversion is a common issue that can typically be traced back to one of four areas: the catalyst system, the hydride source, the base, or the reaction conditions.

Systematic Troubleshooting Workflow:

G cluster_catalyst Catalyst Checks cluster_reductant Hydride Source Checks Start Low / No Conversion Catalyst 1. Verify Catalyst System Start->Catalyst Reductant 2. Check Hydride Source Catalyst->Reductant If catalyst is active c1 Use fresh Pd source (e.g., Pd(OAc)2, Pd2(dba)3) Conditions 3. Optimize Conditions Reductant->Conditions If hydride source is effective r1 Use fresh, anhydrous hydride source (e.g., H2, formate salts) Analysis 4. Re-evaluate Reagents Conditions->Analysis If conditions are optimized Success Problem Resolved Analysis->Success After verification c2 Ensure ligand is not degraded (e.g., phosphines are air-sensitive) c3 Degas reaction mixture thoroughly to prevent O2 poisoning r2 Ensure stoichiometry is correct (use excess)

Caption: A systematic workflow for troubleshooting low conversion.

1. Inactive Catalyst System:

  • Cause: The Pd(0) active catalyst may not be forming or is being deactivated. Palladium(II) precatalysts like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle. Phosphine ligands, especially electron-rich ones, are prone to oxidation.

  • Solution:

    • Use a Pd(0) Source Directly: Consider using a source like Pd₂(dba)₃ or a pre-formed (NHC)Pd(allyl)Cl complex to bypass the initial reduction step.[1]

    • Ligand Integrity: Use fresh, high-purity phosphine ligands. Handle air-sensitive ligands (e.g., P(t-Bu)₃) in a glovebox. Alternatively, N-heterocyclic carbene (NHC) ligands offer greater stability.[1][2]

    • Oxygen Exclusion: Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.

2. Ineffective Hydride Source or Base:

  • Cause: The chosen hydrogen donor (reductant) may be unsuitable or degraded. The base is crucial for regenerating the catalyst and, in some cases, participating in the formation of the active hydride species.[2][3]

  • Solution:

    • Hydride Source: Formate salts (e.g., sodium formate, potassium formate) are often effective and convenient hydrogen transfer agents for Pd/C systems.[4] Alcohols like 2-propanol or ethanol can also serve as both solvent and hydride source, often requiring a base like cesium carbonate.[5][6] Ensure the reagent is fresh and anhydrous.

    • Base Selection: The choice of base is critical. For aryl bromides, weaker bases like Cs₂CO₃ or K₂CO₃ may suffice.[7] However, stronger, non-nucleophilic bases like NaOtBu are often required, particularly if using certain ligand systems or if the substrate is deactivated.[2][7]

3. Suboptimal Reaction Conditions:

  • Cause: Temperature and solvent polarity can significantly impact reaction rates.

  • Solution:

    • Temperature: While many dehalogenations proceed at room temperature, gentle heating (e.g., 40-80 °C) can often accelerate the reaction. However, excessive heat can promote side reactions.[8]

    • Solvent: Aprotic polar solvents like DMF, NMP, or THF are commonly used.[8] Ensure the solvent is anhydrous, as water can interfere with the catalyst and some bases.

Q2: My reaction is working, but I'm observing significant side products. How can I improve selectivity?

A2: The functional groups on this compound (a nitrile and a methyl ester) make it susceptible to specific side reactions.

Common Side Products and Mitigation Strategies

Side ProductPotential CauseSuggested Solution
Methyl 2-cyanobenzoate Incomplete reaction or catalyst deactivation before completion.Follow the steps in Q1 to improve conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Methyl benzoate Hydrodecyanation: Reduction of the cyano group. This is more common with heterogeneous catalysts like Pd/C under harsh conditions.[9]Use milder conditions. Homogeneous catalysts often offer better functional group tolerance.[9] Avoid overly aggressive hydride donors or high pressures of H₂ gas.
5-Bromo-2-cyanobenzoic acid Ester Hydrolysis: Presence of water and a sufficiently strong base (e.g., NaOtBu in the presence of adventitious water).Use rigorously dried solvents and reagents. Consider a weaker, inorganic base like K₂CO₃ or Cs₂CO₃ if compatible with your catalyst system.
Dimethyl 4,4'-dicyanobiphenyl-3,3'-dicarboxylate Homocoupling: A common side reaction in palladium catalysis, especially at low concentrations of the hydride donor.Ensure an adequate excess of the hydride source is present throughout the reaction.
Q3: How can I reliably monitor the progress of the dehalogenation reaction?

A3: Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts from over-reaction.

  • Thin Layer Chromatography (TLC): This is the quickest method. The dehalogenated product, Methyl 2-cyanobenzoate, will be less polar than the starting material, this compound, resulting in a higher Rf value.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides definitive identification and quantification of the starting material, product, and any side products by their mass-to-charge ratio.[8] This is the most reliable method for accurate monitoring.

  • ¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture, performing a rapid workup, and analyzing the crude material by ¹H NMR can show the disappearance of the aromatic proton signals corresponding to the starting material and the appearance of new signals for the product.[8]

Frequently Asked Questions (FAQs)

Q4: What is the general catalytic cycle for palladium-catalyzed reductive dehalogenation?

A4: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

G cluster_cycle Catalytic Cycle C Pd(0)L (Active Catalyst) D Ar-Pd(II)-X (Oxidative Adduct) C->D Oxidative Addition A Ar-X (this compound) B [H]⁻ Source (e.g., Formate, Alcohol) E Ar-Pd(II)-H D->E Hydride Transfer E->C Reductive Elimination F Ar-H (Product)

Caption: The palladium catalytic cycle for reductive dehalogenation.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). The reactivity for this step generally follows the trend I > Br > Cl.[10]

  • Hydride Transfer: A hydride ([H]⁻) from the hydrogen source (e.g., formate, isopropanol) displaces the halide on the palladium center, forming an Aryl-Pd(II)-Hydride species (Ar-Pd-H).[3]

  • Reductive Elimination: The aryl group and the hydride reductively eliminate from the palladium center to form the dehalogenated product (Ar-H) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[3]

Q5: How do I select the appropriate palladium source and ligand?

A5: The choice of catalyst components is critical for success and depends on the specific requirements of your reaction.

ComponentExamplesKey Considerations
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/CPd(II) sources (Pd(OAc)₂, PdCl₂) are often cheaper and more air-stable but require in situ reduction. Pd(0) sources (Pd₂(dba)₃) are pre-activated but can be more sensitive. Heterogeneous catalysts (Pd/C) are easily removed by filtration but can sometimes show lower functional group tolerance.[9][11]
Ligand Phosphines: PPh₃, P(t-Bu)₃, Xantphos, DPEphosNHCs: IPr, SIMesRole: Ligands stabilize the palladium center, improve solubility, and modulate its electronic and steric properties to promote the desired reaction steps.[12]Selection: For aryl bromides and chlorides, sterically bulky and electron-rich ligands (e.g., P(t-Bu)₃, biaryl phosphines, NHCs) are often preferred as they facilitate the oxidative addition step.[1][12] Ligand-free protocols using Pd(OAc)₂ have also been reported, particularly for aryl bromides.[13]
Q6: What are the best practices for setting up the reaction?

A6: Adherence to a strict protocol is key to reproducibility. Below is a general procedure that can be adapted.

General Experimental Protocol for Dehalogenation

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add this compound (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and the hydride source (e.g., sodium formate, 3.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • DiRocco, D. A., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Zhang, L., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(16), 4917.
  • Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • Burhenn, A., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 13, 3545-3550.
  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612.
  • Mondal, B., et al. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Tetrahedron Letters, 50(17), 1979-1982.
  • Bissember, A. C., et al. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232-7.
  • Mondal, B., et al. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform.
  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
  • Jana, R., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13, 11258-11275.
  • Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Organic Letters.
  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1040-1053.
  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Organic Letters, 6(24), 4587-90.
  • Wiener, H., et al. (1991). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry.
  • Wang, Z., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Kuroda, K., et al. (2014). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs, 12(1), 101-111.
  • Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters.
  • Bissember, A. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Ukisu, Y., & Miyadera, T. (2003). Hydrogenolysis of aryl halides by hydrogen gas and hydrogen transfer over palladium-supported catalysts. Journal of Molecular Catalysis A: Chemical.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
  • Reddit user. (2024). Hydrogenation Reduction. r/Chempros.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Organic Letters, 17(1), 202-5.
  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
  • Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis, 56(17), 2655-2662.

Sources

Technical Support Center: Troubleshooting the Hydrolysis of Methyl 5-bromo-2-cyanobenzoate Under Palladium-Catalyzed Cross-Coupling Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Methyl 5-bromo-2-cyanobenzoate in synthetic applications. This guide is designed for chemists, researchers, and drug development professionals who are encountering challenges with the unintended hydrolysis of this substrate during palladium-catalyzed cross-coupling reactions. This compound is a valuable and versatile building block, but its electronic properties present a unique set of challenges that can lead to reaction failure and low yields.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, offering field-proven troubleshooting strategies and optimized experimental procedures to ensure the success of your coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield of my desired coupled product and a new, highly polar spot on my TLC plate that stains brightly with pH indicators. Is this hydrolysis?

A: Yes, this is a classic symptom of ester hydrolysis. The product, 5-bromo-2-cyanobenzoic acid, is significantly more polar than the starting ester and will have a much lower Rf value on silica gel. Its acidic nature also accounts for the bright staining with indicators like bromocresol green. The presence of this byproduct is a definitive sign that your ester is not stable under the current reaction conditions.

Q2: What is the primary cause of ester hydrolysis during a Suzuki, Heck, or Sonogashira coupling?

A: The most common culprit is the base required for the catalytic cycle.[1][2] Many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, require a base to facilitate the transmetalation step.[3][4] However, this same base can promote the saponification (base-mediated hydrolysis) of the ester.[5] This issue is exacerbated in this compound because the electron-withdrawing effects of the ortho-cyano group and the ester itself make the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions or water.

Q3: My protocol calls for an aqueous solvent system. Can I simply use less water to prevent hydrolysis?

A: Reducing water content is a valid strategy, but it's a balancing act. Water is often necessary to solubilize the inorganic base (e.g., K₂CO₃, K₃PO₄).[1] While minimizing water can slow hydrolysis, eliminating it entirely without changing the base may stall the desired coupling reaction. A better approach is to optimize the base-solvent combination, for instance, by using a milder base or switching to a solvent system like Dioxane/H₂O in a 10:1 ratio to limit the availability of water.[1][2]

Q4: Which bases are most likely to cause hydrolysis with this substrate?

A: Strong, nucleophilic bases are the most problematic. Alkali metal hydroxides such as NaOH, KOH, and LiOH should be avoided as they directly provide the hydroxide nucleophile for saponification.[5] While common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are essential for many couplings, they can still generate sufficient hydroxide in solution to cause hydrolysis, especially at elevated temperatures.[1]

Q5: My coupling partner is also base-sensitive. How do I find conditions that tolerate both substrates?

A: This is a common challenge in complex molecule synthesis. The key is to accelerate the desired cross-coupling reaction so that it outcompetes the degradation pathways of both substrates. This can be achieved by:

  • Using a highly active catalyst system: Modern palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type systems) can dramatically increase the rate of coupling, allowing for lower temperatures and shorter reaction times.[2][6]

  • Choosing the mildest effective base: Screen milder bases like K₃PO₄ or even organic bases like DBU or Et₃N, depending on the specific coupling reaction.[7][8]

  • Careful temperature control: Operate at the lowest temperature that gives a reasonable reaction rate.

Section 2: The Chemistry of the Problem - Competing Reaction Pathways

The core issue when using this compound is the competition between the desired palladium-catalyzed cross-coupling and the undesired base-mediated hydrolysis. The substrate's electronic structure is key to its reactivity. The potent electron-withdrawing nature of the ortho-cyano group makes the ester's carbonyl carbon exceptionally electrophilic and therefore highly susceptible to nucleophilic attack.

Below is a diagram illustrating these two competing pathways. The productive catalytic cycle leads to the desired C-C bond formation, while the off-cycle hydrolysis pathway leads to the formation of the carboxylic acid byproduct, consuming the starting material and terminating the catalytic process for that molecule.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Hydrolysis Pathway Pd0 Pd(0)Ln OA Oxidative Addition Complex Pd0->OA Trans Transmetalation Complex OA->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product Trans->Product SM This compound (Ar-X) SM->OA Ar-X SM_hydro This compound (Ar-X) Partner Coupling Partner (e.g., Ar'-B(OR)2) Partner->Trans Base Base Base->Trans Required TI Tetrahedral Intermediate SM_hydro->TI Hydrolyzed 5-bromo-2-cyanobenzoic acid (Byproduct) TI->Hydrolyzed Collapse & Protonation Base_hydro Base + H₂O OH OH⁻ OH->TI Nucleophilic Attack

Figure 1. Competing pathways for this compound.

Section 3: In-Depth Troubleshooting Guide

Use the following decision tree to diagnose and resolve issues related to the hydrolysis of your substrate.

Troubleshooting_Workflow start Low Yield & Polar Byproduct Observed? check_base 1. Review Your Base start->check_base Yes is_hydroxide Using NaOH, KOH, LiOH? check_base->is_hydroxide switch_base Switch to K₃PO₄ or K₂CO₃ is_hydroxide->switch_base Yes check_temp 2. Analyze Temperature & Time is_hydroxide->check_temp No final_check Problem Solved? switch_base->final_check is_high_temp Temp > 100°C or Time > 12h? check_temp->is_high_temp reduce_temp_time Monitor reaction closely. Aim for 80-90°C and shorter time. is_high_temp->reduce_temp_time Yes check_catalyst 3. Evaluate Catalyst System is_high_temp->check_catalyst No reduce_temp_time->final_check is_old_catalyst Using Pd(PPh₃)₄ or PdCl₂(dppf)? check_catalyst->is_old_catalyst switch_catalyst Use modern pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) is_old_catalyst->switch_catalyst Yes is_old_catalyst->final_check No switch_catalyst->final_check

Figure 2. Troubleshooting decision tree for hydrolysis.
Issue 1: Inappropriate Base Selection

The choice of base is the most critical parameter. A base must be strong enough to promote transmetalation but not so nucleophilic that it aggressively attacks the ester.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

Base Type Typical pKa of Conj. Acid Hydrolysis Risk Comments
NaOH, KOH Strong Hydroxide ~15.7 Very High Should be avoided. Directly provides the OH⁻ nucleophile.[5]
K₂CO₃ Carbonate ~10.3 Moderate A common choice, but can cause hydrolysis at high temperatures.
Cs₂CO₃ Carbonate ~10.3 Moderate More soluble in organic solvents than K₂CO₃, can sometimes give better results.[1]
K₃PO₄ Phosphate ~12.3 Low to Moderate Often the best choice. It is sufficiently basic for coupling but less nucleophilic than hydroxides.[1][2]

| Organic Amines | Amine | ~11 (Et₃N) | Low | Typically used in Heck and Sonogashira reactions; not basic enough for most Suzuki couplings.[7][9] |

Recommendation: Start with Potassium Phosphate (K₃PO₄) as your base for Suzuki-Miyaura couplings involving this compound.[2] Its balance of basicity and low nucleophilicity provides the best window for successful coupling while minimizing saponification.

Issue 2: High Reaction Temperature and/or Long Reaction Times

Kinetics play a crucial role. The rate of hydrolysis increases with temperature. If the desired coupling is sluggish, the extended exposure to basic conditions at high heat will favor the formation of the undesired carboxylic acid.

Recommendation:

  • Monitor Progress: Actively monitor the reaction every 1-2 hours via TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately.

  • Target Lower Temperatures: By using a more active catalyst, it's often possible to run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C), which significantly disfavors the hydrolysis pathway.[1]

Issue 3: Inefficient Catalyst System

A slow catalytic cycle is a primary reason for needing harsh conditions (high temperature, long times). An inefficient catalyst that is slow to perform oxidative addition or reductive elimination will allow the competing hydrolysis reaction to dominate.

Recommendation: Use a modern, well-defined palladium pre-catalyst paired with an electron-rich, sterically hindered phosphine ligand. These systems are designed for high activity and can accelerate the rate-limiting steps of the catalytic cycle.[3]

  • Recommended Catalysts: XPhos Pd G3, SPhos Pd G2, or RuPhos Pd G3. These are air-stable and highly effective for coupling electron-deficient aryl halides.[6][10]

Section 4: Validated Experimental Protocol: Hydrolysis-Resistant Suzuki-Miyaura Coupling

This protocol is optimized to minimize the risk of hydrolysis when coupling this compound.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄, tribasic, 2.0 - 3.0 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 10:1 solvent ratio. The typical reaction concentration is 0.1 - 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: After 1 hour, take a small aliquot (under inert atmosphere if possible) and analyze by TLC or LC-MS to check for the consumption of starting material and the formation of the product versus the hydrolyzed byproduct. Continue to monitor every 1-2 hours.

  • Workup: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic salts. If the hydrolyzed byproduct is present, a mild wash with saturated NaHCO₃ solution can help remove it into the aqueous layer, but be aware this may cause emulsions.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.
  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • YouTube. (2019). mechanism of ester hydrolysis. YouTube.
  • MDPI. (2017). Heck Reaction—State of the Art. MDPI.
  • Chemguide. (n.d.). HYDROLYSING ESTERS. Chemguide.
  • Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science.
  • Semantic Scholar. (2015). Palladium Catalysts for Cross-Coupling Reaction. Semantic Scholar.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • PubMed. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
  • ResearchGate. (2014). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.

Sources

Technical Support Center: Navigating Nitrile-Containing Substrates in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common challenge in cross-coupling chemistry: catalyst poisoning by nitrile groups in Suzuki-Miyaura reactions. The benzonitrile moiety is a crucial structural motif in numerous pharmaceuticals and functional materials, making its successful incorporation via Suzuki coupling a critical synthetic step. This guide is designed to provide not just protocols, but a foundational understanding of the challenges and their solutions, grounded in mechanistic principles and field-proven insights.

Part 1: The Challenge: Why Nitriles Can Be Problematic

The core of the issue lies in the electronic nature of the nitrile group (-C≡N). The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively slowing down or halting the catalytic cycle. This interference can manifest at multiple stages, primarily by stabilizing palladium intermediates and hindering the crucial steps of oxidative addition and reductive elimination.

Mechanism of Catalyst Poisoning by Nitrile Coordination

The typical Suzuki-Miyaura catalytic cycle involves a sequence of oxidative addition, transmetalation, and reductive elimination. A nitrile group on the aryl halide substrate can divert the catalyst from this productive pathway.

pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar(CN)-X) pd0->oa Regeneration poison Nitrile Coordination (Catalyst Sequestration) pd0->poison Catalyst Diversion pdiia Ar(CN)Pd(II)L₂(X) oa->pdiia pdiib Ar(CN)Pd(II)L₂(R) trans Transmetalation (R-B(OR)₂) pdiia->trans re Reductive Elimination inactive_pdiia Intramolecularly Coordinated Pd(II) Intermediate (Less Reactive) pdiia->inactive_pdiia Inhibition trans->pdiib pdiib->re re->pd0 product Ar(CN)-R (Product) re->product inactive [Pd(0)L₂(NC-Ar-X)] (Inactive Complex) poison->inactive

Figure 1: The Suzuki catalytic cycle and points of inhibition by a nitrile group.

As illustrated in Figure 1, the nitrile group can sequester the active Pd(0) catalyst, forming a stable, off-cycle complex that is less available to participate in oxidative addition. Furthermore, even after oxidative addition, the nitrile can intramolecularly coordinate to the Pd(II) center, making it less susceptible to transmetalation and subsequent reductive elimination.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My Suzuki reaction is not starting, or the conversion is very low. My starting material is a bromo- or chloro-benzonitrile. What should I check first?

A1: This is a classic symptom of catalyst inhibition, likely at the oxidative addition step, which is often rate-limiting, especially with electron-rich or neutral aryl halides.[1]

  • Primary Cause: The nitrile group is coordinating to the palladium catalyst, preventing it from inserting into the Carbon-Halogen bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

  • Immediate Actions:

    • Evaluate Your Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not effective. You need to employ a ligand that can outperform the nitrile group in binding to the palladium and facilitate oxidative addition. Bulky, electron-rich phosphine ligands are the industry standard for this challenge.[2][3] Consider ligands from the Buchwald family, such as SPhos or XPhos.[4] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less susceptible to inhibition.[5]

    • Check Your Palladium Source: Ensure your palladium precursor is active. If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be efficiently reduced in-situ to the active Pd(0) species.[6] Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or using a modern, air-stable precatalyst (e.g., XPhos Pd G3) which is designed for reliable activation.[6]

    • Increase Temperature: If your reaction is running at room temperature or a moderate temperature (e.g., 60 °C), a higher temperature (e.g., 80-110 °C in solvents like dioxane or toluene) can often provide the energy needed to overcome the activation barrier for oxidative addition.[1]

Q2: My reaction starts but stalls at intermediate conversion (e.g., 30-50%). What is happening?

A2: Reaction stalling suggests that the catalyst is dying over the course of the reaction. While nitrile coordination is a likely contributor, other factors could be at play.

  • Probable Causes:

    • Progressive Catalyst Poisoning: The initial turnover might be possible, but as the reaction proceeds, the accumulation of nitrile-coordinated palladium species deactivates the catalyst population.

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the phosphine ligand and the decomposition of the Pd(0) catalyst, often forming palladium black.[6] This is a common issue in many Suzuki couplings.

    • Base Degradation: The chosen base might be degrading over the reaction time, especially at elevated temperatures, leading to a drop in pH and inefficient transmetalation.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes, or by several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[1]

    • Ligand and Catalyst Loading: A modest increase in catalyst and/or ligand loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be enough to push the reaction to completion by compensating for the catalyst deactivation pathway.

    • Choice of Base: For challenging couplings, a robust inorganic base is often required. Potassium phosphate (K₃PO₄) is a strong and effective choice.[1] Ensure the base is finely powdered and dry for anhydrous reactions.

Q3: I am observing significant side products, primarily the homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?

A3: These side reactions point towards issues with the relative rates of the desired cross-coupling versus undesired pathways.

  • Homocoupling (Boronic Acid Dimerization): This is often caused by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[7]

    • Solution: As mentioned above, rigorous exclusion of oxygen is critical. Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) source can also help. Bulky electron-donating ligands can favor the cross-coupling pathway over homocoupling.[6]

  • Protodeboronation (Replacement of -B(OH)₂ with -H): This is the hydrolysis of the carbon-boron bond and is promoted by water and strong bases.[6]

    • Solution:

      • Use a Milder Base: If your substrate is tolerant, switching from a strong base like NaOH to a milder one like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can help.[6]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, switching to anhydrous conditions (e.g., dry dioxane or toluene with a base like K₃PO₄) can significantly reduce protodeboronation.[6]

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.[6]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use acetonitrile as a solvent for a Suzuki reaction involving a nitrile-containing substrate?

A1: It is strongly discouraged. Nitrile-based solvents like acetonitrile are coordinating and can act as a ligand, competing with both your substrate and your phosphine ligand for a site on the palladium. This can poison the catalyst.[8] It is better to use non-coordinating solvents like toluene, dioxane, or THF.

Q2: Which class of ligands is generally best for Suzuki couplings with nitrile-functionalized substrates?

A2: Bulky, electron-rich monodentate phosphine ligands are the most widely recommended and successful class of ligands for this purpose.[2][3] Specifically, dialkylbiaryl phosphines developed by the Buchwald group have shown exceptional performance.[4] N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful alternatives.[9]

Q3: How do I choose between ligands like SPhos and XPhos?

A3: Both SPhos and XPhos are excellent choices for challenging couplings. The optimal choice can be substrate-dependent, and a small screen is often the best approach. As a general guideline:

  • XPhos: Often shows high reactivity for a broad range of substrates, including aryl chlorides.[3]

  • SPhos: Also highly versatile and particularly effective for sterically hindered substrates.[3]

A systematic screening of a diverse set of ligands is the most effective strategy for identifying the optimal ligand for a given transformation.[2]

Q4: Is there a "go-to" set of starting conditions for a challenging Suzuki reaction with a cyanophenyl halide?

A4: Yes, a robust starting point would be:

  • Palladium Precatalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)

  • Ligand: Additional XPhos or SPhos if not using a pre-catalyst (1-2 mol%)

  • Base: K₃PO₄ (2-3 equivalents), finely powdered

  • Solvent: Dioxane or Toluene (thoroughly degassed)

  • Temperature: 100-110 °C

  • Atmosphere: Strictly inert (Argon or Nitrogen)

Always run a small-scale test reaction first to verify the conditions before committing a large amount of material.

Q5: My product is a biaryl nitrile. Are there any special considerations for workup and purification?

A5: Biaryl nitriles are generally stable compounds. Standard workup procedures apply: after completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.[6] Purification is typically achieved by flash column chromatography on silica gel. The nitrile group provides a distinct signal in IR spectroscopy (around 2220-2240 cm⁻¹) and can be useful for tracking the product.

Part 4: Data & Protocols

Comparative Ligand Performance

The selection of the ligand is arguably the most critical parameter in overcoming nitrile-induced catalyst inhibition. The table below summarizes the general applicability of different phosphine ligand classes for substrates prone to catalyst poisoning.

Ligand ClassSpecific ExampleKey CharacteristicsBest For...
Triarylphosphines PPh₃Less bulky, less electron-donating.Simple, unhindered, and activated substrates. Generally poor for nitrile-containing substrates.
Buchwald Biaryl Phosphines XPhos, SPhosVery bulky and electron-rich. Promotes fast oxidative addition and reductive elimination.[4]Aryl chlorides, sterically hindered substrates, and electron-rich/neutral aryl halides, including those with coordinating groups like nitriles.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors, form very stable complexes with palladium.[9]A wide range of challenging substrates, including those with nitrile groups. Can offer different selectivity compared to phosphines.[9][10]
General Experimental Protocol for a Challenging Suzuki Coupling

This protocol is a starting point for the coupling of an aryl halide containing a nitrile group with an arylboronic acid.

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a1 Add aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and K₃PO₄ (2.0 eq) to a dry flask. a2 Add Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%). a1->a2 a3 Seal flask, evacuate, and backfill with Argon (3x). a2->a3 b1 Add degassed solvent (e.g., Dioxane) via syringe. a3->b1 b2 Heat to 100-110 °C with vigorous stirring. b1->b2 b3 Monitor reaction by TLC or LC-MS. b2->b3 c1 Cool to RT, dilute with Ethyl Acetate. b3->c1 c2 Wash with water and brine. Dry over Na₂SO₄. c1->c2 c3 Concentrate and purify by column chromatography. c2->c3

Figure 2: A generalized workflow for Suzuki couplings involving nitrile-containing substrates.

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[1]

  • Catalyst Addition: To this solid mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[6]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[6]

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite if necessary. Transfer to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

References

  • Mechanism + Description. The aryl halide...
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in C
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
  • Problems with Suzuki coupling.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflamm
  • Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
  • Platinum Phosphinito Catalysts for Nitrile Hydr
  • Synthesis and reactivity of N-heterocyclic carbene (NHC)-supported heavier nitrile ylides.
  • Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls
  • Suzuki-Miyaura cross-coupling: Practical Guide.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
  • Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Synthesis and reactivity of N-heterocyclic carbene (NHC)-supported heavier nitrile ylides.
  • A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -gener
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • Synthesis and reactivity of N-heterocyclic carbene (NHC)-supported heavier nitrile ylides.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
  • Synthesis and Suzuki Reactions of N-Heterocyclic Carbene Difluoro(aryl)-boranes.
  • Electron-Rich Phosphines in Organic Synthesis II.
  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Prepar
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Suzuki-Miyaura Coupling.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile.
  • Struggling with Suzuki Reaction.
  • (Hopefully) Everything about Suzuki cross-coupling.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • How to approach choosing reaction conditions for Suzuki?
  • The Suzuki-Miyaura Coupling of Nitroarenes.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • Electron-rich triarylphosphines as nucleophilic c
  • The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Electron rich, bulky ligands used in cross‐coupling reactions.
  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Counterc
  • Nitrile synthesis by C-C coupling (Cyanomethyl
  • The Suzuki Reaction.

Sources

"purification challenges of Methyl 5-bromo-2-cyanobenzoate reaction products"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 5-bromo-2-cyanobenzoate

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the common and complex challenges associated with purifying this important synthetic intermediate. The synthesis, typically proceeding through a Sandmeyer reaction from an amino precursor, is robust but often yields a crude product mixture that requires a systematic and well-understood purification strategy.[1][2][3][4] This guide provides in-depth, experience-based solutions in a direct question-and-answer format, moving from initial diagnosis to detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis & Quick Solutions

This section addresses the most common initial observations and questions that arise after the synthesis and workup of this compound.

Q1: What are the most likely impurities in my crude reaction product and where do they come from?

A1: The impurity profile is almost entirely dictated by the Sandmeyer reaction mechanism and the stability of the product.[1][5] Understanding these potential impurities is the first step in designing an effective purification strategy.

Table 1: Common Impurities in this compound Synthesis

Impurity Name Source / Cause Relative Polarity vs. Product
Methyl 2-amino-5-bromobenzoate Unreacted starting material. More Polar
Methyl 5-bromo-2-hydroxybenzoate Reaction of the intermediate diazonium salt with water.[4][5] Significantly More Polar
5-bromo-2-cyanobenzoic acid Hydrolysis of the methyl ester during acidic or basic workup.[6] More Polar (Acidic)
Biaryl Compounds Dimerization of aryl radical intermediates during the Sandmeyer reaction.[1][5] Less Polar
Isomeric By-products Impurities in starting materials (e.g., 3-bromo isomers).[7] Similar Polarity

| Residual Copper Salts | Remnants of the CuCN catalyst. | Highly Polar / Water-Soluble |

Q2: My crude solid has a distinct blue or green tint. What is it, and is it a problem?

A2: A blue/green coloration is almost certainly due to residual copper salts from the CuCN catalyst used in the Sandmeyer reaction. While often present in trace amounts, they can interfere with downstream reactions and spectroscopic analysis.

  • Quick Fix: Before concentrating your organic extract, wash it thoroughly with an aqueous solution of a chelating agent like aqueous ammonia or a saturated solution of ammonium chloride. This will complex with the copper ions and pull them into the aqueous layer. Follow with a water wash to remove the chelating agent.

Q3: My TLC and NMR show a significant amount of the starting amine. What is the most efficient way to remove it?

A3: The unreacted starting material, Methyl 2-amino-5-bromobenzoate, retains a basic amino group, which provides a straightforward chemical handle for separation. An acid wash is highly effective. During your liquid-liquid extraction workup, wash the organic layer (e.g., Ethyl Acetate or DCM) with 1M hydrochloric acid (HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Be sure to follow with a brine wash to remove residual water before drying and concentrating.

Q4: I have a highly polar spot on my TLC that I suspect is the phenolic by-product. How can I confirm and remove it?

A4: The formation of Methyl 5-bromo-2-hydroxybenzoate is a very common side reaction.[4][5] The hydroxyl group makes this impurity significantly more polar than your desired product and also acidic.

  • Confirmation: The phenolic proton will appear as a broad singlet in the ¹H NMR spectrum, typically far downfield. The compound will also give a positive color test with an FeCl₃ solution.

  • Removal:

    • Basic Wash: During workup, you can perform an extraction with a weak base like 1M sodium bicarbonate (NaHCO₃). This will deprotonate the more acidic phenol, pulling it into the aqueous layer, while being mild enough to minimize hydrolysis of your ester product.

    • Column Chromatography: If the basic wash is insufficient, column chromatography provides excellent separation due to the large polarity difference.[8][9] The phenolic impurity will be strongly retained on the silica gel.

Q5: My product purity decreases after sitting in the workup solution, and I see a new acidic impurity. What is happening?

A5: This indicates hydrolysis of your methyl ester to the corresponding carboxylic acid (5-bromo-2-cyanobenzoic acid). This can be catalyzed by either strong acid or strong base, especially if heat is applied during the workup.

  • Prevention:

    • Avoid prolonged exposure to strong acids or bases.

    • Use milder reagents for extractions (e.g., saturated sodium bicarbonate instead of sodium hydroxide).

    • Keep temperatures low during workup and concentration steps.

    • If the impurity has already formed, it can be removed with a careful wash with saturated sodium bicarbonate solution.

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step workflows for tackling more challenging purification scenarios.

Scenario 1: Complex Mixture Requiring Chromatographic Purification

When the crude product contains multiple impurities with overlapping polarities (e.g., starting material, biaryl by-products, and the desired product), flash column chromatography is the most reliable purification method.[9][10]

  • Step A: Determine the Optimal Solvent System via TLC

    • Objective: Find a solvent system where the desired product has an Rf (retention factor) of approximately 0.25-0.35.[11] This provides the best balance for good separation on the column.

    • Procedure: Spot your crude mixture on a TLC plate. Develop the plate in chambers containing different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate).

    • Data Interpretation:

Solvent System (Hexane:Ethyl Acetate)Typical Rf of ProductTypical Rf of ImpuritiesRecommendation
90:10~0.50Starting Amine: ~0.30, Phenol: ~0.10Too non-polar; product elutes too quickly.
80:20 ~0.30 Starting Amine: ~0.15, Phenol: at baseline Good starting point for the column.
70:30~0.15All spots are too low.Too polar; product will take too long to elute.
  • Step B: Prepare and Pack the Column

    • Rationale: A well-packed column is essential for achieving good separation. The "wet slurry" method is highly reliable.

    • Procedure:

      • Select a column with an appropriate diameter for your sample size (a 40-50:1 ratio of silica to crude product by weight is a good rule of thumb).

      • Fill the column about one-third full with your chosen starting eluent (e.g., 85:15 Hexane:EtOAc).

      • In a separate beaker, create a slurry of silica gel in the same eluent. The consistency should be like a milkshake, not a thick paste.

      • Pour the slurry into the column. Use a funnel to guide the stream.

      • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

      • Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.[10]

  • Step C: Load the Sample

    • Rationale: For compounds that are not highly soluble in the eluent, dry loading prevents the sample from crashing out at the top of the column and ensures a narrow starting band.[11]

    • Procedure:

      • Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane or Acetone.

      • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

      • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica.

      • Carefully add this powder to the top of your packed column.

      • Gently add a thin layer of sand on top to protect the surface.

  • Step D: Elute and Collect Fractions

    • Rationale: A gradient elution, where the polarity of the solvent is slowly increased, is often more efficient than running the entire column with a single isocratic system.[11]

    • Procedure:

      • Begin eluting with a slightly less polar solvent system than your target (e.g., 90:10 Hexane:EtOAc).

      • Collect fractions in test tubes. Monitor the elution process by TLC.

      • Once the less polar impurities have eluted, gradually increase the polarity of the eluent (e.g., to 85:15, then 80:20 Hexane:EtOAc) to elute your desired product.

      • Combine the pure fractions, and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis (Find Rf ≈ 0.3) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack dry_load 4. Dry Load Sample pack->dry_load elute 5. Elute with Gradient (e.g., 10% -> 20% EtOAc) dry_load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap

Caption: Workflow for chromatographic purification.

Scenario 2: Product is >90% Pure but Fails to Crystallize ("Oiling Out")

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystal. This is common when the solution is supersaturated too quickly or when residual impurities depress the melting point.[12] A systematic approach to recrystallization can solve this.

  • Step A: Solvent Selection

    • Objective: Find a solvent or solvent pair where the product is highly soluble when hot but poorly soluble when cold. Impurities should ideally remain in the cold solvent.[13]

    • Procedure: Place a small amount of your oily product in several test tubes. Add a few drops of different solvents and observe solubility at room temperature and after heating.

SolventRoom Temp SolubilityHot SolubilityNotes
Ethanol Sparingly SolubleVery SolubleGood candidate. An Ethanol/Water system is often effective.[13]
Hexane InsolubleSparingly SolubleMay work, but solubility might be too low overall.
Toluene SolubleVery SolublePoor choice; product is too soluble at room temp.
Dichloromethane Very SolubleVery SolublePoor choice; boiling point is too low for effective recrystallization.
  • Step B: The Recrystallization Process

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., Ethanol) dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Do not add a large excess of solvent.

    • If the solution has colored impurities, this is the point to add a spatula-tip of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.[13]

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling is a primary cause of oiling out.[12]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

G start Begin Recrystallization: Slowly cool saturated solution check_oil Does the product oil out? start->check_oil success Success: Crystals form. Cool, filter, and dry. check_oil->success No reheat 1. Re-heat to dissolve oil check_oil->reheat Yes add_solvent 2. Add more solvent (1-5% volume) reheat->add_solvent scratch 3. Scratch flask with glass rod to induce nucleation add_solvent->scratch seed 4. Add a seed crystal (if available) scratch->seed seed->start Re-cool slowly

Caption: Decision tree for troubleshooting oiling out.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Google Scholar.
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
  • Column chromatography. (n.d.). Columbia University.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. (n.d.). Benchchem.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021, September 2). Google Patents.
  • This compound. (n.d.). Fluorochem.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • What is the background and overview of 2-Amino-5-bromobenzoic acid?. (n.d.). Guidechem.
  • 2-Amino-5-bromobenzoic acid. (n.d.). ChemicalBook.
  • 2-Amino-5-bromobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Reactions involving arenediazonium salts. (n.d.). Lumen Learning, Organic Chemistry II.
  • Technical Support Center: Safely Scaling Up Methyl 2-amino-5-bromobenzoate Reactions. (n.d.). Benchchem.
  • 2-Amino-5-bromobenzoic acid 97 5794-88-7. (n.d.). Sigma-Aldrich.
  • Methyl 5-bromo-2-hydroxybenzoate. (n.d.). National Institutes of Health.
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.

Sources

"minimizing homocoupling of Methyl 5-bromo-2-cyanobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-cyanobenzoate

A Guide to Minimizing Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for researchers utilizing this compound in synthetic applications. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in cross-coupling chemistry: the formation of undesired homocoupled byproducts. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Our focus is on providing a self-validating system of knowledge, grounded in established mechanistic principles and supported by authoritative literature. Whether you are engaged in academic research or industrial drug development, this guide will serve as a practical resource for minimizing impurities and maximizing the yield of your target molecules.

Frequently Asked Questions (FAQs): The Core Problem

Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimerization of my starting material, this compound. What is happening and why is it a problem?

A1: You are observing aryl halide homocoupling, a common side reaction in many transition-metal-catalyzed cross-coupling reactions. This occurs when two molecules of your starting aryl bromide react with each other to form a symmetrical biaryl. This process is highly undesirable as it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate during purification.

The primary culprits behind aryl halide homocoupling are often related to reaction kinetics and the stability of intermediates in the catalytic cycle. Key causes include:

  • Presence of Oxygen: Inadequate degassing allows oxygen to act as an oxidant, which can interfere with the catalyst's oxidation state and promote side reactions.[1][2][3][4]

  • Slow Transmetalation: If the transfer of the organic group from your coupling partner (e.g., an organoboron reagent in a Suzuki coupling) to the palladium center is slow, the concentration of the reactive arylpalladium(II) intermediate increases.[5] This long-lived intermediate has a greater opportunity to undergo side reactions that lead to homocoupling.

  • Catalyst Activation & Decomposition: The reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes be inefficient or generate species that promote homocoupling.[2][5] Similarly, catalyst decomposition into palladium black can alter the reaction pathway.

Q2: What is the single most important step I can take to reduce homocoupling across all types of cross-coupling reactions?

A2: The most critical and universally applicable step is the rigorous exclusion of oxygen . Oxygen can disrupt the catalytic cycle, primarily by oxidizing the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic reagents like boronic acids.[2][4][6]

Your first line of defense should always be to ensure an inert atmosphere. This involves:

  • Using Degassed Solvents: Solvents should be thoroughly deoxygenated before use. The most effective methods are "freeze-pump-thaw" (three cycles recommended) or subsurface sparging with an inert gas like argon or nitrogen for at least 30-60 minutes.[3][4][7]

  • Inert Atmosphere: The reaction vessel must be purged of air by flushing with argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to the final quench.[7]

Troubleshooting Guide: Reaction-Specific Issues

Even with meticulous technique, homocoupling can persist. The following sections address issues specific to common cross-coupling reactions involving this compound.

Scenario A: Suzuki-Miyaura Coupling

Issue: "My primary byproduct is the symmetrical biaryl from my boronic acid coupling partner, not from my this compound."

Q3: What causes the homocoupling of boronic acids, and how is it different from the homocoupling of my aryl bromide?

A3: The homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings. It is typically promoted by the presence of Pd(II) species and oxygen.[2][4] The mechanism involves the reaction of the boronic acid with a Pd(II) salt, leading to the formation of a symmetrical biaryl and the reduction of Pd(II) to Pd(0). This is distinct from the reductive homocoupling of your aryl bromide.

Q4: How can I specifically suppress the homocoupling of my boronic acid partner?

A4: To minimize this side reaction, the goal is to maintain a low concentration of free Pd(II) in the reaction mixture and ensure the main catalytic cycle proceeds efficiently.

  • Add a Mild Reducing Agent: The addition of a mild reductant, such as potassium formate, can help keep the palladium in its active Pd(0) oxidation state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[4][6]

  • Use a Pre-activated Pd(0) Source: Instead of using a Pd(II) salt that must be reduced in situ, consider a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that cleanly and efficiently generates the active Pd(0) species.[2][7][8]

  • Optimize Ligand and Base: A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the reductive elimination step that forms your desired product, making it kinetically favored over side reactions.[5][9] The base is also critical; it must be strong enough to activate the boronic acid for transmetalation but not so harsh that it causes degradation.[10] For your substrate, which contains base-sensitive ester and nitrile groups, inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point.[7][11]

Scenario B: Sonogashira Coupling

Issue: "I am attempting to couple my aryl bromide with a terminal alkyne, but the main byproduct is a diyne resulting from the dimerization of the alkyne."

Q5: What is this alkyne dimerization, and why is it so prevalent in Sonogashira reactions?

A5: This side reaction is known as Glaser or Hay coupling.[1][12] It is an oxidative homocoupling of terminal alkynes that is catalyzed by the copper(I) co-catalyst typically used in Sonogashira protocols. The reaction is highly sensitive to the presence of oxygen, which promotes the oxidative dimerization.[1][12][13] High concentrations of the copper catalyst can also exacerbate the problem.[1]

Q6: What are the most effective strategies to prevent Glaser coupling?

A6: Since this is a copper-catalyzed oxidative process, the solutions are highly specific:

  • Strict Oxygen Exclusion: This is even more critical than in other couplings due to the nature of the Glaser reaction. Ensure all reagents, solvents, and the reaction headspace are scrupulously free of oxygen.[1][12][13]

  • Employ Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed precisely to avoid the issue of Glaser coupling.[14] These methods often rely on specialized palladium catalysts or bulky phosphine ligands to facilitate the coupling without the need for a copper co-catalyst.

  • Minimize Copper Catalyst Loading: If using a traditional protocol, use the minimum effective amount of the copper(I) salt (e.g., CuI).

  • Consider a Hydrogen Atmosphere: Some studies have shown that performing the reaction under a diluted atmosphere of hydrogen gas can significantly reduce the formation of homocoupling byproducts to as low as 2%.[12][13][15]

Visualizing the Problem and Solution

To better understand the competing reaction pathways, consider the following diagrams.

cluster_main Desired Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation (R-M) ArPdX_side Ar-Pd(II)-X(L₂) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArPdAr Ar-Pd(II)-Ar(L₂) ArPdX_side->ArPdAr Slow Transmetalation leads to reaction with another Ar-M or reductive pathway Homocoupling_Product Ar-Ar ArPdAr->Homocoupling_Product Start Homocoupling Observed? Q_Oxygen Is the reaction rigorously deoxygenated? Start->Q_Oxygen S_Oxygen Implement Freeze-Pump-Thaw or extensive inert gas sparging. Q_Oxygen->S_Oxygen No Q_Catalyst What is the catalyst system? Q_Oxygen->Q_Catalyst Yes S_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Q_Catalyst->S_Ligand S_Precatalyst Use a well-defined Pd(0) source or modern precatalyst. Q_Catalyst->S_Precatalyst Q_Reaction Which coupling reaction? S_Ligand->Q_Reaction S_Precatalyst->Q_Reaction S_Sonogashira Consider copper-free protocol or add H₂ atmosphere. Q_Reaction->S_Sonogashira Sonogashira S_Suzuki Add mild reducing agent (e.g., potassium formate). Q_Reaction->S_Suzuki Suzuki

Caption: Troubleshooting flowchart for minimizing homocoupling.

Data & Protocols

Table 1: Recommended Starting Conditions for Minimizing Homocoupling
Coupling TypeCatalyst System (mol%)Recommended Ligand (mol%)Base (equiv.)SolventTemp (°C)Key Consideration
Suzuki-Miyaura Pd₂(dba)₃ (1-2%) or XPhos Pd G3 (1-2%)SPhos or XPhos (2-4%)K₃PO₄ (2-3)1,4-Dioxane / H₂O (10:1)80-100Rigorous deoxygenation is crucial. [4][6]Use of a modern precatalyst provides reliable results. [2][8]
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)TBAF or other suitable baseTHF or DMF25-60Eliminates the primary pathway for alkyne homocoupling. [14]
Sonogashira (Classic) PdCl₂(PPh₃)₂ (2%) + CuI (1%)PPh₃ (4%)Et₃N / PiperidineTHF25-50Minimize CuI loading and ensure absolute exclusion of O₂ to prevent Glaser coupling. [1][12][13]
Heck Coupling Pd(OAc)₂ (1-2%)P(o-tol)₃ or Herrmann's cat.K₂CO₃ or Et₃N (1.5-2)DMF or NMP100-120Ensure slow addition of the aryl bromide to keep its concentration low relative to the alkene.
Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and should be optimized for your specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv)

  • XPhos ligand (0.02 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed, deionized water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst and the additional XPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The solvent ratio is typically between 5:1 to 10:1 (organic:aqueous).

  • Deoxygenation (Final Sparge): Bubble argon gas through the stirred reaction mixture via a long needle for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • NIH. (n.d.). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. PMC.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • NIH. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (n.d.). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents.
  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
  • Wikipedia. (n.d.). Ullmann condensation.
  • OperaChem. (2025). Ullmann coupling-An overview.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Benchchem. (n.d.). strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Benchchem. (n.d.). preventing homocoupling in palladium-catalyzed reactions of 1-(Allyloxy)-2-bromobenzene.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Chemoselectivity in Cross-Coupling with Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for cross-coupling reactions involving Methyl 5-bromo-2-cyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific chemoselectivity challenges associated with this substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of reactivity on this compound in standard palladium-catalyzed cross-coupling reactions?

The primary and most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) is the carbon-bromine (C-Br) bond. Aryl halides are classic electrophiles for these transformations, and the catalytic cycles are well-established for activating such bonds.[1][2][3][4] The other functional groups—the cyano (-CN) and methyl ester (-CO₂Me)—are generally spectator groups under carefully optimized conditions.

Q2: How do the electron-withdrawing cyano and methyl ester groups affect the reactivity of the C-Br bond?

The presence of two strong electron-withdrawing groups (EWGs) makes the aromatic ring electron-deficient. This electronic property generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed catalytic cycles.[5][6][7] The Pd(0) catalyst more readily inserts into the electron-poor C-Br bond, which can often lead to milder reaction conditions compared to electron-rich aryl bromides.[8]

Q3: Is the cyano group stable under typical cross-coupling conditions?

The cyano group is remarkably stable and generally considered inert under the conditions used for most standard palladium-catalyzed cross-coupling reactions.[9] While transition metals can activate C-CN bonds, this typically requires specific catalysts or harsher conditions not commonly employed for C-Br bond functionalization.[10] Therefore, side reactions involving the cyano group are not a primary concern, although its steric bulk is a significant factor.

Q4: What are the main chemoselectivity and practical challenges when using this substrate?

There are three primary challenges to consider:

  • Steric Hindrance: The cyano group is positioned ortho to one of the empty positions next to the bromine, creating steric congestion around the reaction center. This can hinder the approach of the bulky palladium catalyst, potentially slowing the oxidative addition step.[11][12] Overcoming this often requires the use of specialized bulky ligands.[13][14]

  • Ester Hydrolysis: Many cross-coupling reactions employ basic conditions. Strong bases (like NaOH, KOH, or even NaOtBu at high temperatures) can catalyze the hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt, a common and often problematic side reaction.[15][16]

  • Hydrodehalogenation: A competitive side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of Methyl 2-cyanobenzoate.[17][18] This can be promoted by moisture, certain bases, or side pathways in the catalytic cycle.[19][20]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem 1: Low or No Yield of the Desired Product

Your reaction returns mainly unreacted starting material.

  • Possible Cause A: Inefficient Oxidative Addition due to Steric Hindrance

    The steric bulk of the ortho-cyano group can impede the palladium catalyst's access to the C-Br bond. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.

    Solution:

    • Switch to Bulky, Electron-Rich Ligands: Employ modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[8]

    • Increase Catalyst Loading: While not ideal, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome high activation barriers.

    Ligand ClassRecommended LigandsTarget Reaction Type
    Biaryl Phosphines XPhos, SPhos, RuPhosSuzuki, Buchwald-Hartwig[8][13]
    N-Heterocyclic Carbenes IPr, SIPrSuzuki, Heck[8][20]
    Ferrocenyl Phosphines dppfSuzuki, Buchwald-Hartwig[2]
  • Possible Cause B: Catalyst Deactivation

    The active Pd(0) species can be sensitive to oxygen or may precipitate as inactive palladium black.

    Solution:

    • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).[8][21]

    • Use a Robust Pre-catalyst: Employ air-stable palladium pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) which generate the active Pd(0) species in situ and are often more reliable.

  • Possible Cause C: Issues with the Boronic Acid Coupling Partner (Suzuki Coupling)

    Boronic acids, particularly alkylboronic acids, can degrade on the shelf or undergo protodeboronation in the reaction mixture before transmetalation occurs.[6][8]

    Solution:

    • Verify Reagent Quality: Use freshly purchased or recently purified boronic acid.

    • Use Boronate Esters: Consider using the corresponding pinacol (Bpin) or MIDA boronate ester, which are often more stable than boronic acids.

    • Minimize Water (for Protodeboronation): While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Use anhydrous solvents if this side reaction is dominant.[8]

Problem 2: Significant Formation of Side Products

The desired product is formed, but major impurities complicate purification.

  • Side Product A: Hydrodehalogenation (Methyl 2-cyanobenzoate)

    This occurs when the aryl-palladium intermediate is protonated or undergoes undesired reductive pathways.

    Solution:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can be a proton source.[17]

    • Change the Base: Switch to a non-hydroxide base. K₃PO₄ or Cs₂CO₃ are often effective and less likely to promote hydrodehalogenation than NaOtBu in some systems.[20]

    • Scrutinize Reagents: Ensure the coupling partner (e.g., boronic acid) is not a source of protons or hydrides.

  • Side Product B: Hydrolysis of the Methyl Ester (5-Bromo-2-cyanobenzoic acid or coupled equivalent)

    The ester is sensitive to strongly basic and aqueous conditions, especially at elevated temperatures.[16]

    Solution:

    • Use a Milder Base: Replace strong bases like NaOH, KOH, or LiHMDS with milder inorganic bases. Powdered, anhydrous K₃PO₄ or K₂CO₃ are excellent choices.[6][22] For extremely sensitive substrates, KF can be used.[23]

    • Lower the Reaction Temperature: If the coupling proceeds, but slowly, try running the reaction for a longer time at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Minimize Water Content: Perform the reaction in an anhydrous aprotic solvent like dioxane, toluene, or CPME.

  • Side Product C: Homocoupling of the Coupling Partner

    This is particularly common in Suzuki (boronic acid homocoupling, forming a biaryl) and Sonogashira (alkyne homocoupling, forming a diyne) reactions.

    Solution:

    • Strictly Exclude Oxygen: Homocoupling is often promoted by oxygen. Ensure the reaction setup is rigorously deoxygenated.

    • Modify Catalyst/Ligand Ratio: An improper ratio can sometimes lead to side reactions. Ensure the ligand is in slight excess relative to the palladium source if they are added separately.

    • For Sonogashira: If using a copper co-catalyst (Glaser coupling is a major side reaction), switch to a copper-free protocol.[4][24] Many modern systems using bulky phosphine ligands do not require copper.

Visual Workflow: Troubleshooting a Failed Cross-Coupling Reaction

The following diagram outlines a logical decision-making process for troubleshooting a problematic reaction with this compound.

TroubleshootingWorkflow Start Reaction Failed (Low Yield / Side Products) Check_SM Analyze Crude Reaction Mixture (LCMS, NMR) Start->Check_SM Identify_Problem Identify Main Issue Check_SM->Identify_Problem No_Reaction Problem: No Reaction (>80% Starting Material) Identify_Problem->No_Reaction No Conversion Side_Products Problem: Side Products Formed Identify_Problem->Side_Products Impurities Troubleshoot_NR Focus on Catalyst & Conditions No_Reaction->Troubleshoot_NR Troubleshoot_SP Identify Side Product & Target Cause Side_Products->Troubleshoot_SP Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Troubleshoot_NR->Ligand Hydrolysis Side Product: Ester Hydrolysis Troubleshoot_SP->Hydrolysis Dehalogenation Side Product: Hydrodehalogenation Troubleshoot_SP->Dehalogenation Homocoupling Side Product: Homocoupling Troubleshoot_SP->Homocoupling Inert Improve Inert Atmosphere (Degas solvent, use glovebox) Ligand->Inert Temp Increase Temperature Inert->Temp Success Reaction Optimized Temp->Success Solve_Hydrolysis Use Milder Base (K3PO4) Use Anhydrous Solvent Hydrolysis->Solve_Hydrolysis Solve_Dehalogenation Use Anhydrous Conditions Change Base Dehalogenation->Solve_Dehalogenation Solve_Homocoupling Ensure O2 Exclusion Use Copper-Free Conditions (if Sonogashira) Homocoupling->Solve_Homocoupling Solve_Hydrolysis->Success Solve_Dehalogenation->Success Solve_Homocoupling->Success

Caption: A decision tree for troubleshooting cross-coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Reaction Setup:

ProtocolWorkflow A 1. Add Solids (Aryl Bromide, Boronic Acid, Base) to a dry Schlenk flask B 2. Seal & Purge (Evacuate and backfill with Argon 3x) A->B C 3. Add Solvents (Anhydrous Dioxane/Toluene) B->C D 4. Degas Solution (Sparge with Argon for 15 min) C->D E 5. Add Catalyst (Pd Pre-catalyst + Ligand) under positive Ar pressure D->E F 6. Heat & Stir (80-110 °C, monitor by TLC/LCMS) E->F G 7. Workup & Purify (Aqueous workup, column chromatography) F->G

Caption: Standard workflow for setting up a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and powdered, anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to ensure the solvent is fully deoxygenated.[21]

  • Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2.2-4.4 mol%). Alternatively, use a pre-formed, air-stable catalyst like XPhos-Pd-G3 (1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC - NIH
  • Photocatalytic Nitrile Insertion of Cyanoarenes into the C(O)
  • Metal-mediated C−CN Bond Activ
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • Methyl Esters - Organic Chemistry Portal
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Heck reaction - Wikipedia
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)
  • Nitriles as radical acceptors in radical cascade reactions - RSC Publishing
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Metal-Free Catalytic Cross-Coupling of Esters and Boranes - ChemRxiv
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
  • Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)
  • Heck Reaction - Organic Chemistry Portal
  • Sonogashira Coupling - Organic Chemistry Portal
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem
  • Nitrile synthesis by C-C coupling (cyan
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing
  • Suzuki Coupling - Organic Chemistry Portal
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • Heck Reaction - Chemistry LibreTexts
  • 15.8: Hydrolysis of Esters - Chemistry LibreTexts
  • The Suzuki Reaction - Andrew G Myers Research Group
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7)
  • Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - PubMed
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communic
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central
  • Methyl 5-bromo-2-cyanobenzo

Sources

Technical Support Center: Base Selection in Methyl 5-bromo-2-cyanobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for reactions involving Methyl 5-bromo-2-cyanobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of base selection. Due to its dual functional groups—a methyl ester and a nitrile—this substrate presents unique challenges and opportunities where the choice of base is paramount to achieving high yields and minimizing side reactions. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address issues encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes. Each question is designed to diagnose a problem and provide a validated, step-by-step solution.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. How can I troubleshoot this by focusing on the base?

A1: Low yield in a Suzuki-Miyaura coupling is a common issue where the base plays a multifaceted role.[1][2] The primary function of the base is to activate the boronic acid partner by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step in the catalytic cycle.[3][4] An inappropriate base can lead to several problems:

  • Insufficient Activation: A base that is too weak may not efficiently form the boronate complex, stalling the catalytic cycle.

  • Catalyst Deactivation: Certain bases can interact unfavorably with the palladium catalyst or ligands.

  • Substrate Degradation: A base that is too strong or nucleophilic can promote unwanted side reactions (see Q2).

Troubleshooting Workflow:

  • Verify Base Strength and Type: For Suzuki couplings, inorganic bases are generally more effective than organic amines.[5][6] Your starting point should be a moderate base like Sodium Carbonate (Na₂CO₃). If yields are low, moving to a stronger, non-nucleophilic base is a logical next step.

  • Screen a Panel of Bases: The optimal base is highly substrate-dependent.[4] We recommend screening the following bases systematically.

BaseTypeTypical ConditionsRationale & Key Considerations
Na₂CO₃ Carbonate2M aqueous solutionCost-effective and widely used. A good first choice for optimization.[4]
K₂CO₃ CarbonateSolid or aqueous solutionSimilar to Na₂CO₃, but its solubility can alter reaction kinetics.[1][4]
K₃PO₄ PhosphateSolid or aqueous solutionA stronger base, often highly effective for electron-deficient or sterically hindered substrates.[1][4][6]
Cs₂CO₃ CarbonateSolidA strong, highly effective base known for driving difficult couplings, partly due to its solubility in organic solvents.[4][6]
  • Implement a Standardized Screening Protocol: Use a systematic approach to test different bases while keeping all other parameters constant. A detailed protocol is provided in the appendix.

Q2: I'm observing significant hydrolysis of the methyl ester and/or the nitrile group, leading to carboxylic acids or amides as byproducts. How do I select a base to prevent this?

A2: This is a critical issue specific to this compound. Both the ester and the nitrile functionalities are susceptible to base-mediated hydrolysis, especially in the presence of water at elevated temperatures.[7][8]

  • Ester Hydrolysis: The methyl ester can be saponified by strong hydroxide bases (e.g., NaOH, KOH) to form the corresponding carboxylate salt.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under basic conditions to first form an amide and subsequently a carboxylate.[7][8]

Mitigation Strategies:

  • Avoid Hydroxide Bases: Absolutely avoid bases like NaOH, KOH, and LiOH. While effective for some couplings, they are highly likely to cause hydrolysis with this substrate.

  • Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This involves using dry solvents and solid, anhydrous bases (e.g., solid K₃PO₄ or Cs₂CO₃). Water is a key reagent for hydrolysis.[6][9]

  • Choose Non-Nucleophilic Bases: Carbonates (CO₃²⁻) and phosphates (PO₄³⁻) are preferred because they are strong enough to facilitate the coupling but are significantly less nucleophilic than hydroxide (OH⁻).

  • Control Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of hydrolysis. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Diagram: Base-Induced Side Reactions

G cluster_main This compound cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Start Substrate Base Base Selection Start->Base Desired Desired Cross-Coupling Product Base->Desired Appropriate Base (e.g., K₃PO₄, Cs₂CO₃) Anhydrous Conditions Side1 Ester Hydrolysis (Carboxylic Acid) Base->Side1 Strong/Nucleophilic Base (e.g., NaOH, KOH) + H₂O Side2 Nitrile Hydrolysis (Amide/Carboxylic Acid) Base->Side2 Strong Base + H₂O + Heat

Caption: Decision path for base selection to avoid hydrolysis.

Q3: My Buchwald-Hartwig amination is not working. How does base selection for this reaction differ from the Suzuki coupling?

A3: The role of the base in Buchwald-Hartwig amination is different and often more complex than in Suzuki coupling.[10][11] Here, the base is required to deprotonate the amine coupling partner to form a more reactive amide, or to deprotonate the palladium-amine complex to facilitate reductive elimination.[11]

Key Differences & Troubleshooting Steps:

  • Stronger Bases are Often Required: Buchwald-Hartwig reactions typically require stronger, non-nucleophilic bases than Suzuki couplings. The go-to base for this reaction is often a strong alkoxide like Sodium tert-butoxide (NaOtBu).

  • Solvent-Base Interplay is Crucial: The effectiveness of a base is highly dependent on the solvent.

    • In non-polar solvents (e.g., Toluene): Anionic bases are necessary to deprotonate the neutral palladium-amine complex. Organic bases like DBU are often ineffective.[10]

    • In polar solvents (e.g., DMF): While dissociation of intermediates is easier, the base can complex with the palladium center, creating a stable resting state that inhibits catalysis.[10]

  • Recommended Bases for Screening: If NaOtBu fails, consider other strong bases.

BaseTypeRationale & Key Considerations
NaOtBu AlkoxideThe most common and effective base for C-N couplings. Its bulkiness minimizes nucleophilic attack.
KOtBu AlkoxideSimilar to NaOtBu, sometimes used interchangeably.
K₃PO₄ PhosphateA viable alternative, especially if the substrate is sensitive to very strong alkoxide bases.
Cs₂CO₃ CarbonateCan be effective, particularly with specific ligand systems that promote the reaction under milder basicity.[12]

Caution: The use of strong bases like NaOtBu significantly increases the risk of hydrolysis of the ester and nitrile groups on your substrate. Running the reaction at the lowest possible temperature and under strictly anhydrous conditions is critical for success.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions about the chemistry of base selection.

Q1: What are the key factors I should consider when choosing a base for a reaction with this compound?

A1: A systematic approach is crucial. Consider the following factors in order:

  • Reaction Type: The mechanism of your reaction (e.g., Suzuki vs. Buchwald-Hartwig) dictates the primary role of the base and thus the required strength.

  • Substrate Stability: Your primary concern is the potential for hydrolysis of the ester and nitrile groups. This immediately argues against hydroxide bases and suggests a preference for anhydrous conditions.

  • Base Strength (pKa): The base must be strong enough to perform its catalytic role (e.g., deprotonate the boronic acid or amine) but not so strong that it causes side reactions.

  • Solubility: The base and its resulting salts must have appropriate solubility in the reaction medium to be effective. For example, the higher solubility of Cs₂CO₃ in some organic solvents can be advantageous.[4]

  • Cost and Availability: For large-scale synthesis, the cost of the base (e.g., Na₂CO₃ vs. Cs₂CO₃) can be a significant factor.

Diagram: Base Selection Workflow

G start Start: Select Base for This compound reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald C-N screen_suzuki Screen Inorganic Bases: 1. Na₂CO₃ / K₂CO₃ 2. K₃PO₄ 3. Cs₂CO₃ suzuki->screen_suzuki screen_buchwald Screen Strong, Non-Nucleophilic Bases: 1. NaOtBu 2. K₃PO₄ 3. Cs₂CO₃ buchwald->screen_buchwald hydrolysis_check Is hydrolysis of ester/nitrile a risk? screen_suzuki->hydrolysis_check screen_buchwald->hydrolysis_check use_anhydrous YES: Use anhydrous conditions. Avoid hydroxide bases. Monitor temperature closely. hydrolysis_check->use_anhydrous Yes final_choice Optimized Conditions hydrolysis_check->final_choice No/Low use_anhydrous->final_choice

Caption: A decision tree for selecting an appropriate base.

Q2: How does the pKa of the base quantitatively relate to reaction success?

A2: The pKa of the base's conjugate acid is a measure of its strength. A higher pKa indicates a stronger base.[13] This value is critical for ensuring the deprotonation step in the catalytic cycle occurs.

  • For Suzuki Coupling: The base must be strong enough to react with the boronic acid (pKa ~9-10) to form the active boronate species. Bases with conjugate acid pKa values comfortably above this range are generally effective.

  • For Buchwald-Hartwig Amination: The base must deprotonate a primary or secondary amine (pKa of conjugate acid ~10-11 for the resulting ammonium ion) or a palladium-amine complex. This often requires stronger bases like alkoxides (pKa of conjugate acid t-BuOH is ~17).[14]

Table: pKa of Conjugate Acids for Common Bases (Approximate values in H₂O)

BaseConjugate AcidpKaClass
NaHCO₃H₂CO₃6.4Weak
K₂CO₃HCO₃⁻10.3Moderate
K₃PO₄HPO₄²⁻12.3Strong
Et₃NEt₃NH⁺10.8Organic/Moderate
DBUDBUH⁺12-13Organic/Strong
NaOtBut-BuOH~17Very Strong

Source: Compiled from multiple sources for illustrative purposes.[14][15][16]

As shown, K₃PO₄ is significantly stronger than K₂CO₃, which explains its effectiveness in more challenging reactions. NaOtBu is substantially stronger still, making it suitable for deprotonating less acidic amines in C-N couplings.

Appendix: Experimental Protocols
General Protocol for Base Screening in a Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the efficacy of different bases for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 4:1 1,4-Dioxane/Water, 10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a series of identical, flame-dried reaction vials equipped with stir bars, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol). To each vial, add one of the selected bases (2.0 mmol).

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Catalyst Addition: Add the degassed solvent (10 mL) to each vial via syringe. Allow the mixture to stir for 5 minutes. In a separate vessel, dissolve the palladium catalyst in a small amount of degassed solvent and add the appropriate volume of this stock solution to each vial.

  • Reaction Execution: Place the vials in a pre-heated reaction block or oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reactions at set time intervals (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial and analyzing by TLC or LC-MS to compare conversion rates.

  • Workup: Upon completion, cool the mixtures, dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield for each base, allowing for a direct comparison of their effectiveness.

References
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
  • Cross-coupling reaction. Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
  • Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis.
  • The effect of various bases on the Suzuki coupling reaction.
  • Mastering palladium-catalyzed cross-coupling reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem (YouTube). [Link]
  • pKa Values of Common Bases.
  • Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]
  • Hydrolysis.
  • Bordwell pKa Table.
  • The pKa in Organic Chemistry. Chemistry Steps. [Link]
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Effect of various bases in the Buchwald coupling reaction.

Sources

Technical Support Center: Solvent Effects in Cross-Coupling Reactions of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2-cyanobenzoate. Understanding and optimizing solvent conditions is paramount for achieving high yields, selectivity, and reproducibility in your synthetic endeavors.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving very low yields in THF. What could be the problem?

A1: While THF is a common solvent for Suzuki couplings, its performance can be substrate-dependent. The electron-withdrawing nature of the cyano and ester groups on your substrate can influence the reactivity. Here are several solvent-related factors to consider:

  • Solvent Polarity and Catalyst Stabilization: The polarity of the solvent plays a crucial role in stabilizing the palladium catalyst and intermediates throughout the catalytic cycle.[1] Dipolar aprotic solvents like DMF, dioxane, or even aqueous mixtures are often preferred.[1][2] For instance, a mixture of 1,4-dioxane and water can be highly effective.[3][4] The water component can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[2]

  • Base Solubility: The effectiveness of the base is intrinsically linked to its solubility in the reaction medium. If you are using an inorganic base like K₂CO₃ or K₃PO₄, its limited solubility in pure THF could be a significant issue.[1] Switching to a solvent system that better dissolves the base, such as a dioxane/water or toluene/water mixture, can dramatically improve the reaction rate.[3][5]

  • Ligand Compatibility: The choice of solvent and ligand are often intertwined. Some ligands exhibit better performance in specific solvents. For Suzuki reactions, ethereal solvents like dioxane and THF are commonly used.[2][6]

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)

Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can the solvent choice help minimize this?

A2: Homocoupling is often a result of oxidative processes, which can be exacerbated by the presence of oxygen.[7] While rigorous degassing of your solvent is crucial, the solvent itself can influence this side reaction.

  • Minimizing Oxygen Solubility: Solvents have varying capacities to dissolve oxygen. While this is a complex parameter, ensuring your solvent is thoroughly degassed is the primary step.

  • Reaction Kinetics: A solvent that promotes a faster rate of the desired cross-coupling reaction can outcompete the undesired homocoupling pathway. Experimenting with more polar aprotic solvents or aqueous mixtures that can accelerate the catalytic cycle may be beneficial.[1]

Q3: My Heck reaction is resulting in a significant amount of the reduced arene (protodebromination) instead of the desired coupled product. What role does the solvent play here?

A3: Protodebromination can occur when the aryl-palladium intermediate reacts with a proton source before coupling with the alkene. The solvent can act as this proton source or influence the stability of intermediates.

  • Solvent as a Proton Source: Protic solvents like alcohols can sometimes contribute to protodebromination. While they can be used in Heck reactions, if you are observing this side product, consider switching to an aprotic solvent like DMF, NMP, or dioxane.[8]

  • Stabilization of Intermediates: The choice of solvent can influence the relative rates of the desired Heck coupling versus undesired side reactions. Dipolar aprotic solvents are often used for Heck reactions.[1][8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding solvent selection for cross-coupling reactions with this compound.

Q4: What are the best starting solvents to screen for a Suzuki coupling with this compound?

A4: A good starting point for solvent screening would be a selection of polar aprotic and ethereal solvents, often in combination with water.[2][3]

Solvent System Rationale Typical Ratio (Organic:Water)
1,4-Dioxane / WaterExcellent for dissolving both organic substrates and inorganic bases.[3][4]4:1 to 10:1
Toluene / WaterBiphasic system that can be effective, particularly with phase-transfer catalysts.10:1
DMFHighly polar aprotic solvent that can enhance reaction rates.[1]N/A
2-MeTHFA greener alternative to THF with good performance in many cross-couplings.[9][10][11]N/A

Q5: For a Buchwald-Hartwig amination, what solvents are generally recommended?

A5: Ethereal and aromatic solvents are commonly employed for Buchwald-Hartwig aminations.[6]

  • Toluene: A standard and often effective choice.

  • 1,4-Dioxane: Another widely used ethereal solvent.

  • t-BuOH: Can be used, sometimes in combination with other solvents.[12]

  • 2-MeTHF and MTBE: Have been identified as effective "green" solvent alternatives.[9][10][11]

It is important to avoid chlorinated solvents (like chloroform) and coordinating solvents like acetonitrile or pyridine, as they can inhibit the palladium catalyst.[6]

Q6: How does solvent polarity affect the different steps of the catalytic cycle?

A6: Solvent polarity can have a profound impact on the key steps of the cross-coupling reaction:

  • Oxidative Addition: This step often involves a change in the polarity of the palladium complex. More polar solvents can stabilize the transition state and accelerate the rate of oxidative addition.[1][13]

  • Transmetalation (in Suzuki coupling): This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of water and a suitable solvent to dissolve the base is often crucial for activating the boronic acid.[14]

  • Reductive Elimination: This is the final step where the new C-C or C-N bond is formed. The solvent can influence the rate of this step by stabilizing the resulting product and regenerating the active catalyst.

Q7: Are there any "green" or more environmentally friendly solvent options for these reactions?

A7: Yes, there is a growing emphasis on using more sustainable solvents. For Buchwald-Hartwig reactions, 2-MeTHF and MTBE have been shown to be excellent alternatives to more hazardous solvents.[9][10][11] For Suzuki reactions, propylene carbonate has been demonstrated as a viable green solvent.[15] Additionally, conducting reactions in water or with minimal organic solvent is an area of active research.[5][15]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating different solvents for the coupling of this compound.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture to achieve a consistent concentration (e.g., 0.1 M).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand (if not using a pre-formed complex). Add the appropriate amount of the catalyst solution to each vial under a positive pressure of inert gas.

  • Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature.

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals. After a set time, quench the reactions and analyze the crude mixtures to determine the conversion and yield for each solvent system.

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Weigh Reagents B Add to Vials A->B C Inert Atmosphere B->C D Add Solvents C->D E Add Catalyst D->E F Heat & Stir E->F G Monitor Reaction F->G H Quench & Workup G->H I Analyze Results H->I

Caption: Workflow for systematic solvent screening in cross-coupling reactions.

Diagram: Influence of Solvent Properties on the Catalytic Cycle

The following diagram illustrates how different solvent properties can impact the key stages of a generic cross-coupling reaction.

Solvent_Effects_on_Catalytic_Cycle cluster_solvent_effects Solvent Properties Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation / Amine Coordination PdII->Transmetalation + Nucleophile PdII_Nu Ar-Pd(II)-Nu(L_n) Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu RedElim->Product Polarity Polarity Polarity->OxAdd Stabilizes TS CoordinatingAbility Coordinating Ability CoordinatingAbility->Pd0 Can alter active catalyst Protic_Aprotic Protic vs. Aprotic Protic_Aprotic->Transmetalation Affects base efficacy Solubility Reagent Solubility Solubility->Transmetalation Base & Boronic Acid

Caption: Impact of key solvent properties on the cross-coupling catalytic cycle.

IV. References

  • Lei, P., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Lei, P., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University Research Portal. [Link]

  • Lei, P., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University Research Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Tiwari, S. K., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]

  • AIP Conference Proceedings. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]

  • Royal Society of Chemistry. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • MDPI. (2011). Heck Reaction—State of the Art. [Link]

  • ChemRxiv. (2020). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. [Link]

  • ACS Publications. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ACS Publications. (2018). Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful C-N bond-forming reaction, specifically focusing on the amination of Methyl 5-bromo-2-cyanobenzoate. This substrate, possessing both an ester and a nitrile group, presents unique challenges due to its electron-deficient nature and the potential for side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve higher yields.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in your Buchwald-Hartwig amination can stem from a variety of factors. The key to successful troubleshooting is to systematically diagnose the potential causes.

Issue 1: Reaction Stalls or Shows Low Conversion

You observe a significant amount of unreacted starting material (this compound) even after extended reaction times.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: The Pd(0) active species may not be generating efficiently or is being deactivated.

    • Solution 1: Switch to a Pre-catalyst. Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using a commercially available palladium pre-catalyst. Generations 3 and 4 pre-catalysts are particularly effective as they are easily activated by weak bases and exhibit broad ligand compatibility.[1]

    • Solution 2: Optimize the Ligand. The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich ligands are often required to promote the rate-limiting oxidative addition step.[2] Consider screening ligands such as XPhos, SPhos, or BrettPhos.[2] These ligands also help to stabilize the palladium catalyst.[2]

  • Inappropriate Base Selection: The base might not be strong enough to deprotonate the amine, or it may have poor solubility in the reaction solvent.

    • Solution 1: Use a Stronger, Soluble Base. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for a wide range of substrates.[3] However, be mindful of its incompatibility with sensitive functional groups like esters, which could lead to saponification.[3][4]

    • Solution 2: Consider an Alternative Strong Base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective, particularly for substrates with protic functional groups.[4]

    • Solution 3: Weaker Bases for Sensitive Substrates. If you suspect base-mediated decomposition of your starting material or product, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3] Be aware that these may require higher reaction temperatures to achieve reasonable rates.[3]

  • Solvent Issues: The chosen solvent may not adequately dissolve all reaction components, particularly the inorganic base.[3]

    • Solution: Choose an Appropriate Solvent. Toluene and 1,4-dioxane are common and often effective solvents for this reaction.[3] It is crucial to use anhydrous solvents to prevent catalyst deactivation. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3]

Issue 2: Observation of Significant Side Product Formation

You observe the formation of undesired products, leading to a complex reaction mixture and low yield of the desired amine.

Potential Causes & Solutions:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This is a common side reaction that can compete with the desired amination.[5]

    • Solution: Optimize Ligand and Base. This side reaction can be minimized by using bulky phosphine ligands that favor reductive elimination over competing pathways.[5] The choice of base can also influence the extent of this side reaction.

  • Biaryl Formation: Self-coupling of the aryl bromide can occur, especially with certain primary amines.[3]

    • Solution: Screen Reaction Conditions. A thorough screening of the catalyst, ligand, and stoichiometry can help to minimize this side reaction.[3]

  • Reaction with the Nitrile or Ester Group: The cyano or ester group on your substrate may be reacting under the reaction conditions.

    • Solution 1: Use Milder Bases. Strong bases like NaOt-Bu can potentially react with the ester functionality.[4] Switching to a weaker base like K₂CO₃ or Cs₂CO₃ may be necessary, although this might require higher temperatures.[4][6]

    • Solution 2: Use a Milder, Homogeneous Base. The organic base 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can be a good alternative for sensitive substrates, especially when used with ligands like XantPhos.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: A good starting point for catalyst loading is typically 1-5 mol% of the palladium pre-catalyst.[3] For challenging substrates or to improve reaction rates, a higher catalyst loading may be necessary. However, it's always best to start with a lower loading and optimize from there to minimize cost and potential for side reactions.

Q2: How critical is the exclusion of air and moisture?

A2: Extremely critical. The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[3] Solvents and reagents should be thoroughly dried and degassed before use.

Q3: My aryl bromide is an aryl chloride. Why is the reaction not working?

A3: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[3][9] To couple aryl chlorides, you will likely need to use more electron-rich and bulky phosphine ligands, and potentially higher reaction temperatures.[3][10]

Q4: Can I use a primary amine with my substrate?

A4: Yes, but ligand selection is crucial. Ligands like BrettPhos have been specifically designed for the coupling of primary amines.[4] It's important to select a ligand that promotes the desired C-N bond formation and minimizes potential side reactions.

Q5: I am observing a color change during the reaction. Is this normal?

A5: Yes, a color change is often observed and can be an indicator of reaction progress. The formation of the active Pd(0) species and subsequent catalytic intermediates often results in a change in the color of the reaction mixture.

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination

This is a general, non-optimized protocol. Conditions should be optimized for your specific amine.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the degassed, anhydrous solvent (to achieve a concentration of approximately 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Troubleshooting Data Summary
Problem Potential Cause Recommended Action Reference
Low ConversionInactive CatalystUse a palladium pre-catalyst; screen bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][2]
Low ConversionInappropriate BaseUse a stronger base (NaOt-Bu, LHMDS); ensure base solubility.[3][4]
Side ProductsHydrodehalogenationOptimize ligand and base selection.[5]
Side ProductsEster/Nitrile ReactivityUse a milder base (K₂CO₃, Cs₂CO₃, DBU).[3][4][7]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination Product Product Deprotonation->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion Rate start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes side_products Significant Side Products check_conversion->side_products No optimize_catalyst Optimize Catalyst & Ligand low_conversion->optimize_catalyst optimize_base Optimize Base & Solvent low_conversion->optimize_base milder_conditions Use Milder Base side_products->milder_conditions end Improved Yield optimize_catalyst->end optimize_base->end milder_conditions->end

Caption: A systematic workflow for troubleshooting low yields.

References

  • Buchwald–Hartwig amin
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
  • Valente, C., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Janeczko, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Norrby, P.-O., et al. (2018). The Role of the Base in Buchwald-Hartwig Amination.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]
  • Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). [Link]
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2022). [Link]

Sources

Technical Support Center: Stability of the Ester Group During Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using ester-containing substrates in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your ester functional groups and achieve your desired synthetic outcomes.

Section 1: Troubleshooting Guide for Ester Stability

This section addresses specific problems you may encounter during your experiments. We diagnose the potential causes and provide actionable, step-by-step protocols to resolve the issues.

Issue 1: My ester is being cleaved or hydrolyzed during a Suzuki-Miyaura coupling.

Symptoms: You observe the formation of the corresponding carboxylic acid or alcohol of your ester starting material or product by LC-MS or NMR, leading to a low yield of the desired ester-containing coupled product.

Root Cause Analysis: Ester cleavage in Suzuki-Miyaura coupling is most often attributed to the basic reaction conditions required to activate the boronic acid partner.[1] Strong bases like sodium or potassium hydroxide, or even alkoxides like sodium tert-butoxide, can readily saponify the ester group, especially at elevated temperatures. The choice of solvent can also play a role, with protic solvents potentially participating in hydrolysis or transesterification.

Troubleshooting Protocol:

  • Base Selection is Critical:

    • Action: Switch from strong, nucleophilic bases to milder, non-nucleophilic inorganic bases.

    • Rationale: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally more compatible with ester functionalities.[2][3] For particularly sensitive esters, potassium fluoride (KF) can be an effective choice as it activates the boronic acid without promoting significant hydrolysis.[1]

    • Protocol:

      • Set up a series of parallel reactions screening K₂CO₃, K₃PO₄, and Cs₂CO₃ (typically 2-3 equivalents).

      • If cleavage persists, perform a subsequent screen with KF (2-3 equivalents), ensuring anhydrous conditions.

      • Monitor the reactions at regular intervals by TLC or LC-MS to assess both product formation and ester cleavage.

  • Solvent and Temperature Optimization:

    • Action: Use anhydrous aprotic solvents and run the reaction at the lowest effective temperature.

    • Rationale: Water is a key reagent for hydrolysis. Rigorously dried solvents such as toluene, dioxane, or THF minimize this side reaction.[4] High temperatures can accelerate the rate of both the desired coupling and the undesired ester cleavage.[4][5]

    • Protocol:

      • Ensure your chosen solvent (e.g., toluene, dioxane) is freshly distilled or from a sure-seal bottle.

      • Start by setting the reaction temperature at a lower value (e.g., 60-80 °C) and monitor for progress.

      • If the reaction is too slow, incrementally increase the temperature by 10 °C, while continuing to monitor for the onset of ester cleavage. There is often a temperature window where the coupling proceeds efficiently before significant degradation occurs.

  • Ligand Choice:

    • Action: Employ bulky, electron-rich phosphine ligands.

    • Rationale: Ligands such as those from the Buchwald series (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).[4][6] A faster overall reaction rate means a shorter reaction time, reducing the exposure of the ester to potentially harsh conditions.

    • Protocol:

      • Screen a panel of ligands, including SPhos, XPhos, and an NHC-based ligand (e.g., IPr), while using a mild base like K₃PO₄.

      • Maintain a consistent palladium source (e.g., Pd(OAc)₂ or a suitable precatalyst) and ligand-to-metal ratio (typically 1:1 to 2:1) across the screen.

Issue 2: My aryl ester is undergoing C(acyl)-O cleavage instead of the intended C-X coupling at a different position.

Symptoms: In reactions like Suzuki or Buchwald-Hartwig amination, the aryl ester itself acts as the electrophile, leading to ketone or amide byproducts, respectively, instead of the desired coupling at an aryl halide or triflate site.

Root Cause Analysis: While typically less reactive than aryl halides, aryl esters can undergo oxidative addition to the palladium center, particularly with electron-deficient aryl groups or under forcing conditions.[7][8] This is a known reactivity mode, especially when using highly active catalysts designed for C-O bond activation.[7][9]

Troubleshooting Protocol:

  • Tune the Catalyst System for Chemoselectivity:

    • Action: Switch to a less active catalyst system or one known for selectivity towards C-X (X = Cl, Br, I, OTf) over C(acyl)-O bonds.

    • Rationale: The choice of ligand is paramount. While highly electron-donating and bulky NHC ligands are excellent for C-O coupling, traditional phosphine ligands like PPh₃ or bidentate ligands like dppf may offer better selectivity for C-Br or C-I bonds.[10]

    • Protocol:

      • Replace the highly active NHC or Buchwald-type ligand with PPh₃ or dppf.

      • Use a Pd(0) source like Pd(PPh₃)₄ or generate it in situ from Pd(OAc)₂ and the phosphine ligand.

      • Run the reaction at a moderate temperature (e.g., 80-90 °C) to favor the more kinetically accessible C-X activation.

  • Leverage the Reactivity Hierarchy of Halides:

    • Action: If possible, use an aryl iodide or bromide instead of a chloride or triflate as your primary electrophile.

    • Rationale: The oxidative addition of C-X bonds to Pd(0) follows the general reactivity trend: C-I > C-Br > C-OTf > C-Cl >> C(acyl)-O. By choosing a more reactive coupling partner, you can often achieve selective coupling before the catalyst begins to activate the ester bond.

    • Protocol:

      • Synthesize or procure the analogous aryl iodide or bromide substrate.

      • Perform the coupling reaction under standard conditions known to be effective for that halide, starting with mild temperatures.

Issue 3: I am observing transesterification when using an alcohol-based solvent.

Symptoms: The final product contains an ester group corresponding to the alcohol solvent used (e.g., ethyl ester product when running the reaction in ethanol), rather than the original methyl or benzyl ester.

Root Cause Analysis: Transesterification can be catalyzed by either the base or the palladium catalyst itself under certain conditions.[11] The presence of an alcohol solvent provides a high concentration of a competing nucleophile.

Troubleshooting Protocol:

  • Change the Solvent System:

    • Action: Immediately switch to an aprotic solvent.

    • Rationale: This is the most direct solution. Solvents like toluene, dioxane, THF, or DMF do not have exchangeable alkoxy groups and thus cannot participate in transesterification.

    • Protocol:

      • Rerun the reaction in a rigorously dried aprotic solvent like dioxane or toluene.

      • Ensure all reagents, including the base and boronic acid, are as dry as possible to avoid any water-mediated side reactions.

  • If an Alcohol Solvent is Unavoidable:

    • Action: Use the alcohol corresponding to the ester group you wish to maintain.

    • Rationale: While not ideal, if solubility or other factors necessitate an alcohol solvent, using the same alcohol as in the ester (e.g., methanol for a methyl ester) will ensure that any transesterification event is degenerate and does not change the product's identity.

    • Protocol:

      • If your substrate is a methyl ester, use methanol as the solvent.

      • If it is an ethyl ester, use ethanol, and so on. Be mindful that this does not solve issues of hydrolysis if water is present.

Section 2: Frequently Asked Questions (FAQs)

Q1: Are ester groups generally stable in Heck reactions?

A1: Yes, the ester group is generally considered a robust and compatible functional group under Heck reaction conditions.[12][13] The mechanism of the Heck reaction does not typically involve intermediates that are reactive towards esters. The reaction is tolerant of a wide array of functional groups, including esters, amines, and aldehydes.[12] However, care should be taken with the choice of base if the substrate is particularly prone to hydrolysis, similar to the considerations for Suzuki coupling.

Q2: Can the palladium catalyst directly reduce the ester group?

A2: Under typical cross-coupling conditions, direct reduction of the ester by the palladium catalyst is not a common side reaction. However, in reactions involving a hydride source, such as transfer hydrogenolysis using formic acid or in hydrogenation reactions, palladium catalysts can facilitate the hydrogenolysis (cleavage) of C-O bonds in esters to form alcohols or the reduction to ethers.[14][15][16] For standard cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig, this pathway is generally not a concern unless a specific hydride donor is added.

Q3: Which bases are safest for ester-containing substrates in Buchwald-Hartwig amination?

A3: The choice of base is critical in Buchwald-Hartwig amination. Strong alkoxide bases like NaOt-Bu or KOt-Bu, while highly effective for the amination itself, are often incompatible with ester groups.[17] Milder bases are preferred.

  • Best Choices: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are strong enough to facilitate the catalytic cycle but are significantly less nucleophilic than alkoxides, thus preserving the ester.

  • Moderate Choices: Potassium carbonate (K₂CO₃) can also be used, though it may be less effective for challenging couplings.

  • Bases to Avoid: Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) should be used with extreme caution or avoided altogether when esters are present.[17]

Q4: How does temperature affect the stability of my ester?

A4: Temperature has a significant impact on ester stability. Higher temperatures accelerate all reaction rates, including the undesirable hydrolysis or cleavage of the ester.[4][5] For every 10 °C increase, reaction rates can roughly double. This means that a side reaction that is negligible at 80 °C might become a major pathway at 120 °C. It is always advisable to find the minimum temperature required for an efficient coupling reaction to maximize the preservation of the ester group.[4]

Q5: My reaction involves a palladium-hydride intermediate. Is my ester at risk?

A5: Yes, the presence of palladium-hydride (Pd-H) species can pose a risk to ester groups through a pathway known as hydrogenolysis, which cleaves the C-O bond.[14][15] This is particularly relevant in reactions that might generate Pd-H as a side product or in specific named reactions like the Rosenmund reduction, where an acyl chloride is reduced to an aldehyde but over-reduction to an alcohol (which can then form an ester) is prevented by poisoning the catalyst.[18] If you suspect Pd-H formation is causing ester cleavage, you may need to add a mild oxidant or change the reaction conditions to avoid its formation.

Section 3: Visual Guides and Data

Decision Workflow for Preserving an Ester Group

This diagram outlines a logical workflow for selecting reaction conditions to maintain ester stability during a generic palladium-catalyzed cross-coupling reaction.

Ester_Stability_Workflow start Start: Ester-Containing Substrate base_choice Step 1: Select Base Is the ester labile? start->base_choice strong_base Use Strong Base (e.g., NaOtBu) High Risk! base_choice->strong_base No (use with caution) mild_base Use Mild Base (K3PO4, Cs2CO3, KF) Recommended base_choice->mild_base Yes solvent_choice Step 2: Select Solvent strong_base->solvent_choice mild_base->solvent_choice protic_solvent Protic Solvent (e.g., EtOH) Risk of Transesterification solvent_choice->protic_solvent If required aprotic_solvent Anhydrous Aprotic Solvent (Toluene, Dioxane) Recommended solvent_choice->aprotic_solvent temp_choice Step 3: Set Temperature protic_solvent->temp_choice aprotic_solvent->temp_choice high_temp High Temp (>100 °C) Risk of Hydrolysis temp_choice->high_temp If reaction is slow low_temp Low Temp (60-80 °C) Monitor Progress temp_choice->low_temp ligand_choice Step 4: Optimize Ligand high_temp->ligand_choice low_temp->ligand_choice fast_ligand Use Bulky, e--rich Ligand (e.g., SPhos, NHC) Reduces Reaction Time ligand_choice->fast_ligand analysis Analyze Results: Ester Intact? fast_ligand->analysis success Success! analysis->success Yes troubleshoot Re-evaluate Parameters (Go back to Step 1/2/3) analysis->troubleshoot No troubleshoot->base_choice Re-screen Base

Caption: Workflow for selecting ester-compatible reaction conditions.

Table 1: Base Compatibility with Ester Functional Groups
BaseChemical FormulaTypeEster CompatibilityRecommended Use Cases
Potassium PhosphateK₃PO₄InorganicExcellentSuzuki, Buchwald-Hartwig with sensitive substrates.
Cesium CarbonateCs₂CO₃InorganicExcellentGeneral use when stronger, non-nucleophilic base is needed.
Potassium CarbonateK₂CO₃InorganicGoodSuzuki couplings; may be slow for some transformations.
Potassium FluorideKFInorganicExcellentSuzuki couplings, especially with boronic esters; requires anhydrous conditions.
Sodium tert-butoxideNaOt-BuAlkoxidePoorNot recommended for ester-containing substrates due to high risk of saponification.[17]
LHMDSLiN(SiMe₃)₂AmidePoorNot recommended ; highly nucleophilic and can cleave esters.[17]

References

  • Pathways for Reactions of Esters with H2 over Supported Pd Catalysts: Elementary Steps, Site Requirements, and Particle Size Effects. (2022).
  • Homogeneous Palladium‐Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2022). Organic & Biomolecular Chemistry.
  • Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research.
  • Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. (2022).
  • Buchwald-Hartwig Amin
  • Esterification, transesterification and hydrogenation reactions of polyunsaturated compounds catalyzed by a recyclable polymer supported palladium catalyst.
  • Buchwald–Hartwig amin
  • Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. (2026).
  • Heck Reaction: Mechanism, Applications, Limit
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (2016). Chemical Science.
  • Rosenmund reduction. Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2026). YouTube.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (2025). Benchchem.
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rot
  • Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Marine Drugs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Reaction. NROChemistry.

Sources

Technical Support Center: Managing Impurities in the Synthesis of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity management during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your final product.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. Achieving high purity is paramount, as even trace impurities can have significant impacts on downstream applications and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, controlling, and eliminating common impurities encountered during this synthesis.

A common synthetic route to this compound involves the Sandmeyer reaction, a powerful transformation for introducing a cyano group onto an aromatic ring.[1][2] This process, while effective, can be prone to side reactions that generate impurities. Furthermore, the preceding bromination and subsequent esterification steps also present opportunities for impurity formation. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield and Presence of a Phenolic Impurity

Question: My Sandmeyer reaction to introduce the cyano group is resulting in a low yield of the desired nitrile, and I'm observing a significant amount of a hydroxylated by-product, Methyl 5-bromo-2-hydroxybenzoate. What is causing this, and how can I prevent it?

Answer:

The formation of a phenolic impurity during a Sandmeyer reaction is a classic side reaction, often referred to as a "Sandmeyer-type" hydroxylation.[1][3] This occurs when the diazonium salt intermediate reacts with water in the presence of copper salts.

Root Causes and Solutions:

  • Presence of Water: The diazonium salt is highly reactive towards water, especially at elevated temperatures. It is crucial to maintain anhydrous or near-anhydrous conditions during the cyanation step.

    • Protocol Adjustment: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction. If the reaction is performed in an aqueous medium, it is critical to control the temperature and minimize the reaction time to reduce the rate of the competing hydroxylation reaction.

  • Temperature Control: The stability of the diazonium salt is highly temperature-dependent.[4] Deamination and subsequent reaction with water are accelerated at higher temperatures.

    • Protocol Adjustment: Maintain the temperature of the diazotization reaction between 0-5°C.[4] During the cyanation step with copper(I) cyanide, carefully control the temperature according to your established protocol, avoiding excessive heating.

  • Purity of Starting Materials: The presence of excess water in your starting amine or solvents can contribute to this side reaction.

    • Preventative Measure: Use freshly distilled or anhydrous grade solvents. Ensure your starting 2-amino-5-bromobenzoic acid or its ester is dry.

Experimental Protocol: Minimizing Phenol Formation in the Sandmeyer Reaction

  • Diazotization:

    • Dissolve the starting amine (e.g., Methyl 2-amino-5-bromobenzoate) in a suitable acidic medium (e.g., HBr/H₂O or H₂SO₄/H₂O) and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C.[4]

    • Stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water, DMF).

    • Slowly add the cold diazonium salt solution to the CuCN mixture. Careful temperature control during this addition is critical.

    • Allow the reaction to proceed at the optimized temperature until completion, monitoring by TLC or HPLC.

  • Work-up:

    • Quench the reaction mixture and proceed with the extraction and purification steps.

Issue 2: Presence of Isomeric Impurities

Question: My final product shows the presence of an isomeric impurity. How can I identify the source of this isomer and how can I remove it?

Answer:

Isomeric impurities most likely arise from the bromination step of the synthesis. For instance, if you are brominating 2-methylbenzoic acid, you can get a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid.[5][6]

Identification and Removal:

  • Source Identification: The key to controlling isomeric impurities is to optimize the bromination reaction. The choice of brominating agent, solvent, and temperature can significantly influence the regioselectivity of the reaction.

    • Analytical Confirmation: Use analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC-MS to confirm the structure of the isomeric impurity. The coupling patterns and chemical shifts in the aromatic region of the NMR spectrum will be distinct for different isomers.

  • Purification Strategy: Recrystallization is often an effective method for separating positional isomers.[5]

    • Solvent Screening: A systematic solvent screening should be performed to identify a solvent or solvent system that provides good separation based on differential solubility. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, acetic acid, and mixtures with water.[5][7]

Table 1: Example of Solvent Screening for Isomer Separation

Solvent/Solvent SystemDesired Product SolubilityIsomeric Impurity SolubilityObservation
EthanolHigh at boiling, low at RTHigh at boiling, moderate at RTPartial separation
Methanol/Water (9:1)Moderate at boiling, very low at RTHigh at boiling, low at RTGood separation potential
Acetic Acid/Water (1:1)Low at boilingModerate at boilingNot ideal

Experimental Protocol: Recrystallization for Isomer Removal

  • Dissolve the crude product containing the isomeric impurity in a minimal amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the recrystallized product and the mother liquor by HPLC to assess the efficiency of the separation. Repeat the process if necessary.

Issue 3: Incomplete Cyanation and Presence of Starting Bromo-Compound

Question: My cyanation reaction is not going to completion, and I have a significant amount of the starting bromo-compound (Methyl 5-bromo-2-iodobenzoate or similar) remaining. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete cyanation is a common issue and can often be traced back to the quality of the reagents or the reaction conditions.[7]

Troubleshooting Steps:

  • Catalyst Quality: The activity of copper(I) cyanide is critical for the success of the Sandmeyer and related cyanation reactions.[7]

    • Recommendation: Use fresh, high-purity CuCN. Exposure to air and moisture can deactivate the catalyst. Consider purchasing from a reputable supplier and storing it under an inert atmosphere.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.

    • Recommendation: High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are often used for these types of reactions to ensure the reactants remain in solution at the required reaction temperature.[7]

  • Reaction Temperature and Time: Cyanation reactions may require elevated temperatures and sufficient reaction time to proceed to completion.

    • Recommendation: If the reaction is sluggish, consider gradually increasing the temperature while monitoring for product formation and potential decomposition. An optimization study of reaction time may also be beneficial.

  • Presence of Inhibitors: Certain impurities in the starting material or solvent can inhibit the catalytic activity of the copper salt.

    • Recommendation: Ensure the purity of your starting bromo-compound and use high-purity solvents.

dot

G start Incomplete Cyanation Issue check_catalyst Check CuCN Quality start->check_catalyst check_solvent Evaluate Solvent start->check_solvent check_conditions Optimize Conditions start->check_conditions use_fresh_cu Use Fresh, High-Purity CuCN check_catalyst->use_fresh_cu Old or Exposed to Air? use_polar_aprotic Use High-Boiling Polar Aprotic Solvent (DMF, NMP) check_solvent->use_polar_aprotic Inappropriate Solvent? optimize_temp_time Optimize Temperature and Time check_conditions->optimize_temp_time Sub-optimal T or time? complete_reaction Complete Reaction use_fresh_cu->complete_reaction use_polar_aprotic->complete_reaction optimize_temp_time->complete_reaction

Caption: Troubleshooting workflow for incomplete cyanation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common route starts with 2-aminobenzoic acid, which is first brominated to give 2-amino-5-bromobenzoic acid.[8] This intermediate is then esterified to the methyl ester. The amino group is then converted to a diazonium salt, which is subsequently reacted with copper(I) cyanide in a Sandmeyer reaction to yield this compound.[9]

dot

G A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Bromination C Methyl 2-amino-5-bromobenzoate B->C Esterification D Methyl 5-bromo-2-diazoniumbenzoate Salt C->D Diazotization E This compound D->E Sandmeyer Reaction (CuCN)

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Methyl 5-bromo-2-cyanobenzoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. We will delve into the causality behind common issues and provide field-proven, validated solutions.

Introduction: The Importance of this compound

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel therapeutic agents. Its molecular structure provides a versatile scaffold for building more complex molecules. However, its synthesis, particularly at scale, is fraught with challenges related to hazardous reagents, competing side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting these issues.

Common Synthetic Pathway Overview

The most prevalent synthetic route involves a multi-step process starting from 2-amino-5-bromobenzoic acid. The key transformations include the diazotization of the aniline, a Sandmeyer reaction to install the cyano group, and finally, esterification. Each of these steps presents unique scale-up challenges.

Synthesis_Workflow A 2-Amino-5-bromobenzoic Acid B Aryl Diazonium Salt Intermediate A->B Diazotization (NaNO2, H+) C 5-Bromo-2-cyanobenzoic Acid B->C Sandmeyer Reaction (CuCN) D This compound (Final Product) C->D Esterification (MeOH, H+)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential problems during your scale-up campaign.

Part 1: Diazotization & Sandmeyer Reaction Issues

Question 1: We are experiencing low and inconsistent yields during the Sandmeyer cyanation step. What are the likely causes and solutions?

Answer: This is a classic scale-up issue for the Sandmeyer reaction, which is notoriously sensitive to process parameters.[1][2] The root cause often lies in the stability of the intermediate aryl diazonium salt and the kinetics of the copper-catalyzed cyanation.

Causality & Explanation:

  • Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable. At temperatures above 5-10°C, they can decompose via multiple pathways, including hydrolysis to form a phenol impurity (5-bromo-2-hydroxybenzoic acid) or reaction with the bromide counter-ion to revert to the starting material. This decomposition is an exothermic process that can lead to a runaway reaction if not properly controlled on a large scale.

  • Poor Mass Transfer: On a lab scale, reagents mix almost instantaneously. In a large reactor, the addition of the sodium nitrite solution or the diazonium salt solution to the copper cyanide slurry can create localized "hot spots" of high concentration, leading to side reactions and tar formation before the desired reaction occurs.

  • Copper Catalyst Activity: The efficacy of the copper(I) cyanide catalyst is paramount. Oxidation of Cu(I) to Cu(II) can reduce the catalytic activity, slowing the reaction and allowing more time for the diazonium salt to decompose.

Troubleshooting Protocol & Solutions:

  • Vigilant Temperature Control (Critical):

    • Action: Maintain the diazotization reaction at 0-5°C. Use a reactor with efficient cooling capacity. For large batches, consider pre-chilling all solutions before addition.

    • Rationale: Low temperatures are essential to minimize the rate of diazonium salt decomposition, preserving it for the subsequent cyanation step.

  • Controlled Addition Rates:

    • Action: Add the sodium nitrite solution to the acidic solution of the amine sub-surface over an extended period (e.g., 1-2 hours for a pilot-scale batch). Similarly, transfer the resulting diazonium salt solution slowly to the copper cyanide slurry.

    • Rationale: Slow, controlled addition prevents exothermic spikes and ensures homogeneous mixing, minimizing the formation of byproducts from localized high concentrations.

  • In-Process Checks (IPCs) for Diazotization:

    • Action: Before proceeding to the Sandmeyer step, test for the absence of starting amine using TLC or HPLC. Also, test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test, indicated by a blue-black color, is desired).

    • Rationale: This ensures the diazotization is complete. Incomplete reaction means unreacted amine will remain in the final product, complicating purification.

  • Catalyst Preparation:

    • Action: Use freshly prepared or high-purity copper(I) cyanide. If preparing it in-house, ensure all Cu(II) salts are thoroughly reduced.

    • Rationale: A highly active catalyst ensures the Sandmeyer reaction proceeds quickly and efficiently, outcompeting the diazonium salt decomposition pathways.[3]

Parameter Lab Scale (10g) Pilot Scale (10kg) Rationale
Temperature 0-5°C (Ice Bath)-5 to 5°C (Jacketed Reactor)Critical for diazonium salt stability.
NaNO₂ Addition Time 5-10 minutes1-2 hoursPrevent exotherm and localized side reactions.
Agitation Speed 500 RPM (Magnetic)100-200 RPM (Impeller)Ensure homogeneity without excessive shear.
Catalyst Loading 1.1 - 1.5 eq.1.1 - 1.2 eq.Balance reactivity with cost and waste stream.

Question 2: We are observing significant amounts of a phenolic impurity (5-bromo-2-hydroxybenzoic acid) in our crude product. How can we prevent this?

Answer: The formation of the corresponding phenol is a primary decomposition pathway for the aryl diazonium salt. Its presence indicates that the diazonium intermediate is reacting with water before it can be converted to the nitrile by the copper cyanide.

Causality & Explanation: This side reaction, sometimes called "Verkochung" in classical procedures, is highly temperature-dependent.[1] The aryl diazonium salt, in the presence of water, can dediazoniate to form an aryl cation, which is then rapidly trapped by water to form the phenol. This process is accelerated at higher temperatures.

Preventative Measures:

  • Strict Temperature Adherence: As detailed above, maintaining the temperature below 5°C throughout the diazotization and Sandmeyer steps is the most effective preventative measure.

  • Minimize Reaction Time: Ensure the diazonium salt is used immediately after its formation. Do not let it stand for extended periods, even at low temperatures.

  • pH Control: The stability of the diazonium salt is also pH-dependent. Ensure sufficient strong acid (e.g., H₂SO₄ or HCl) is used to maintain a low pH, which suppresses the hydrolysis pathway.

Question 3: What are the primary safety concerns when running a Sandmeyer cyanation at scale, and what are the mitigation strategies?

Answer: The use of both metal cyanides and thermally unstable intermediates makes this a high-hazard operation requiring stringent safety protocols.

Primary Hazards:

  • Extreme Toxicity of Cyanide: Sodium or copper cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[4] The most significant danger is the accidental acidification of cyanide salts, which liberates highly toxic hydrogen cyanide (HCN) gas.[5][6]

  • Thermal Runaway: Both the diazotization and the Sandmeyer reaction are exothermic. As mentioned, the diazonium salt can decompose violently if temperature control is lost, releasing a large amount of nitrogen gas and potentially over-pressurizing the reactor.

  • Hazardous Waste Streams: The reaction quench and workup will generate aqueous waste streams contaminated with toxic cyanide salts and copper.

Mitigation Strategies (Mandatory):

  • Engineering Controls:

    • Conduct the reaction in a well-ventilated area, preferably in a closed reactor system with a dedicated scrubber for off-gases.

    • Install continuous HCN gas monitoring in the processing area with alarms.

  • Personal Protective Equipment (PPE): Mandate the use of full PPE, including chemical-resistant gloves, splash goggles, face shields, and lab coats. Have appropriate respiratory protection available.

  • Cyanide Quenching Protocol: Never acidify a solution containing cyanide. Before disposal, the aqueous waste stream must be treated to destroy residual cyanide. A common and effective method is alkaline oxidation with sodium hypochlorite (bleach) or hydrogen peroxide.[5]

    • Step 1: Adjust the pH of the waste stream to >10 with NaOH.

    • Step 2: Slowly add an excess of sodium hypochlorite solution while monitoring the temperature to control the exotherm.

    • Step 3: Stir for several hours and then test for the absence of cyanide before disposal.

  • Emergency Preparedness: Have a cyanide antidote kit (e.g., hydroxocobalamin or sodium thiosulfate/sodium nitrite) readily available and ensure personnel are trained in its use.

Safety_Protocol cluster_prep Preparation & Reaction cluster_workup Workup & Waste A Verify Reactor Integrity & Scrubber Function B Don PPE (Gloves, Goggles, Face Shield) A->B C Charge Reagents (Strict Temp Control) B->C D Continuous HCN Monitoring C->D E Transfer Reaction to Quench Vessel D->E Reaction Complete F Adjust pH > 10 with NaOH E->F G Slowly Add Bleach (NaOCl) to Oxidize CN- F->G H Test for CN- Absence Before Disposal G->H

Caption: Critical safety workflow for handling cyanide in the Sandmeyer reaction.

Part 2: Esterification and Purification

Question 4: The esterification of 5-bromo-2-cyanobenzoic acid is sluggish and gives low yields. What are the best conditions for scale-up?

Answer: Standard Fischer esterification can be slow for this substrate due to the electron-withdrawing nature of the bromo and cyano groups, which deactivates the carboxyl group toward nucleophilic attack.

Recommended Method: Methyl Iodide with a Base

A more robust and scalable method is the reaction with an alkylating agent like methyl iodide in the presence of a mild base.[7]

Protocol:

  • Solvent: Dissolve the 5-bromo-2-cyanobenzoic acid in a suitable polar aprotic solvent like acetone, DMF, or acetonitrile.

  • Base: Add a slight excess (1.5-2.0 equivalents) of a mild inorganic base such as potassium carbonate (K₂CO₃).

  • Alkylation: Add methyl iodide (CH₃I, 1.2-1.5 equivalents) and heat the mixture to a moderate temperature (e.g., 50-60°C).

  • Monitoring: Monitor the reaction by HPLC until the starting carboxylic acid is consumed.

  • Workup: After completion, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product can then be purified.

Rationale: The base deprotonates the carboxylic acid to form a carboxylate anion. This anion is a much more potent nucleophile than the neutral carboxylic acid, leading to a significantly faster and more efficient Sₙ2 reaction with methyl iodide. This method avoids the use of large excesses of alcohol and strong acids, simplifying the workup.

Question 5: We are struggling to achieve the desired purity (>99%) for the final product. Recrystallization leads to significant material loss. Are there alternative purification strategies?

Answer: Achieving high purity is critical for a pharmaceutical intermediate. If a simple recrystallization is inefficient, it's likely due to the presence of closely related impurities, such as isomers or the phenolic byproduct discussed earlier.

Purification Strategy:

  • Impurity Profile Analysis: First, identify the major impurities using LC-MS.[8] Knowing what you are trying to remove is key. Common impurities include:

    • Isomers: 3-bromo-2-cyanobenzoate or other bromination isomers if they were present in the starting material.

    • Starting Material: Unreacted 5-bromo-2-cyanobenzoic acid.

    • Side-reaction Products: 5-bromo-2-hydroxybenzoate.

  • Optimized Crystallization:

    • Solvent Screening: Perform a systematic solvent screen to find a system that maximizes the solubility difference between the product and the key impurities. A mixed solvent system (e.g., isopropanol/water, toluene/heptane) often provides better selectivity than a single solvent.

    • Controlled Cooling: At scale, crash-cooling should be avoided. A slow, controlled cooling profile allows for the growth of larger, purer crystals, as impurities tend to remain in the mother liquor.

  • Alternative Purification Methods:

    • Slurry Wash: If the crude product is already reasonably pure (>95%), a slurry wash in a solvent where the product has low solubility (e.g., cold heptane or diethyl ether) can be a very efficient way to remove more soluble impurities without the losses of a full recrystallization.

    • Chromatography: While generally avoided at large scales due to cost, flash chromatography may be a viable option for high-value intermediates if other methods fail.

Analytical Method Purpose Typical Conditions
HPLC Purity assay, impurity profiling, in-process monitoringColumn: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid Detection: UV at 254 nm[9]
GC-MS Identification of volatile impurities and byproductsColumn: Capillary (e.g., DB-5) Detection: Mass Spectrometry (EI mode) for structural confirmation[9]
NMR Structural confirmation and isomer differentiation¹H and ¹³C NMR in CDCl₃ or DMSO-d₆

References

  • A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. Google Scholar.
  • Analysis of the Crucial Role of Sodium Cyanide in the Pharmaceutical Industry. Google Scholar.
  • 5-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
  • Sandmeyer reaction. Wikipedia. [Link]
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Cyanide Toxicity: Background, Pathophysiology, Etiology. Medscape Reference. [Link]
  • Sources of Chemical Toxics and Their Precursors in Pharmaceutical Industry. DTIC. [Link]
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]
  • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
  • Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Asian Journal of Research in Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Reactivity Analysis for Drug Discovery Scaffolds: Methyl 5-bromo-2-cyanobenzoate vs. Methyl 5-iodo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Among the vast arsenal of available synthons, halogenated aromatic compounds serve as critical linchpins for the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of two such building blocks: Methyl 5-bromo-2-cyanobenzoate and Methyl 5-iodo-2-cyanobenzoate.

This analysis is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple cataloging of properties to offer a nuanced examination of their respective reactivities, grounded in mechanistic principles and supported by representative experimental protocols. Our objective is to empower you to make more informed decisions in reaction design, catalyst selection, and overall synthetic strategy.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and its iodo-analogue is dictated by the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond.

Bond TypeBond Dissociation Energy (kcal/mol)Bond Length (Å)
C-Br~84~1.94
C-I~66~2.14

This disparity in bond energy is the primary driver for the generally higher reactivity of aryl iodides in reactions where the C-X bond is cleaved, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The choice between the bromo and iodo derivatives can profoundly impact reaction kinetics, catalyst selection, and overall efficiency.

The general mechanism for these reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is typically the rate-determining step of the catalytic cycle.

Oxidative_Addition ArX Ar-X (Aryl Halide) (X = Br or I) TS [Ar--Pd(0)--X]‡ (Transition State) ArX->TS Pd0 Pd(0)L_n Pd0->TS ArPdX Ar-Pd(II)-X (Oxidative Addition Product) TS->ArPdX Oxidative Addition (Rate-Determining Step) Cycle To Rest of Catalytic Cycle ArPdX->Cycle

Figure 1: Oxidative Addition Step. The initial, often rate-limiting, step in palladium-catalyzed cross-coupling.

Due to the weaker C-I bond, Methyl 5-iodo-2-cyanobenzoate undergoes oxidative addition to Pd(0) catalysts more readily and at lower temperatures than its bromo counterpart. This enhanced reactivity offers several practical advantages:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which can be crucial for thermally sensitive substrates and can help minimize side reactions.

  • Lower Catalyst Loadings: The facile oxidative addition may allow for the use of lower concentrations of the palladium catalyst, reducing cost and simplifying purification.

  • Broader Catalyst Scope: A wider range of palladium catalysts, including those with less electron-rich ligands, may be effective.

Conversely, while This compound is less reactive, it is not without its merits:

  • Cost-Effectiveness: Aryl bromides are generally more commercially available and less expensive than the corresponding iodides.

  • Substrate Stability: The greater strength of the C-Br bond can be an advantage in multi-step syntheses where the halogen needs to be retained through various transformations before the final coupling step.

  • Selectivity: In molecules containing both bromine and iodine, the iodine can be selectively reacted first, leaving the bromine available for a subsequent, different coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Below is a comparative summary of typical reaction conditions.

ParameterMethyl 5-iodo-2-cyanobenzoateThis compoundRationale & Causality
Typical Temperature Room Temp to 60 °C80 °C to 120 °CThe lower C-I bond energy allows for oxidative addition at significantly lower temperatures.
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, PdCl₂(dppf) with more electron-rich ligands (e.g., SPhos, XPhos)The less reactive C-Br bond often requires more electron-rich and sterically bulky phosphine ligands to facilitate the oxidative addition step.
Reaction Time Generally shorter (1-6 hours)Often longer (6-24 hours)Faster kinetics of the rate-determining step leads to shorter overall reaction times.
Potential Side Reactions Proto-deiodination (loss of iodine)Proto-debromination (less common), homo-coupling of the boronic acid.The higher reactivity of the iodo-compound can sometimes lead to undesired side reactions if conditions are not carefully controlled.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

The following protocols are illustrative and should be optimized for specific substrates and scales.

Protocol 1: Suzuki Coupling with Methyl 5-iodo-2-cyanobenzoate (Milder Conditions)

This protocol leverages the high reactivity of the aryl iodide.

Objective: To couple Methyl 5-iodo-2-cyanobenzoate with Phenylboronic Acid.

Materials:

  • Methyl 5-iodo-2-cyanobenzoate (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 5-iodo-2-cyanobenzoate, Phenylboronic Acid, and K₂CO₃.

  • Add the Toluene/H₂O solvent mixture.

  • Degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol_1_Workflow Start Combine Reactants (Ar-I, Boronic Acid, Base) AddSolvent Add Toluene/H₂O Solvent Start->AddSolvent Degas Degas Mixture (N₂ Purge) AddSolvent->Degas AddCatalyst Add Pd(PPh₃)₄ Catalyst Degas->AddCatalyst Heat Heat to 60 °C (2-4 hours) AddCatalyst->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Figure 2: Workflow for Suzuki Coupling of the Iodo-analogue.

Protocol 2: Suzuki Coupling with this compound (Forced Conditions)

This protocol employs more forcing conditions to overcome the higher activation energy of C-Br bond cleavage.

Objective: To couple this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq)

  • Cs₂CO₃ (2.5 eq)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • Follow steps 1-3 as in Protocol 1, using the reagents listed above.

  • Add the PdCl₂(dppf)-CH₂Cl₂ adduct catalyst to the flask.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Follow steps 7-9 as in Protocol 1 for workup and purification.

Causality behind Protocol Choices:

  • Catalyst: PdCl₂(dppf) is a robust catalyst often used for less reactive aryl bromides. The dppf ligand is both electron-rich and has a large bite angle, which promotes the oxidative addition and subsequent reductive elimination steps.

  • Base: Cs₂CO₃ is a stronger and more soluble base than K₂CO₃, often required to facilitate the transmetalation step with less reactive partners.

  • Temperature: The higher temperature provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity trend in SNAr reactions is inverted compared to cross-coupling. The rate of SNAr is determined by the attack of a nucleophile on the aromatic ring, forming a Meisenheimer complex. The rate-determining step is often the initial nucleophilic attack, which is facilitated by the electron-withdrawing ability of the halogen, not its leaving group ability.

The order of reactivity for halogens in SNAr is typically F > Cl > Br > I. This is because the more electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex through induction.

In the case of this compound vs. Methyl 5-iodo-2-cyanobenzoate, both are significantly activated towards SNAr by the strongly electron-withdrawing cyano (-CN) and ester (-CO₂Me) groups, particularly the cyano group ortho to the halogen. However, the bromo derivative is expected to be slightly more reactive than the iodo derivative in an SNAr reaction due to the higher electronegativity of bromine.

Conclusion and Strategic Recommendations

The choice between this compound and Methyl 5-iodo-2-cyanobenzoate is a strategic decision that should be guided by the specific synthetic context.

  • For rapid synthesis and proof-of-concept studies , where speed and mild conditions are prioritized, Methyl 5-iodo-2-cyanobenzoate is the superior choice for cross-coupling reactions. Its high reactivity allows for faster reaction times, lower temperatures, and potentially higher yields with a broader range of coupling partners.

  • For large-scale synthesis, process development, and cost-sensitive projects , This compound presents a more economically viable option. While requiring more forceful conditions, the protocols are well-established, and the starting material is less expensive. Its greater stability may also be an asset in longer synthetic sequences.

  • For SNAr reactions , the difference in reactivity is less pronounced, but the bromo-analogue holds a slight electronic advantage. However, in this specific substrate, the powerful activation by the ortho-cyano group is the dominant factor, and both compounds will likely undergo SNAr with suitable nucleophiles.

Ultimately, a thorough understanding of the mechanistic underpinnings of these reactions allows the discerning chemist to select the optimal building block, tailoring the choice of substrate to the specific goals of the synthetic campaign.

References

  • General Principles of Cross-Coupling: Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Ligand Effects in Cross-Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Nucleophilic Aromatic Substitution: Crampton, M. R. (2007). Nucleophilic Aromatic Substitution. Organic Reaction Mechanisms, 1-25. [Link]

A Comparative Guide to Alternative Reagents in SGLT2 Inhibitor Synthesis: Moving Beyond Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represents a significant area of focus in the management of type 2 diabetes. The formation of the characteristic C-aryl glucoside core is a critical step in these syntheses. While Methyl 5-bromo-2-cyanobenzoate has been a commonly referenced starting material, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards more efficient, cost-effective, and sustainable processes. This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental insights and data to inform your synthetic strategy.

The Central Role of the Aryl Precursor

The synthesis of many SGLT2 inhibitors, such as dapagliflozin, involves the construction of a diarylmethane moiety linked to a glucose core. The choice of the initial aromatic building block is pivotal, influencing the subsequent reaction steps, overall yield, and impurity profile. This compound has served as a versatile precursor, with the cyano group being a precursor to the carboxylic acid or other functionalities. However, alternative strategies often employ precursors where the desired substitution pattern is installed early, simplifying the synthetic route.

Alternative Reagents: A Head-to-Head Comparison

This guide will focus on readily available and well-documented alternatives for the synthesis of key SGLT2 inhibitors, specifically dapagliflozin, canagliflozin, and empagliflozin.

For Dapagliflozin Synthesis: 5-Bromo-2-chlorobenzoic acid

A prominent and greener alternative for the synthesis of dapagliflozin involves the use of 5-bromo-2-chlorobenzoic acid.[1][2][3] This approach circumvents the need to handle cyanide reagents and often proceeds through a direct Friedel-Crafts acylation.

Synthetic Pathway Overview:

The general strategy involves the acylation of a suitably protected phenoxyethane with 5-bromo-2-chlorobenzoic acid, followed by reduction of the resulting ketone to form the diarylmethane core. This is then coupled with a protected gluconolactone.

Dapagliflozin_Synthesis_Alternative cluster_0 Diarylmethane Formation cluster_1 Glycosylation and Deprotection 5-Bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic acid Diary_ketone Diaryl ketone intermediate 5-Bromo-2-chlorobenzoic_acid->Diary_ketone Friedel-Crafts acylation Phenoxyethane_derivative Phenoxyethane derivative Phenoxyethane_derivative->Diary_ketone Dapagliflozin_aglycone Dapagliflozin aglycone Diary_ketone->Dapagliflozin_aglycone Reduction Coupled_intermediate Coupled Intermediate Dapagliflozin_aglycone->Coupled_intermediate Coupling Gluconolactone Protected Gluconolactone Gluconolactone->Coupled_intermediate Dapagliflozin Dapagliflozin Coupled_intermediate->Dapagliflozin Deprotection

Caption: Alternative synthetic pathway for dapagliflozin.

Experimental Protocol: Synthesis of Dapagliflozin Aglycone

  • Friedel-Crafts Acylation: To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the acid chloride.[4] In a separate flask, a Lewis acid (e.g., aluminum chloride) is used to catalyze the acylation of 4-ethoxyphenylbenzene.[4]

  • Reduction: The resulting diaryl ketone is then reduced to the corresponding diarylmethane. A common method involves the use of a silane reducing agent, such as triethylsilane (Et3SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2).[3][4]

Performance Data:

Parameter5-Bromo-2-chlorobenzoic acid Route
Overall Yield Reported up to 76% for the initial acylation/ketalization in a one-pot process.[2][3]
Key Advantages Greener synthesis, avoids cyanide reagents, potentially fewer steps.[1][2][3]
Challenges Requires careful control of Friedel-Crafts reaction conditions to avoid side products.
For Canagliflozin Synthesis: 2-Methyl-5-bromobenzoic acid

The synthesis of canagliflozin, which features a thiophene ring, often starts with 2-methyl-5-bromobenzoic acid.[5] This precursor allows for the construction of the diaryl-like methane structure through a Friedel-Crafts acylation with thiophene.

Synthetic Pathway Overview:

Canagliflozin_Synthesis cluster_0 Aglycone Formation cluster_1 Glycosylation 2-Methyl-5-bromobenzoic_acid 2-Methyl-5-bromobenzoic acid Acylated_thiophene Acylated thiophene intermediate 2-Methyl-5-bromobenzoic_acid->Acylated_thiophene Friedel-Crafts acylation Thiophene Thiophene Thiophene->Acylated_thiophene Canagliflozin_aglycone Canagliflozin aglycone Acylated_thiophene->Canagliflozin_aglycone Reduction Canagliflozin Canagliflozin Canagliflozin_aglycone->Canagliflozin C-Glycosylation Protected_glucose Protected Glucose Derivative Protected_glucose->Canagliflozin

Caption: Synthesis of canagliflozin via an alternative reagent.

Experimental Protocol: Synthesis of Canagliflozin Aglycone

  • Acid Chloride Formation: 2-Methyl-5-bromobenzoic acid is converted to its acid chloride using a reagent like oxalyl chloride.[5]

  • Friedel-Crafts Acylation: The acid chloride is then reacted with thiophene in the presence of a Lewis acid catalyst to yield the corresponding ketone.[5]

  • Reduction: The ketone is reduced to the methylene bridge using a reducing agent such as triethylsilane and BF3·OEt2.[5]

Performance Data:

Parameter2-Methyl-5-bromobenzoic acid Route
Yield The initial Friedel-Crafts acylation is reported to have an 86% yield.[5]
Key Advantages A direct approach to the specific aglycone structure of canagliflozin.
Challenges The reduction of the ketone can sometimes lead to the formation of dimeric byproducts, requiring optimization of reaction temperature.[5]
For Empagliflozin Synthesis: 4-Fluorotoluene and (S)-3-Hydroxytetrahydrofuran

A convergent synthesis for empagliflozin has been developed using more readily available starting materials like 4-fluorotoluene and (S)-3-hydroxytetrahydrofuran.[6] This approach builds the complex aglycone in a stepwise manner. Another patented method utilizes 4-hydroxybenzyl chloride as a starting material.[7]

Synthetic Pathway Overview:

Empagliflozin_Synthesis cluster_0 Aglycone Assembly cluster_1 Glycosylation 4-Fluorotoluene 4-Fluorotoluene Intermediate_A Intermediate A 4-Fluorotoluene->Intermediate_A Radical bromination, Friedel-Crafts alkylation Empagliflozin_aglycone Empagliflozin aglycone Intermediate_A->Empagliflozin_aglycone Alkylation (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran->Empagliflozin_aglycone Empagliflozin Empagliflozin Empagliflozin_aglycone->Empagliflozin Condensation Protected_gluconolactone Protected Gluconolactone Protected_gluconolactone->Empagliflozin

Caption: Empagliflozin synthesis from alternative starting materials.

Experimental Protocol Highlights (based on the 4-fluorotoluene route): [6]

  • Radical Bromination: 4-Fluorotoluene undergoes radical bromination.

  • Friedel-Crafts Alkylation: This is followed by a Friedel-Crafts alkylation.

  • Deprotection and Diazotization/Chlorination: Subsequent steps involve deprotection and diazotization followed by chlorination.

  • Alkylation: The resulting intermediate is alkylated with (S)-3-hydroxytetrahydrofuran to form the key aglycone intermediate.

  • Condensation and Deprotection: The aglycone is then condensed with a protected gluconolactone, followed by deprotection to yield empagliflozin.

Performance Data:

Parameter4-Fluorotoluene Route
Overall Yield The total yield is reported to be 70% or above.[6]
Purity The final product purity is reported to be 99% or above.[6]
Key Advantages Utilizes cheap and readily available starting materials, with a short synthetic route suitable for industrialization.[6]
Challenges The multi-step nature of the aglycone synthesis requires careful control of each reaction step.

Comparative Analysis and Decision-Making

The choice of an alternative reagent over this compound depends on several factors:

  • Cost and Availability: For large-scale synthesis, the cost and ready availability of starting materials are paramount. Routes utilizing commodity chemicals like 4-fluorotoluene can be highly advantageous.[6]

  • Process Safety and Environmental Impact ("Green Chemistry"): Avoiding hazardous reagents like cyanides, as seen in the 5-bromo-2-chlorobenzoic acid route for dapagliflozin, is a significant benefit.[1][2][3] One-pot procedures also reduce waste and processing time.[2][3]

  • Synthetic Efficiency and Yield: The number of synthetic steps and the overall yield are critical for economic viability. While a convergent synthesis might have more steps to create the aglycone, high yields in each step can make it competitive.

  • Target SGLT2 Inhibitor: The structure of the target molecule dictates the most logical starting material. The thiophene moiety in canagliflozin, for example, makes a thiophene-based acylation a direct and efficient strategy.

Decision-Making Flowchart:

Reagent_Selection_Flowchart Start Select Target SGLT2 Inhibitor Target Target Molecule? Start->Target Dapagliflozin Dapagliflozin Target->Dapagliflozin Dapagliflozin Canagliflozin Canagliflozin Target->Canagliflozin Canagliflozin Empagliflozin Empagliflozin Target->Empagliflozin Empagliflozin Priority Primary Driver? Dapagliflozin->Priority Reagent2 2-Methyl-5-bromobenzoic acid Canagliflozin->Reagent2 Reagent3 4-Fluorotoluene Empagliflozin->Reagent3 Cost_Safety Cost/Safety Priority->Cost_Safety Cost/Safety Directness Synthetic Directness Priority->Directness Directness (fewer steps) Reagent1 5-Bromo-2-chlorobenzoic acid Cost_Safety->Reagent1 Directness->Reagent1

Caption: A flowchart to guide the selection of an alternative reagent.

Conclusion

The synthesis of SGLT2 inhibitors is a dynamic field where innovation in synthetic routes can lead to significant improvements in efficiency, cost, and safety. While this compound remains a valid precursor, the alternatives presented in this guide offer compelling advantages. For dapagliflozin, the use of 5-bromo-2-chlorobenzoic acid provides a greener and more direct path. The synthesis of canagliflozin is efficiently achieved from 2-methyl-5-bromobenzoic acid, and for empagliflozin, starting from basic building blocks like 4-fluorotoluene has proven to be a high-yielding and industrially viable option. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make informed decisions to optimize their synthetic strategies for this important class of therapeutic agents.

References

  • Hu, L., Zou, P., Wei, W., Yuan, X., Qiu, X., & Gou, S. (2019). Facile and green synthesis of dapagliflozin.
  • Deshpande, P. P., et al. (2008). A process for the preparation of dapagliflozin. PCT Int. Appl. WO 2008002824 A1 20080103.
  • Lin, L., et al. (2019). A green route for the synthesis of dapagliflozin. Pharmacia, 66(3), 121-126.
  • Meng, W., et al. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.
  • Nomura, S., et al. (2010). Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose co-transporter 2 inhibitor for the treatment of type 2 diabetes mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360.
  • (Patent) CN107652278A - Synthesis process for empagliflozin. (2018).
  • (Patent) CN104478839A - Synthesis method of dapagliflozin. (2015).
  • (Patent) US20100035828A1 - C-Aryl Glucoside SGLT2 Inhibitors and Method. (2010).
  • (Patent) CN106632288A - Method for preparing empagliflozin. (2017).
  • (Patent)

Sources

A Comparative Guide to Spectroscopic Analysis of Methyl 5-bromo-2-cyanobenzoate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and process chemistry, a profound understanding of reaction mechanisms is paramount. The transient species that exist between reactants and products—the reaction intermediates—hold the key to optimizing reaction conditions, maximizing yields, and ensuring the synthesis of pure, targeted molecules. Methyl 5-bromo-2-cyanobenzoate is a versatile building block in organic synthesis, and the elucidation of its reaction intermediates is crucial for the development of novel therapeutics. This guide provides an in-depth comparison of modern spectroscopic techniques for the real-time analysis of these ephemeral species.

The Critical Role of Intermediate Analysis

The journey from starting materials to the final product is rarely a single leap. It is a cascade of transformations involving fleeting intermediates. Identifying and characterizing these intermediates allows chemists to:

  • Validate Reaction Mechanisms: Confirm the proposed pathway of a chemical transformation.

  • Optimize Reaction Conditions: Fine-tune parameters like temperature, pressure, and catalyst loading to favor the desired reaction pathway and minimize side-product formation.

  • Enhance Process Safety: Identify potentially hazardous or unstable intermediates.

  • Accelerate Drug Discovery: A deeper mechanistic understanding facilitates the rational design of more efficient synthetic routes.

Potential Reaction Pathways of this compound

This compound, with its electron-withdrawing cyano and ester groups and a labile bromine atom, is primed for nucleophilic aromatic substitution (SNAr) reactions.[1][2] Depending on the nucleophile and reaction conditions, several intermediates can be postulated. A common transformation involves the displacement of the bromide ion by a nucleophile.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[3] However, some studies suggest that these reactions may proceed through a concerted mechanism.[3] Under strongly basic conditions, an elimination-addition mechanism involving a "benzyne" intermediate is also possible.[2][4][5]

Below is a generalized reaction scheme illustrating the SNAr pathway.

SNAr_Reaction_Pathway Reactant This compound + Nu- Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Addition Product Substituted Product + Br- Intermediate->Product Elimination

Caption: Generalized SNAr reaction pathway.

A Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique is dictated by the nature of the reaction, the expected lifetime of the intermediates, and the information required. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for studying the reaction intermediates of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

In-situ or reaction monitoring NMR is a powerful tool for obtaining detailed structural information and quantitative kinetic data.[6][7][8] By acquiring spectra at regular intervals, one can track the disappearance of starting materials, the appearance of products, and the transient existence of intermediates.[7][8]

Key Strengths:

  • Rich Structural Information: Provides detailed insights into the connectivity and chemical environment of atoms.

  • Quantitative Analysis: The intensity of NMR signals is directly proportional to the concentration of the species, allowing for kinetic profiling.[9]

  • Non-invasive: The sample can be analyzed directly in the reaction vessel.

Limitations:

  • Lower Sensitivity: Compared to MS, NMR requires higher concentrations of intermediates to be detectable.

  • Slower Timescale: Not suitable for extremely fast reactions with very short-lived intermediates.[8]

Expected Spectroscopic Signatures:

SpeciesKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
This compound Aromatic protons in the 7.5-8.5 ppm range, methyl ester singlet around 3.9 ppm.Carbonyl carbon ~165 ppm, nitrile carbon ~115 ppm, aromatic carbons in the 120-140 ppm range.
Meisenheimer Complex Upfield shift of aromatic protons due to loss of aromaticity. A new signal for the proton at the sp³-hybridized carbon bearing the nucleophile.Significant upfield shift for the carbon atom bonded to the nucleophile.
Substituted Product Aromatic signals will shift depending on the nature of the nucleophile.Aromatic carbon signals will change, reflecting the new substituent.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is excellent for monitoring changes in functional groups throughout a reaction.[10][11][12][13][14] It is particularly useful for tracking the characteristic vibrations of the nitrile and ester groups in this compound.

Key Strengths:

  • Real-time Monitoring: Provides continuous data on the progress of the reaction.[12][14]

  • Sensitivity to Functional Groups: Excellent for tracking specific chemical bonds.

  • Versatility: Can be used in a wide range of reaction conditions, including high pressure and temperature.

Limitations:

  • Less Structural Detail: Provides less comprehensive structural information compared to NMR.

  • Spectral Overlap: Complex reaction mixtures can lead to overlapping peaks, making interpretation challenging.

Expected Spectroscopic Signatures:

Functional GroupCharacteristic IR Absorption (cm⁻¹)Expected Change During Reaction
Nitrile (C≡N) Strong, sharp peak around 2220-2240 cm⁻¹.[15][16][17][18]The position and intensity of this peak may shift upon formation of an intermediate or product due to changes in the electronic environment.
Ester Carbonyl (C=O) Strong peak around 1720-1740 cm⁻¹.[15]Changes in conjugation or electronic effects from the substitution will alter the frequency of this vibration.
C-Br Bond Typically in the fingerprint region (below 1000 cm⁻¹), may be difficult to observe.Disappearance of this bond upon substitution.
Mass Spectrometry (MS): The Sensitivity Champion

Mass spectrometry is an exceptionally sensitive technique for detecting reaction intermediates, even at very low concentrations.[19][20][21] Electrospray Ionization (ESI-MS) is particularly well-suited for this purpose as it can gently transfer ions from solution to the gas phase for analysis.[19] Tandem mass spectrometry (MS/MS) can then be used to fragment the detected ions, providing valuable structural information.[22][23][24][25]

Key Strengths:

  • Unparalleled Sensitivity: Capable of detecting fleeting, low-concentration intermediates.[20][26]

  • High Throughput: Provides rapid analysis of reaction aliquots.

  • Molecular Weight Information: Directly provides the mass-to-charge ratio of detected species.[23]

Limitations:

  • Indirect Structural Information: While MS/MS provides fragmentation patterns, it does not offer the direct structural connectivity information of NMR.[19]

  • Ionization Artifacts: The ionization process can sometimes generate ions that are not present in the reaction mixture, requiring careful interpretation.[19]

Expected Mass-to-Charge Ratios (m/z):

SpeciesIonization ModeExpected m/z
This compound Positive[M+H]⁺, [M+Na]⁺
Meisenheimer Complex Negative[M]⁻
Substituted Product Positive/NegativeDependent on the nucleophile and ionization conditions.

Experimental Protocols

The following are generalized protocols for the in-situ analysis of a reaction involving this compound.

In-situ NMR Reaction Monitoring

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Prep1 Dissolve this compound and internal standard in a deuterated solvent in an NMR tube. Prep2 Acquire initial spectrum of starting materials. Prep1->Prep2 React1 Initiate the reaction by adding the nucleophile at a controlled temperature. Prep2->React1 React2 Immediately begin acquiring a time-course series of NMR spectra. React1->React2 Analysis1 Process the series of spectra (phasing, baseline correction). React2->Analysis1 Analysis2 Integrate key signals corresponding to starting material, intermediates, and products. Analysis1->Analysis2 Analysis3 Plot concentration vs. time to obtain kinetic profiles. Analysis2->Analysis3

Caption: Experimental workflow for in-situ NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known quantity of this compound and a suitable internal standard in an appropriate deuterated solvent within an NMR tube.

  • Initial Scan: Acquire a high-quality initial spectrum to serve as a baseline (t=0).[6]

  • Reaction Initiation: At a precisely controlled temperature within the NMR spectrometer, inject the nucleophile to start the reaction.

  • Time-course Acquisition: Immediately begin a series of automated 1D NMR acquisitions at predetermined time intervals.[7] The time between scans should be appropriate for the expected reaction rate.

  • Data Processing: Process the array of spectra with consistent phasing and baseline correction.

  • Kinetic Analysis: Integrate the signals of the starting material, any observed intermediates, and the product relative to the internal standard to determine their concentrations over time.

In-situ FTIR Reaction Monitoring

FTIR_Workflow cluster_setup Instrument Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Setup1 Equip the reaction vessel with an in-situ ATR-FTIR probe. Setup2 Acquire a background spectrum of the solvent at the reaction temperature. Setup1->Setup2 React1 Add this compound to the solvent and acquire a spectrum. Setup2->React1 React2 Initiate the reaction by adding the nucleophile. React1->React2 React3 Continuously collect spectra throughout the reaction. React2->React3 Analysis1 Generate a 3D plot of absorbance vs. wavenumber vs. time. React3->Analysis1 Analysis2 Create concentration profiles by tracking the intensity of characteristic peaks (e.g., C≡N, C=O). Analysis1->Analysis2

Caption: Experimental workflow for in-situ FTIR analysis.

Step-by-Step Protocol:

  • Instrument Setup: Insert an in-situ ATR-FTIR probe into the reaction vessel containing the solvent.

  • Background Collection: At the desired reaction temperature, collect a background spectrum of the solvent.

  • Starting Material Spectrum: Add this compound and record its spectrum.

  • Reaction Initiation: Add the nucleophile to begin the reaction.

  • Continuous Monitoring: Configure the software to collect spectra at regular, short intervals throughout the reaction.

  • Data Analysis: Track the changes in absorbance of the characteristic nitrile and carbonyl peaks to monitor the progress of the reaction.

Mass Spectrometry Analysis of Reaction Aliquots

MS_Workflow cluster_reaction Reaction and Sampling cluster_analysis MS Analysis React1 Run the reaction under the desired conditions. React2 At various time points, withdraw small aliquots of the reaction mixture. React1->React2 React3 Immediately quench the reaction in the aliquot (if necessary) and dilute. React2->React3 Analysis1 Infuse the diluted aliquot into the ESI-MS. React3->Analysis1 Analysis2 Acquire a full scan mass spectrum to identify the m/z of all species. Analysis1->Analysis2 Analysis3 Perform tandem MS (MS/MS) on ions of interest to obtain fragmentation patterns for structural elucidation. Analysis2->Analysis3

Caption: Experimental workflow for MS analysis.

Step-by-Step Protocol:

  • Reaction Setup: Perform the reaction in a standard laboratory flask.

  • Sampling: At regular intervals, extract a small aliquot from the reaction mixture.

  • Quenching and Dilution: Immediately quench the aliquot (e.g., by adding a large volume of cold solvent or a quenching agent) to stop the reaction, and dilute it for analysis.

  • ESI-MS Analysis: Introduce the diluted sample into the electrospray ionization source of the mass spectrometer.

  • Full Scan: Acquire a full scan mass spectrum to identify the mass-to-charge ratios of the starting material, intermediates, and products.

  • Tandem MS (MS/MS): Isolate the ion corresponding to a potential intermediate and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can aid in structural confirmation.[26][27]

Conclusion: A Multi-faceted Approach

No single technique provides a complete picture of a chemical reaction. A synergistic approach, leveraging the strengths of each method, is often the most powerful strategy for the comprehensive analysis of reaction intermediates.

  • FTIR offers a high-level, real-time overview of the reaction's progress by monitoring functional group transformations.

  • MS provides the sensitivity to detect even the most transient and low-concentration intermediates.

  • NMR delivers the detailed structural information necessary to definitively characterize these intermediates and obtain precise kinetic data.

By judiciously applying these spectroscopic tools, researchers and drug development professionals can gain a deeper understanding of the reactions of this compound, leading to the development of more robust, efficient, and safer synthetic processes.

References

  • P. S. S. & J. S. M. C. (n.d.). Identifying reactive intermediates by mass spectrometry. PubMed Central.
  • (n.d.). Identifying reactive intermediates by mass spectrometry. RSC Publishing.
  • (n.d.). Kinetic Profiling by NMR. University of Edinburgh.
  • (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Publications.
  • (n.d.). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PubMed Central.
  • (n.d.). ReactIR In Situ Spectroscopy. Mettler Toledo.
  • (2023). Real-Time Mass Spectrometric Detection of Reaction Intermediates Formed during Laser-Induced UV/H2O2 Advanced Oxidation of 2-Methylbenzoisothiazol-3-one. ACS Publications.
  • (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. RSC Publishing.
  • (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Semantic Scholar.
  • (n.d.). Identifying reactive intermediates by mass spectrometry. Semantic Scholar.
  • (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. RSC Publishing.
  • (n.d.). Reaction Monitoring & Kinetics. Iowa State University.
  • (2023). Real-Time Mass Spectrometric Detection of Reaction Intermediates Formed during Laser-Induced UV/H2O2 Advanced Oxidation of 2-Methylbenzoisothiazol-3-one. PubMed.
  • (2022). Monitoring Kinetics by NMR. University of Wisconsin-Madison.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • (n.d.). Kinetics / reaction monitoring. Northwestern University.
  • (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed Central.
  • (n.d.). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta. ResearchGate.
  • (2023). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts.
  • (n.d.). Supporting Information. Royal Society of Chemistry.
  • (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
  • (n.d.). Truncated 1D and 2D NMR spectra of cyanobenzothiazole 3e: (a) ¹H-NMR spectrum. ResearchGate.
  • (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
  • (2025). an overview of tandem mass spectrometry methods and approaches. YouTube.
  • (2023). Tandem Mass Spectrometry: Principle, Instrumentation, Uses. JoVE.
  • (n.d.). Nucleophilic Aromatic Substitution. SlidePlayer.
  • (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis.
  • (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
  • (n.d.). Aromatic Substitution via Benzyne Intermediate. ChemTube3D.
  • (n.d.). This compound (C9H6BrNO2). PubChemLite.
  • (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubMed Central.
  • (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
  • (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
  • (n.d.). This compound. PubChem.
  • (n.d.). Methyl 5-bromo-2-hydroxybenzoate. ResearchGate.

Sources

A Comparative Guide to the Spectroscopic Analysis of Methyl 5-bromo-2-cyanobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel and intermediate compounds is a cornerstone of successful research and development. Methyl 5-bromo-2-cyanobenzoate and its derivatives are an important class of intermediates in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth comparison of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into their structural elucidation and the causal relationships behind the observed spectral features.

Introduction: The Significance of Spectroscopic Data in Drug Discovery

The journey of a drug from concept to clinic is paved with rigorous analytical checkpoints. Among these, NMR and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. For a molecule like this compound, which contains multiple functionalities—a bromine atom, a cyano group, and a methyl ester on an aromatic ring—a thorough understanding of its spectroscopic signature is paramount. This guide will dissect the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, providing a comparative framework against its structural isomers and related derivatives. This comparative approach is crucial for identifying subtle yet significant differences that can impact reaction monitoring, quality control, and the ultimate success of a synthetic route.

Experimental Protocols: Ensuring Data Integrity

The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols outline the standardized procedures for acquiring high-quality NMR and MS data for this compound derivatives.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding.

  • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for optimal resolution.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

The causality behind these choices lies in balancing signal acquisition time with data quality. A higher magnetic field strength in the spectrometer provides better signal dispersion, which is crucial for resolving complex spin systems in aromatic compounds.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Energy: 70 eV is the standard energy to induce fragmentation and create a reproducible fragmentation pattern.

  • Mass Range: Scan a wide mass range (e.g., m/z 50-500) to capture the molecular ion and all significant fragments.

Instrument Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated. For methyl benzoates, positive mode is generally effective.

  • Capillary Voltage: Typically 3-5 kV to generate a stable spray.

The choice between EI and ESI is dictated by the desired information. EI provides detailed fragmentation patterns useful for structural elucidation, while ESI is a softer ionization technique that often preserves the molecular ion, which is crucial for confirming the molecular weight.

Spectroscopic Data Analysis and Comparison

This section presents a detailed analysis of the expected NMR and MS data for this compound and compares it with its isomer, Methyl 2-bromo-5-cyanobenzoate, to highlight key distinguishing features.

¹H NMR Spectroscopy

The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound and an Isomeric Derivative.

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H3~7.8-8.0d~2.0 (meta)
H4~7.6-7.8dd~8.5 (ortho), ~2.0 (meta)
H6~7.5-7.7d~8.5 (ortho)
-OCH₃~3.9s-
Methyl 2-bromo-5-cyanobenzoate H3~7.9-8.1d~8.5 (ortho)
H4~7.7-7.9dd~8.5 (ortho), ~2.0 (meta)
H6~8.0-8.2d~2.0 (meta)
-OCH₃~3.9s-

Note: These are predicted values based on established substituent effects. Actual experimental values may vary slightly.

The key differentiator in the ¹H NMR spectra of these isomers is the multiplicity and coupling constants of the aromatic protons. The ortho, meta, and para relationships between the protons result in distinct splitting patterns that allow for unambiguous assignment.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~164-166
C1~130-132
C2-CN~110-112
C3~138-140
C4~133-135
C5-Br~125-127
C6~135-137
-OCH₃~52-54
-CN~115-117

Note: These are predicted values. Quaternary carbons (C1, C2, C5) will typically show lower intensity peaks.

The downfield shift of the carbonyl carbon is characteristic of esters. The carbon bearing the bromine atom (C5) is expected to be shielded compared to the others due to the heavy atom effect.

Mass Spectrometry

The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion Peak: For this compound (C₉H₆BrNO₂), the molecular ion peak will exhibit a characteristic isotopic pattern for bromine. Due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units.[1] The calculated monoisotopic mass is approximately 238.958 g/mol .[2]

Fragmentation Pattern: Electron ionization will induce fragmentation, providing structural clues. Key expected fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at [M-31]⁺.

  • Loss of the methyl group (-CH₃): A less common fragmentation, leading to [M-15]⁺.

  • Loss of carbon monoxide (CO) from the ester: This would give a fragment at [M-28]⁺.

  • Cleavage of the ester group: This could lead to the formation of the bromocyanobenzoyl cation.

The presence of the aromatic ring leads to a relatively stable molecular ion.[1]

Fragmentation_Pathway M [M]⁺˙ m/z 239/241 M_minus_OCH3 [M-OCH₃]⁺ m/z 208/210 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 180/182 M->M_minus_COOCH3 - •COOCH₃ Bromobenzoyl [BrC₆H₃CN]⁺ m/z 180/182 M_minus_OCH3->Bromobenzoyl - CO

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. Methyl 5-bromo-2-cyanobenzoate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the downstream reaction yields, impurity profiles, and ultimately, the viability of a synthetic route.

This guide, curated from a Senior Application Scientist's perspective, provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape: Anticipating Impurities

A robust purity analysis strategy begins with understanding the synthetic pathway and the potential impurities that may arise. A common route to this compound involves a two-step process: a Sandmeyer reaction followed by an esterification.

Synthesis_Pathway A 2-Amino-5-bromobenzoic acid B Arenediazonium Salt (Intermediate) A->B Diazotization (NaNO2, H+) C 5-Bromo-2-cyanobenzoic acid B->C Sandmeyer Reaction (CuCN) D This compound C->D Fischer Esterification (Methanol, H+)

Figure 1: A plausible synthetic route to this compound.

This synthetic approach, while effective, can introduce several process-related impurities:

  • Starting Materials: Unreacted 2-amino-5-bromobenzoic acid or 5-bromo-2-cyanobenzoic acid.

  • Isomeric Byproducts: Incomplete or side reactions during the Sandmeyer reaction can lead to the formation of isomeric impurities.

  • Side-Reaction Products: The Sandmeyer reaction is known to sometimes produce biaryl byproducts[1].

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any remaining catalytic species.

  • Degradation Products: The product may degrade under certain conditions, leading to the formation of other related substances.

A comprehensive purity analysis must be capable of separating and quantifying these potential impurities with high sensitivity and specificity.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity determination is a critical decision, guided by the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and the desired level of structural information. We will compare four powerful techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Standard

For the absolute purity determination of a small molecule like this compound, quantitative NMR (qNMR) stands out as a primary analytical method.[2][3] Unlike chromatographic techniques that rely on reference standards of the same substance, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[4]

Causality of Experimental Choices:

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a precisely weighed amount of the synthesized compound with a known amount of a high-purity internal standard, the purity of the analyte can be calculated with high accuracy and precision.

Experimental Protocol: 1H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The standard should have a simple 1H NMR spectrum with at least one signal that does not overlap with any analyte signals.

    • Add a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard to allow for complete relaxation of all protons.

    • Use a 90° pulse angle and a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[5]

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[4]:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire 1H NMR spectrum (long D1, 90° pulse) dissolve->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using formula integrate->calculate

Figure 2: Workflow for purity determination by qNMR.

Trustworthiness: The self-validating nature of qNMR lies in its direct measurement principle. The accuracy is primarily dependent on the accuracy of the weighing process and the purity of the internal standard, both of which can be traced to certified standards.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[6]

Causality of Experimental Choices:

For this compound, a reversed-phase HPLC method is most suitable. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The choice of a C18 column is a robust starting point for many aromatic compounds.[7][8] A gradient elution is often employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. UV detection is ideal, as the aromatic ring and conjugated system of the analyte provide strong chromophores.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

Trustworthiness: The method's reliability is established through validation, including parameters like linearity, accuracy, precision, and specificity. The use of a well-characterized reference standard for peak identification and quantification is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] For this compound, it is particularly useful for identifying and quantifying residual solvents and certain volatile byproducts. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Causality of Experimental Choices:

The compound's ester and nitrile functionalities, along with its halogen substituent, make it amenable to GC analysis. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a wide range of aromatic compounds. Electron ionization (EI) at 70 eV is a standard method that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification.

Experimental Protocol: GC-MS

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Trustworthiness: The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification of impurities. The use of internal standards can improve the quantitative accuracy of the method.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Identity and Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11] While not a primary tool for quantitative purity analysis, it is invaluable for confirming the identity of the synthesized compound and for detecting the presence of certain impurities with distinct functional groups.

Causality of Experimental Choices:

The infrared spectrum of this compound will exhibit characteristic absorption bands for the ester carbonyl (C=O), the nitrile (C≡N), the aromatic ring (C=C), and the C-Br bond. The absence of a broad O-H stretch would indicate the successful conversion of the carboxylic acid starting material.

Key Characteristic Peaks:

  • ~2230 cm-1: C≡N stretching vibration of the nitrile group.[11]

  • ~1725 cm-1: C=O stretching vibration of the aromatic ester.[10]

  • ~1600-1450 cm-1: C=C stretching vibrations within the aromatic ring.[12]

  • ~1280 cm-1 and ~1100 cm-1: C-O stretching vibrations of the ester group.[10]

  • Below 800 cm-1: C-Br stretching vibration.

Trustworthiness: FTIR provides a characteristic fingerprint of the molecule. Comparison of the obtained spectrum with a reference spectrum of a pure standard can quickly confirm the identity and reveal the presence of major impurities with different functional groups.

Comparative Performance Summary

The following table provides a comparative summary of the performance of these analytical techniques for the purity analysis of this compound. The data presented is based on typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

ParameterqNMRHPLC-UVGC-MSFTIR
Primary Application Absolute Purity, QuantificationImpurity Profiling, QuantificationVolatile Impurity Analysis, IdentificationIdentity Confirmation, Functional Group Analysis
Quantitative Capability Excellent (Primary Method)Excellent (with Reference Standard)Good (with Internal Standard)Poor (Semi-quantitative at best)
Limit of Detection (LOD) ~0.1%~0.01%~0.001%>1%
Specificity High (Structural Information)High (Chromatographic Separation)Very High (Separation + Mass Spectrum)Moderate (Functional Groups)
Throughput ModerateHighHighVery High
Sample Preparation SimpleModerateModerateMinimal
Cost of Instrumentation HighModerateHighLow

Conclusion: A Multi-faceted Approach to Purity Assurance

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and reliable purity assessment of this compound necessitates a multi-faceted approach, leveraging the strengths of each of the discussed techniques.

Purity_Assurance_Strategy cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Workflow cluster_decision Decision & Reporting synthesis Synthesized Methyl 5-bromo-2-cyanobenzoate ftir FTIR (Identity & Functional Groups) synthesis->ftir hplc HPLC-UV (Impurity Profile) synthesis->hplc gcms GC-MS (Volatile Impurities) synthesis->gcms qnmr qNMR (Absolute Purity) synthesis->qnmr decision Purity Specification Met? ftir->decision hplc->decision gcms->decision qnmr->decision report Certificate of Analysis decision->report Yes

Figure 3: An integrated strategy for purity assurance.

For routine quality control, a combination of HPLC for impurity profiling and FTIR for identity confirmation is often sufficient. However, for the definitive purity assessment of a reference standard or for troubleshooting a synthetic process, the absolute quantification provided by qNMR is indispensable. GC-MS serves as a crucial complementary technique for the analysis of volatile impurities that may not be amenable to HPLC.

By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers, scientists, and drug development professionals can design and implement a comprehensive purity analysis strategy that ensures the quality and integrity of their synthesized intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
  • RSSL. (n.d.).
  • Emery Pharma. (n.d.).
  • Wikipedia. (2023). Sandmeyer reaction. [Link]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Larkin, P. J. (2017).
  • Master Organic Chemistry. (2023).
  • JoVE. (2022). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • ResearchGate. (2019). Study of the composition of nitriles using IR spectroscopy. [Link]
  • ResearchGate. (2020). Removal of amino in anilines through diazonium salt-based reactions. [Link]
  • Universal Lab. (2024).
  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
  • Interchim. (n.d.). Method Development HPLC. [Link]
  • PubMed. (2018).
  • MySkinRecipes. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
  • EPA. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. [Link]
  • EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
  • SIELC Technologies. (n.d.). Separation of Nitric acid, hexyl ester on Newcrom R1 HPLC column. [Link]
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. [Link]
  • PMC - NIH. (2018).
  • ChemBK. (n.d.). 2-broMo-5-cyanobenzoic acid Methyl ester. [Link]
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 5-bromo-2-cyanobenzoate is a key building block in medicinal chemistry and materials science, valued for its strategically placed functional groups that allow for diverse synthetic transformations.[1] This guide provides an in-depth comparison of two distinct synthetic routes for its preparation: a classical approach via the Sandmeyer reaction and an alternative pathway involving the oxidation of a methyl group. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic endeavors.

Route 1: The Sandmeyer Reaction Pathway

This multi-step synthesis begins with the readily available 2-aminobenzoic acid and employs the venerable Sandmeyer reaction as the key transformation to introduce the cyano group. This pathway is a testament to the enduring utility of classical organic reactions in modern synthesis.

Mechanistic Rationale

The core of this route is the Sandmeyer reaction, a radical-nucleophilic aromatic substitution that allows for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[2][3] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is an excellent leaving group (N₂ gas), which, upon reaction with a copper(I) salt (in this case, CuCN), undergoes a single-electron transfer to form an aryl radical. This radical then reacts with the cyanide anion to form the desired benzonitrile.[3]

The preceding steps involve the electrophilic bromination of the activated aromatic ring of 2-aminobenzoic acid, followed by a Fischer esterification to protect the carboxylic acid and set the stage for the Sandmeyer reaction.

Sandmeyer Reaction Route A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Bromination C Methyl 2-amino-5-bromobenzoate B->C Fischer Esterification D This compound C->D Sandmeyer Reaction

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

  • Protocol: To a solution of 2-aminobenzoic acid in glacial acetic acid, a solution of bromine in glacial acetic acid is added dropwise at a controlled temperature (e.g., 15°C). The mixture is stirred for a designated period, and the resulting precipitate is filtered, washed, and dried.

  • Causality: The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. The para position is sterically more accessible, leading to the desired 5-bromo isomer as the major product. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the reaction.

Step 2: Synthesis of Methyl 2-amino-5-bromobenzoate

  • Protocol: 2-amino-5-bromobenzoic acid is refluxed in an excess of methanol with a catalytic amount of concentrated sulfuric acid.[4] Following the reaction, the mixture is cooled, and the excess acid is neutralized with a base (e.g., 10% aqueous sodium carbonate).[4] The product is then extracted with an organic solvent, dried, and the solvent is evaporated.[4]

  • Causality: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[5][6][7] Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.[8] Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Protocol: Methyl 2-amino-5-bromobenzoate is dissolved in an aqueous acid (e.g., HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a heated solution of copper(I) cyanide and potassium cyanide.[9] The reaction mixture is worked up by extraction and purified.

  • Causality: The diazotization must be performed at low temperatures to prevent the unstable diazonium salt from decomposing. The copper(I) cyanide is the key reagent in the Sandmeyer reaction, facilitating the conversion of the diazonium group to the cyano group.[10][11] The use of potassium cyanide helps to keep the copper(I) cyanide in solution as a soluble complex.

Route 2: The Oxidation Pathway

This alternative route begins with a substituted toluene derivative and employs an oxidation reaction to construct the carboxylic acid functionality, offering a different strategic approach to the target molecule.

Mechanistic Rationale

This pathway hinges on the oxidation of a benzylic methyl group to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The reaction proceeds through a series of oxidative steps, with the benzylic position being particularly susceptible to oxidation due to the stability of the benzylic radical intermediate.

The synthesis can start from either o-toluic acid, which is first brominated, or from 2-methylbenzonitrile, which would also require bromination. For this guide, we will consider the route starting from the commercially available 5-bromo-2-methylbenzonitrile.

Oxidation Route A 5-Bromo-2-methylbenzonitrile B 5-Bromo-2-cyanobenzoic Acid A->B Oxidation C This compound B->C Esterification

Sources

"comparative study of palladium catalysts for Methyl 5-bromo-2-cyanobenzoate coupling"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for the Functionalization of Methyl 5-bromo-2-cyanobenzoate

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. This compound stands as a valuable building block, featuring a versatile handle in the form of a bromine atom that is ripe for palladium-catalyzed cross-coupling reactions. The cyano and methyl ester groups present on the ring also offer opportunities for further synthetic transformations. The choice of an appropriate palladium catalyst is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an in-depth comparative analysis of various palladium catalysts for the coupling reactions of this compound, supported by experimental data derived from analogous systems and established mechanistic principles.

The Strategic Importance of this compound

The this compound scaffold is a precursor to a variety of complex molecules with potential applications in pharmaceuticals and materials science. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of substituents. The electron-withdrawing nature of the cyano and ester groups can influence the reactivity of the aryl bromide, a factor that must be considered when selecting the optimal catalytic system.

Understanding the Palladium Catalytic Cycle

A foundational understanding of the palladium-catalyzed cross-coupling mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle for a generic cross-coupling reaction is depicted below. It involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Ln Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)Ln Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The nature of the ligand (L), the palladium precursor, the base, and the solvent all play critical roles in the efficiency of each step of this cycle.

We will now delve into a comparative analysis of palladium catalysts for several key cross-coupling reactions pertinent to the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Catalyst Comparison for Suzuki-Miyaura Coupling
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-1004-1285-95A classic, reliable catalyst. May require longer reaction times and higher temperatures.[1]
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O802-6>95Highly active catalyst system, often allowing for lower catalyst loadings and milder conditions.[3]
PdCl₂(dppf) K₂CO₃DMF or DME906-1290-98Robust and versatile catalyst, particularly effective for a broad range of substrates.[4]
Pd/C Cs₂CO₃ or K₂CO₃Solvent-free or high-boiling solvent100-1208-1680-90Heterogeneous catalyst, allowing for easier product purification and catalyst recycling.[4]

Note: The yields presented are estimates based on data for structurally similar aryl bromides and are intended for comparative purposes.

Mechanistic Insight: The Role of the Ligand

In Suzuki-Miyaura coupling, electron-rich and bulky phosphine ligands, such as SPhos, accelerate the rate-limiting oxidative addition step and promote the reductive elimination step.[5] The choice of ligand is critical for achieving high turnover numbers and preventing catalyst deactivation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki-Miyaura Workflow Start Start Setup Reaction Setup: - this compound - Phenylboronic acid - Base (K₃PO₄) - Solvent (Toluene/H₂O) Start->Setup Degas Degas with N₂ or Ar Setup->Degas Add_Catalyst Add Pd(OAc)₂ and SPhos Degas->Add_Catalyst Heat Heat to 80°C Add_Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions of Methyl 5-bromo-2-cyanobenzoate: A Yield Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The strategic functionalization of scaffolds like Methyl 5-bromo-2-cyanobenzoate is pivotal in the construction of complex molecular architectures found in many pharmaceutical agents. This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling methods for this electron-deficient aryl bromide, offering insights into reaction efficiencies, mechanistic considerations, and practical experimental protocols.

This compound presents a unique challenge and opportunity. The presence of two electron-withdrawing groups—a cyano and a methyl ester—significantly influences the electronic properties of the aryl bromide, impacting its reactivity in catalytic cycles. Understanding how to navigate these electronic effects is key to achieving high yields and predictable outcomes.

The Landscape of Cross-Coupling: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, offering a versatile toolkit for bond formation.[1] This guide will focus on five seminal methods: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each method possesses distinct advantages and requires careful consideration of reaction parameters to maximize yield and purity.

Data at a Glance: A Comparative Yield Summary

The following table summarizes representative yields for various cross-coupling reactions of aryl bromides structurally similar to this compound. Direct experimental data for the target substrate is scarce in publicly available literature; therefore, data from closely related bromobenzonitriles and other electron-deficient systems are presented to provide a predictive framework.

Cross-Coupling MethodCoupling Partner (Example)Product TypeReported Yield Range (%)Key Considerations
Suzuki-Miyaura Coupling Phenylboronic acidBiaryl85-98%[2]Prone to protodeboronation of electron-deficient boronic acids.[3]
Heck Reaction StyreneSubstituted Alkene60-95%[1][4]Regioselectivity can be a challenge.
Sonogashira Coupling PhenylacetyleneAryl Alkyne70-99%[5][6]Copper co-catalyst is often required but can be detrimental in some cases.
Buchwald-Hartwig Amination MorpholineAryl Amine75-95%Base selection is critical to avoid hydrolysis of the ester group.[7]
Stille Coupling Tributyl(phenyl)stannaneBiaryl70-90%[8][9]Toxicity of organotin reagents is a significant drawback.

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and general stability of boronic acids.[10][11]

Mechanistic Insight: The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] For electron-deficient aryl bromides like our target substrate, the oxidative addition step is generally facile. However, the corresponding electron-deficient boronic acid coupling partners can be susceptible to protodeboronation.[3]

dot

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Complex) Pd0->ArPdBr Ar-Br ArPdAr_prime Ar-Pd(II)L2-Ar' (Transmetalation Complex) ArPdBr->ArPdAr_prime Ar'-B(OH)2 Base ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Product) ArPdAr_prime->Ar_Ar_prime

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Representative Experimental Protocol (Analogous to this compound):

  • Reactants: To a solution of 4-bromobenzonitrile (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene and water (5:1, 5 mL) is added potassium phosphate (K₃PO₄, 2.0 mmol).[2]

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) are then added.

  • Reaction Conditions: The mixture is degassed and heated to 100 °C for 12 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, the reaction is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: For analogous bromobenzonitriles, yields are typically in the range of 85-98%.[2]

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[12][13] This reaction is highly valuable for the synthesis of stilbenes and cinnamates.

Mechanistic Insight: The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-Ar bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[14] The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors.

dot

Heck_Reaction Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br AlkeneComplex [Ar-Pd(II)L2(Alkene)]+Br- ArPdBr->AlkeneComplex Alkene InsertionProduct R-CH(PdL2Br)-CH2-Ar AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)L2(Product)]+Br- InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Base Product Ar-CH=CH-R ProductComplex->Product

Caption: Simplified Catalytic Cycle of the Heck Reaction.

Representative Experimental Protocol (Analogous to this compound):

  • Reactants: A mixture of 4-bromobenzonitrile (1.0 mmol), styrene (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in DMF (5 mL).[1]

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂, 0.1 mol%) is added.

  • Reaction Conditions: The reaction is heated to 120 °C for the required time, with progress monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.

  • Expected Yield: For 4-bromobenzonitrile with styrene, yields are generally high, often exceeding 90%.[1]

Sonogashira Coupling: A Gateway to Aryl Alkynes

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16]

Mechanistic Insight: This reaction typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the aryl alkyne product.[15] Copper-free versions of the Sonogashira reaction have also been developed.[5]

dot

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br ArPdC_CR Ar-Pd(II)L2-C≡CR ArPdBr->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product CuX Cu(I)X CuC_CR Cu(I)-C≡CR CuX->CuC_CR R-C≡CH, Base CuC_CR->CuX Transmetalation to Pd Buchwald_Hartwig_Amination Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br AmidoComplex [Ar-Pd(II)L2-NR2]- ArPdBr->AmidoComplex HNR2, Base AmidoComplex->Pd0 Reductive Elimination Product Ar-NR2 AmidoComplex->Product Stille_Coupling Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br ArPdR_prime Ar-Pd(II)L2-R' ArPdBr->ArPdR_prime R'-Sn(Alkyl)3 ArPdR_prime->Pd0 Reductive Elimination Product Ar-R' ArPdR_prime->Product

Sources

A Comparative Kinetic Analysis of Methyl 5-bromo-2-cyanobenzoate in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-cyanobenzoate is a versatile building block in modern organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. Its trifunctional nature, featuring a bromine atom, a cyano group, and a methyl ester, allows for a diverse range of chemical transformations. The bromine atom, in particular, serves as a key handle for carbon-carbon bond formation, a cornerstone of molecular architecture. This guide provides a detailed comparative analysis of the kinetic performance of this compound in two of the most powerful C-C bond-forming reactions: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Suzuki-Miyaura Coupling. By understanding the kinetic nuances of this substrate in comparison to other relevant aromatic bromides, researchers can make more informed decisions in reaction design, optimization, and scale-up.

The Duality of Reactivity: SNAr vs. Suzuki-Miyaura Coupling

The reactivity of the C-Br bond in this compound is profoundly influenced by the electronic nature of the cyano and methoxycarbonyl substituents. These two powerful electron-withdrawing groups create a unique electronic landscape on the aromatic ring, making it susceptible to two distinct, yet equally important, reaction pathways for C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr): An Electron-Deficient Ring Embraces Nucleophiles

In Nucleophilic Aromatic Substitution, the aromatic ring itself is the electrophile. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). The presence of strong electron-withdrawing groups, such as the cyano (-CN) and methoxycarbonyl (-COOCH3) groups in this compound, is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance and inductive effects, thereby lowering the activation energy of the reaction.[1][2]

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Coupling: A Palladium-Catalyzed Dance of Partners

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate.[3][4] Unlike SNAr, where the aromatic ring is the electrophile, in the Suzuki reaction, the aryl bromide is a participant in a catalytic cycle involving a palladium center. The electron-withdrawing nature of the substituents on the aryl bromide can significantly influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)L_n-Br) Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)L_n-R) OxAdd->Transmetalation R-B(OR)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis

A direct quantitative comparison of the reaction rates of this compound with other substituted aryl bromides provides invaluable insights for reaction development. The following sections present a comparative analysis based on the principles outlined above and available literature data.

Nucleophilic Aromatic Substitution: A Tale of Electronic Activation

The rate of SNAr reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups accelerate the reaction by stabilizing the anionic Meisenheimer intermediate.

Table 1: Relative Reactivity of Substituted Bromobenzenes in SNAr Reactions

SubstrateSubstituentsExpected Relative RateRationale
BromobenzeneNone1 (Baseline)Unactivated substrate.
4-Bromonitrobenzene-NO₂ (para)>> 1Strong electron-withdrawing group at the para position provides excellent resonance stabilization of the Meisenheimer complex.
This compound -CN (ortho), -COOCH₃ (meta)> 1The -CN group at the ortho position strongly activates the ring through resonance and inductive effects. The meta -COOCH₃ group provides additional inductive withdrawal.
4-Bromobenzonitrile-CN (para)> 1The -CN group at the para position provides significant activation.
Methyl 4-bromobenzoate-COOCH₃ (para)> 1The -COOCH₃ group at the para position activates the ring, but is generally a weaker activating group than -CN or -NO₂.

Note: The relative rates are qualitative predictions based on established principles of physical organic chemistry. Actual rate constants will vary depending on the specific nucleophile, solvent, and temperature.

The unique substitution pattern of this compound, with a cyano group ortho to the bromine and a methoxycarbonyl group meta, suggests a high degree of activation for SNAr. The ortho-cyano group is particularly effective at stabilizing the negative charge in the Meisenheimer intermediate through resonance.

Suzuki-Miyaura Coupling: The Interplay of Electronics and Catalysis

In the Suzuki-Miyaura reaction, the electronic nature of the aryl bromide primarily affects the oxidative addition step. Electron-withdrawing groups can increase the rate of this step by making the carbon of the C-Br bond more electrophilic and thus more susceptible to attack by the Pd(0) catalyst.

Table 2: Relative Reactivity of Substituted Aryl Bromides in Suzuki-Miyaura Coupling

SubstrateSubstituentsExpected Relative RateRationale
BromobenzeneNone1 (Baseline)Standard substrate.
4-Bromonitrobenzene-NO₂ (para)> 1The strongly electron-withdrawing nitro group facilitates oxidative addition.
This compound -CN (ortho), -COOCH₃ (meta)> 1The combined electron-withdrawing effects of the cyano and methoxycarbonyl groups are expected to accelerate the oxidative addition step.
4-Bromotoluene-CH₃ (para)< 1The electron-donating methyl group can slow down the oxidative addition step.
4-Bromoanisole-OCH₃ (para)<< 1The strongly electron-donating methoxy group significantly deactivates the aryl bromide towards oxidative addition.

Note: The relative rates are general trends and can be influenced by the choice of catalyst, ligand, base, and solvent.

The presence of two electron-withdrawing groups on this compound suggests that it should be a highly reactive substrate in Suzuki-Miyaura couplings, likely exhibiting faster kinetics than simple bromobenzene or electron-rich aryl bromides.

Experimental Protocols for Kinetic Studies

To obtain reliable kinetic data, carefully designed and executed experiments are essential. The following are detailed, step-by-step methodologies for conducting kinetic studies on the SNAr and Suzuki-Miyaura reactions of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

General Experimental Workflow for Kinetic Monitoring

Kinetic_Workflow Start Reaction Setup Sampling Time-point Sampling Start->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis HPLC Analysis Quenching->Analysis Data Data Processing & Kinetic Modeling Analysis->Data End Determine Rate Law & Rate Constant Data->End

Sources

A Researcher's Guide to the Computational and Synthetic Reactivity of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Methyl 5-bromo-2-cyanobenzoate is a versatile trifunctional reagent, offering a unique combination of reactive sites. This guide provides an in-depth comparison of its reactivity against common alternatives, grounded in computational insights and supported by established experimental protocols. We will explore the causality behind its reactivity, offering a predictive framework for its application in complex molecule synthesis.

Molecular Architecture and Electronic Profile: A Computational Perspective

This compound possesses a fascinating electronic landscape that is key to understanding its reactivity. The benzene ring is substituted with three distinct groups: a bromine atom, a cyano (-CN) group, and a methyl ester (-COOCH₃) group.

  • Electron-Withdrawing Groups (EWGs): The cyano and methyl ester groups are potent electron-withdrawing groups, exerting their influence through both inductive (-I) and resonance (-R) effects.[1] This withdrawal of electron density renders the aromatic ring electron-deficient, or "electrophilic."

  • The Role of Bromine: As a halogen, bromine is inductively electron-withdrawing but has a weak +R (resonance) effect due to its lone pairs. Its primary electronic influence in this context is activating the ring for specific reaction types.

The synergistic effect of the ortho cyano group and the para methyl ester group to the bromine atom is crucial. These EWGs significantly activate the carbon atom attached to the bromine for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate (the Meisenheimer complex).[2] Computational studies on substituted benzonitriles confirm that EWGs increase the electrophilicity of the ring system, making it more susceptible to nucleophilic attack.[1][3]

Caption: The SNAr Addition-Elimination Mechanism.

Reactivity Comparison:

The reactivity of this compound in SNAr is exceptionally high due to the dual activation by the ortho-cyano and para-ester groups. Let's compare it with other common aryl halides.

CompoundActivating Groups (Position relative to Br)Expected Relative ReactivityRationale
This compound -CN (ortho), -COOCH₃ (para)Very High Synergistic stabilization of the Meisenheimer complex by two strong EWGs at ideal positions. [2]
4-Bromobenzonitrile-CN (para)High Strong activation from a single EWG in the para position provides good resonance stabilization. [4]
Methyl 2-bromo-5-cyanobenzoate-CN (meta)Low The EWG is meta to the leaving group. It can only offer inductive stabilization, not resonance stabilization, making the SNAr reaction much slower. [2]
1-Bromo-2,4-dinitrobenzene-NO₂ (ortho), -NO₂ (para)Very High The nitro group is one of the most powerful activating groups for SNAr. This compound is a classic example of a highly reactive SNAr substrate. [5]

Experimental Protocol: SNAr with a Secondary Amine

This generalized protocol is based on established methods for SNAr reactions on activated aryl halides. [4]

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.2 equiv.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent: Add a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Inert Atmosphere: Seal the vessel, and alternatively evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. [6][7]It is a premier method for forming C-C bonds, particularly for constructing biaryl structures. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > OTf >> Cl. [8][9]

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar' pd_complex->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: General catalytic cycle for the Suzuki-Miyaura reaction. [6] Reactivity Comparison:

This compound is an excellent substrate for Suzuki coupling. The C-Br bond is readily activated by palladium catalysts. While the electronic nature of the ring substituents has a less pronounced effect on the rate compared to SNAr, electron-deficient aryl halides often perform very well in the oxidative addition step. [8]

Parameter Comparison Rationale
Leaving Group Aryl Iodide vs. Aryl Bromide vs. Aryl Chloride Aryl iodides are the most reactive but are often more expensive and less stable. Aryl chlorides are less reactive and typically require more specialized, electron-rich ligands and harsher conditions. Aryl bromides offer an excellent balance of reactivity and stability. [9]
Boron Reagent Boronic Acid vs. Boronic Ester (e.g., pinacol ester) Boronic acids are the most common partners. Boronic esters are often used for unstable boronic acids or when slow release of the boronic acid is desired, and they exhibit excellent stability to chromatography. [10]

| Alternative Substrate | Methyl 5-chloro-2-cyanobenzoate | The chloro analog would be significantly less reactive in the oxidative addition step, likely requiring a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for coupling aryl bromides. [6][10]

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and alternatively evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired biaryl product.

Conclusion and Field-Proven Insights

This compound is a superior building block for synthetic chemists, offering a predictable and highly tunable reactivity profile.

  • For Nucleophilic Aromatic Substitution: Its true strength lies in SNAr chemistry. The powerful, synergistic activation from the ortho-cyano and para-ester groups makes it a more reactive substrate than singly activated analogs like 4-bromobenzonitrile and vastly superior to isomers where the EWGs are not in activating positions. Choose this reagent when you require facile displacement of the bromine under mild to moderate conditions with a wide range of nucleophiles.

  • For Cross-Coupling Reactions: As an aryl bromide, it is a reliable and cost-effective partner for Suzuki-Miyaura coupling and other palladium-catalyzed transformations (e.g., Buchwald-Hartwig amination, Heck reaction). It provides a perfect balance of reactivity, stability, and cost compared to its iodide and chloride counterparts.

By understanding the computational underpinnings of its electronic structure, researchers can rationally design synthetic routes that leverage the distinct reactive handles of this molecule, accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile.
  • Lagunin, A. A., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecular Pharmaceutics, 11(1), 279-289. [Link]
  • BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Wikipedia.
  • Chemistry Steps.
  • Chad's Prep. 18.
  • BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Ryan, S. J., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(49), 15865-15868. [Link]

Sources

A Cost-Benefit Analysis of Methyl 5-bromo-2-cyanobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Development

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision point that profoundly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of utilizing Methyl 5-bromo-2-cyanobenzoate as a strategic building block in pharmaceutical synthesis. We will move beyond a simple cataloging of reactions and delve into the causality behind synthetic choices, offering a comparative analysis grounded in field-proven insights.

The Strategic Value of this compound

This compound is a versatile trifunctional building block, incorporating a bromine atom, a cyano group, and a methyl ester on a benzene ring.[1] This unique arrangement of functional groups offers medicinal chemists a powerful tool for the construction of complex heterocyclic scaffolds found in many modern therapeutics, particularly in the realm of kinase and PARP inhibitors.[2][3] The bromine atom serves as a handle for cross-coupling reactions, the cyano group can be transformed into various nitrogen-containing heterocycles, and the methyl ester provides a point for amide bond formation or further derivatization.

However, the decision to use this pre-functionalized starting material versus introducing these functionalities at later stages of a synthesis is a complex one, with significant implications for process efficiency and overall cost. This guide will use the synthesis of a key intermediate for the PARP inhibitor Niraparib to illustrate this decision-making process.

Case Study: Synthesis of a Key Indazole Intermediate for Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[4] A common feature of several PARP inhibitors is a substituted indazole core. We will compare two synthetic strategies to a key intermediate for Niraparib:

  • Route A: The "Late-Stage Functionalization" Approach. This route starts from a simpler, less expensive starting material and introduces the key functional groups sequentially.

  • Route B: The "Strategic Building Block" Approach. This proposed route utilizes this compound to streamline the synthesis.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Late-Stage Functionalization cluster_B Route B: Strategic Building Block Approach A1 3-Methyl-2-nitrobenzoic acid A2 Methyl 3-methyl-2-nitrobenzoate A1->A2 Esterification A3 Methyl 3-(bromomethyl)-2-nitrobenzoate A2->A3 Bromination A4 Methyl 3-formyl-2-nitrobenzoate A3->A4 Oxidation A5 Methyl 2-amino-3-formylbenzoate A4->A5 Reduction A6 Methyl 2H-indazole-7-carboxylate A5->A6 Cyclization B1 This compound B2 Methyl 2-cyano-5-(substituted)benzoate B1->B2 Cross-coupling B3 Methyl 2H-indazole-7-carboxylate B2->B3 Reductive Cyclization

Caption: Comparative synthetic pathways to a key Niraparib intermediate.

Performance and Cost-Benefit Comparison

ParameterRoute A: Late-Stage FunctionalizationRoute B: Strategic Building Block (Proposed)Analysis
Starting Material Cost Low (e.g., 3-Methyl-2-nitrobenzoic acid is relatively inexpensive)High (this compound is a more specialized reagent)Route A has a lower initial investment in starting materials.
Number of Synthetic Steps ~5-6 steps~2-3 stepsRoute B offers a significantly more convergent and shorter synthesis.
Overall Yield (Estimated) 3-11% (based on literature for similar multi-step syntheses)[2]Potentially higher due to fewer steps and more efficient reactions.A shorter route generally leads to a higher overall yield, preserving valuable intermediates.
Process Complexity High (multiple reactions, purifications, and potential for side products)Low (fewer transformations and purification steps)Route B simplifies the overall process, reducing labor and resource requirements.
Reagent & Solvent Usage High (multiple reagents and solvents for each step)Moderate (fewer steps require fewer overall reagents and solvents)A more convergent route is often more environmentally friendly ("greener").
Safety Considerations Use of hazardous reagents like bromine and strong acids/bases.Requires handling of organometallic reagents for cross-coupling.Both routes have safety considerations, but the nature of the hazards differs.

In-Depth Analysis and Experimental Considerations

Route A: The Pitfalls of a Longer Path

The "late-stage functionalization" approach, while starting with a cheaper material, introduces complexity and potential for yield loss at each step. For instance, the bromination of an activated methyl group can be unselective, and the subsequent oxidation to an aldehyde can present challenges in achieving high yields without over-oxidation. Each step requires purification, consuming time, solvents, and materials, which contributes to the overall cost. The low overall yield reported for similar multi-step syntheses of Niraparib (3-11%) underscores the inefficiency of this approach for large-scale production.[2]

Route B: The Strategic Advantage of a Convergent Approach

By employing this compound, Route B offers a more elegant and efficient solution. The pre-installed bromo and cyano groups allow for a highly convergent synthesis.

Step 1: Cross-Coupling

The bromine atom provides a reliable handle for a variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the direct introduction of a key structural fragment, bypassing multiple steps required in Route A.

Cross_Coupling reagent This compound product Methyl 2-cyano-5-(substituted)benzoate reagent->product Cross-Coupling partner Coupling Partner (e.g., Organoboron or Organotin reagent) partner->product catalyst Pd or Cu Catalyst catalyst->product

Caption: Generalized cross-coupling reaction using this compound.

Step 2: Reductive Cyclization

The strategically placed cyano and ester groups can then be utilized to construct the desired indazole ring system in a single, efficient step. A reductive cyclization, for example, using a reducing agent like sodium borohydride in the presence of a Lewis acid, could facilitate this transformation.

Experimental Protocol: Proposed Reductive Cyclization

  • Reaction Setup: To a solution of Methyl 2-cyano-5-(substituted)benzoate (1.0 eq) in a suitable solvent (e.g., THF or DME) under an inert atmosphere, add a Lewis acid (e.g., TiCl4, 1.1 eq) at 0 °C.

  • Reduction: Add a reducing agent (e.g., NaBH4, 2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Cost-Benefit Conclusion: A Paradigm Shift in Synthetic Strategy

While the upfront cost of this compound is higher than that of simpler starting materials, a comprehensive cost-benefit analysis reveals its strategic value. The significant reduction in the number of synthetic steps leads to:

  • Higher Overall Yield: Fewer steps mean less product loss during purification and handling.

  • Reduced Labor and Time: A shorter synthesis is inherently more efficient, accelerating the drug development timeline.

  • Lower Consumption of Reagents and Solvents: This not only reduces costs but also aligns with the principles of green chemistry.

  • Simplified Process Development and Scale-Up: A more robust and shorter synthetic route is easier to optimize and transfer to a manufacturing setting.

For drug development professionals, the initial cost of a starting material should not be the sole determining factor. A holistic view that considers the entire synthetic route, including yields, process complexity, and scalability, is essential. In many cases, the use of a strategically functionalized building block like this compound can provide a significant return on investment, leading to a more efficient and cost-effective path to valuable pharmaceutical compounds.

References

  • Chen, Y., et al. (2024). A practical method for palladium-catalyzed cyanation of aryl halides using Pd/C. Organic Letters, 26(45), 7555-7559.
  • MySkinRecipes. (n.d.). This compound.
  • RSC Publishing. (n.d.). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). Synthesis of parpinhibitor talazoparib.
  • Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.
  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.

Sources

A Senior Application Scientist's Guide to Assessing the Ligand Efficiency of Methyl 5-bromo-2-cyanobenzoate Fragments

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD focuses on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target.[3][4] The core principle is that these highly efficient fragments serve as superior starting points for optimization, allowing for the development of potent leads with more favorable physicochemical properties.[5]

This guide provides an in-depth comparison of key biophysical techniques for assessing the binding affinity and, consequently, the ligand efficiency of fragments, using Methyl 5-bromo-2-cyanobenzoate as a representative case study. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data to guide a successful fragment-to-lead campaign.

The Central Concept: Ligand Efficiency (LE)

Before we can assess a fragment, we must understand the metrics that define its quality. Potency alone is insufficient; a large, "greasy" molecule might achieve high potency through non-specific hydrophobic interactions, often leading to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7] Ligand efficiency metrics normalize potency by the size or lipophilicity of the molecule, providing a measure of binding quality.

Key Ligand Efficiency Metrics:

MetricFormulaIdeal Value (Guideline)Description
Ligand Efficiency (LE) LE = 1.4(-logKd) / HAC> 0.3Measures binding energy per non-hydrogen atom (Heavy Atom Count). It helps identify fragments with the most potent binding interactions relative to their size.[8]
Lipophilic Ligand Efficiency (LLE or LipE) LLE = pKd - cLogP5 - 7 or greaterAssesses potency relative to lipophilicity.[9][10] Optimizing for a high LLE helps to avoid the "molecular obesity" that can plague drug candidates.[6]
Binding Efficiency Index (BEI) BEI = (pKd) / (MWt in kDa)~27Ranks molecules by relating potency to molecular weight. It provides a simple and effective way to track efficiency during optimization.[8][11]
Surface Efficiency Index (SEI) SEI = (pKd) / (PSA / 100)~18Relates potency to the polar surface area (PSA) of the molecule, offering insight into the efficiency of polar interactions for binding.[8][11]

Note: Kd, IC50, or Ki can be used. For consistency, we will use Kd (dissociation constant) in this guide.

Our Model Fragment: this compound

To ground our comparison, let's characterize our fragment:

  • Structure:

  • Molecular Weight (MW): 240.06 g/mol

  • Heavy Atom Count (HAC): 14

  • Calculated LogP (cLogP): ~2.45

  • Polar Surface Area (PSA): 50.9 Ų

This fragment is a classic example of a "Rule of Three" compliant molecule (MW < 300, cLogP < 3), making it an ideal candidate for an FBDD campaign.[3] Its features—a bromine atom for potential X-ray phasing, a nitrile, and an ester for hydrogen bonding—provide clear vectors for future chemical elaboration.

Comparative Analysis of Biophysical Screening Techniques

The primary challenge in FBDD is the reliable detection of weak binding events (typically in the high micromolar to millimolar range).[4] This necessitates the use of highly sensitive biophysical techniques.[5] We will compare three industry-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[12] It is a powerful tool for primary screening due to its sensitivity and relatively high throughput.[13]

We choose SPR for the initial screen because it provides kinetic data (association and dissociation rates) in addition to affinity (Kd), all while consuming very little protein.[12][14] This allows us to rapidly screen a fragment library and not only identify binders but also prioritize them based on their kinetic profiles, such as a slow off-rate, which can be advantageous.[12]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Target Protein on Sensor Chip r1 Inject Fragment over Target & Reference Surfaces p1->r1 p2 Prepare Fragment Stock (e.g., 100 mM in DMSO) p3 Create Serial Dilutions in Running Buffer p2->p3 p3->r1 r2 Record Sensorgram (Response vs. Time) r1->r2 r3 Regenerate Surface r2->r3 Next Cycle a1 Reference Surface Subtraction r2->a1 r3->r1 Next Cycle a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: High-level workflow for an SPR-based fragment screening experiment.

Step-by-Step Protocol:

  • Immobilization: Covalently attach the purified target protein to a carboxymethylated dextran sensor chip (e.g., CM5 chip) via amine coupling to achieve a target density of ~5000-10000 Response Units (RU). A second flow cell is prepared similarly but without the protein to serve as a reference.

  • Sample Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a concentration series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM) in the running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • Binding Analysis: Inject each fragment concentration over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

  • Data Processing: Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

  • Kinetic Fitting: Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical SPR Data for this compound:

ParameterValueUnit
ka (on-rate)1.5 x 103M-1s-1
kd (off-rate)0.15s-1
KD (Affinity) 100 µM
pKd4.0-

From this KD, we can calculate the fragment's LE = 1.4 * (4.0) / 14 = 0.40 . This is an excellent LE value, well above the 0.3 guideline, making it a high-quality hit for further investigation.

Pros & Cons for Fragment Screening:

ProsCons
High sensitivity, ideal for weak binders[14]Sensitive to bulk refractive index changes; requires precise DMSO matching[14]
Provides kinetic data (ka, kd)Immobilization may alter protein conformation or block binding sites
Low protein consumption[14]Prone to artifacts from non-specific binding, requiring careful data analysis[15]
Real-time, label-free detection[13]Throughput can be a limitation for very large libraries compared to HTS[13]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[16][17] By titrating the fragment into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic signature (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[]

We use ITC as an orthogonal validation method for hits identified by SPR. The primary reason is that it provides a complete thermodynamic profile of the binding event.[19] Understanding whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (hydrophobic effect, conformational changes) provides invaluable information for guiding the subsequent hit-to-lead optimization strategy.[17] Focusing on improving enthalpy is often a hallmark of developing best-in-class drugs.[17]

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Prepare Protein Solution in Sample Cell r1 Inject Fragment Aliquots into Sample Cell p1->r1 p2 Prepare Fragment Solution in Syringe p2->r1 p3 Ensure Buffer Matching (Dialysis) p3->p1 p3->p2 r2 Measure Heat Change (ΔQ) for each Injection r1->r2 a1 Integrate Injection Peaks r2->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to Binding Isotherm a2->a3 a4 Determine KD, n, ΔH, ΔS a3->a4

Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the target protein (e.g., 20 µM) and the fragment, this compound (e.g., 400 µM), in the exact same buffer batch, ideally after overnight dialysis. Mismatched buffers can create large heats of dilution that obscure the binding signal.

  • Instrument Setup: Load the protein solution into the sample cell and the fragment solution into the injection syringe. Allow the system to equilibrate thermally.

  • Titration: Perform a series of small injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH. The binding entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Hypothetical ITC Data for this compound:

ParameterValueUnit
KD (Affinity) 120 µM
pKd3.92-
Stoichiometry (n)0.95-
ΔH (Enthalpy)-4.2kcal/mol
-TΔS (Entropy)-1.1kcal/mol

The KD of 120 µM is in good agreement with the SPR result, validating the hit. The thermodynamic signature reveals the binding is primarily enthalpy-driven (ΔH = -4.2 kcal/mol), which is highly favorable. This suggests that the fragment is forming specific, energetically favorable interactions like hydrogen bonds with the target, rather than relying solely on the less specific hydrophobic effect.

Pros & Cons for Fragment Screening:

ProsCons
Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS)[]Relatively high sample consumption (both protein and fragment)
Solution-based, no immobilization requiredLower throughput, not suitable for primary screening of large libraries[17]
A true in-solution technique, considered a gold standard[19]May lack sensitivity for very weak (e.g., high mM) binders or those with a very small enthalpy of binding[20]
Can help identify false positives from SPRRequires careful buffer matching to avoid artifacts
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an extremely robust and versatile technique for FBDD.[21] It can detect weak binding events by observing changes in the NMR spectrum of either the protein ("protein-observed") or the fragment ("ligand-observed") upon complex formation.[22]

NMR is often used for both primary screening and hit validation because of its reliability and the wealth of information it provides. For this guide, we position it as the ultimate validation tool. A protein-observed 1H-15N HSQC experiment not only confirms binding but can also map the binding site on the protein surface (via chemical shift perturbations, or CSPs), providing direct structural information to guide fragment evolution.[22] This is a significant advantage over SPR and ITC.

NMR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Express/Purify 15N-labeled Protein r1 Acquire Reference 1H-15N HSQC Spectrum of Protein Alone p1->r1 p2 Prepare Fragment Stock in d6-DMSO r2 Add Fragment to Protein Sample p2->r2 p3 Prepare NMR Buffer p3->p1 r1->r2 r3 Acquire 2nd HSQC Spectrum of Complex r2->r3 a1 Overlay Spectra r3->a1 a2 Identify Chemical Shift Perturbations (CSPs) a1->a2 a3 Map CSPs onto Protein Structure a2->a3 a4 Determine KD via Titration a2->a4 Titration Exp.

Caption: Workflow for a protein-observed NMR fragment screening experiment.

Step-by-Step Protocol:

  • Protein Preparation: Produce isotopically labeled (15N) target protein. The protein must be soluble and stable at the high concentrations required for NMR (typically >50 µM).

  • Reference Spectrum: Dissolve the 15N-protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O). Acquire a 2D 1H-15N HSQC spectrum. Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone.

  • Fragment Addition: Add a concentrated stock of this compound to the protein sample to achieve a final concentration (e.g., 500 µM, a 10-fold excess over a 50 µM protein concentration).

  • Complex Spectrum: Acquire a second 1H-15N HSQC spectrum.

  • Data Analysis: Overlay the two spectra. Peaks (amides) in or near the binding site will show a significant change in their chemical shift (a CSP).

  • Affinity Determination: To determine Kd, perform a full titration by acquiring HSQC spectra at multiple fragment concentrations and fitting the change in chemical shift vs. concentration to a binding equation.[22]

Hypothetical NMR Titration Data: By monitoring the CSPs of affected residues during a titration, a Kd can be calculated.

  • Calculated KD: 150 µM

  • pKd: 3.82

This Kd value further confirms the binding interaction observed with SPR and ITC. More importantly, if the protein's resonance assignments are known, the specific residues with large CSPs can be mapped onto the 3D structure of the protein, revealing the binding pocket and the fragment's orientation. This structural insight is critical for the next phase of rational drug design.

Pros & Cons for Fragment Screening:

ProsCons
Provides structural information on the binding site (CSPs)[21]Requires large amounts of soluble, stable, isotopically labeled protein
Very robust and reliable; low rate of false positives[21]Low throughput and time-consuming
Can detect very weak interactions (up to low mM)[21]Requires specialized, expensive equipment and expertise
Can screen mixtures of fragments, increasing throughput[23]Protein size can be a limitation (though TROSY helps for larger proteins)[22]

Synthesis and Final Comparison

Each technique offers a unique lens through which to view the fragment-target interaction. The power of a well-designed FBDD campaign lies in using these methods orthogonally to build a comprehensive and validated understanding of a fragment hit.

Summary Comparison of Techniques:

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Nuclear Magnetic Resonance (NMR)
Primary Use Case Primary Screening, KineticsHit Validation, ThermodynamicsHit Validation, Structural Info
Information Output Kd, ka, kdKd, n, ΔH, ΔSKd, Binding Site
Protein Consumption LowHighHigh
Throughput Medium-HighLowLow
Key Advantage Kinetic data, sensitivityFull thermodynamic profileDirect structural context
Major Limitation Prone to immobilization/non-specific binding artifactsLow sensitivity for some interactionsRequires labeled protein, low throughput

Final Ligand Efficiency Assessment for this compound:

Using the validated Kd of ~120 µM (pKd ≈ 3.92) from ITC as our consensus value:

MetricCalculationResultQuality Assessment
LE 1.4 * (3.92) / 140.39 Excellent (> 0.3)
LLE 3.92 - 2.451.47 Room for improvement (ideal > 5)
BEI (3.92) / 0.24016.3 Good (approaching ideal of ~27)
SEI (3.92) / (50.9 / 100)7.70 Room for improvement (ideal ~18)

Conclusion: Our multi-faceted assessment confirms that This compound is a high-quality fragment hit. It binds to the target with a validated affinity in the low micromolar range and, most importantly, demonstrates an excellent Ligand Efficiency (LE) of 0.39. The binding is enthalpically driven, suggesting specific, favorable interactions that are prime for optimization.

While the lipophilic and surface-area efficiency metrics (LLE, SEI) indicate there is significant room for improvement, this is expected for an initial fragment. The NMR data provides the crucial map for how to make these improvements. The next steps in this F2L campaign would involve structure-guided design—using the identified binding pocket to grow the fragment, adding functionality that forms new interactions to increase potency while carefully controlling the growth in size and lipophilicity to optimize all efficiency metrics in parallel.[24][25]

References

  • Deep Origin. (n.d.). Ligand Efficiency (LE) - Computational Chemistry Glossary.
  • Wikipedia. (2023). Ligand efficiency.
  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Creative Biolabs. (n.d.). Ligand Efficiency (LE) Assessment.
  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. [This is a foundational paper, a URL to a repository is provided for context: https://www.researchsupport.ac.uk/repository/handle/20.500.12850/61346]
  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 232-237.
  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature Reviews Drug Discovery, 6(3), 211-219. [A direct URL to the NIH repository is provided: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7097843/]
  • Wikipedia. (2023). Lipophilic efficiency.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Hennig, M., et al. (2008). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 11(3), 175-185.
  • Grokipedia. (n.d.). Lipophilic efficiency.
  • Chem Help ASAP. (2021). ligand lipophilicity efficiency in lead optimization. YouTube.
  • Wikipedia. (2023). Fragment-based lead discovery.
  • Longdom Publishing. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development.
  • Rich, R. L., & Myszka, D. G. (2011). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Analytical Biochemistry, 409(2), 263-274.
  • Dalvit, C., et al. (2013). Fragment-Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 56(17), 6697-6706.
  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Proteomics & Bioinformatics.
  • GARDP Revive. (n.d.). Lipophilic efficiency.
  • Sledz, P., & Caflisch, A. (2018). Concepts and Core Principles of Fragment-Based Drug Design. CHIMIA International Journal for Chemistry, 72(1), 16-21.
  • Sun, B., & Liu, N. (2017). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology, 1684, 185-195.
  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • Practical Fragments. (2010). Isothermal titration calorimetry (ITC).
  • Freoppan, F., et al. (2014). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(12), 3349-3357.
  • Woodhead, A. J., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry.
  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery.
  • Wójcik, M., & Chodera, J. D. (2021). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery, 16(10), 1119-1132.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery, 3(4), 301-317. [A URL to a relevant chapter on practical aspects is provided: https://pubmed.ncbi.nlm.nih.gov/24013210/]
  • Abad-Zapatero, C. (2007). Ligand efficiency indices for effective drug discovery. Expert Opinion on Drug Discovery, 2(4), 469-488. A URL to a table from the paper is provided: https://www.researchgate.net/figure/Names-definitions-and-idealized-reference-values-for-ligand-efficiency-indices_tbl1_6581232
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93.
  • Giannetti, A. M., et al. (2008). Fragment screening by surface plasmon resonance. Journal of Medicinal Chemistry, 51(3), 589-599.
  • Rees, D. C., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 101-114.
  • Drug Hunter. (n.d.). Ligand Efficiency Metrics Calculators.
  • AstraZeneca. (2008). An Integrated Approach to Fragment-Based Lead Generation: Philosophy, Strategy and Case Studies from AstraZeneca's Drug Discovery Programmes. ResearchGate.
  • Chem Help ASAP. (2021). ligand efficiency & heavy atoms in drugs. YouTube.
  • Leeson, P. D., & St-Gallay, S. A. (2011). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Bioorganic & Medicinal Chemistry Letters, 21(6), 1588-1598.
  • Iwata, H., et al. (2014). Ligand efficiency-based support vector regression models for predicting bioactivities of ligands to drug target proteins. Journal of Chemical Information and Modeling, 54(11), 3054-3062.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93.
  • Woodhead, A. J., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 5-bromo-2-cyanobenzoate Against its Positional Isomers in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, yield, and overall success of a synthetic campaign. Methyl 5-bromo-2-cyanobenzoate is a versatile scaffold, prized for its trifecta of functional handles: a reactive bromine atom for cross-coupling, a cyano group, and a methyl ester.[1] These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceuticals.

This guide provides an in-depth technical comparison of this compound with its key positional isomers: Methyl 2-bromo-5-cyanobenzoate and Methyl 3-bromo-5-cyanobenzoate. We will dissect how the strategic placement of the bromo, cyano, and ester groups influences physicochemical properties and, more importantly, reactivity in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Strategic Importance of Isomer Selection

The electronic and steric environment of a molecule are not mere academic curiosities; they are decisive factors in its reactivity. The interplay between the electron-withdrawing nature of the cyano and methyl ester groups and the position of the bromine atom creates distinct chemical personalities for each isomer. This guide will provide the experimental and theoretical framework to empower you to select the optimal building block for your specific synthetic challenge.

Physicochemical Properties: A Comparative Overview

Before delving into reactivity, a foundational understanding of the physical properties of these isomers is essential for practical experimental design, including solvent selection and purification strategies.

PropertyThis compoundMethyl 2-bromo-5-cyanobenzoateMethyl 3-bromo-5-cyanobenzoate
Molecular Formula C₉H₆BrNO₂C₉H₆BrNO₂C₉H₆BrNO₂
Molecular Weight 240.05 g/mol 240.05 g/mol [2]240.05 g/mol [1]
Appearance SolidSolidSolid
Predicted Density 1.60±0.1 g/cm³1.60±0.1 g/cm³[2]Not specified
Predicted XLogP3 3.2Not specified2.6[1]

This data, while not exhaustive, highlights the subtle differences that arise from simple positional changes of the functional groups.

Benchmarking Reactivity: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. The efficiency of this palladium-catalyzed coupling is highly dependent on the electronic and steric environment of the aryl halide.

Causality Behind Experimental Choices

In a typical Suzuki-Miyaura coupling, the key steps are oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product. The rate-determining step is often the oxidative addition, which is favored by electron-poor aryl halides.[3] However, extreme steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Setup Combine Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) in solvent. Degas Degas solvent (e.g., Ar sparging) Setup->Degas Inert atmosphere Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) Degas->Add_Catalyst Heat Heat to 80-100 °C Add_Catalyst->Heat Stirring Workup Aqueous Workup (Quench, Extract) Heat->Workup Reaction complete Purify Column Chromatography Workup->Purify Product Isolated Biaryl Product Purify->Product

Comparative Reactivity Analysis
  • This compound (Our Target Compound): The bromine is para to the electron-withdrawing cyano group and meta to the methyl ester. The strong electron-withdrawing effect of the cyano group in the para position will make the C-Br bond more electron-deficient and thus more susceptible to oxidative addition. This isomer is expected to be highly reactive.

  • Methyl 2-bromo-5-cyanobenzoate: Here, the bromine is ortho to the methyl ester and meta to the cyano group. The ortho-ester group introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, potentially slowing down the rate of oxidative addition and leading to lower yields or requiring more forcing conditions.[3]

  • Methyl 3-bromo-5-cyanobenzoate: In this isomer, the bromine is meta to both the cyano and the methyl ester groups. The electron-withdrawing effects of these groups are less pronounced at the meta position compared to the ortho/para positions. Consequently, the C-Br bond in this isomer is expected to be less activated towards oxidative addition compared to the 5-bromo-2-cyano isomer.

Predicted Reactivity Order (Suzuki-Miyaura): this compound > Methyl 3-bromo-5-cyanobenzoate > Methyl 2-bromo-5-cyanobenzoate

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane/water (10 mL). Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[4]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Benchmarking Reactivity: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5] The reaction mechanism shares similarities with the Suzuki coupling, involving an oxidative addition, but the nature of the nucleophile (an amine) and the base used are different.

Causality Behind Experimental Choices

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[5] Strong, non-nucleophilic bases like sodium tert-butoxide are often required. The electronic nature of the aryl bromide and steric factors play a similar role as in the Suzuki coupling.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Setup Combine Aryl Bromide (1.0 eq), Amine (1.2 eq), Base (e.g., NaOtBu, 1.4 eq), and Pd Catalyst/Ligand in Toluene. Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Setup->Inert Heat Heat to 90-110 °C Inert->Heat Stirring Workup Aqueous Workup (Quench, Extract) Heat->Workup Reaction complete Purify Column Chromatography Workup->Purify Product Isolated Arylamine Product Purify->Product

Comparative Reactivity Analysis

The same electronic and steric arguments from the Suzuki-Miyaura coupling apply here.

  • This compound: The strong activation provided by the para-cyano group should facilitate a rapid oxidative addition, making this isomer a prime candidate for efficient C-N coupling.

  • Methyl 2-bromo-5-cyanobenzoate: The steric hindrance from the ortho-methyl ester is expected to be a significant impediment to the reaction, likely requiring more specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) to achieve reasonable conversion.[6]

  • Methyl 3-bromo-5-cyanobenzoate: The intermediate electronic activation should lead to moderate reactivity, likely superior to the sterically hindered 2-bromo isomer but slower than the 5-bromo isomer.

Predicted Reactivity Order (Buchwald-Hartwig): this compound > Methyl 3-bromo-5-cyanobenzoate > Methyl 2-bromo-5-cyanobenzoate

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and requires careful execution under inert conditions.

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Application in Medicinal Chemistry: Synthesis of PARP Inhibitors

The utility of these building blocks is powerfully demonstrated in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[7] For instance, the core of several PARP inhibitors, such as Olaparib and Talazoparib, features complex heterocyclic systems that can be constructed using precursors derived from bromo-cyanobenzoate scaffolds.[8][9][10] The strategic placement of the functional groups in this compound makes it an attractive starting material for the convergent synthesis of such pharmacophores.

PARP_Inhibitor_Synthesis BuildingBlock This compound (or Isomer) CrossCoupling Suzuki or Buchwald-Hartwig Cross-Coupling BuildingBlock->CrossCoupling Step 1 Intermediate Functionalized Biaryl or Arylamine Intermediate CrossCoupling->Intermediate Key Intermediate Cyclization Heterocycle Formation / Further Elaboration Intermediate->Cyclization Step 2 PARPi PARP Inhibitor Core Scaffold Cyclization->PARPi Final Target

Conclusion and Recommendations

This guide demonstrates that while this compound and its positional isomers are structurally similar, their reactivity profiles in key cross-coupling reactions are predicted to be distinct.

  • For maximum reactivity and efficiency, this compound is the superior choice. The para-cyano group provides strong electronic activation for oxidative addition, and the steric environment is favorable.

  • Methyl 3-bromo-5-cyanobenzoate serves as a competent, albeit likely less reactive, alternative. It avoids the steric issues of the 2-bromo isomer but lacks the potent electronic activation of the 5-bromo isomer.

  • Methyl 2-bromo-5-cyanobenzoate should be approached with caution. The significant steric hindrance posed by the ortho-ester group will likely necessitate more rigorous condition screening, including the use of specialized bulky phosphine ligands and potentially higher temperatures, to achieve satisfactory results.

By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the selection of building blocks, ultimately leading to more efficient and successful synthetic outcomes. The choice is not arbitrary; it is a strategic decision grounded in the fundamental principles of chemical reactivity.

References

  • PubChem. Methyl 3-bromo-5-cyanobenzoate.
  • ChemBK. 2-broMo-5-cyanobenzoic acid Methyl ester - Physico-chemical Properties. [Link]
  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. [Link]
  • PubMed. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents.
  • Xu, J., et al. (2022). Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology, 114-115, 1-11. [Link]
  • Reddy, G. M., et al. (2016). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 18(16), 4435-4439. [Link]
  • Loh, B. J., et al. (2020). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 30(1), 126767. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (2023).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-bromo-2-cyanobenzoate. Designed for researchers, chemists, and laboratory personnel, this guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and environmental responsibility. The dual-hazard nature of this compound, stemming from its halogenated aromatic structure and its cyano group, necessitates a rigorous and informed approach to its disposal.

Chemical Profile and Hazard Analysis

This compound is an organic compound utilized in various synthetic pathways in pharmaceutical and materials science research. Its proper disposal is not merely a regulatory compliance issue but a critical safety imperative. The primary hazards arise from two distinct functional groups:

  • The Cyano Group (-CN): This group classifies the compound as a cyanide. In the presence of acids, it can liberate highly toxic hydrogen cyanide (HCN) gas.[1][2] Exposure to even small quantities of cyanide can lead to rapid onset of severe health effects, including headache, dizziness, rapid breathing, and in high concentrations, immediate collapse and death.[1] The Occupational Safety and Health Administration (OSHA) has set a strict permissible exposure limit (PEL) for cyanide at 5 mg/m³ averaged over an 8-hour workshift.[3]

  • The Bromo-Aromatic Structure: As a halogenated aromatic compound, it is environmentally persistent and requires specific disposal methods.[4][5] Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous polybrominated dibenzofurans and dibenzodioxins.

The compound itself is also classified as an irritant, causing skin and serious eye irritation.[6][7][8] Inhalation may cause respiratory irritation.[6][8]

Table 1: Physicochemical and Hazard Data for this compound and Related Compounds

PropertyValue / InformationSource
Chemical Name This compoundN/A
Molecular Formula C₉H₆BrNO₂[9]
Molecular Weight 240.05 g/mol [7]
Physical State Solid / Powder[10]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][8]PubChem, Safety Data Sheets
Regulatory Status Cyanide-containing wastes are listed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11]EPA

Pre-Disposal Safety: Essential Handling and PPE

Before any disposal procedure begins, ensuring personal and environmental safety is paramount. All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1][4]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear splash-proof and dust-resistant safety goggles. A face shield is recommended if there is a significant risk of splashing.[12]

  • Hand Protection: Wear chemically resistant gloves. Butyl or neoprene gloves are recommended for handling cyanides and halogenated compounds.[1] Always inspect gloves for leaks or tears before use.

  • Body Protection: A lab coat must be worn at all times.[1] Ensure it is fully buttoned.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and operational.[3][6] All personnel should know their location and how to use them.

Spill Management Protocol

Accidents can happen, and a prepared response is the best defense.

For a Small Spill (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Neutralize and Absorb: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand. DO NOT USE WATER initially, as this can create a more widespread problem.[3] Prepare a fresh, cold solution of sodium hypochlorite (bleach) and cautiously apply it to the absorbed spill, which will begin to oxidize the cyanide.

  • Collect Waste: Carefully sweep up the mixture and place it into a designated, clearly labeled hazardous waste container for cyanide-containing solids.[6]

  • Decontaminate: Wipe the spill area with the hypochlorite solution, followed by soap and water.

  • Dispose of Materials: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

For a Large Spill or Any Spill in a Poorly Ventilated Area:

  • EVACUATE IMMEDIATELY.

  • Activate the fire alarm to alert all building occupants.

  • From a safe location, contact your institution's Environmental Health & Safety (EHS) department and emergency services. Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Procedures

The guiding principle for disposing of this compound is waste segregation . This compound must never be mixed with other organic solvent waste streams, particularly acidic ones.

Method 1: Direct Disposal via Licensed Contractor (Recommended)

This is the most direct and safest method for the disposal of the pure solid compound or concentrated solutions.

  • Step 1: Containerization: Place the this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[6][13]

  • Step 2: Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound (Halogenated Organic, Cyanide Compound), Toxic." Include the date accumulation started.

  • Step 3: Storage: Store the sealed container in a well-ventilated, designated satellite accumulation area away from acids and strong oxidizing agents.[12] The storage area should have secondary containment.

  • Step 4: Arrange Pickup: Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.[4][14] This ensures the waste is transported to a facility capable of high-temperature incineration with appropriate scrubbers to handle both halogenated and cyanide components.

Method 2: On-Site Chemical Neutralization (Aqueous Waste Only)

This procedure is only for treating dilute aqueous waste streams (e.g., from quenching a reaction or equipment rinsing) and should only be performed by personnel thoroughly trained in handling cyanides.

  • Causality: The goal is to oxidize the highly toxic cyanide ion (CN⁻) into the significantly less toxic cyanate ion (OCN⁻) using an oxidizing agent like sodium hypochlorite (bleach) under strictly alkaline conditions.[2][15] Maintaining a high pH is critical to prevent the formation and release of deadly hydrogen cyanide (HCN) gas.[2]

  • Protocol:

    • Work Area: Perform all steps in a chemical fume hood with secondary containment in place.

    • Alkalinize: Check the pH of the aqueous cyanide waste. Adjust the pH to be greater than 10 using a 1 M sodium hydroxide (NaOH) solution.

    • Oxidation: While stirring, slowly add a 5-10% sodium hypochlorite (NaOCl) solution. Use a slight excess of the hypochlorite solution.

    • Reaction Time: Continue stirring the solution at room temperature for at least 1-2 hours to ensure the reaction is complete.

    • Verification: Test for the absence of cyanide using commercially available test strips.

    • Final Disposal: Once cyanide is confirmed to be absent, the resulting solution, which now contains a brominated organic, must be collected as halogenated organic waste .[4] It should not be poured down the drain.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

G start Waste Generated: This compound waste_form What is the form of the waste? start->waste_form solid_node Solid Compound or Concentrated Solution waste_form->solid_node Solid / Concentrated aqueous_node Dilute Aqueous Waste (e.g., from rinsing) waste_form->aqueous_node Dilute Aqueous package_waste Step 1: Package in a sealed, compatible container. solid_node->package_waste neutralize_q Are personnel trained for cyanide neutralization? aqueous_node->neutralize_q label_waste Step 2: Label as 'Hazardous Waste: Halogenated Organic, Cyanide Compound, Toxic' package_waste->label_waste store_waste Step 3: Store in a designated area away from acids. label_waste->store_waste ehs_pickup Step 4: Arrange pickup by licensed EHS contractor. store_waste->ehs_pickup perform_neut Perform Alkaline Chlorination (see Protocol in Section 4.2) neutralize_q->perform_neut Yes no_neut DO NOT ATTEMPT NEUTRALIZATION neutralize_q->no_neut No collect_halo Collect treated effluent as 'Halogenated Organic Waste' perform_neut->collect_halo collect_halo->package_waste no_neut->package_waste

Caption: Decision workflow for the safe disposal of this compound.

References

  • Toxicological Profile for Cyanide. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • This compound. (n.d.). PubChem.
  • NIOSH/OSHA Standards Completion Program. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Cyanide Hazard Summary. (n.d.). New Jersey Department of Health.
  • Cyanide Standard Operating Procedure Template. (n.d.). University of Washington Environmental Health & Safety.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum.
  • Diking requirements for cyanide electroplating baths. (1983). Occupational Safety and Health Administration (OSHA).
  • Hydrogen Cyanide. (n.d.). SESHA.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Methyl 3-bromo-5-cyanobenzoate. (n.d.). PubChem.
  • Safety Data Sheet (4-Bromo-2-cyanobenzoic acid). (2021). Angene Chemical.
  • What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.
  • Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. (n.d.). National Center for Biotechnology Information (NCBI).
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager.
  • Safe disposal of cyanide. (2008). Ganoksin Orchid.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. (n.d.). Department of Toxic Substances Control.
  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology (MIT).
  • Method for the bromination of aromatic compound. (n.d.). Google Patents.
  • Bromination Reagent Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

Personal protective equipment for handling Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 5-bromo-2-cyanobenzoate (CAS No. not broadly available, structure-dependent), a compound frequently utilized in complex organic synthesis, particularly in the development of pharmaceutical intermediates. Given its chemical structure—an aromatic nitrile and a halogenated ester—this substance requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The following procedures are grounded in established safety principles and are designed to empower researchers with the knowledge to operate safely and effectively.

Hazard Assessment & Risk Mitigation

This compound is a substituted benzonitrile. While specific toxicological data for this exact molecule is limited, the hazards can be inferred from its functional groups and data on structurally similar compounds.

  • Acute Toxicity: Analogous brominated and cyanated aromatic compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[1] The nitrile group (-CN) is of particular concern, as some benzonitriles can cause symptoms of cyanide intoxication upon significant exposure, including weakness, confusion, and respiratory distress.[2][3]

  • Irritation: It is expected to cause skin irritation and serious eye irritation.[4] The fine, powdered nature of the solid necessitates measures to prevent dust formation, which can lead to respiratory tract irritation.[4][5][6]

  • Environmental Hazard: As a halogenated organic compound, it requires specific disposal procedures to prevent environmental release.[7][8]

Our primary risk mitigation strategy is to minimize exposure through the combined use of engineering controls and a robust personal protective equipment (PPE) protocol. The core principle is ALARA (As Low As Reasonably Achievable), ensuring that every reasonable measure is taken to reduce direct contact.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. Before any task, ensure that the primary engineering controls are in place and fully functional.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted inside a certified chemical fume hood.[7][9] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.

  • Safety Stations: Ensure unobstructed access to a safety shower and an eyewash station. Their location must be known to all personnel in the lab.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. Below is a detailed breakdown of the required PPE.

Eye and Face Protection

Your eyes are extremely vulnerable to both solid particulates and chemical splashes.

  • Safety Goggles: Snug-fitting chemical splash goggles are mandatory at all times when handling the compound.[10] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Face Shield: When there is a heightened risk of splashes—for example, during reaction quenching or transfers of large quantities—a face shield must be worn in addition to safety goggles.[10][11]

Hand Protection

The risk of dermal absorption and skin irritation makes proper glove selection critical.

  • Glove Type: Disposable nitrile gloves are the standard for providing splash protection against a broad range of chemicals and are suitable for handling this compound in solid form and in most common organic solvents.[10][12][13]

  • Glove Protocol: Thin nitrile gloves are for incidental contact only.[13] If direct contact occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove. Never reuse disposable gloves. For extended work or when using aggressive solvents, consult a glove compatibility chart to select a more robust glove, such as neoprene or butyl rubber.[14] Always inspect gloves for pinholes or tears before use.[4]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat must be worn, fully buttoned, to protect skin and clothing from contamination.[11]

  • Appropriate Attire: Long pants and closed-toe, liquid-resistant shoes are required to ensure no skin is exposed.[9][11]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required. However, if a situation arises where the ventilation is compromised or a large spill occurs outside of containment, a respirator (e.g., an N95 for dust or a respirator with organic vapor cartridges) would be necessary.[10][11]

PPE Summary Table
TaskMinimum PPE RequirementRationale
Weighing/Transfer (Solid) Chemical Splash Goggles, Nitrile Gloves, Lab CoatPrevents eye exposure to fine powder and minimizes skin contact.
Preparing Solutions Chemical Splash Goggles, Nitrile Gloves, Lab CoatProtects against splashes of the dissolved compound and solvent.
Running Reaction/Workup Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab CoatProvides maximum protection during active chemical transformations where splash potential is highest.
Handling Waste Chemical Splash Goggles, Nitrile Gloves, Lab CoatPrevents contact with residual chemical during the disposal process.

Operational Protocols

Adherence to a standardized workflow is critical for safety and reproducibility.

Step-by-Step Handling Procedure
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is on and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • PPE Inspection: Don all required PPE, carefully inspecting each item, especially gloves, for defects.

  • Weighing: Weigh the solid compound in a tared container inside the fume hood. Use a spatula and handle the container with care to avoid generating airborne dust.

  • Transfer/Addition: If adding the solid to a reaction vessel, do so slowly and carefully within the fume hood. If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Decontamination: After the transfer is complete, decontaminate the spatula and any surfaces within the fume hood that may have been exposed. A common practice is to wipe surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a dry cloth. Dispose of cleaning materials as hazardous waste.

  • Glove Removal: Once all direct handling is complete and the area is clean, remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4]

Small Spill Management
  • Alert: Alert personnel in the immediate area.

  • Contain: If the spill is small and contained within the fume hood, use an absorbent material (e.g., vermiculite or a chemical spill pad) to soak it up.

  • Clean: Place the absorbent material into a sealed, labeled bag or container for hazardous waste disposal.[7] Clean the spill area with an appropriate solvent.

  • Dispose: Dispose of all cleanup materials as halogenated organic waste.

Waste Disposal Plan

Improper disposal is a serious compliance and safety issue. As a brominated organic compound, this compound waste must be treated as halogenated organic waste .

Waste Segregation and Disposal Protocol
  • Designated Container: All waste containing this compound (e.g., residual solid, contaminated consumables, reaction mother liquor) must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[7][15]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical names of all constituents must be listed.[7][16]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[15][16] Store it in a designated satellite accumulation area within the laboratory.

  • Disposal Request: When the container is nearly full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) department.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to final disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_disposal Phase 3: Post-Handling & Disposal cluster_final Phase 4: Final Safety Steps A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Don & Inspect PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh & Transfer Chemical B->C D 4. Perform Experimental Work C->D E 5. Decontaminate Work Area & Tools D->E F 6. Segregate Halogenated Waste E->F G 7. Label Waste Container F->G H 8. Store Waste in SAA G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

By integrating these safety measures into your daily laboratory practice, you build a culture of safety that protects not only yourself but also your colleagues and the broader research community.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-cyanobenzoate.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet - Methyl 2-amino-5-bromo-3-fluorobenzoate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Bromo-2-chlorobenzoic acid.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Bromo-2-chlorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12162, Benzonitrile, 4-bromo-.
  • Angene Chemical. (2021). Safety Data Sheet - 4-Bromo-2-cyanobenzoic acid.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Benzoic acid, 3-bromo-, methyl ester.
  • Trimaco. (2023). Essential Chemical PPE.
  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 - Benzonitrile.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21942615, Methyl 3-bromo-5-cyanobenzoate.
  • National Center for Biotechnology Information. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed.
  • Cronin, M. T., et al. (1995). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. SAR and QSAR in Environmental Research.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals - BENZONITRILE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.